Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate
Description
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Properties
IUPAC Name |
sodium;2-(dimethylamino)-1-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4S.Na/c1-5(2)3-4(6)10(7,8)9;/h4,6H,3H2,1-2H3,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCOLRNWVTZDBE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: Understanding the Core Utility of Sodium Isethionate
An In-depth Technical Guide to the Physicochemical Properties of Sodium Isethionate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Sodium isethionate (Sodium 2-hydroxyethanesulfonate) serves as a foundational building block in the development of a wide array of chemical products, from mild surfactants in personal care to specialized intermediates in the pharmaceutical industry.[1][2][3] Its significance lies not in its direct surface activity, but in the unique combination of a highly polar sulfonate group and a reactive primary hydroxyl group. This structure imparts exceptional water solubility and provides a reactive site for esterification, leading to the creation of high-performance acyl isethionate surfactants.[4] A thorough understanding of its intrinsic physicochemical properties is therefore paramount for researchers aiming to control reaction kinetics, optimize formulation stability, and ensure the quality of its derivatives. This guide provides a detailed exploration of these core properties, grounded in established analytical methods and their practical implications.
Chemical Identity and Molecular Structure
Sodium isethionate is the sodium salt of 2-hydroxyethanesulfonic acid.[5] It is a simple, yet versatile organosulfur compound.[6]
The molecule's structure is characterized by a two-carbon chain, with a hydroxyl (-OH) group at one end and a sulfonate (-SO₃⁻) group at the other, neutralized by a sodium cation (Na⁺). This configuration is key to its properties: the sulfonate group confers strong hydrophilicity and resistance to divalent ions, while the hydroxyl group is the primary site for chemical modification.
Caption: Chemical structure of Sodium Isethionate.
Core Physicochemical Properties: A Summary
The following table consolidates the key quantitative properties of sodium isethionate, providing a quick reference for formulation and development work.
| Property | Value | Source(s) |
| Appearance | White crystalline powder or granules | [5][7][8][9] |
| Molecular Weight | 148.11 g/mol | [5][7][8] |
| Melting Point | 191-194 °C | [7][8][10][11] |
| Solubility in Water | Highly soluble; 0.1 g/mL (100 g/L) to 650 g/L (20°C) | [8][10][12][13] |
| pH (aqueous solution) | 7.0 - 11.0 (for 20 g/L at 20°C) | [8][10] |
| Density | ~1.76 g/cm³ | [8] |
| Hygroscopicity | Hygroscopic | [8][9][10] |
Solubility and Dissolution Behavior
The most defining characteristic of sodium isethionate is its exceptional solubility in water.[8][13] This is a direct consequence of the highly polar sulfonate group and its ability to form strong hydrogen bonds with water molecules.
3.1 Aqueous Solubility Sodium isethionate dissolves readily in water, forming clear, colorless solutions.[8][10] Reported solubility values range from 100 g/L to as high as 650 g/L at 20°C.[8][12] This high solubility is crucial for its primary use as a reactant in aqueous media, particularly in the synthesis of acyl isethionate surfactants.[14][15]
However, it is critical to distinguish the solubility of sodium isethionate itself from its fatty acid ester derivatives (e.g., sodium cocoyl isethionate, SCI). SCI, despite being derived from this highly soluble precursor, has limited water solubility, which presents a significant formulation challenge in liquid cleansing products.[16][17] Strategies to keep SCI in aqueous solution often involve the use of secondary surfactants to form micelles or exchanging the sodium ion for more soluble counterparts like ammonium.[16][17]
3.2 Stability in Solution Aqueous solutions of sodium isethionate can have a pH ranging from neutral to mildly alkaline (pH 7-11).[8][10] This alkalinity is often due to trace amounts of sodium sulfite or bisulfite, which are residual reactants from its synthesis. The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids, which can lead to degradation.[8][10][12]
3.3 Experimental Protocol: Equilibrium Solubility Determination
The determination of a compound's equilibrium solubility is a foundational experiment in pre-formulation studies. The shake-flask method is a reliable standard.
Objective: To determine the saturation solubility of sodium isethionate in a given solvent system at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid sodium isethionate to a known volume of the solvent (e.g., deionized water) in a sealed, airtight container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the container in a temperature-controlled agitator or water bath (e.g., at 25°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the excess solid material.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of dissolved sodium isethionate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD), as UV detection is not effective.[18]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Surface Activity of Derivatives
While sodium isethionate itself is not a surfactant, it is the hydrophilic "head" group used to create the acyl isethionate class of anionic surfactants.[4] The properties of these derivatives, such as Sodium Lauroyl Isethionate (SLI), provide critical context.
By esterifying the hydroxyl group of sodium isethionate with a fatty acid (like lauric acid), an amphiphilic molecule is created.[19][20] This molecule possesses a water-soluble head (the isethionate group) and an oil-soluble tail (the fatty acid chain). This structure allows it to lower the surface tension of water and form micelles.
For purified Sodium Lauroyl Isethionate (SLI), a representative C12 derivative, experimental data shows:
-
Critical Micellar Concentration (CMC): 5.4 mM at 20°C.[19][20][21]
-
Plateau Surface Tension (γcmc): 38 mN/m at 20°C.[19][20][21]
The CMC is the concentration at which surfactant molecules begin to self-assemble into spherical structures called micelles. This is a fundamental parameter indicating surfactant efficiency. The lower surface tension value for purified SLI compared to less pure samples highlights the performance benefits of high-purity isethionate surfactants.[19][20]
Caption: Diagram of a micelle formed by acyl isethionates.
Thermal Properties and Stability
The thermal behavior of sodium isethionate is critical, especially given that its esterification into surfactants often requires elevated temperatures.[22][23]
5.1 Melting and Decomposition Sodium isethionate has a relatively high melting point of 191-194°C, which is indicative of the strong ionic interactions within its crystal lattice.[8]
While sodium isethionate itself is stable, its derivatives are susceptible to thermal degradation. Studies on SLI show that degradation is highly dependent on the atmosphere.[22][24] The onset of degradation occurs at lower temperatures in air (around 208-220°C) compared to an inert nitrogen atmosphere (around 300°C).[22][24] At a typical reaction temperature of 240°C, the degradation level over 5 hours is 28 times higher in air than in nitrogen.[22][23][24] This underscores the necessity of conducting high-temperature synthesis under an inert atmosphere to prevent discoloration, odor formation, and loss of product purity.[22][23] Evolved gases during degradation include water, carbon dioxide, sulfur dioxide, and carbon disulfide.[22][24]
5.2 Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of sodium isethionate or its derivatives.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with the desired gas (e.g., nitrogen or air) at a controlled flow rate (e.g., 20-50 mL/min).
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of degradation is identified as the temperature at which significant mass loss begins. The resulting thermogram provides a profile of the material's thermal stability.
Synthesis Overview
The predominant industrial synthesis of sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite in an aqueous solution.[10][14][15] This is an addition reaction where the bisulfite ion attacks the epoxide ring.
Caption: Synthesis of Sodium Isethionate.
The process conditions, such as temperature and pressure, are controlled to maximize the yield (which can be >99%) and minimize the formation of byproducts like ethylene glycol.[14][15] The resulting product can then be purified through filtration and washing steps.[15]
Conclusion
Sodium isethionate is a key chemical intermediate whose value is defined by its distinct physicochemical properties. Its high water solubility, thermal stability at moderate temperatures, and the reactive hydroxyl group make it an ideal hydrophilic precursor for the synthesis of mild, high-performance acyl isethionate surfactants. For researchers and developers, a comprehensive grasp of its solubility parameters, thermal degradation profile (especially in the context of its derivatives), and analytical characterization methods is essential for process optimization, formulation design, and quality control. The data and protocols presented in this guide serve as a foundational resource for leveraging the unique chemistry of sodium isethionate in advanced applications.
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Ataman Kimya. SODIUM ISETHIONATE. [Link]
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ACS Publications. (2017). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]
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ResearchGate. (2019). (PDF) Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Link]
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White Rose eTheses Online. (2019). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. [Link]
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A Technical Guide to Sodium N,N-Diethyldithiocarbamate Trihydrate (CAS 20624-25-3): Properties, Applications, and Experimental Protocols
A Note on Chemical Identification: This guide focuses on Sodium N,N-Diethyldithiocarbamate, a compound of significant interest in biomedical research and analytical chemistry. While the query referenced CAS 1562-00-1, it is critical to clarify that this number correctly identifies Sodium Isethionate, a surfactant primarily used in personal care products. Sodium N,N-Diethyldithiocarbamate is properly identified by CAS number 148-18-5 (anhydrous) and, more commonly in laboratory use, as the stable trihydrate form with CAS 20624-25-3 . This guide will proceed with the latter, more relevant compound for a research audience.
Introduction
Sodium N,N-Diethyldithiocarbamate (Na(DEDTC) or DETC) is a remarkably versatile organosulfur compound whose utility in the laboratory belies its relatively simple structure. As the sodium salt of diethyldithiocarbamic acid, its defining feature is the dithiocarbamate moiety, which confers a powerful ability to act as a bidentate chelating agent for a host of transition metal ions.[1] This single property is the cornerstone of its diverse applications, ranging from the quantitative analysis of metals and the acceleration of rubber vulcanization to its more sophisticated roles in biomedical research as a potent enzyme inhibitor and an indispensable tool for detecting transient free radicals like nitric oxide (NO).[2][3]
This document provides an in-depth examination of Sodium N,N-Diethyldithiocarbamate Trihydrate, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships between its chemical structure, its reactivity, and its field-proven applications, providing both the foundational knowledge and the practical protocols necessary for its effective use.
Part 1: Core Chemical Identity and Physicochemical Properties
The functionality of Na(DEDTC) originates from its molecular structure, where two sulfur atoms are available to coordinate with metal ions. The trihydrate form is the most common commercial and laboratory variant due to its enhanced stability and ease of handling.[1]
Caption: Chemical structure of the N,N-Diethyldithiocarbamate anion with Sodium.
Data Summary: Properties and Identifiers
The following table summarizes the key quantitative and qualitative properties of Sodium N,N-Diethyldithiocarbamate Trihydrate.
| Property | Value | Source(s) |
| CAS Number | 20624-25-3 | [2][4] |
| Molecular Formula | C₅H₁₀NNaS₂ · 3H₂O (or C₅H₁₆NNaO₃S₂) | [4][5] |
| Molecular Weight | 225.31 g/mol | [4][6] |
| IUPAC Name | sodium;N,N-diethylcarbamodithioate;trihydrate | [4] |
| Common Synonyms | DETC, Ditiocarb sodium, Cupral, Accelerator SDC | [2] |
| Appearance | White to off-white or pale cream crystalline powder | [2][5] |
| Melting Point | 95 - 98.5 °C (lit.) | [2][7] |
| Solubility | Freely soluble in water; soluble in ethanol | [2][8] |
| Stability | Stable under normal conditions. Hygroscopic. | [2] |
| Storage Temperature | Room temperature, keep tightly closed and protected from moisture. | [2] |
Part 2: Synthesis and Core Reactivity
Synthesis Pathway
The synthesis of Na(DEDTC) is a straightforward and robust nucleophilic addition reaction. It is typically prepared by treating carbon disulfide with diethylamine in the presence of a base like sodium hydroxide.[1] The diethylamine acts as the nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is immediately deprotonated by sodium hydroxide to yield the stable sodium salt.
Caption: General synthesis scheme for Sodium Diethyldithiocarbamate.
Key Chemical Reactions
-
Chelation of Metal Ions: This is the most important reaction of Na(DEDTC). The two sulfur atoms act as a bidentate ligand, forming stable, often intensely colored complexes with transition metals such as copper(II), zinc(II), and iron(II/III).[1][9] These complexes, like the black-colored iron tris(diethyldithiocarbamate), are typically soluble in organic solvents, a property exploited for extractions and analyses.[1]
-
Oxidation to Thiuram Disulfide: Mild oxidizing agents, such as iodine, will oxidize Na(DEDTC) to form tetraethylthiuram disulfide (often simply called disulfiram).[1] This reaction involves the formation of a disulfide bond between two dithiocarbamate molecules. Disulfiram is itself a pharmacologically important molecule, known for its use in the treatment of alcoholism.
Part 3: Mechanism of Action in Biological Systems
The biochemical effects of DETC are almost exclusively mediated by its interaction with metal ions, particularly copper and zinc, which serve as essential cofactors for numerous enzymes.
Inhibition of Metalloenzymes
DETC is a well-characterized inhibitor of copper-zinc superoxide dismutase (Cu/Zn SOD), an antioxidant enzyme critical for scavenging superoxide radicals.[10] The inhibitory mechanism is direct: DETC chelates the catalytic copper ion from the enzyme's active site, rendering it inactive.[10] This has a dual effect: it can induce oxidative stress by allowing superoxide levels to rise, but this same property can be exploited to sensitize cancer cells to therapy. Similarly, DETC can inhibit zinc-dependent metalloproteinases, which are involved in the degradation of the extracellular matrix—a key process in cancer metastasis.[1]
Caption: Mechanism of SOD inhibition by DETC via copper chelation.
Part 4: Key Applications and Experimental Protocols
Application 1: Nitric Oxide (NO) Detection by EPR Spin Trapping
Causality: The detection of nitric oxide in biological systems is notoriously difficult due to its short half-life. The DETC spin trapping method provides a robust solution. DETC readily complexes with endogenous ferrous iron (Fe²⁺) to form an iron-dithiocarbamate complex. This complex, in turn, avidly traps NO to form a highly stable mono-nitrosyl-iron complex (MNIC).[1] The MNIC is paramagnetic and produces a characteristic triplet signal that is easily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, providing a reliable method for NO quantification.[1][2]
Experimental Protocol: Ex Vivo NO Detection in Tissue Homogenates
This protocol is a self-validating system for demonstrating the presence of NO. The inclusion of a control group treated with an NO synthase inhibitor (like L-NAME) confirms that the detected signal is specific to enzymatically produced NO.
-
Preparation of Reagents:
-
DETC Solution (100 mM): Dissolve 225.3 mg of Sodium N,N-Diethyldithiocarbamate Trihydrate in 10 mL of ice-cold, deoxygenated phosphate-buffered saline (PBS). Prepare fresh immediately before use.
-
Ferrous Sulfate Solution (30 mM): Dissolve 83.4 mg of FeSO₄·7H₂O in 10 mL of deoxygenated PBS. Prepare fresh.
-
Spin Trap Cocktail: Immediately before administration, mix equal volumes of the DETC solution and the ferrous sulfate solution to form the Fe²⁺-(DETC)₂ complex.
-
-
Animal/Tissue Preparation (Example):
-
Administer the spin trap cocktail to the subject animal (e.g., via intraperitoneal injection).
-
After a designated time (e.g., 30-60 minutes), euthanize the animal and harvest the tissue of interest (e.g., liver, brain).[2][7]
-
Immediately snap-freeze the tissue in liquid nitrogen to halt metabolic activity and preserve the MNIC signal.
-
-
Sample Preparation for EPR:
-
Homogenize the frozen tissue in ice-cold PBS.
-
Transfer a precise volume of the homogenate into a calibrated EPR tube.
-
Immediately freeze the sample in liquid nitrogen.
-
-
EPR Spectroscopy:
-
Acquire the EPR spectrum at a low temperature (typically 77 K, liquid nitrogen).
-
Look for the characteristic triplet signal of the MNIC around g ≈ 2.04.
-
Quantify the signal by double integration and compare it to a standard curve (e.g., using a stable nitroxide radical).
-
Caption: Experimental workflow for NO detection using DETC and EPR.
Application 2: Precursor for Nanocrystal Synthesis
Causality: Metal-diethyldithiocarbamate complexes are often soluble in organic solvents and decompose at relatively low temperatures to yield metal sulfides. This property makes them excellent single-source precursors for the synthesis of metal sulfide nanocrystals.
Experimental Protocol: Synthesis of Copper(II) Diethyldithiocarbamate (Cu(dedc)₂) Precursor
This protocol describes the synthesis of the solid Cu(dedc)₂ complex, which can then be used in subsequent nanocrystal synthesis.[9]
-
Dissolve Reactants:
-
In a 250 mL flask, dissolve 9.0 g of Sodium N,N-Diethyldithiocarbamate Trihydrate in 150 mL of reagent alcohol.
-
In a separate beaker, dissolve 4.23 g of copper(II) chloride in 50 mL of reagent alcohol.
-
-
Precipitation:
-
While stirring the copper chloride solution, add the carbamate solution dropwise. A black precipitate of Cu(dedc)₂ will form immediately.
-
-
Washing and Isolation:
-
Drying:
-
Dry the final product in a desiccator under vacuum to yield the solid Cu(dedc)₂ precursor.
-
Part 5: Safety and Handling
Na(DEDTC) is a hazardous substance and requires careful handling. The primary risks include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[4][7]
| Hazard Type | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed. |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | |
| Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust inhalation.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear nitrile gloves and a lab coat.
-
Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher.[7]
Conclusion
Sodium N,N-Diethyldithiocarbamate Trihydrate is a powerful and versatile chemical tool whose utility is rooted in its potent metal-chelating ability. From its foundational use in analytical chemistry to its sophisticated application in detecting nitric oxide and modulating enzyme activity, DETC provides researchers with a reliable and effective reagent. A thorough understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for leveraging its full potential in both basic research and advanced drug development applications.
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Sodium Isethionate: A Technical Guide to Solubility in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium isethionate (sodium 2-hydroxyethanesulfonate) is a versatile organosulfur compound utilized across the pharmaceutical, personal care, and chemical synthesis sectors. Its utility is often dictated by its interaction with various solvent systems. While its high aqueous solubility is well-documented, a comprehensive understanding of its behavior in organic solvents is critical for applications ranging from purification and synthesis to formulation and drug delivery. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of sodium isethionate, synthesizes the available qualitative data in organic media, and presents a robust experimental protocol for the quantitative determination of its solubility.
Introduction: The Physicochemical Profile of Sodium Isethionate
Sodium isethionate (CAS: 1562-00-1) is the sodium salt of 2-hydroxyethanesulfonic acid. It presents as a white, crystalline, and often hygroscopic solid[1][2]. Its molecular structure, featuring both a polar sulfonate head and a hydroxyl group, imparts a unique combination of properties. The high melting point of 191-194°C signifies strong ionic interactions within its crystal lattice[2][3].
While primarily known as a key intermediate in the synthesis of mild surfactants like sodium cocoyl isethionate, its relevance in pharmaceutical and research settings is growing[4]. Understanding its solubility is paramount for:
-
Reaction Chemistry: Selecting appropriate solvent systems for homogeneous reactions.
-
Purification: Designing crystallization, recrystallization, or extraction processes.
-
Formulation: Developing non-aqueous or co-solvent formulations for drug delivery.
-
Analytical Chemistry: Preparing standards and samples for analysis.
Theoretical Principles of Solubility
The dissolution of an ionic salt like sodium isethionate is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released upon solvation of the individual ions[5].
Lattice Energy vs. Solvation Energy
-
Lattice Energy (Endothermic): This is the energy required to overcome the strong electrostatic forces holding the Na⁺ and ⁻O₃S(CH₂)₂OH ions together in the solid crystal. Due to its high melting point, sodium isethionate possesses a significant lattice energy.
-
Solvation Energy (Exothermic): This is the energy released when solvent molecules arrange themselves around the individual ions. The magnitude of this energy depends on the strength of the ion-dipole interactions between the ions and the solvent molecules.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
The Role of the Solvent: "Like Dissolves Like"
The principle of "like dissolves like" is fundamental to predicting solubility[6]. Sodium isethionate is a highly polar, ionic compound. Therefore, its solubility will be highest in highly polar solvents capable of forming strong interactions with its ions.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H bonds, allowing them to act as hydrogen bond donors. The hydroxyl group on the isethionate anion can also participate in hydrogen bonding. These solvents are most effective at solvating both the sodium cation and the isethionate anion, leading to higher solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but lack O-H bonds. They can solvate cations effectively but are less effective at solvating anions, particularly through hydrogen bonding. Solubility is expected to be lower than in protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot effectively solvate ions. The energy released from the weak van der Waals interactions is insufficient to overcome the crystal lattice energy. Consequently, sodium isethionate is expected to be virtually insoluble in nonpolar solvents.
Solubility Profile of Sodium Isethionate
Quantitative solubility data for sodium isethionate in organic solvents is not widely published. The following tables summarize the available quantitative and qualitative information.
Table 1: Aqueous Solubility
| Solvent | Temperature (°C) | Solubility | Source(s) |
| Water (H₂O) | 20 | 0.1 g/mL (10 g/100 mL) | [2][7][8] |
Table 2: Qualitative Solubility in Organic Solvents
| Solvent | Type | Observation / Qualitative Solubility | Source(s) |
| Methanol (CH₃OH) | Polar Protic | Miscible with aqueous isethionate solutions. Used as a recrystallization solvent for related compounds, suggesting temperature-dependent solubility. | [9][10][11] |
| Ethanol (C₂H₅OH) | Polar Protic | Miscible with aqueous isethionate solutions. However, it causes precipitation when added to concentrated (56%) aqueous solutions of sodium isethionate. | [11] |
| n-Propanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |
| Isopropanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |
| n-Butanol | Polar Protic | Forms two distinct phases with concentrated aqueous isethionate solutions, indicating low solubility. Suitable for liquid-liquid extraction. | [11] |
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, direct experimental measurement is required. The isothermal saturation method (a gravimetric technique) is a reliable approach, adapted from standard methodologies like OECD Guideline 105, which is originally intended for water solubility[7].
Objective: To determine the saturation solubility of sodium isethionate in a given organic solvent at a specific temperature.
Materials:
-
Sodium Isethionate (purity >99%)
-
Anhydrous organic solvent of interest
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: Add an excess amount of sodium isethionate to a pre-weighed glass vial. Causality: Adding excess solid ensures that the solution will reach saturation.
-
Solvent Addition: Record the exact mass of the organic solvent added to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the mixture vigorously at the desired constant temperature (e.g., 25°C ± 0.5°C). The equilibration time can vary, but 24 to 48 hours is typically sufficient. Trustworthiness: A preliminary test should be run to confirm that equilibrium is reached by taking measurements at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
-
Phase Separation: Stop agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe. Causality: It is critical to avoid aspirating any undissolved solid particles. The syringe should be pre-warmed or pre-cooled to the experimental temperature to prevent premature precipitation or dissolution upon sampling.
-
Filtration: Immediately pass the sample through a 0.22 µm syringe filter into a pre-weighed container. This step removes any fine, suspended particles.
-
Solvent Evaporation: Accurately weigh the filtered aliquot. Carefully evaporate the solvent under vacuum or in a drying oven at a temperature sufficient to remove the solvent without degrading the sodium isethionate.
-
Final Weighing: Once the residue is completely dry and has cooled to room temperature in a desiccator, weigh the container with the dry sodium isethionate residue.
-
Calculation: The solubility can be calculated as follows:
-
Solubility (g / 100 g solvent): [(Mass of Residue) / (Mass of Aliquot - Mass of Residue)] * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature must be used.
-
Factors Influencing Solubility
Several factors can influence the measured solubility of sodium isethionate:
-
Temperature: For most salts, solubility increases with temperature as the added thermal energy helps overcome the lattice energy. However, this relationship must be determined experimentally for each solvent system.
-
Purity of Solute: Impurities in the sodium isethionate can disrupt the crystal lattice, which may alter its solubility.
-
Water Content in Solvent: Sodium isethionate is hygroscopic. The presence of even small amounts of water in an organic solvent can significantly increase its apparent solubility due to the high affinity of the salt for water. It is crucial to use anhydrous solvents for accurate measurements.
-
pH: While less relevant in non-aqueous organic solvents, in protic or mixed solvents, pH could potentially influence the protonation state of the hydroxyl group, although this is a minor effect for a strong salt.
Conclusion
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link][7]
-
Jackson, A. et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Organic Process Research & Development, 22(1), 71-79. [Link][9]
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Lamberti, V. (1977). U.S. Patent No. US4003925A: Purification of sodium isethionate. U.S. Patent and Trademark Office. [11]
-
Wikipedia contributors (2023). Sodium 2-hydroxyethyl sulfonate. Wikipedia, The Free Encyclopedia. [Link][1]
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ResearchGate (2018). A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]
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Swift Crafty Monkey (2003). Solubilization of sodium cocoyl isethionate. [Link][5]
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Chemistry LibreTexts (2023). Solubility and Factors Affecting Solubility. [Link][6]
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An In-depth Technical Guide to the Biological Activity of Sodium 2-Hydroxyethanesulfonate
Introduction
Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is an organosulfur compound widely recognized for its role as a key intermediate in the synthesis of mild, anionic surfactants.[1] Its application in personal care and cosmetic products is extensive, valued for its gentle cleansing properties and excellent biodegradability.[2] However, the biological activities of sodium isethionate extend beyond its function as a surfactant precursor, encompassing intriguing physiological effects and a close metabolic relationship with the conditionally essential amino acid, taurine. This technical guide provides an in-depth exploration of the multifaceted biological activities of sodium 2-hydroxyethanesulfonate, targeting researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, its established role in surfactant chemistry, its less-explored physiological effects, metabolic pathways, and relevant experimental protocols for its study.
Physicochemical Properties and Surfactant Chemistry
Sodium isethionate is a white, crystalline, and non-hygroscopic solid that is highly soluble in water.[1] Its chemical structure, featuring a hydrophilic sulfonate group and a hydroxyl group, imparts a strong polarity, making it a versatile building block for a class of surfactants known as isethionates.[1]
The primary application of sodium isethionate is in the production of acyl isethionates, such as sodium cocoyl isethionate (SCI), through esterification with fatty acids (e.g., from coconut oil).[3] These resulting surfactants are prized for their mildness on the skin and excellent foaming characteristics, even in hard water. In vitro and in vivo studies have demonstrated that SCI is less damaging to the skin barrier compared to harsher surfactants like sodium dodecyl sulfate (SDS).[4] This mildness is attributed to the larger micelle size of SCI, which hinders its penetration into the stratum corneum.[4]
| Property | Value | Reference |
| Molecular Formula | C2H5NaO4S | |
| Molecular Weight | 148.12 g/mol | |
| Appearance | White crystalline powder or granules | |
| Solubility | Highly soluble in water | [1] |
| Biodegradability | Readily biodegradable |
Core Biological Activities and Physiological Effects
Beyond its well-documented role in surfactant chemistry, sodium isethionate exhibits several biological activities that warrant closer examination, particularly in the context of cellular function and homeostasis.
Interaction with Neuronal Membranes and Ion Homeostasis
Early studies have indicated that sodium isethionate can influence neuronal function. Perfusion of an isolated frog spinal cord with sodium isethionate was found to affect neuronal membranes, although it did not alter the responses of extracellular potassium.[5] This suggests a direct interaction with the neuronal membrane, potentially influencing its electrical properties.
Furthermore, intravenous infusion of isoosmotic sodium isethionate in rats has been shown to alter ion balance, leading to a decrease in serum chloride levels and an increase in urinary potassium excretion.[5] Notably, chloride concentrations were also reduced in the liver and kidney, but not in the brain.[5] These findings point towards a potential role for sodium isethionate in modulating ion transport processes, although the specific channels or transporters involved have not been fully elucidated.
Vasodilatory and Muscle Function Modulatory Effects
Intraperitoneal administration of sodium isethionate in rats has been observed to prevent the inhibitory effect of lactic acid on gastrocnemius muscle contraction.[5] This effect was accompanied by increased blood circulation in the femoral arteries and hind limb muscles, indicating a vasodilating activity.[5] Interestingly, these effects are shared with taurine, suggesting a potential common mechanism of action or a metabolic conversion between the two compounds.[5]
Potential Role as an Organic Osmolyte
Cells in hypertonic environments accumulate organic osmolytes to maintain cell volume and function without perturbing intracellular ion concentrations.[6][7] Taurine is a well-established organic osmolyte, particularly in the renal medulla.[6] Given the structural similarity and metabolic link between sodium isethionate and taurine, it is plausible that sodium isethionate could also function as an organic osmolyte or influence the transport and accumulation of other osmolytes. This is a promising area for further research, especially in the context of cellular stress responses.
Metabolic Pathways and the Link to Taurine
The biological activities of sodium isethionate are intrinsically linked to the metabolism of taurine (2-aminoethanesulfonic acid).
Industrial Synthesis of Taurine
Sodium isethionate is a key intermediate in the industrial synthesis of taurine.[8][9] The process typically involves the ammonolysis of sodium isethionate to yield sodium taurinate, which is then neutralized to produce taurine.[9]
Caption: Industrial synthesis of taurine from sodium isethionate.
Endogenous Metabolism
While the industrial synthesis pathway is well-defined, the endogenous metabolic relationship between sodium isethionate and taurine in mammals is less clear. There is evidence to suggest that taurine can be converted to isethionic acid in mammalian tissues, although this pathway is considered by some to be tenuous.[10][11] Conversely, it has been proposed that mammals may also endogenously synthesize 2-hydroxyethanesulfonate from taurine through a deamination process. Higher plasma levels of endogenously produced 2-hydroxyethanesulfonate have been correlated with a protective effect against type 2 diabetes, highlighting the potential physiological significance of this metabolic route.
Caption: Putative metabolic relationship between taurine and isethionic acid.
Toxicology and Safety Profile
The safety of sodium isethionate has been extensively reviewed, primarily in the context of its use in cosmetic formulations.
| Study Type | Result | Reference |
| Acute Oral Toxicity (Rat LD50) | > 5000 mg/kg body weight | [12] |
| Repeated Oral Dose Toxicity (Rat NOAEL) | 200 mg/kg/day | [12] |
| Teratogenicity (Rat) | Not teratogenic at doses up to 1000 mg/kg/day | [13] |
| Mutagenicity (Ames Test) | Not mutagenic | [13] |
| Carcinogenicity | No data available, but not expected to be carcinogenic based on genotoxicity data | [14] |
| Skin Irritation (Rabbit) | Not an irritant | [12] |
| Eye Irritation (Rabbit) | Not an irritant | [12] |
| Skin Sensitization (Mouse) | Not a sensitizer | [13] |
The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isethionate salts are safe as cosmetic ingredients in the present practices of use and concentration when formulated to be non-irritating.[5]
Experimental Protocols
The following are generalized protocols for the analysis of sodium isethionate in various matrices, based on established analytical techniques.
Quantification of Sodium Isethionate in a Formulation using HPLC-ELSD
This method is suitable for determining the concentration of sodium isethionate in cosmetic or pharmaceutical formulations.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., 250mm x 4.6mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Sodium isethionate standard
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a stock solution of sodium isethionate in methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in methanol. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 100:0 or optimized gradient)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
ELSD Drift Tube Temperature: 50°C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of sodium isethionate in the sample by interpolating its peak area on the calibration curve.
In Vitro Assessment of Neuronal Membrane Interaction
This protocol provides a framework for investigating the direct effects of sodium isethionate on neuronal activity using primary neuronal cultures and electrophysiological techniques.
Materials:
-
Primary neuronal cell culture (e.g., rat cortical neurons)
-
Neurobasal medium and supplements
-
Sodium isethionate solutions of varying concentrations in artificial cerebrospinal fluid (aCSF)
-
Patch-clamp electrophysiology setup
-
Microscope
Procedure:
-
Cell Culture: Culture primary neurons on glass coverslips until mature (e.g., 10-14 days in vitro).
-
Electrophysiology:
-
Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline membrane potential and firing activity in current-clamp mode, or ionic currents in voltage-clamp mode.
-
-
Compound Application: Perfuse the recording chamber with aCSF containing a known concentration of sodium isethionate.
-
Data Acquisition: Record changes in membrane potential, firing rate, or specific ion channel currents during and after the application of sodium isethionate.
-
Analysis: Analyze the electrophysiological data to determine the effects of sodium isethionate on neuronal excitability and ion channel function.
Caption: Workflow for in vitro electrophysiological analysis.
Future Directions and Conclusion
Sodium 2-hydroxyethanesulfonate is a compound with a well-established safety profile and a primary role as a precursor to mild surfactants. However, its biological activities are more nuanced than this primary application suggests. The evidence pointing towards its interaction with neuronal membranes, modulation of ion homeostasis, and its close metabolic ties to taurine opens up avenues for further investigation, particularly in the fields of neuroscience, renal physiology, and metabolic research.
For drug development professionals, the low toxicity of sodium isethionate makes it an attractive excipient.[3] For researchers and scientists, the unanswered questions regarding its precise mechanisms of action at the cellular level present exciting opportunities for discovery. Future research should focus on identifying the specific ion channels and transporters that interact with sodium isethionate, elucidating the enzymatic pathways of its interconversion with taurine in mammals, and exploring its potential as a therapeutic agent or a modulator of cellular function in various physiological and pathological contexts.
References
- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. (2013). International Journal of Toxicology, 36(1_suppl), 5-16.
- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. (2013). Cosmetic Ingredient Review.
-
Sodium Isethionate | C2H5NaO4S | CID 517063. PubChem. Retrieved from [Link]
-
SODIUM ISETHIONATE. Ataman Kimya. Retrieved from [Link]
- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. (2013). Cosmetic Ingredient Review.
- What is sodium isethionate used for. (2025). Shaanxi BLOOM Tech Co., Ltd.
- Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? - An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. (2009). Journal of the Society of Cosmetic Chemists, 60(2), 175-186.
-
Sodium Cocoyl Isethionate. Making Cosmetics. Retrieved from [Link]
- Synthesis of Taurine and Isethionic Acid by Dog Heart Slices. (1954). Journal of Biological Chemistry, 208(2), 799-805.
-
Taurine. Wikipedia. Retrieved from [Link]
- Analytical and Testing Methods for Surfactants. (2015). OUCI.
- Synthesis of taurine. (2009).
- Purification of sodium isethionate. (1977).
- Pharmacokinetics and metabolism of sodium 2-mercaptoethanesulfonate in the rat. (1986). Journal of Pharmacology and Experimental Therapeutics, 237(1), 241-247.
-
SODIUM 2-HYDROXYETHYL SULFONATE. Ataman Kimya. Retrieved from [Link]
- Taurine Biosynthesis by Neurons and Astrocytes. (2011). Journal of Biological Chemistry, 286(21), 18648-18657.
- Synthesis and property of sodium cocoyl isethionate. (2011).
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Sodium 2-hydroxyethyl sulfonate. Wikipedia. Retrieved from [Link]
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Sodium cocoyl isethionate in skincare, What is?. Lesielle. Retrieved from [Link]
- Cyclic process for the production of taurine from alkali isethionate. (2013).
- Sodium cocoyl isethionate: solubilization, applications in synthetic detergent. (2023). Stanford Chemicals.
- Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. (2019). Crystal Growth & Design, 19(11), 6347-6356.
-
What is SODIUM COCOYL ISETHIONATE. EWG Skin Deep. Retrieved from [Link]
- Intracellular Organic Osmolytes: Function and Regulation. (1998). Physiological Reviews, 78(4), 991-1047.
- Intracellular Organic Osmolytes: Function and Regulation. (1998).
- Process for making sodium acylisethionates. (1995).
- Interaction of detergent sclerosants with cell membranes. (2014). Phlebology, 29(1_suppl), 53-59.
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SODIUM 2-HYDROXYETHANESULFONATE. atamankimya.com. Retrieved from [Link]
- Cell and Molecular Biology of Organic Osmolyte Accumulation in Hypertonic Renal Cells. (2001). Clinical Journal of the American Society of Nephrology, 12(2), 354-362.
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SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. Retrieved from [Link]
- How do detergents dissolve lipid membranes?. (2020). LifeCanvas Technologies.
- Intracellular organic osmolytes: function and regul
- Factors governing the Na(+) vs K(+) selectivity in sodium ion channels. (2010). Journal of the American Chemical Society, 132(9), 3048-3057.
- Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. (2023). Toxins, 15(7), 441.
- Sodium Channels: Ionic Model of Slow Inactivation and State-Dependent Drug Binding. (2007). Biophysical Journal, 93(10), 3463-3472.
- Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants. (2017). Molecules, 22(8), 1274.
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A Technical Guide to Utilizing Sodium 2-Hydroxyethanesulfonate as a Taurine Precursor in Metabolic Studies
Abstract
Taurine, a conditionally essential amino sulfonic acid, is integral to a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] Dysregulation of taurine homeostasis is implicated in numerous metabolic and neurological disorders. However, studying its in vivo synthesis and metabolic flux presents significant challenges. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) as a stable, exogenous precursor to investigate taurine metabolism. We will explore the biochemical rationale, detail robust experimental designs using stable isotope tracing, provide validated protocols for in vivo studies, and outline the analytical methodologies required for precise quantification and data interpretation.
Biochemical Rationale and Core Concepts
The Central Role of Taurine in Metabolism
Taurine is one of the most abundant free amino acids in mammalian tissues, particularly in the brain, muscle, and heart.[3] Unlike canonical amino acids, it is not incorporated into proteins but plays a vital role in cellular homeostasis.[4] Its functions are diverse, ranging from promoting healthy lipid metabolism and glucose regulation to exerting anti-inflammatory and antioxidant effects.[1][2] The primary endogenous synthesis route in mammals is the cysteine sulfinic acid pathway in the liver, where cysteine is converted through a series of enzymatic steps to hypotaurine and then oxidized to taurine.[4][5][6][7]
Sodium 2-Hydroxyethanesulfonate (Isethionate): A Stable Precursor
Sodium 2-hydroxyethanesulfonate, hereafter referred to as isethionate, is the sodium salt of 2-hydroxyethanesulfonic acid. It is a highly water-soluble organosulfur compound found endogenously in human plasma and urine.[8] Structurally, isethionate is the deaminated analogue of taurine.[9] While the industrial synthesis of taurine often involves the ammonolysis of isethionic acid[4][6], evidence also points to a metabolic relationship in biological systems. Mammalian tissues, such as the heart, have demonstrated the ability to convert taurine to isethionate.[9] Conversely, administering isethionate provides a method to probe the metabolic pathways leading to taurine synthesis and its subsequent physiological effects. This approach is particularly powerful when using isotopically labeled isethionate, which allows for the precise tracing of its conversion and distribution into the endogenous taurine pool.
The diagram below illustrates the key molecules in the context of taurine metabolism.
Caption: High-level workflow for an in vivo metabolic tracer study using isethionate.
Essential Experimental Controls
To ensure data integrity, every study must include a robust set of controls:
-
Vehicle Control: Animals administered the same vehicle (e.g., saline) without the isethionate precursor. This group establishes baseline taurine levels and accounts for any effects of the administration procedure.
-
Unlabeled Isethionate Control: A group administered isethionate with natural isotopic abundance. This is crucial to confirm that isethionate administration itself does not unexpectedly alter the total taurine pool size, which could confound the interpretation of tracer data.
-
Positive Control (Optional): Administering labeled taurine can help characterize taurine's own distribution and turnover, providing a valuable comparison for the data obtained from the isethionate precursor.
Core Methodologies and Validated Protocols
The following protocols are designed as a template and should be adapted based on specific experimental goals and institutional guidelines (e.g., IACUC).
Protocol 1: In Vivo Administration in a Rodent Model
This protocol describes the oral administration of sodium isethionate to mice. Oral gavage is chosen to mimic dietary intake and assess first-pass metabolism.
Materials:
-
Sodium 2-hydroxyethanesulfonate (and/or its stable isotope-labeled counterpart)
-
Sterile 0.9% saline solution
-
Animal feeding needles (20-22 gauge, ball-tipped)
-
Appropriate syringes
Procedure:
-
Dose Preparation: Prepare a stock solution of isethionate in sterile saline. A typical dose for metabolic studies might range from 50 to 200 mg/kg body weight. The final volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Causality: The dose is selected based on toxicological data, which indicates a low toxicity profile (LD50 > 5000 mg/kg in rats), ensuring a wide safety margin. [10][11]The concentration is optimized to be high enough to produce a detectable signal in downstream analysis without causing osmotic stress.
-
-
Animal Handling: Gently restrain the animal. Ensure the head and body are in a straight line to prevent esophageal injury.
-
Gavage: Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the esophagus and down to the stomach.
-
Administration: Slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress. House animals with free access to food and water for the duration of the time-course experiment.
Protocol 2: Tissue Sample Collection and Preparation
This protocol ensures that metabolic activity is halted immediately upon collection to preserve the in vivo state of metabolites.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Homogenization buffer (e.g., 80% methanol, -80°C)
-
Centrifuge capable of 4°C and >14,000 x g
-
Protein assay kit (e.g., BCA)
Procedure:
-
Euthanasia and Dissection: Euthanize the animal via an approved method at the designated time point. Rapidly dissect the target tissues (e.g., liver, brain, heart).
-
Metabolic Quenching: Immediately flash-freeze the tissues in liquid nitrogen.
-
Causality: This step is critical. Freezing instantly halts all enzymatic activity, preventing any post-mortem changes in the levels of taurine or its precursors.
-
-
Homogenization: Weigh the frozen tissue and add it to a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder.
-
Extraction: Transfer the powdered tissue to a tube containing ice-cold 80% methanol (e.g., 1 mL per 50 mg tissue). Vortex vigorously for 1 minute.
-
Causality: The cold methanol solution serves two purposes: it keeps enzymes inactive and efficiently precipitates proteins, which would otherwise interfere with the LC-MS analysis.
-
-
Centrifugation: Incubate the homogenate at -20°C for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small molecule metabolites, including taurine and isethionate.
-
Normalization: Use a small aliquot of the initial homogenate (before centrifugation) to perform a protein assay. This allows the final metabolite concentrations to be normalized to the amount of tissue extracted.
-
Storage: Store the supernatant at -80°C until analysis.
Protocol 3: Analytical Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, allowing for the simultaneous quantification of labeled and unlabeled analytes. [12][13][14] Analytical Workflow Diagram:
Caption: Workflow for quantification of taurine and isethionate using LC-MS/MS.
Key LC-MS/MS Parameters:
| Parameter | Recommended Setting & Rationale |
| Chromatography Mode | HILIC (Hydrophilic Interaction Liquid Chromatography) or Anion-Exchange. Rationale: Both taurine and isethionate are highly polar, making them unsuitable for standard reversed-phase chromatography. HILIC provides excellent retention and separation for these types of analytes. [15] |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode. Rationale: The sulfonic acid group on both molecules is readily deprotonated, forming negative ions ([M-H]⁻) with high efficiency and stability. |
| Detection Mode | Multiple Reaction Monitoring (MRM). Rationale: MRM provides the highest level of specificity and sensitivity. It involves selecting a specific precursor ion (the molecule's mass) and a specific product ion (a characteristic fragment), minimizing interference from other molecules in the complex biological matrix. |
| Internal Standard | A stable isotope-labeled version of the analyte that is not being used as the tracer (e.g., d4-Taurine). Rationale: An internal standard is added at the beginning of sample preparation to account for any sample loss during extraction and variability in MS ionization. |
Data Analysis and Interpretation
Calculating Isotopic Enrichment
The primary output from the LC-MS/MS is the peak area for both the labeled (tracer) and unlabeled (tracee) forms of taurine. The Tracer-to-Tracee Ratio (TTR) is a key metric. [16] TTR = (Peak Area of ¹³C-Taurine) / (Peak Area of ¹²C-Taurine)
This ratio, when plotted over time, reveals the dynamics of taurine synthesis from the isethionate precursor.
Sample Quantitative Data
The table below presents hypothetical data from a mouse study where ¹³C₂-labeled sodium isethionate was administered orally.
| Time Point (Hours) | Plasma TTR (%) | Liver TTR (%) | Brain TTR (%) |
| 0 (Baseline) | 0.00 | 0.00 | 0.00 |
| 1 | 2.5 ± 0.4 | 4.1 ± 0.6 | 0.5 ± 0.1 |
| 4 | 5.8 ± 0.7 | 9.3 ± 1.1 | 1.8 ± 0.3 |
| 12 | 3.1 ± 0.5 | 6.2 ± 0.9 | 2.9 ± 0.4 |
| 24 | 1.2 ± 0.2 | 2.5 ± 0.5 | 2.1 ± 0.3 |
Data are represented as mean ± SEM.
Interpretation of Hypothetical Data:
-
The conversion of isethionate to taurine is rapid, with labeled taurine appearing in the plasma and liver within the first hour.
-
The liver shows the highest initial enrichment, consistent with it being a primary site of metabolism. [5]* The brain shows a slower but more sustained accumulation of labeled taurine, suggesting transport across the blood-brain barrier and slower turnover within the central nervous system.
Conclusion and Future Outlook
Sodium 2-hydroxyethanesulfonate serves as a powerful and safe investigational tool for elucidating the complex dynamics of taurine metabolism. By leveraging stable isotope tracing and modern analytical platforms like LC-MS/MS, researchers can gain unprecedented insight into the rates of taurine synthesis, tissue distribution, and turnover in vivo. This technical framework provides the foundational protocols and rationale necessary to design and execute rigorous, self-validating metabolic studies. The application of this methodology is critical for understanding the role of taurine in metabolic syndrome, cardiovascular disease, and neurodegenerative disorders, and holds significant promise for the development of novel therapeutic strategies targeting taurine homeostasis.
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Wikipedia. (n.d.). Taurine. Retrieved from [Link]
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Chen, W., Guo, J., Zhang, Y., & Zhang, J. (2021). Beneficial Effects of Taurine on Metabolic Parameters in Animals and Humans. PMC. Retrieved from [Link]
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casi.org. (2023). Unlock the Power of Taurine for Metabolic Health. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic showing pathways for hypotaurine and taurine synthesis in mammals. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Taurine is Involved in Energy Metabolism in Muscles, Adipose Tissue, and the Liver. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Taurine: From Biosynthesis Pathways to Key Industrial Applications. Retrieved from [Link]
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Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]
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PubMed. (2005). Isethionate as a product from taurine during nitrogen-limited growth of Klebsiella oxytoca TauN1. Retrieved from [Link]
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PubMed Central - NIH. (n.d.). Bacterial microcompartments for isethionate desulfonation in the taurine-degrading human-gut bacterium Bilophila wadsworthia. Retrieved from [Link]
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CIR Report Data Sheet. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]
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CIR Report Data Sheet. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]
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PubMed. (2002). Separation methods for taurine analysis in biological samples. Retrieved from [Link]
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Semantic Scholar. (1993). Final Report on the Safety Assessment of Sodium Cocoyl Isethionate. Retrieved from [Link]
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PubMed. (1980). The metabolism of taurine to isethionate. Retrieved from [Link]
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Biomedical and Environmental Sciences. (2010). Determination of Taurine in Biological Samples by HighPerformance Liquid Chromatography Using 4Fluoro7Nitrob. Retrieved from [Link]
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CIR Safety. (2013). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Taurine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Taurine and Isethionic Acid by Dog Heart Slices. Retrieved from [Link]
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Fang Xiquan. (2015). Method for preparing taurine through solid isethionic acid sodium salt. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]
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PubMed Central. (n.d.). Enzymatic and non-enzymatic conversion of cystamine to thiotaurine and taurine. Retrieved from [Link]
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PubMed Central - NIH. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Retrieved from [Link]
- Google Patents. (n.d.). US20150210633A1 - Process for the production of taurine from ethanol.
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PubMed. (n.d.). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and characterization of Taurine. Retrieved from [Link]
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PubMed. (n.d.). Isethionate formation from taurine in Chromohalobacter salexigens: purification of sulfoacetaldehyde reductase. Retrieved from [Link]
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PubMed Central. (2016). Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. Retrieved from [Link]
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"thermal stability and decomposition of sodium isethionate"
An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium Isethionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium isethionate (Sodium 2-hydroxyethanesulfonate) is a versatile organosulfonate salt with significant applications in the pharmaceutical and personal care industries.[1][2] Its roles as a mild surfactant, formulation excipient, and chemical intermediate necessitate a thorough understanding of its thermal stability and decomposition profile.[1][2][3] This technical guide provides a comprehensive overview of the thermal behavior of sodium isethionate, with a particular focus on its acylated derivatives, which serve as critical models for understanding its stability in complex formulations. We will delve into the experimental methodologies for assessing thermal stability, analyze the decomposition pathways, and discuss the implications for manufacturing, formulation, and storage.
Introduction to Sodium Isethionate and Its Industrial Relevance
Sodium isethionate (CAS 1562-00-1) is a highly valued compound due to its unique combination of a hydrophilic sulfonate group and a reactive hydroxyl group.[4] This structure imparts excellent water solubility and mildness, making it a preferred ingredient in a variety of applications.[5]
-
In Pharmaceuticals: Sodium isethionate serves as a versatile excipient, acting as a solubilizer, stabilizer, and pH regulator in topical and oral formulations.[1][2] Its biocompatibility and low toxicity are highly desirable in drug delivery systems.[1] It can also be used as an intermediate in the synthesis of certain active pharmaceutical ingredients.[1]
-
In Personal Care: It is a precursor to gentle anionic surfactants, most notably sodium cocoyl isethionate (SCI) and its specific homologue, sodium lauroyl isethionate (SLI).[1] These surfactants are hallmarks of mild cleansing products, such as syndet bars, body washes, and facial cleansers, prized for their dense, creamy lather and non-drying feel on the skin.[6]
Given that many applications, particularly the synthesis of its fatty acid esters, require elevated temperatures, a detailed understanding of its thermal stability is paramount to prevent degradation, which can compromise product performance, safety, color, and odor.[7][8][9]
Physicochemical Properties of Sodium Isethionate
A foundational understanding of the physicochemical properties of sodium isethionate is essential before examining its thermal behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅NaO₄S | [3][10] |
| Molecular Weight | 148.11 g/mol | [3][10] |
| Appearance | White crystalline powder | [3][10] |
| Melting Point | 192 - 194 °C | [10] |
| Solubility in Water | 650 g/L (at 20 °C) | [10] |
| Stability | Stable under normal temperatures and pressures | [10] |
Thermal Analysis Methodologies: A Framework for Stability Assessment
The thermal stability of sodium isethionate and its derivatives is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][9] These methods provide quantitative data on mass loss and thermal transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated over time. It is the cornerstone for determining decomposition temperatures and quantifying mass loss due to degradation.
The following protocol is a representative example based on studies of sodium lauroyl isethionate (SLI), which provides a robust model for the thermal behavior of the isethionate functional group.[11]
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified sample into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation. For comparative studies on oxidative stability, a parallel experiment is run using air.[7][11]
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 25-30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 500-600 °C).[11]
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and glass transitions.
This protocol is adapted from methodologies used to characterize the melting behavior of SLI.[11]
-
Instrument Preparation: Calibrate the DSC instrument using certified reference materials (e.g., indium, zinc).[11]
-
Sample Preparation: Weigh 2-5 mg of the sample into a hermetically sealed aluminum crucible.[11]
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen at 50 mL/min) within the DSC cell.[11]
-
Temperature Program:
-
A "heat-cool-heat" cycle is often employed to erase the sample's prior thermal history.
-
Initial heating ramp: Heat from ambient to a temperature above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Isothermal hold: Hold at the high temperature for a few minutes to ensure complete melting.
-
Cooling ramp: Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature.
-
Second heating ramp: Reheat the sample at the same controlled rate to observe the thermal transitions of a material with a consistent thermal history.
-
-
Data Analysis: The peak of the endotherm on the second heating scan is reported as the melting point (Tₘ).
Thermal Decomposition Profile of Isethionates
While data specifically on pure sodium isethionate is limited, extensive studies on its derivative, sodium lauroyl isethionate (SLI), provide critical insights into the stability of the isethionate moiety.
Onset of Decomposition
The thermal stability of isethionates is highly dependent on the surrounding atmosphere.
-
In an Inert Atmosphere (Nitrogen): The decomposition onset for purified SLI is reported to be approximately 300-330 °C.[11][12] This represents the inherent thermal stability of the molecule in the absence of oxygen.
-
In an Oxidative Atmosphere (Air): The presence of oxygen significantly lowers the decomposition temperature. For SLI, the onset of degradation in air is observed at a much lower temperature range of 208-222 °C.[7][13] This indicates that oxidative processes are a primary driver of degradation at lower temperatures.
The substantial difference of over 100 °C underscores the critical importance of maintaining an inert manufacturing environment (e.g., nitrogen blanketing) when processing isethionates at elevated temperatures to prevent premature degradation.[7][8][9]
Evolved Gas Analysis and Decomposition Products
Analysis of the gases evolved during the thermal decomposition of SLI, typically using TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR), reveals a complex mixture of degradation products.[7][8][9][12][14]
Key Decomposition Products:
-
Water (H₂O)
-
Carbon Dioxide (CO₂) and Carbon Monoxide (CO) [10]
-
Sulfur Dioxide (SO₂) and Carbon Disulfide (CS₂) [7][8][9][12][14]
-
Alkyl and Carbonyl Species: Fragments originating from the fatty acid chain.[7][8][9][12][14]
The presence of sulfur oxides (SO₂) is a clear indicator of the breakdown of the sulfonate group, which is the core functional group in sodium isethionate.[7][8][10]
Proposed Decomposition Visualization
The following diagram illustrates the key analytical steps and the resulting understanding of the thermal decomposition process for isethionate-based compounds.
Caption: Workflow for Thermal Analysis of Isethionates.
Implications for Drug Development and Manufacturing
The thermal stability profile of sodium isethionate has direct and significant consequences for its practical application.
-
Manufacturing Process Control: The synthesis of sodium acyl isethionates often occurs at temperatures between 200-260 °C.[7] The data clearly shows that running these reactions in air can lead to significant degradation (up to 28 times higher than in a nitrogen atmosphere at 240 °C).[7][8][9] Therefore, manufacturing under strictly inert conditions is necessary to maximize product purity and yield while minimizing the formation of undesirable, odorous, or colored byproducts.[7][8][9]
-
Formulation Strategies: In pharmaceutical formulations, processes such as hot-melt extrusion or high-temperature drying must be carefully evaluated. The processing temperature should remain well below the decomposition onset of sodium isethionate, particularly if an inert atmosphere cannot be guaranteed.
-
Storage and Shelf-Life: While stable at ambient temperatures, long-term storage at elevated temperatures could potentially lead to slow degradation, especially in the presence of oxidative agents or acidic/basic catalysts. Stability studies for final drug products containing sodium isethionate should include accelerated stability testing at elevated temperatures to assess any potential degradation.
The decomposition of the sulfonate group can lead to the formation of sulfur-containing species, which may be reactive or have undesirable toxicological profiles. A conceptual representation of the decomposition pathway is crucial for risk assessment.
Caption: Conceptual Decomposition of Sodium Isethionate.
Conclusion
Sodium isethionate is a thermally stable compound under normal conditions, with a melting point around 192-194 °C.[10] However, its degradation, particularly in the context of its widely used acyl derivatives, begins at temperatures commonly encountered in chemical synthesis (200-260 °C).[7] The decomposition is significantly accelerated by the presence of oxygen, highlighting the necessity of inert processing conditions to maintain product integrity. The primary decomposition products include water, carbon dioxide, and sulfur oxides, indicating the breakdown of both the alkyl chain and the core sulfonate group.[7][8][14] For researchers, scientists, and drug development professionals, a thorough understanding of these thermal properties is essential for robust process development, stable formulation design, and ensuring the quality and safety of the final product.
References
- What is sodium isethion
- Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.
- Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.
- Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethion
- What is the function of sodium isethion
- Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. (2019). White Rose eTheses Online.
- A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate.
- Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. (2019). White Rose Research Online.
- Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases.
- Unlocking the Potential: Sodium Isethionate in Pharmaceutical and Daily Chemical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- Sodium isethionate(1562-00-1) MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
- What is the function of sodium isethion
- Purification of sodium isethionate.
- Colorimetric determination of sodium isethionate by means of ammonium ceric nitr
- Sodium Isethion
- Sodium isethion
- SODIUM ISETHIONATE.
- SODIUM ISETHIONATE.
- Solubilization of sodium cocoyl isethion
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A Technical Guide to the Hygroscopic Nature of Solid Sodium 2-Hydroxyethanesulfonate for Pharmaceutical Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is an excipient and chemical intermediate valued for its unique properties in various industries, including pharmaceuticals.[1] However, a notable ambiguity exists within scientific literature regarding its hygroscopic nature—its tendency to attract and retain moisture from the atmosphere. This guide confronts this dichotomy, providing a comprehensive analysis grounded in first principles and authoritative analytical methodologies. We posit that the hygroscopicity of sodium 2-hydroxyethanesulfonate is not an intrinsic, monolithic property but is instead highly dependent on the synthesis pathway and the purity of the final solid material. This whitepaper provides drug development professionals with a robust framework for characterizing this material, interpreting data, and implementing effective handling and formulation strategies to ensure product stability and performance.
The Dichotomy of Hygroscopicity in Sodium 2-Hydroxyethanesulfonate
A review of technical data sheets and literature reveals conflicting classifications for sodium 2-hydroxyethanesulfonate. Numerous sources describe the solid as a "non-hygroscopic, free-flowing" material.[2] Conversely, an equal number of safety and chemical data sources classify it as "hygroscopic" or "slightly hygroscopic," advising storage in desiccated conditions.[3][4][5][6][7] This discrepancy is a significant risk for formulation scientists, as an incorrect assumption can jeopardize processability and product stability.[8][9]
Expert Insight: The Causality of Process Chemistry
This apparent contradiction is most likely rooted in the material's synthesis and purification processes. Sodium 2-hydroxyethanesulfonate is commercially produced via the reaction of ethylene oxide with sodium bisulfite.[4] If this reaction is not carefully controlled, by-products such as ethylene glycol can form.[2] Ethylene glycol is notoriously hygroscopic. Its presence, even at trace levels, can impart significant moisture-absorbing properties to the final sodium 2-hydroxyethanesulfonate product. Therefore, the hygroscopicity of a given batch is a direct indicator of its purity and the rigor of its manufacturing process. A highly purified, crystalline sodium 2-hydroxyethanesulfonate is expected to be non-hygroscopic, whereas a product containing residual reactants or hygroscopic by-products will exhibit moisture sensitivity.
Caption: Synthesis pathway's impact on hygroscopicity.
Ramifications of Moisture Sorption in Pharmaceutical Development
The hygroscopic nature of an excipient is a critical quality attribute that influences the entire drug product lifecycle.[10] Uncontrolled moisture uptake by sodium 2-hydroxyethanesulfonate can lead to a cascade of undesirable physical and chemical changes.[8][9]
| Development Stage | Impact of Uncontrolled Moisture Sorption | Consequences |
| Pre-formulation | Altered powder properties. | Poor flowability, caking, clumping, inaccurate weighing and dosing.[11] |
| Manufacturing | Processing failures. | Adherence to tablet punches, inconsistent blend uniformity, failure of dry powder filling processes.[8][11] |
| Final Dosage Form | Physical instability. | Changes in tablet hardness, thickness, and disintegration time; potential for deliquescence.[12] |
| Chemical Stability | Degradation of Active Pharmaceutical Ingredient (API). | Moisture can act as a plasticizer, increasing molecular mobility and facilitating hydrolysis of sensitive APIs.[11] |
| Shelf-Life | Reduced product stability and efficacy. | Changes in dissolution profile affecting bioavailability; potential for microbial growth. |
Authoritative Methodologies for Hygroscopicity Characterization
To definitively classify the hygroscopic nature of a specific batch of sodium 2-hydroxyethanesulfonate, a multi-faceted approach combining dynamic vapor sorption and Karl Fischer titration is required. This dual analysis provides a complete picture of both the kinetics of moisture uptake and the absolute water content.
Protocol: Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of carrier gas at varying levels of relative humidity (RH).[13][14] The resulting sorption-desorption isotherm provides critical information on a material's affinity for water.[13]
Caption: Experimental workflow for DVS analysis.
Detailed DVS Protocol:
-
Calibration & Verification: Ensure the DVS instrument's microbalance and humidity sensor are calibrated according to manufacturer specifications.
-
Sample Preparation: Accurately weigh approximately 10 mg of the solid sodium 2-hydroxyethanesulfonate sample into a clean DVS sample pan.
-
Initial Drying (Self-Validation Step): Place the sample in the instrument. Set the temperature to 25°C and the RH to 0%. Hold under these conditions until the sample mass equilibrates (e.g., dm/dt ≤ 0.002% per minute for 10 minutes). This step is critical as it establishes a dry, reproducible baseline, a weakness of the conventional European Pharmacopoeia method.[15][16]
-
Sorption Cycle: Initiate the sorption program at 25°C. Increase the RH in 10% increments from 0% up to 90%. At each RH step, the instrument will hold the condition until mass equilibrium is reached.
-
Desorption Cycle: Once 90% RH is complete, decrease the RH in 10% increments from 90% back down to 0%, again waiting for equilibrium at each step.
-
Data Analysis: The instrument software will plot the percentage change in mass versus the target RH. Analyze the resulting isotherm for the total moisture sorbed at a key RH (e.g., 80% for Ph. Eur. classification), the presence of hysteresis (where the desorption curve does not follow the sorption curve), and any sharp inflections that might indicate a phase transition or deliquescence.[13]
Protocol: Karl Fischer (KF) Titration for Absolute Water Content
KF titration is the gold standard for quantifying water content.[17] It is a highly specific chemical method based on the reaction of iodine with water.[18][19] This protocol is used to determine the initial water content of the as-received material and to confirm the water content after equilibration at a specific RH.
Detailed KF Protocol (Volumetric Method):
-
Instrument Preparation: Set up the volumetric Karl Fischer titrator. The titration vessel should be conditioned to a dry, endpoint-stable state.
-
Titrant Standardization: Standardize the KF titrant (typically with a known concentration of iodine) using a certified water standard or disodium tartrate dihydrate to determine its precise water equivalency factor (mg/mL).
-
Sample Analysis:
-
Accurately weigh a sufficient amount of the solid sodium 2-hydroxyethanesulfonate sample (to consume an adequate volume of titrant) and introduce it directly into the conditioned titration vessel.
-
Ensure the sample dissolves completely in the anhydrous solvent (e.g., methanol).[20]
-
Initiate the titration. The instrument will add the standardized titrant until all water from the sample has been consumed, detected potentiometrically.[20]
-
-
Calculation: The instrument's software calculates the percentage of water in the sample based on the volume of titrant used, the titrant's water equivalency factor, and the initial sample mass.
-
Trustworthiness: Performing this analysis on the as-received material provides the initial water content, which is crucial for accurately interpreting DVS data. Analyzing a sample after it has been equilibrated at a high RH (e.g., in a separate humidity chamber) provides an absolute measure of water uptake that can validate the DVS mass change reading.
Integrated Data Synthesis and Classification
By combining DVS and KF, a comprehensive and defensible assessment can be made. The initial water content from KF analysis allows for the correction of the DVS data, providing a true measure of sorbed water rather than just a total mass change.
Example Data Synthesis:
| RH (%) | % Mass Change (DVS) | Initial Water (KF) | Corrected Water Content (%) | Hygroscopicity Classification (Ph. Eur.) |
| As-received | N/A | 0.15% | 0.15% | - |
| 80% (24h) | 0.05% | 0.15% | 0.20% | Slightly hygroscopic (≥0.2% and <2%)[15] |
| 80% (24h) | 3.5% | 0.15% | 3.65% | Hygroscopic (≥2% and <15%)[15] |
| 80% (24h) | 18.0% | 0.15% | 18.15% | Very hygroscopic (≥15%)[15] |
Practical Recommendations for Handling, Storage, and Formulation
The characterization data directly informs the necessary control strategies.
Caption: Decision workflow for handling sodium 2-hydroxyethanesulfonate.
-
Non-Hygroscopic Material: If a batch is confirmed to be non-hygroscopic, standard handling procedures are appropriate. Store in well-sealed containers in a controlled room temperature environment.[21]
-
Hygroscopic Material: If a batch is found to be hygroscopic, stringent controls are mandatory:
-
Storage: Store in airtight, moisture-impermeable containers, potentially with the inclusion of desiccants like silica gel.[22][23] The storage environment should be humidity-controlled, ideally below 40% RH.[22][23]
-
Manufacturing: All processing steps (weighing, blending, compression) should occur in areas with controlled low humidity.[23] Exposure time to ambient air must be minimized.
-
Formulation: Consider formulation strategies to mitigate moisture effects, such as using other excipients that act as moisture scavengers or applying a moisture-barrier film coat to the final dosage form.[11][23]
-
Conclusion
The hygroscopic nature of solid sodium 2-hydroxyethanesulfonate is a variable property contingent on manufacturing control and final product purity. This guide demonstrates that relying on a single descriptor from a data sheet is insufficient for risk assessment in pharmaceutical development. A definitive characterization using a systematic approach with DVS and Karl Fischer titration is essential. By understanding the causality behind potential hygroscopicity and implementing the rigorous analytical and handling strategies outlined herein, researchers and drug development professionals can effectively qualify this versatile material, ensuring the development of robust, stable, and safe pharmaceutical products.
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Introduction: The Physicochemical Profile of Sodium Isethionate
An In-depth Technical Guide to the Environmental Fate and Biodegradability of Sodium Isethionate
Abstract: This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of sodium isethionate (CAS No. 1562-00-1), a widely used anionic surfactant in personal care and cosmetic products. The document synthesizes data from regulatory assessments, peer-reviewed literature, and standardized testing protocols to offer an in-depth perspective for researchers, environmental scientists, and product development professionals. Key areas of focus include the abiotic degradation pathways, inherent biodegradability under aerobic conditions, aquatic ecotoxicity, and the specific microbial and enzymatic mechanisms responsible for its mineralization. This guide is structured to provide not only a summary of existing knowledge but also the causal logic behind the experimental methodologies used to assess its environmental profile.
Sodium isethionate (sodium 2-hydroxyethanesulfonate) is the sodium salt of isethionic acid.[1] Valued for its mildness, excellent foaming properties, and compatibility with hard water, it serves as a primary or secondary surfactant in a vast array of rinse-off products, including syndet bars, shampoos, and body washes.[2][3] Its prevalence in formulations that are ultimately discharged into wastewater systems necessitates a thorough understanding of its environmental behavior.
From a chemical standpoint, sodium isethionate is a simple, highly polar aliphatic sulfonate. This structure—characterized by a hydrophilic sulfonate headgroup and a short, hydroxylated ethyl chain—governs its environmental interactions. It is a white, crystalline solid that is readily soluble in water and non-hygroscopic.[2]
| Property | Value | Source |
| CAS Number | 1562-00-1 | [1] |
| Molecular Formula | C₂H₅NaO₄S | [1] |
| Molecular Weight | 148.12 g/mol | |
| Appearance | White, free-flowing crystalline powder or granules | [2] |
| Water Solubility | High / Readily Soluble | [2][4] |
| Log Kow (est.) | Very Low | [4] |
Environmental Fate: Abiotic Degradation and Partitioning
The environmental fate of a chemical is initially dictated by abiotic processes—hydrolysis, photolysis, and sorption—which determine its persistence and distribution across environmental compartments (water, soil, air).
Hydrolytic and Photolytic Stability
Sodium isethionate's molecular structure lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). The C-S bond in the sulfonate group and the C-O bond in the primary alcohol are stable against abiotic hydrolysis.
Similarly, direct photolysis is not a significant degradation pathway. Aliphatic compounds without chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm) do not undergo direct photodegradation. There is no evidence to suggest that indirect photolysis, mediated by environmental photosensitizers like hydroxyl radicals, is a primary removal mechanism for sodium isethionate compared to its rapid biological degradation.
Soil Sorption and Bioaccumulation Potential
The potential for a substance to adsorb to soil and sediment or to bioaccumulate in organisms is often predicted by its octanol-water partition coefficient (Log Kow). The U.S. Environmental Protection Agency (EPA) notes that sodium isethionate has a very low estimated Log Kow.[4] This indicates a strong preference for the aqueous phase over lipid-rich environments.
-
Low Soil and Sediment Sorption: Sodium isethionate is unlikely to partition significantly from the water column to soil or sediment.[4] It will remain primarily in the aqueous phase, where it is available for biodegradation.
-
Negligible Bioaccumulation: The low Log Kow suggests a very low potential for bioaccumulation in aquatic organisms.[5] This is a critical factor in its favorable environmental profile, as it does not concentrate up the food chain.
Ready Biodegradability: A Primary Removal Pathway
The principal mechanism for the removal of sodium isethionate from the environment is biodegradation. It is widely classified as "readily biodegradable," a formal designation indicating that it is expected to undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.[2][4][6][7]
OECD Guidelines for "Ready Biodegradability"
The term "readily biodegradable" is not merely descriptive; it is a regulatory classification based on stringent testing protocols, most notably the OECD 301 series.[8][9][10] These tests are designed to simulate a typical aerobic aquatic environment and are intentionally stringent; a substance that passes is expected to biodegrade quickly and completely in a variety of real-world aerobic settings.[9][11]
Key Pass Criteria (OECD 301):
-
Degradation Threshold: The substance must reach a specific level of conversion to CO₂, H₂O, and mineral salts within a 28-day period.
-
10-Day Window: This degradation threshold must be reached within a 10-day window that begins once 10% biodegradation is achieved.[8][9] This ensures that the degradation is not due to a slow, gradual acclimation but is instead a rapid process once initiated.
The U.S. EPA's High Production Volume (HPV) Chemical Challenge Program confirms that sodium isethionate meets these criteria, classifying it as readily biodegradable.[4]
Aquatic Ecotoxicity Profile
A complete environmental assessment pairs biodegradability with ecotoxicity. A substance that biodegrades rapidly but is highly toxic before it degrades can still pose an environmental risk. Data submitted to regulatory bodies like the EPA demonstrates that sodium isethionate exhibits low toxicity to aquatic organisms.[4]
Table 2: Summary of Aquatic Ecotoxicity Data for Sodium Isethionate
| Organism | Test Type | Endpoint | Value (mg/L) | Exposure | Guideline | Source |
| Fish (Danio rerio) | Acute | LC50 | > 100 | 96 h | OECD 203 | [4][12] |
| Invertebrate (Daphnia magna) | Acute | EC50 | > 570 | 48 h | - | [12] |
| Algae (Desmodesmus subspicatus) | Growth Inhibition | EC50 | > 100 | 72 h | - | [4][12] |
| Microorganisms (Activated Sludge) | Respiration Inhibition | NOEC | > 1000 | 3 h | - | [12] |
LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.
Interpretation: The high LC50 and EC50 values confirm that sodium isethionate is not toxic to aquatic organisms at environmentally relevant concentrations.[4] This low toxicity, combined with its rapid biodegradation, results in a minimal risk profile for aquatic ecosystems.
The Mechanism of Biodegradation: Microbial and Enzymatic Pathways
The ultimate degradation of sodium isethionate is mediated by diverse microbial communities.[13] The process involves cellular uptake followed by a series of enzymatic reactions that cleave the stable carbon-sulfur (C-S) bond and mineralize the organic carbon.
The aerobic degradation pathway has been elucidated in several microorganisms, including Cupriavidus necator H16 and Paracoccus denitrificans.[13] The key steps are as follows:
-
Transport: The molecule is first transported into the bacterial cell via a dedicated transporter system.[13]
-
Oxidation: An inducible, membrane-bound isethionate dehydrogenase (IseJ) catalyzes the oxidation of the primary alcohol group to an aldehyde, yielding sulfoacetaldehyde.[13]
-
Desulfonation (C-S Bond Cleavage): The critical step is the cleavage of the C-S bond. Sulfoacetaldehyde acetyltransferase (Xsc) acts on sulfoacetaldehyde, breaking it down into acetyl phosphate and sulfite (SO₃²⁻) .[13][14] This is a common convergence point for the degradation of C2 sulfonates.[13]
-
Mineralization:
-
Acetyl phosphate enters the cell's central metabolic pathways (e.g., the Krebs cycle) and is used for energy and biomass production, ultimately being mineralized to CO₂.
-
The released sulfite is rapidly oxidized to sulfate (SO₄²⁻) by a sulfite dehydrogenase, which is then available as a nutrient.[13]
-
This pathway effectively dismantles the xenobiotic compound into common, usable metabolites and inorganic ions.
Caption: Fig 1: Aerobic Biodegradation Pathway of Sodium Isethionate
Standardized Experimental Protocols
To ensure data reliability and reproducibility, the assessment of biodegradability and toxicity follows internationally recognized protocols. The choice of a specific method is guided by the physicochemical properties of the test substance.
Protocol 1: Ready Biodegradability - OECD 301F (Manometric Respirometry)
This method is suitable for soluble compounds like sodium isethionate and determines biodegradability by measuring oxygen consumption.
Objective: To quantify the oxygen consumed by a microbial population during the degradation of the test substance over 28 days.
Methodology:
-
Preparation of Mineral Medium: A nutrient solution is prepared containing essential mineral salts (e.g., potassium, magnesium, calcium, iron) in purified water. The pH is adjusted to 7.4 ± 0.2.
-
Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, filtered to remove large particles. The inoculum provides a diverse, unacclimated microbial community.
-
Test Setup:
-
Test Vessels: Sealed glass flasks containing a defined concentration of sodium isethionate (e.g., 100 mg/L) and inoculum in the mineral medium.
-
Blank Controls: Vessels containing only inoculum and mineral medium to measure endogenous respiration (background oxygen consumption of the microbes).
-
Reference Controls: Vessels containing a readily biodegradable reference compound (e.g., sodium benzoate) to validate the activity of the inoculum.[8]
-
Toxicity Controls: Vessels containing both the test substance and the reference compound to check for inhibitory effects of the test substance on the microorganisms.[8]
-
-
Incubation: The flasks are incubated at a constant temperature (20-24°C) in the dark for 28 days with continuous stirring. A device to absorb CO₂ (e.g., potassium hydroxide) is placed in the headspace.
-
Data Collection: The pressure change in the headspace due to oxygen consumption is measured continuously by a manometer or pressure sensor.
-
Calculation: The percentage biodegradation is calculated as: % Degradation = (O₂ consumed by test substance - O₂ consumed by blank) / (Theoretical Oxygen Demand (ThOD)) * 100
-
Validation: The test is valid if the reference compound reaches the pass level (>60%) and the oxygen consumption in the blank is within specified limits.
Caption: Fig 2: Experimental Workflow for OECD 301F Test
Conclusion
The comprehensive body of evidence strongly supports a favorable environmental profile for sodium isethionate. Its high water solubility and low Log Kow prevent it from partitioning to soil or sediment and preclude bioaccumulation. While stable against abiotic hydrolysis and photolysis, it is readily and rapidly mineralized by microorganisms in aerobic environments, as confirmed by standardized OECD 301 testing.[4] The enzymatic pathway for its degradation is well-understood and involves conversion into common cellular metabolites.[13] Furthermore, it exhibits low toxicity to a range of key aquatic organisms.[4][12] For drug development professionals and formulators, this profile demonstrates that sodium isethionate is an ingredient that aligns with modern environmental safety standards, posing a minimal risk to aquatic ecosystems upon its intended use and disposal.
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"toxicological profile of sodium 2-hydroxyethanesulfonate for in-vitro studies"
An In-Depth Technical Guide to the Toxicological Profile of Sodium 2-Hydroxyethanesulfonate for In-Vitro Studies
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the in-vitro toxicological profile of Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate). It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the safety assessment of this widely used surfactant. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the testing strategies and methodologies, ensuring a robust and defensible safety assessment.
Introduction: Understanding Sodium 2-Hydroxyethanesulfonate
Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is the sodium salt of 2-hydroxyethane sulfonic acid.[1] It is a key ingredient in a variety of consumer and industrial products, valued for its mildness, excellent foaming properties, and compatibility with hard water.[2] Its primary application is in the formulation of gentle cleansing products, such as syndet bars, baby soaps, and shampoos.[1] Given its high production volume and widespread use in products that come into direct contact with the skin and eyes, a thorough toxicological evaluation is essential.[1]
Chemical Identity and Physicochemical Properties
A precise understanding of the physicochemical properties of a test article is foundational to the design and interpretation of any in-vitro study. These properties dictate the choice of vehicle, solubility limits, and potential for interaction with the test system.
| Property | Value | Source |
| IUPAC Name | Sodium 2-hydroxyethane-1-sulfonate | [1] |
| CAS Number | 1562-00-1 | [1] |
| Molecular Formula | C2H5NaO4S | [3] |
| Molecular Weight | 148.11 g/mol | [3] |
| Appearance | Colorless, free-flowing, non-hygroscopic solid | [1] |
| Melting Point | 191-194 °C | [3][4] |
| Water Solubility | 650 g/L (at 20°C) | [4] |
| Log Kow | ~ -5.50 (highly negative) | |
| Stability | Stable under normal storage conditions; hygroscopic | [3] |
The high water solubility and extremely low octanol-water partition coefficient (Log Kow) indicate that sodium 2-hydroxyethanesulfonate is highly hydrophilic and has a low potential for bioaccumulation.[5] This is a critical consideration for assessing systemic toxicity and skin penetration.
Rationale for In-Vitro Toxicological Assessment
The modern approach to safety assessment is guided by the "3Rs" principle: R eplacement, R eduction, and R efinement of animal testing.[6] For cosmetic and consumer product ingredients, there is a strong regulatory and ethical push to move away from traditional animal testing.[7][8] Consequently, a battery of in-vitro tests, often using reconstructed human tissue models, has become the standard for regulatory submissions.[8][9] These New Approach Methodologies (NAMs) offer mechanistic insights into potential toxicity and are foundational to next-generation risk assessment (NGRA).[10]
Foundational In-Vitro Toxicity Endpoints
For a surfactant like sodium 2-hydroxyethanesulfonate, the primary toxicological concerns are local effects on the skin and eyes (irritation) and the potential for systemic effects following dermal absorption, such as genotoxicity.
In-Vitro Cytotoxicity Assessment
-
Expertise & Experience: Cytotoxicity assays are the bedrock of in-vitro toxicology, providing a baseline understanding of a substance's effect on cell viability. For surfactants, the mechanism of cytotoxicity is often related to membrane disruption. The choice of assay and cell line is critical. While simple, immortalized cell lines are often used for initial screening, for final assessments, cytotoxicity is typically evaluated as part of a more complex endpoint, such as in the reconstructed tissue models for skin and eye irritation.
-
Trustworthiness: Data from the Cosmetic Ingredient Review (CIR) Expert Panel indicates a low potential for cytotoxicity. In a micronucleus study, no relevant cytotoxicity, described as cytostasis, was observed at concentrations up to 1500 µg/ml.[11][12][13] This suggests that acute cytotoxic effects are unlikely at typical use concentrations.
In-Vitro Genotoxicity Assessment
-
Expertise & Experience: A standard in-vitro genotoxicity battery is required to assess the potential of a substance to induce genetic mutations or chromosomal damage. This typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell test, such as the in-vitro micronucleus assay. The inclusion of a metabolic activation system (e.g., rat liver S9 fraction) is crucial, as some non-genotoxic parent compounds can be metabolized into genotoxic substances.
-
Authoritative Grounding: The CIR Expert Panel concluded that sodium isethionate and related salts were not genotoxic in Ames tests and mammalian assays.[11][13] This finding is critical because it mitigates concerns about carcinogenicity in the absence of long-term animal studies.[12][13]
-
Trustworthiness: The negative results across a standard battery of tests, both with and without metabolic activation, provide strong evidence that sodium 2-hydroxyethanesulfonate does not pose a genotoxic risk.[13]
In-Vitro Skin Irritation & Corrosion Assessment
The gold standard for in-vitro skin irritation testing involves the use of Reconstructed Human Epidermis (RhE) models.[14] These three-dimensional tissue constructs mimic the key physiological and biochemical properties of the human epidermis, providing a highly relevant testing platform.[14]
Experimental Workflow: OECD Test Guideline 439
The following workflow is based on the internationally recognized OECD TG 439 for in-vitro skin irritation.[14]
Caption: Workflow for the OECD TG 492 eye irritation test using RhCE models.
Detailed Protocol: Reconstructed Human Corneal Epithelium (RhCE) Test
-
Tissue Preparation: Commercially available RhCE models (e.g., EpiOcular™, SkinEthic™ HCE) are handled and equilibrated according to the supplier's protocol. [15][16]2. Application: The protocol differs for liquids and solids. [17]For a solid like sodium 2-hydroxyethanesulfonate, approximately 50 mg is applied to the tissue surface. [17]3. Exposure: For solids, the exposure time is typically 6 hours. [17]4. Post-Exposure Care: Tissues are thoroughly rinsed to remove the test article, followed by a post-exposure incubation period (e.g., 2 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay, as described for the skin irritation test.
-
Prediction Model: If the mean tissue viability is greater than 60% relative to the negative control, the substance is identified as not requiring classification for eye irritation (UN GHS No Category). A viability of ≤ 60% indicates the potential for irritation, requiring classification as Category 1 or 2. [17]
Summary of Findings for Sodium 2-Hydroxyethanesulfonate
While traditional animal tests (OECD 405) indicated that undiluted sodium isethionate was not considered irritating, with minor, reversible effects observed, it is acknowledged that most surfactants can cause some level of eye irritation depending on the concentration. [11][12][18]The CIR Panel notes that products containing isethionate salts should be formulated to be non-irritating. [11][19]The use of in-vitro RhCE models allows for the precise determination of non-irritating concentrations, providing crucial data for formulators to ensure product safety.
Integrated Toxicological Summary
The in-vitro toxicological profile of sodium 2-hydroxyethanesulfonate is well-characterized, demonstrating a favorable safety profile for its intended use in rinse-off and leave-on consumer products.
| Toxicological Endpoint | In-Vitro Method | Result | Conclusion |
| Cytotoxicity | Mammalian Cell Assays | No significant cytotoxicity up to 1500 µg/ml | Low intrinsic cytotoxicity |
| Genotoxicity | Ames Test (OECD 471), In-Vitro Micronucleus (OECD 487) | Negative with and without metabolic activation | Not genotoxic |
| Skin Irritation | RhE Models (OECD 439) | Viability > 50% | Not a skin irritant |
| Eye Irritation | RhCE Models (OECD 492) | Viability > 60% at relevant concentrations | Not classified as an eye irritant |
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Kaluzhny, Y., et al. (2015). Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model. Journal of Visualized Experiments, (102), e53209. [Link]
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An In-depth Technical Guide to the Discovery and History of Isethionic Acid and Its Salts
<_- an in-depth technical on discovery and history of isethionic acid and its salts researchers, scientists, and drug development professionals. as a senior application scientist, you must synthesize technical accuracy with field-proven insights. your narrative should follow these three pillars: expertise & experience: do not just list steps; explain the causality behind experimental choices. trustworthiness: every protocol described must be a self-validating system. authoritative grounding & comprehensive references: in-text citations: you must cite and link to authoritative sources to support key mechanistic claims or protocol standards within the body text. reference list output: at the very end of the content, you are required to generate a complete "references" section. consolidate all sources cited into a numbered list including the title, source, and a valid, clickable url for verification. link integrity: use real, verified urls provided by the grounding tool. a working landing page is prioritized over a potentially broken deep link. data presentation: summarize all quantitative data into clearly structured tables for easy comparison. experimental protocols: provide detailed, step-by-step methodologies for all key experiments/workflows cited. mandatory visualization: create diagrams for all described signaling pathways, experimental workflows, or logical relationships using graphviz (dot language). enclose all dot scripts within a dot code block. provide a brief, descriptive caption directly below each generated diagram (within 100 characters). diagram specifications: max width: 760px. color contrast rule: ensure sufficient contrast between arrow/symbol colors and their background. avoid using the same color for foreground elements. node text contrast rule (critical): text color (fontcolor) must be explicitly set to have high contrast against the node's background (fillcolor). color palette: #4285f4, #ea4335, #fbbc05, #34a853, #ffffff, #f1f3f4, #202124, #5f6368.>
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and evolving applications of isethionic acid (2-hydroxyethanesulfonic acid) and its corresponding salts. From its initial synthesis in the 19th century to its current multifaceted roles in industrial processes, consumer products, and pharmaceutical development, this document traces the scientific journey of this unique organosulfur compound. We will delve into the foundational synthetic methodologies, explore the physicochemical properties that underpin its utility, and examine its biological significance, particularly its relationship with taurine. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of isethionic acid's scientific and commercial importance.
Introduction: The Emergence of a Versatile Organosulfonate
Isethionic acid is an organosulfur compound notable for its structure, which features a sulfonic acid group positioned beta to a hydroxyl group.[1] This arrangement confers a unique combination of properties, including high water solubility, mild acidity, and the ability to act as a precursor for a range of valuable derivatives.[2] While it exists in nature and is found in mammalian tissues and some red algae, its journey as a significant chemical entity began in the laboratory. Today, isethionic acid and its salts, particularly sodium isethionate, are indispensable in various sectors, from the manufacture of mild surfactants to the industrial synthesis of taurine and as counter-ions in pharmaceutical formulations.[1]
This guide will provide a detailed historical and technical narrative, beginning with its discovery and proceeding through the evolution of its synthesis and the expansion of its applications, grounded in authoritative scientific literature.
The Genesis of Isethionic Acid: Discovery and Early Synthesis
The discovery of isethionic acid is credited to the German chemist Heinrich Gustav Magnus in 1833.[1] His pioneering work involved the reaction of solid sulfur trioxide with ethanol, a process that laid the groundwork for understanding this new class of organosulfur compounds.[1]
The initial synthesis, while groundbreaking, was characteristic of 19th-century chemistry, employing highly reactive and challenging reagents. The reaction between sulfur trioxide and ethanol first yields ethionic acid, which is then hydrolyzed to produce isethionic acid alongside sulfuric acid as a byproduct.[3][4][5] This co-production of sulfuric acid presented significant purification challenges.[3][4]
An alternative early method involved the sulfonation of ethylene to form carbyl sulfate, which subsequently hydrolyzes to isethionic acid.[1][4] However, these early methods, reliant on the aggressive reagent sulfur trioxide, were not amenable to large-scale, controlled production and often resulted in impure products.[4]
Caption: Early synthetic routes to isethionic acid.
The Modern Era: Industrial Synthesis of Isethionate Salts
The limitations of early synthetic methods drove the search for more efficient, safer, and economically viable industrial processes. The most significant breakthrough was the development of a method to produce the sodium salt, sodium isethionate, directly. This process, which remains the most common commercial route, involves the reaction of ethylene oxide with an aqueous solution of sodium bisulfite.[1][6]
This reaction is highly efficient, with yields reported up to 99.7%, making it ideal for large-scale industrial production.[7][8] The resulting sodium isethionate serves as a stable, solid intermediate that can be used directly or converted back to the free acid.[1]
Representative Industrial Synthesis Protocol for Sodium Isethionate
The following protocol is a representative example of the industrial synthesis of sodium isethionate. The causality behind the chosen conditions lies in optimizing reaction rate, yield, and safety.
Objective: To synthesize sodium isethionate with high purity and yield.
Materials:
-
35 wt% Sodium Bisulfite (NaHSO₃) solution
-
Ethylene Oxide (C₂H₄O)
-
Catalyst (e.g., Sn-beta)[7]
-
Purified Water
Methodology:
-
Charging the Reactor: A suitable reaction vessel is charged with a 35 wt% sodium bisulfite solution.[7][8]
-
Temperature Control: The reaction mixture is maintained at approximately 40°C.[7][8] This temperature is a critical parameter; it is high enough to ensure a reasonable reaction rate but low enough to prevent unwanted side reactions and control the exothermic nature of the ethylene oxide ring-opening.
-
Catalyst Addition: A catalyst, such as Sn-beta, is introduced into the reactor and mixed thoroughly.[7] The catalyst facilitates the nucleophilic attack of the bisulfite ion on the ethylene oxide ring, enhancing the reaction's efficiency.
-
Ethylene Oxide Introduction: Ethylene oxide is slowly and carefully introduced into the reaction mixture.[7][8] The slow addition is crucial for managing the reaction's exothermicity and ensuring the ethylene oxide reacts completely rather than polymerizing.
-
Reaction Completion: The reaction is allowed to proceed for approximately 30 minutes after the complete addition of ethylene oxide.[7][8]
-
Dilution: The resulting solution is diluted with purified water to the desired concentration of sodium isethionate.[7]
Caption: The prevalent industrial synthesis of sodium isethionate.
Preparation of Free Isethionic Acid
For applications requiring the free acid, isethionic acid can be prepared from its alkali metal salts. One common laboratory and industrial method involves treating sodium isethionate with a strong acid, such as hydrochloric acid (HCl), in an alcoholic solvent like isopropanol or ethanol.[3][4][5] The rationale for using an alcoholic solvent is that the resulting sodium chloride (NaCl) is poorly soluble and precipitates out, allowing for its easy removal by filtration. This drives the equilibrium towards the formation of isethionic acid.[4]
Another approach utilizes acidic ion-exchange resins to convert the sodium salt to the free acid.[9] More recently, methods involving the reaction of isethionate salts with carboxylic acids, such as oxalic acid, have been developed. This method is advantageous as the resulting sodium oxalate is highly insoluble, leading to high yields of isethionic acid upon filtration and removal of the solvent.[9]
Physicochemical Properties
The utility of isethionic acid and its salts is a direct result of their physicochemical properties. Isethionic acid itself is a colorless, syrupy, and strongly acidic liquid.[2] Its sodium salt is a white, water-soluble, and hygroscopic solid.[1][6]
| Property | Isethionic Acid | Sodium Isethionate |
| IUPAC Name | 2-Hydroxyethane-1-sulfonic acid | Sodium 2-hydroxyethanesulfonate |
| CAS Number | 107-36-8[10] | 1562-00-1[7] |
| Molecular Formula | C₂H₆O₄S[10] | C₂H₅NaO₄S[7] |
| Molar Mass | 126.13 g/mol [1][10] | 148.11 g/mol [7] |
| Appearance | Colorless, viscous liquid[2] | White, fine powder[6] |
| Melting Point | < 25 °C[10] | 191-194 °C[6] |
| Density | 1.63 g/cm³[1] | ~1.76 g/cm³ |
| Acidity (pKa) | 1.39 (predicted)[1] | N/A |
| Water Solubility | 1000 mg/mL[10] | Soluble[6] |
Key Applications in Research and Industry
The unique properties of isethionic acid and its derivatives have led to their widespread use in diverse fields.
Surfactants in Personal Care Products
Perhaps the most well-known application of isethionates is in the personal care industry. Fatty acid esters of isethionic acid, such as sodium cocoyl isethionate (SCI) and sodium lauroyl isethionate (SLI), are exceptionally mild anionic surfactants.[1][11]
Unlike traditional soaps and sulfate-based surfactants (e.g., sodium lauryl sulfate), isethionate-based surfactants exhibit several desirable properties:
-
Mildness: They are significantly less irritating to the skin, making them ideal for sensitive skin formulations, baby products, and facial cleansers.[1][12]
-
Hard Water Performance: They maintain their cleansing and foaming properties in hard water, unlike conventional soaps which form insoluble precipitates (soap scum).[6][11][13]
-
Excellent Foaming: They produce a dense, stable, and creamy lather.[11][13]
-
Biodegradability: They are readily biodegradable.[11]
These acyl isethionates are key ingredients in syndet (synthetic detergent) bars, shampoos, body washes, and other cleansing products.[1][11]
Precursor for Taurine Synthesis
Industrially, isethionic acid is a crucial starting material for the synthesis of taurine (2-aminoethanesulfonic acid).[1] The process involves the ammonolysis of isethionic acid, where the hydroxyl group is replaced by an amino group to yield taurine.[14] Taurine has widespread applications in pet food, energy drinks, and pharmaceutical formulations.[14]
Role in Drug Development and Pharmaceutical Formulations
In the pharmaceutical industry, isethionic acid and its salts serve several important functions:
-
Counter-ion for APIs: Isethionic acid is used as a counter-ion to form stable, water-soluble salts with basic active pharmaceutical ingredients (APIs).[1] This is a critical strategy in drug development to improve the physicochemical properties of a drug, such as its solubility, stability, and bioavailability.[15] Examples include the antimicrobial drugs pentamidine isethionate and hexamidine isethionate.[1]
-
Pharmaceutical Intermediates: Sodium isethionate can act as an intermediate in the synthesis of various pharmaceutical compounds.[13][16] Its sulfonate group can be used to modify drug molecules to enhance properties like water solubility.[16]
-
Excipient in Formulations: Due to their stability and low toxicity, isethionates can be used as excipients, such as emulsifiers and solubilizers, in various drug dosage forms.[13]
Biological Significance and Metabolism
Isethionic acid is not merely a synthetic compound; it is also a naturally occurring metabolite found in various animal tissues, including the heart and brain, as well as in human plasma and urine.[17][18] Its primary biological relevance is its close metabolic relationship with taurine.
Studies have shown that mammalian tissues, including dog heart slices, can synthesize isethionic acid from taurine, likely through a process of deamination.[1][19][20] Conversely, some bacteria, such as Klebsiella oxytoca, can metabolize taurine and excrete isethionate.[21] This interconversion highlights a dynamic biochemical pathway.
Caption: The metabolic link between taurine and isethionic acid.
Conclusion and Future Outlook
From its discovery in 1833 to its present-day status as a high-volume industrial chemical, the journey of isethionic acid and its salts is a testament to the enduring value of chemical innovation. The development of efficient synthetic routes transformed it from a laboratory curiosity into a cornerstone of the surfactant industry and a key intermediate for taurine production. For drug development professionals, the utility of isethionate as a counter-ion offers a valuable tool for optimizing the properties of new chemical entities. As the demand for milder, more effective, and biodegradable consumer products grows, and as the pharmaceutical industry continues to seek novel formulation strategies, the importance of isethionic acid and its derivatives is set to endure and expand.
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Isethionic Acid | C2H6O4S | CID 7866. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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What is sodium isethionate used for. (2025, September 8). Lookchem. Retrieved January 10, 2026, from [Link]
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Isethionate as a product from taurine during nitrogen-limited growth of Klebsiella oxytoca TauN1. (2005). PubMed. Retrieved January 10, 2026, from [Link]
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The metabolism of taurine to isethionate. (1980). PubMed. Retrieved January 10, 2026, from [Link]
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Synthesis of Taurine and Isethionic Acid by Dog Heart Slices. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Spectral Analysis of Sodium 2-Hydroxyethanesulfonate: A Technical Guide for Researchers
This guide provides an in-depth technical examination of the spectral analysis of sodium 2-hydroxyethanesulfonate (also known as sodium isethionate), a compound of significant interest in the pharmaceutical and cosmetic industries for its properties as a mild surfactant.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of this molecule.
Introduction
Sodium 2-hydroxyethanesulfonate (CAS No. 1562-00-1) is the sodium salt of 2-hydroxyethanesulfonic acid.[3] Its molecular structure, consisting of a hydrophilic sulfonate head and a hydroxyl-functionalized ethyl chain, underpins its utility in a wide array of applications, from personal care products to pharmaceutical formulations.[1][2] Accurate and thorough analytical characterization is paramount for quality control, formulation development, and mechanistic studies. This guide focuses on two primary spectroscopic techniques, NMR and IR, to provide a comprehensive understanding of the molecule's structural features.
The molecular structure of sodium 2-hydroxyethanesulfonate is fundamental to interpreting its spectral data. The following diagram illustrates the connectivity of the atoms and the numbering convention used in this guide.
Caption: Molecular structure of sodium 2-hydroxyethanesulfonate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For sodium 2-hydroxyethanesulfonate, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its chemical structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of sodium 2-hydroxyethanesulfonate is characterized by two distinct multiplets corresponding to the two methylene groups. The spectrum is typically acquired in a deuterium oxide (D₂O) solvent, as the compound is highly water-soluble.[5][6] The acidic proton of the hydroxyl group and any residual water protons are often observed as a broad singlet, which can be suppressed or exchanged with D₂O.
The two methylene groups, C₁H₂ and C₂H₂, are adjacent to each other, resulting in spin-spin coupling. This coupling leads to a triplet-of-triplets pattern for each methylene group. The chemical shift of these protons is influenced by the electronegativity of the neighboring atoms. The protons on C₁ are adjacent to the electron-withdrawing hydroxyl group, while the protons on C₂ are adjacent to the strongly electron-withdrawing sulfonate group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of sodium 2-hydroxyethanesulfonate in 0.6-0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately 10-12 ppm is sufficient.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.
Data Interpretation and Discussion
The methylene protons adjacent to the hydroxyl group (C₁H₂) are expected to appear at a lower chemical shift (more shielded) compared to the protons adjacent to the sulfonate group (C₂H₂). The sulfonate group's strong electron-withdrawing nature deshields the C₂ protons, shifting them downfield.
| Proton Assignment | Chemical Shift (δ) in D₂O | Multiplicity | Coupling Constant (J) |
| -CH₂-OH (C₁) | ~3.95 ppm | Triplet | ~6.5 Hz |
| -CH₂-SO₃⁻ (C₂) | ~3.16 ppm | Triplet | ~6.5 Hz |
Note: Chemical shifts can vary slightly depending on the concentration and pH of the sample.[5]
The observed triplet multiplicity for both signals is a direct consequence of vicinal coupling (³JHH) between the protons on C₁ and C₂. The magnitude of the coupling constant (approximately 6.5 Hz) is typical for freely rotating alkyl chains.
Caption: ¹H NMR coupling in sodium 2-hydroxyethanesulfonate.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing two distinct signals for the two carbon atoms in the molecule. The chemical shifts are again influenced by the electronegativity of the attached functional groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width (sw): A range of approximately 200-220 ppm.
-
-
Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to an internal or external standard (e.g., DSS or TSP).
Data Interpretation and Discussion
The carbon atom attached to the hydroxyl group (C₁) will be more shielded and appear at a higher field (lower ppm value) compared to the carbon atom attached to the sulfonate group (C₂).
| Carbon Assignment | Chemical Shift (δ) in D₂O |
| -CH₂-OH (C₁) | ~59 ppm |
| -CH₂-SO₃⁻ (C₂) | ~55 ppm |
Note: The exact chemical shifts can vary. The provided values are representative.
The relative positions of the carbon signals confirm the structural assignment made from the ¹H NMR data.
Part 2: Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In sodium 2-hydroxyethanesulfonate, the key vibrational modes are associated with the hydroxyl (-OH) and sulfonate (-SO₃⁻) groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
Data Interpretation and Discussion
The IR spectrum of sodium 2-hydroxyethanesulfonate will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400-3200 | O-H stretch (hydroxyl group) | Broad, Strong |
| ~2950-2850 | C-H stretch (aliphatic) | Medium |
| ~1470 | C-H bend | Medium |
| ~1200-1150 | S=O asymmetric stretch (sulfonate) | Strong |
| ~1050-1000 | S=O symmetric stretch (sulfonate) | Strong |
| ~1050 | C-O stretch (hydroxyl group) | Strong |
The broad and strong absorption in the 3400-3200 cm⁻¹ region is a classic signature of the O-H stretching vibration, often broadened due to hydrogen bonding. The strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the sulfonate group, arising from the symmetric and asymmetric stretching of the S=O bonds.
Caption: Major IR absorption regions for sodium 2-hydroxyethanesulfonate.
Conclusion
The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of sodium 2-hydroxyethanesulfonate. ¹H and ¹³C NMR spectroscopy definitively confirm the connectivity and electronic environment of the carbon and hydrogen atoms, while IR spectroscopy provides clear evidence for the presence of the key hydroxyl and sulfonate functional groups. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the analysis and application of this important compound.
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A Molecular-Level Investigation of Sodium Isethionate's Surfactant Properties: A Technical Guide for Researchers
Abstract
Sodium isethionate, the sodium salt of 2-hydroxyethanesulfonic acid, is a widely utilized anionic surfactant revered for its mildness and excellent foaming properties.[1][2] This technical guide provides an in-depth exploration of the surfactant properties of sodium isethionate and its derivatives, such as sodium cocoyl isethionate (SCI), at a molecular level. We will delve into its chemical structure, self-assembly in aqueous solutions, interfacial behavior, and the thermodynamic principles governing these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of sodium isethionate to leverage its unique characteristics in advanced formulations.
Introduction: The Molecular Architecture of an Exceptionally Mild Surfactant
Sodium isethionate is an organic salt with the chemical formula C₂H₅NaO₄S.[3][4] Its structure is characterized by a hydrophilic head group and, in its acyl derivatives, a hydrophobic tail. The parent molecule, sodium isethionate itself, is primarily a hydrophilic entity used as a building block for more complex surfactants.[1]
The true surfactant properties emerge when a fatty acid is esterified to the hydroxyl group of sodium isethionate, creating an acyl isethionate. A common example is Sodium Cocoyl Isethionate (SCI), derived from coconut oil fatty acids.[5] In SCI, the coconut-derived fatty acid chain serves as the hydrophobic tail, while the isethionate portion, with its highly polar sulfonate group, acts as the hydrophilic head.[1] This amphiphilic nature is the cornerstone of its function as a surfactant.
The unique molecular structure of acyl isethionates, featuring an ester linkage and a sulfonate head group, contributes to their remarkable mildness compared to traditional sulfate-based surfactants like Sodium Lauryl Sulfate (SLS).[1][6] The sulfonate group is a strong acid salt, ensuring it remains ionized over a wide pH range, which contributes to its stability and resistance to multivalent ions (i.e., good performance in hard water).[1][2]
Diagram 1: Molecular Structure of Sodium Cocoyl Isethionate
A simplified representation of Sodium Cocoyl Isethionate's molecular structure.
Self-Assembly in Aqueous Media: Micellization Dynamics
Like all surfactants, when the concentration of an acyl isethionate in an aqueous solution surpasses a certain threshold, the molecules spontaneously self-assemble into organized aggregates known as micelles. This threshold is the Critical Micelle Concentration (CMC).[7][8] The formation of micelles is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic tails and water molecules, a phenomenon known as the hydrophobic effect.[7]
Critical Micelle Concentration (CMC)
The CMC is a pivotal parameter that dictates the onset of a surfactant's primary functions, such as solubilization and detergency. For sodium lauroyl isethionate (SLI), a purified form of SCI, the CMC has been reported to be approximately 5.4 mM at 20°C.[9][10][11] This is a crucial value for formulators, as it indicates the minimum concentration required for the surfactant to exhibit its full potential.
| Surfactant | CMC (mM at 20°C) | Plateau Surface Tension (mN/m) |
| Sodium Lauroyl Isethionate (SLI) | 5.4 | 38 |
| Sodium Dodecyl Sulfate (SDS) | 8.0 | 33 |
Table 1: Comparison of CMC and Plateau Surface Tension for SLI and SDS.[9]
The lower CMC of SLI compared to some other surfactants suggests a higher efficiency in forming micelles.
Thermodynamics of Micellization
The process of micellization is governed by changes in Gibbs free energy, enthalpy, and entropy.[7] The Gibbs free energy of micellization (ΔG_mic) is typically negative, indicating a spontaneous process. This is primarily driven by a large positive change in entropy (ΔS_mic) resulting from the release of ordered water molecules from around the hydrophobic tails.[7] The enthalpy of micellization (ΔH_mic) can be either positive or negative depending on the specific surfactant and conditions.[12]
Understanding the thermodynamics of micellization is crucial for predicting how a formulation will behave under different temperature and concentration conditions.[7]
Diagram 2: Micelle Formation Workflow
Workflow of micelle formation based on surfactant concentration.
Interfacial Properties: The Mechanism of Action
The primary function of any surfactant is to reduce the surface tension at the interface between two immiscible phases, such as air-water or oil-water.[1][13] Sodium isethionate derivatives excel at this, which is fundamental to their cleansing and foaming properties.
Surface Tension Reduction
As acyl isethionate monomers adsorb at the air-water interface, they disrupt the cohesive forces between water molecules, leading to a reduction in surface tension. This effect continues until the CMC is reached, at which point the surface becomes saturated with surfactant molecules, and any additional surfactant forms micelles in the bulk solution. The surface tension then remains relatively constant at its minimum value, known as the plateau surface tension. For purified sodium lauroyl isethionate, this value is approximately 38 mN/m at 20°C.[9][10][11]
Emulsification and Solubilization
In drug delivery and personal care formulations, the ability to emulsify oils and solubilize poorly water-soluble compounds is paramount. The micelles formed by acyl isethionates have a hydrophobic core and a hydrophilic shell.[14] This structure allows them to encapsulate non-polar molecules, such as oils and active pharmaceutical ingredients (APIs), within their core, effectively dispersing them in an aqueous medium. This mechanism is crucial for creating stable emulsions and enhancing the bioavailability of hydrophobic drugs.
Advanced Characterization and Molecular Modeling
To gain a deeper understanding of sodium isethionate's behavior at the molecular level, advanced analytical techniques and computational modeling are employed.
Experimental Methodologies
-
Tensiometry: Techniques like the du Noüy ring method or Wilhelmy plate method are used to measure the surface tension of surfactant solutions at various concentrations to determine the CMC and plateau surface tension.
-
Conductivity: The electrical conductivity of an ionic surfactant solution changes at the CMC due to the different mobilities of the monomers and micelles. This change can be used to determine the CMC.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with micelle formation, providing valuable thermodynamic data such as the enthalpy of micellization.[12]
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide information about the size, shape, and aggregation number of micelles.
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful computational approach to visualize and analyze the dynamic behavior of surfactant molecules and their self-assembly into micelles.[14][16][17] These simulations can provide insights into:
-
The precise arrangement of surfactant molecules within a micelle.
-
The hydration of the micellar surface.
-
The partitioning of drug molecules into the micellar core.[17][18]
-
The interaction of micelles with biological interfaces like cell membranes.
Diagram 3: Experimental Workflow for Surfactant Characterization
A workflow illustrating the key experimental and computational methods for characterizing sodium isethionate's surfactant properties.
Interactions with Biomolecules: Implications for Drug Development and Personal Care
In practical applications, sodium isethionate-based surfactants will inevitably interact with proteins and lipids.[19][20][21][22]
-
Protein Interactions: The mildness of acyl isethionates is partly attributed to their less disruptive interaction with skin proteins like keratin compared to harsher surfactants. Understanding these interactions is crucial for developing non-irritating cleansers and drug formulations.
-
Lipid Interactions: In drug delivery, the interaction of surfactant micelles with lipid bilayers of cell membranes can influence drug absorption. The ability of micelles to fuse with or be taken up by cells is a key area of research for targeted drug delivery systems.
Conclusion
Sodium isethionate and its acyl derivatives represent a class of exceptionally mild and versatile surfactants. Their favorable properties, including a low critical micelle concentration, excellent foaming capacity, and good performance in hard water, stem from their unique molecular architecture. A thorough understanding of their self-assembly, interfacial behavior, and interactions with biomolecules at a molecular level is essential for harnessing their full potential in the development of advanced personal care products and innovative drug delivery systems. The continued application of advanced characterization techniques and molecular modeling will further elucidate the nuanced behavior of these surfactants, paving the way for next-generation formulations.
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The Emerging Role of Sodium 2-Hydroxyethanesulfonate in Advanced Drug Delivery Systems: A Technical Guide
Abstract
Sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, is a highly biocompatible and versatile compound traditionally utilized in the personal care industry for its mild surfactant properties. This technical guide delves into its burgeoning potential within the pharmaceutical sciences, specifically in the realm of advanced drug delivery systems. We will explore its fundamental physicochemical properties and extrapolate its utility as a solubility enhancer, stabilizer, and permeation enhancer in sophisticated formulations such as nanosuspensions, amorphous solid dispersions, and liposomal carriers. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic basis for its application, supported by available evidence and field-proven insights, to unlock new avenues in formulating more effective and stable drug products.
Introduction: Re-evaluating a Familiar Excipient
The pharmaceutical industry is in a constant pursuit of innovative excipients that can address the challenges posed by poorly soluble and unstable drug candidates. Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) is a well-established compound with an excellent safety profile, primarily known as a precursor to mild surfactants in cosmetics.[1][2] However, its inherent properties—high water solubility, low toxicity, and biocompatibility—make it a compelling candidate for broader applications in pharmaceutical formulations.[3][4] This guide will move beyond its conventional use and explore its untapped potential in modern drug delivery technologies.
Physicochemical Properties and Rationale for Use in Drug Delivery
Sodium 2-hydroxyethanesulfonate is a colorless, free-flowing, and non-hygroscopic solid that is readily soluble in water.[5] Its chemical structure, featuring a hydrophilic sulfonate group and a hydroxyl group, imparts unique characteristics that can be leveraged in drug formulation.
| Property | Value/Description | Significance in Drug Delivery |
| Chemical Formula | C₂H₅NaO₄S | Small molecular size allows for versatile applications. |
| Molecular Weight | 148.11 g/mol | Contributes to its high solubility and potential for co-crystallization. |
| Solubility in Water | Readily soluble | Essential for use in aqueous-based formulations and for enhancing the solubility of poorly soluble drugs.[3] |
| Biocompatibility | Excellent, low toxicity | Suitable for various routes of administration, including parenteral.[1][6] |
| Hygroscopicity | Non-hygroscopic | Offers good stability for solid dosage forms.[5] |
Application in Nanosuspensions and Nanocrystals
Nanosuspensions are colloidal dispersions of sub-micron drug particles, a strategy often employed to enhance the dissolution rate and bioavailability of poorly water-soluble drugs.[7][8] The stability of these systems is paramount to prevent particle aggregation and Ostwald ripening.[9]
Mechanism of Stabilization
Stabilizers in nanosuspensions provide either electrostatic or steric repulsion between particles.[7] Ionic surfactants, for instance, adsorb onto the particle surface, creating an electrostatic barrier that prevents agglomeration.[10]
While sodium 2-hydroxyethanesulfonate is not a traditional surfactant with a long hydrophobic tail, its ionic nature and ability to interact via its hydroxyl and sulfonate groups suggest a potential role in electrostatic and steric stabilization of drug nanocrystals. Its high water solubility can also contribute to the wetting of hydrophobic drug particles during the milling process.
Experimental Workflow: Preparation and Stabilization of a Nanosuspension
Caption: Workflow for Nanosuspension Preparation.
Step-by-Step Protocol: Nanosuspension Formulation
-
Preparation of the Stabilizer Solution: Dissolve an appropriate concentration of sodium 2-hydroxyethanesulfonate in purified water.
-
Dispersion of the Drug: Add the poorly soluble active pharmaceutical ingredient (API) to the stabilizer solution to form a coarse suspension.
-
High-Energy Milling: Subject the suspension to a high-energy milling process, such as high-pressure homogenization or wet media milling, to reduce the particle size to the nanometer range.
-
Characterization: Analyze the resulting nanosuspension for particle size distribution, zeta potential, and physical stability over time.
Role in Amorphous Solid Dispersions (ASDs)
Amorphous solid dispersions (ASDs) are a proven strategy to enhance the solubility and bioavailability of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[11]
Impact on Glass Transition Temperature (Tg) and Stability
The physical stability of an ASD is critically dependent on its glass transition temperature (Tg). A higher Tg restricts molecular mobility, thereby inhibiting drug recrystallization.[12] The inclusion of additives can influence the Tg of the polymer-drug system.[13] Sodium 2-hydroxyethanesulfonate, with its potential for hydrogen bonding via its hydroxyl group and ionic interactions through its sulfonate group, may interact with both the drug and the polymer, potentially increasing the overall Tg of the dispersion and enhancing its stability.
Logical Relationship: ASD Stabilization
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The Role of Sodium Isethionate in the Investigation of Cellular Volume Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maintaining a constant volume is a fundamental requirement for cell survival and function. Cells achieve this homeostasis through complex mechanisms that regulate the transport of ions and small organic molecules across the plasma membrane. The study of these mechanisms, particularly the role of anion channels, often requires the experimental manipulation of the extracellular ionic environment. Sodium isethionate has become a widely utilized tool in this field, primarily as a substitute for extracellular chloride to isolate and characterize chloride-dependent transport processes. This technical guide provides an in-depth exploration of the principles of cellular volume regulation, the rationale and application of sodium isethionate in experimental protocols, and a critical evaluation of its use. We will delve into detailed methodologies, including cell volume measurement and patch-clamp electrophysiology, and discuss the crucial caveats and potential non-inert effects of isethionate that researchers must consider for rigorous data interpretation. This guide is intended for scientists and drug development professionals seeking to understand and apply these techniques in their own research.
Part 1: Fundamentals of Cellular Volume Homeostasis
The Imperative of Volume Regulation
All animal cells must actively maintain their volume within a narrow range to ensure proper function and prevent lysis or apoptotic shrinkage.[1][2][3] This is a continuous challenge due to osmotic gradients created by changes in extracellular osmolarity or fluctuations in intracellular solute concentration from metabolic activity.[1] Cellular volume homeostasis is critical for a myriad of physiological processes, including cell proliferation, migration, apoptosis, and the regulation of membrane potential.[2][4][5]
Core Mechanisms: A Balancing Act
Cells respond to volume perturbations by activating pathways that mediate the net movement of osmotically active solutes, which in turn drives water flow and restores normal volume.[1][6]
-
Regulatory Volume Decrease (RVD): When a cell swells due to a hypotonic environment, it activates RVD mechanisms. This process involves the efflux of intracellular ions, primarily potassium (K+) and chloride (Cl-), and small organic osmolytes like taurine and glutamate.[1][2][7] This loss of solutes lowers intracellular osmolarity, causing water to exit the cell and return its volume towards the resting state.[8]
-
Regulatory Volume Increase (RVI): Conversely, when a cell shrinks in a hypertonic environment, it triggers RVI. This is achieved by increasing the uptake of extracellular ions, primarily through the activation of Na+/H+ and Cl-/HCO3- exchangers or the Na-K-2Cl cotransporter (NKCC).[1][2][7] The resulting increase in intracellular solutes draws water into the cell, restoring its volume.
Key Molecular Players
The RVD and RVI responses are orchestrated by a suite of specialized membrane proteins.
-
Ion Channels: Central to RVD are Volume-Regulated Anion Channels (VRACs) . These channels are ubiquitously expressed and become activated upon cell swelling, providing a pathway for Cl- and organic osmolytes to exit the cell.[4][8][9][10] The molecular identity of VRACs has been identified as heteromers of the Leucine-Rich Repeat-Containing 8 (LRRC8) protein family.[4][5] The efflux of Cl- through VRACs is typically balanced by K+ efflux through separate K+ channels to maintain electroneutrality.[8]
-
Transporters: The Na+/K+-ATPase is fundamental to maintaining the primary ion gradients that drive volume regulation.[2][7][11] Cotransporters like the Na-K-2Cl cotransporter (NKCC) and the K-Cl cotransporter (KCC) are key effectors in RVI and RVD, respectively.[1]
-
Organic Osmolytes: In addition to inorganic ions, cells utilize small, non-perturbing organic molecules to manage their volume. Taurine, a β-amino acid structurally related to isethionate, is a prominent organic osmolyte, particularly in the nervous system.[12][13][14][15] During RVD, taurine is released from the cell, contributing significantly to the reduction of intracellular osmotic pressure.[12][16]
Part 2: Sodium Isethionate as a Pharmacological Tool
Directly studying the contribution of Cl- flux to volume regulation requires a method to isolate its effects from other ion movements. The most common strategy is to replace extracellular chloride with a different, supposedly impermeant, anion. Sodium isethionate is frequently the tool of choice for this purpose.
Chemical Properties of Sodium Isethionate
Sodium isethionate (sodium 2-hydroxyethanesulfonate) is an organic salt that is highly soluble in water.[17][18] Its structure features a hydrophilic sulfonate head group, which makes it a poor substrate for many anion channels and transporters that are selective for halide ions like Cl-. This presumed low permeability is the primary rationale for its use as a chloride substitute.[19][20]
| Property | Sodium Chloride (NaCl) | Sodium Isethionate (C₂H₅NaO₄S) | Sodium Gluconate (C₆H₁₁NaO₇) |
| Molecular Weight | 58.44 g/mol | 148.11 g/mol [17][18] | 218.14 g/mol |
| Anion | Chloride (Cl⁻) | Isethionate (C₂H₅O₄S⁻) | Gluconate (C₆H₁₁O₇⁻) |
| Anion van der Waals Radius | ~1.75 Å | Larger, more complex | Significantly larger |
| Presumed Membrane Permeability | High (via channels) | Low | Very Low |
| Primary Use in Electrophysiology | Physiological anion | Chloride substitute | Chloride substitute |
Table 1: Comparison of Sodium Chloride with Common Anion Substitutes.
The Rationale for Anion Substitution
By replacing extracellular Cl- with isethionate, researchers can create an ionic environment where the outward driving force for Cl- is eliminated or reversed. This allows for the specific investigation of:
-
Chloride Channel Activity: In the absence of external Cl-, the current measured through channels like VRACs upon activation will be carried by the efflux of intracellular Cl-, providing a clear signal of channel opening without the complication of Cl- influx.
-
Role of Chloride in Membrane Potential: Substituting Cl- with an impermeant anion can reveal the contribution of chloride conductance to the cell's resting membrane potential.[19][21]
-
Function of Cl--dependent Transporters: The activity of transporters that rely on the Cl- gradient can be effectively inhibited and studied.
Part 3: Experimental Protocols for Studying Cellular Volume Regulation Using Sodium Isethionate
Here we present two core experimental workflows that utilize sodium isethionate to dissect the mechanisms of RVD.
Core Experiment: Measuring Regulatory Volume Decrease (RVD)
Objective: To quantify the RVD response in cultured cells following a hypotonic challenge and to determine the dependence of this response on chloride efflux using sodium isethionate.
Methodology: A common method for measuring cell volume changes in real-time is calcein-AM fluorescence self-quenching. Intracellular calcein at high concentrations has its fluorescence quenched. As the cell swells, the concentration decreases, leading to de-quenching and an increase in fluorescence. The reverse occurs during RVD.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, or primary astrocytes) on glass-bottom dishes suitable for microscopy 24-48 hours prior to the experiment.
-
Preparation of Solutions:
-
Isotonic Solution (Control): (in mM) 140 NaCl, 4 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 and osmolarity to ~315 mOsm/L.[22]
-
Isotonic Isethionate Solution: (in mM) 140 Sodium Isethionate, 4 KCl, 2 MgSO₄, 2 Ca-Gluconate, 10 HEPES, 10 Glucose. Adjust pH to 7.4 and osmolarity to ~315 mOsm/L. (Note: Counter-ions for Mg²⁺ and Ca²⁺ are changed to avoid precipitation and Cl- contamination).
-
Hypotonic Solution (Control): Reduce NaCl in the Isotonic Control solution to 90 mM. Adjust osmolarity to ~215 mOsm/L.
-
Hypotonic Isethionate Solution: Reduce Sodium Isethionate in the Isotonic Isethionate solution to 90 mM. Adjust osmolarity to ~215 mOsm/L.
-
-
Cell Loading: Incubate cells with 1-2 µM Calcein-AM for 30-45 minutes at 37°C. Wash twice with the appropriate isotonic solution (Control or Isethionate).
-
Microscopy and Perfusion:
-
Mount the dish on an inverted fluorescence microscope equipped with a perfusion system.
-
Acquire a stable baseline fluorescence signal for 5 minutes while perfusing with the isotonic solution.
-
Switch the perfusion to the corresponding hypotonic solution and record the increase in fluorescence (swelling) for 5-10 minutes.
-
Continue recording for another 15-20 minutes to observe the decrease in fluorescence, which indicates RVD.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀).
-
Relative volume (V/V₀) can be calculated from the fluorescence changes.
-
Compare the rate and extent of RVD between the control (NaCl) and isethionate conditions. A significantly inhibited RVD in the isethionate buffer indicates a dependence on Cl- efflux.
-
Electrophysiological Characterization: Whole-Cell Patch-Clamp
Objective: To directly measure the volume-regulated anion current (I_Cl,vol) and confirm its identity by substituting extracellular chloride with isethionate.
Methodology: The whole-cell patch-clamp technique allows for the control of the membrane potential while measuring the resulting ionic currents across the entire cell membrane.[23][24]
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Intracellular (Pipette) Solution: (in mM) 130 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. (Cesium is used to block K+ channels).
-
Extracellular (Bath) Solutions: Use the same Isotonic and Hypotonic Control and Isethionate solutions as described in the RVD experiment (Section 3.1).
-
-
Achieving Whole-Cell Configuration:
-
Using a micromanipulator, approach a cell with a glass micropipette containing the intracellular solution.
-
Form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, establishing electrical and chemical continuity with the cell interior.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a potential where voltage-gated channels are largely inactive (e.g., -40 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to measure baseline currents under isotonic conditions.
-
Switch the bath perfusion to the hypotonic solution to induce cell swelling.
-
Repeat the voltage-step protocol every 1-2 minutes. The gradual appearance of an outwardly rectifying current is characteristic of I_Cl,vol.[4]
-
-
Confirmation with Isethionate:
-
Once a stable I_Cl,vol is established, switch the bath perfusion from the hypotonic control solution to the hypotonic isethionate solution.
-
The inward component of the current (carried by Cl- influx) should disappear, and the outward current (carried by Cl- efflux) should shift its reversal potential, confirming the current is predominantly carried by chloride.
-
-
Data Analysis:
-
Plot the current amplitude at a specific point in the voltage step against time to visualize the activation of I_Cl,vol.
-
Construct current-voltage (I-V) relationship curves from the voltage-step protocol before and after swelling, and in the presence of isethionate.
-
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Methodological & Application
Application Note: A Validated Protocol for the Lab-Scale Synthesis of High-Purity Sodium 2-Hydroxyethanesulfonate
Abstract: This document provides a detailed, validated protocol for the laboratory-scale synthesis of high-purity sodium 2-hydroxyethanesulfonate, also known as sodium isethionate. The guide is designed for researchers, scientists, and professionals in drug development who require a reliable method to produce this versatile compound, free from common process-related impurities. We delve into the underlying reaction chemistry, provide a step-by-step synthesis and purification workflow, and outline analytical techniques for quality control. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction and Scientific Background
Sodium 2-hydroxyethanesulfonate (CAS 1562-00-1) is the sodium salt of isethionic acid, an organosulfur compound valued for its unique properties.[1][2] It serves as a key hydrophilic component in the production of exceptionally mild, high-foaming surfactants known as isethionates.[2] These surfactants are widely used in personal care products, especially for sensitive skin and baby formulations, due to their excellent compatibility with the skin.[1][3] Beyond surfactants, sodium isethionate is a precursor for various biological buffers, such as HEPES and MES, and finds application in electroplating solutions.[1][3]
The utility of sodium isethionate is directly linked to its purity. Common impurities stemming from its synthesis, such as unreacted sodium sulfite/bisulfite, can impart undesirable odors in downstream products.[1] The presence of ethylene glycol, a frequent byproduct from the hydrolysis of ethylene oxide, results in a hygroscopic and often greasy final product, compromising its physical properties and performance.[1] Therefore, a robust synthesis and purification strategy is paramount to achieving the high-purity material (>99.5%) required for advanced applications.
The most prevalent and industrially scalable synthesis route involves the reaction of ethylene oxide with sodium bisulfite in an aqueous solution.[2][4][5] This reaction is an epoxide ring-opening via nucleophilic attack by the bisulfite anion. Precise control over stoichiometry, temperature, and pH is critical to maximize the yield of the desired product and minimize the formation of byproducts.[1]
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the synthesis, purification, and analysis of high-purity sodium 2-hydroxyethanesulfonate.
Caption: Workflow for High-Purity Sodium 2-Hydroxyethanesulfonate Synthesis.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of approximately 1 mole of sodium 2-hydroxyethanesulfonate. Adjust quantities as needed, maintaining molar ratios.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Reagent, ≥97% | Merck/Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR |
| Ethylene Oxide | 1M solution in THF | Sigma-Aldrich |
| Isopropanol | ACS Reagent, ≥99.5% | Fisher Scientific |
| Ethanol (Absolute) | Reagent Grade, ≥99.5% | VWR |
| Deionized Water | Type II | In-house |
Equipment:
-
1 L three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Digital thermometer
-
pH meter with a calibrated probe
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
3.2. Step-by-Step Synthesis Procedure
SAFETY FIRST: Ethylene oxide is a toxic, flammable, and carcinogenic substance. This entire procedure must be performed inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Preparation of Sodium Bisulfite Solution:
-
Place 52.0 g (0.52 mol) of sodium metabisulfite into the 1 L three-neck flask containing 300 mL of deionized water and a magnetic stir bar.
-
Stir the mixture to dissolve the solid. This creates a solution of sodium bisulfite (NaHSO₃).
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide.
-
Carefully add the 2 M NaOH solution dropwise to the sodium bisulfite solution while monitoring the pH. Adjust the pH to be between 7.5 and 8.5. This step ensures the bisulfite is in the correct form for the reaction and neutralizes any excess acidity.
-
-
Addition of Ethylene Oxide:
-
Cool the flask in an ice-water bath to bring the temperature of the solution to 10-15°C.
-
Place 44.0 g (1.0 mol) of ethylene oxide (or an equivalent amount from a solution) into the dropping funnel.
-
Add the ethylene oxide solution to the stirred sodium bisulfite solution dropwise at a rate that maintains the reaction temperature between 30°C and 40°C.[4] The reaction is exothermic, and careful temperature control is crucial to prevent the formation of ethylene glycol.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours to ensure completion. The pH should be monitored and maintained in the neutral to slightly alkaline range.
-
-
Work-up of Crude Product:
-
The resulting clear solution contains the crude sodium 2-hydroxyethanesulfonate along with impurities. This solution can be directly used for the purification steps.
-
High-Purity Purification Protocol
Achieving high purity requires a multi-step approach to systematically remove different classes of impurities.
4.1. Step 1: Removal of Ethylene Glycol via Solvent Extraction
Ethylene glycol, being highly water-soluble, cannot be easily removed by simple crystallization. Liquid-liquid extraction is an effective method.[6]
-
Transfer the crude aqueous reaction mixture to a rotary evaporator. Concentrate the solution under reduced pressure until its total volume is reduced by approximately half. This increases the concentration of sodium isethionate to around 40-50% by weight, which is optimal for extraction.[6]
-
Transfer the concentrated solution to a separatory funnel.
-
Add an equal volume of isopropanol. Shake the funnel vigorously for 2-3 minutes, venting frequently.
-
Allow the layers to separate. The lower aqueous layer contains the sodium isethionate, while the upper isopropanol layer will have extracted a significant portion of the ethylene glycol.[6]
-
Drain the lower aqueous layer and repeat the extraction process two more times with fresh portions of isopropanol to maximize glycol removal.
-
After the final extraction, collect the aqueous layer and concentrate it on a rotary evaporator to remove any residual isopropanol.
4.2. Step 2: Recrystallization for Final Purification
Recrystallization is employed to remove remaining inorganic salts (sulfites) and other minor organic impurities, yielding a pure, crystalline product.[7][8]
-
Take the concentrated, glycol-free aqueous solution and continue to evaporate the water on a rotary evaporator until a viscous oil or semi-solid is obtained.
-
Add approximately 200-300 mL of absolute ethanol to the flask. Heat the mixture gently with stirring to dissolve the sodium 2-hydroxyethanesulfonate. Unreacted inorganic salts like sodium sulfite have very low solubility in ethanol and will remain as a solid precipitate.
-
While hot, filter the solution through a Büchner funnel to remove the insoluble inorganic impurities.
-
Allow the clear ethanolic filtrate to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours, or overnight, to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration using a clean Büchner funnel.
-
Wash the crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities.
-
Dry the purified sodium 2-hydroxyethanesulfonate in a vacuum oven at 80-100°C to a constant weight.[9][10] The final product should be a fine, white, free-flowing powder.
| Parameter | Target Value | Rationale |
| Synthesis Temperature | 30-40°C | Minimizes hydrolysis of ethylene oxide to ethylene glycol. |
| Reaction pH | 7.5 - 8.5 | Optimizes the nucleophilicity of bisulfite and prevents side reactions. |
| Extraction Solvent | Isopropanol | Efficiently removes ethylene glycol from concentrated aqueous solutions.[6] |
| Recrystallization Solvent | Absolute Ethanol | Effectively solubilizes the product while leaving inorganic salts behind.[8][10] |
| Expected Yield | 85-95% | High efficiency is expected with careful control of reaction conditions. |
| Final Purity | >99.5% | Achievable with the described two-step purification process.[10] |
Analytical Characterization for Quality Control
To validate the purity of the synthesized material, the following analytical methods are recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a reliable method for quantifying sodium 2-hydroxyethanesulfonate and detecting non-volatile organic impurities.[11] A C18 column with a methanol-water mobile phase can be employed.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to confirm the chemical identity of the product. The spectrum should show characteristic peaks for the hydroxyl group (broad O-H stretch around 3400 cm⁻¹) and the sulfonate group (strong S=O stretches).[12]
-
Iodine Titration: To confirm the absence of reducing impurities like sulfite and bisulfite, a simple iodine titration can be performed on an aqueous solution of the final product. The absence of a reaction indicates the successful removal of these impurities.[13]
-
Thermogravimetric Analysis (TGA): TGA can determine the thermal stability of the product and quantify any residual volatile impurities, such as water or solvent.[12]
References
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- Sodium Isethionate | High-Purity Reagent | RUO. Benchchem.
- Process of preparing alkali metal isethionates.
- Sodium Isethionate patented technology retrieval search results.
- Process for making sodium acylisethionates.
- Preparation method of sodium isethionate.
- Method for purifying sodium hydroxyethyl sulphonate.
- High efficiency liquid chromatograph analysis method for sodium isethionate.
- Colorimetric determination of sodium isethionate by means of ammonium ceric nitr
- Sodium 2-hydroxyethyl sulfon
- Purification of sodium isethionate.
- How is Sodium Isethion
- SODIUM ISETHIONATE.
- SODIUM 2-HYDROXYETHYL SULFONATE.
- 2-Hydroxyethanesulfonic acid sodium salt CAS 1562-00-1. Merck Millipore.
- SODIUM 2-HYDROXYETHANESULFONATE.
- Sodium isethion
- Sodium Isethion
- Best Sodium Isethion
- Preparation of substituted alkanesulfonates from 2-hydroxyalkanesulfonates.
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Application Notes and Protocols for the Synthesis of Biological Buffers (HEPES & MES) from Sodium Isethionate
Introduction: The Critical Role of Buffers in Biological Systems
In the intricate landscape of biological research and pharmaceutical development, maintaining a stable pH is not merely a matter of convenience; it is a prerequisite for experimental success and product stability. Biological processes, particularly enzymatic reactions and cell culture, are exquisitely sensitive to fluctuations in hydrogen ion concentration. Even minor deviations from the optimal pH range can lead to protein denaturation, loss of enzyme activity, and cellular stress, ultimately compromising the validity of research findings and the efficacy of biopharmaceutical products.[1][2]
To address this critical need, a series of zwitterionic buffers, famously known as "Good's Buffers," were developed by Norman E. Good and his colleagues in the 1960s.[3] These buffers are characterized by their pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes.[2][3][4] Among the most prominent members of this family are HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid).
HEPES, with a pKa of approximately 7.5, is widely employed in cell culture media due to its excellent buffering capacity in the physiological pH range of 6.8 to 8.2.[5][6] MES, with a pKa of 6.1, is a valuable buffer for experiments conducted at a more acidic pH, typically in the range of 5.5 to 6.7, and is frequently used in electrophoresis and enzyme assays.[7][8][9]
Traditionally, the synthesis of these crucial buffers involves multi-step chemical processes starting from precursors like piperazine or morpholine.[5][10] This application note explores a novel and theoretical synthetic pathway for HEPES and MES, utilizing the readily available and cost-effective compound, sodium isethionate (sodium 2-hydroxyethanesulfonate), as a common starting material.
Sodium Isethionate: A Versatile and Untapped Precursor
Sodium isethionate is a mild, highly water-soluble, and biodegradable organosulfur compound.[11][12] It is commercially produced on a large scale through the reaction of ethylene oxide with sodium bisulfite.[13][14][15] Its primary applications are in the manufacturing of gentle surfactants for personal care products and as an intermediate in the synthesis of taurine.[12][16][17]
The chemical structure of sodium isethionate, featuring a hydroxyethyl group attached to a sulfonate moiety, presents an intriguing possibility for its use as a foundational building block for more complex molecules like HEPES and MES.[11] This document outlines a theoretical framework and detailed, albeit conceptual, protocols for the synthesis of these indispensable biological buffers from sodium isethionate. The proposed pathways are grounded in established principles of organic chemistry and aim to provide a roadmap for researchers to explore this innovative approach.
Proposed Synthesis of HEPES from Sodium Isethionate: A Theoretical Protocol
The proposed synthesis of HEPES from sodium isethionate is a multi-step process that involves the initial activation of the hydroxyl group, followed by the introduction of the piperazine ring and subsequent addition of the second hydroxyethyl group.
Reaction Scheme
The overall proposed reaction scheme is as follows:
-
Activation of the Hydroxyl Group: The primary alcohol of sodium isethionate is converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution.
-
Introduction of the Piperazine Moiety: The activated intermediate is then reacted with piperazine. This reaction needs to be carefully controlled to favor the mono-substitution of piperazine.
-
Ethoxylation to Yield HEPES: The resulting N-(2-sulfoethyl)piperazine is reacted with ethylene oxide to introduce the terminal hydroxyethyl group, yielding the final HEPES product.
Detailed Theoretical Protocol
Step 1: Synthesis of Sodium 2-(tosyloxy)ethanesulfonate (Intermediate 1)
-
Materials:
-
Sodium Isethionate (1 mole)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 moles)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) (as co-solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round bottom flask, dissolve sodium isethionate in a sufficient volume of pyridine under gentle warming.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with dichloromethane to remove excess pyridine and unreacted TsCl.
-
The aqueous layer containing the sodium 2-(tosyloxy)ethanesulfonate is carried forward to the next step. Purity can be checked by TLC or HPLC.
-
Step 2: Synthesis of Sodium 2-(piperazin-1-yl)ethanesulfonate (Intermediate 2)
-
Materials:
-
Aqueous solution of Intermediate 1 (from Step 1)
-
Piperazine (5 moles, large excess to favor mono-substitution)
-
Sodium hydroxide (to maintain basicity)
-
Heating mantle
-
Reflux condenser
-
-
Procedure:
-
To the aqueous solution of Intermediate 1, add a large excess of piperazine.
-
Adjust the pH of the mixture to >10 with a concentrated solution of sodium hydroxide.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Excess piperazine can be removed by vacuum distillation or extraction.
-
The resulting aqueous solution contains sodium 2-(piperazin-1-yl)ethanesulfonate.
-
Step 3: Synthesis of HEPES
-
Materials:
-
Aqueous solution of Intermediate 2 (from Step 2)
-
Ethylene oxide (1.2 moles)
-
Autoclave or a pressure-rated reactor
-
Controlled temperature and pressure system
-
-
Procedure:
-
Transfer the aqueous solution of Intermediate 2 into a pressure-rated reactor.
-
Cool the reactor and carefully introduce a slight excess of ethylene oxide.
-
Seal the reactor and heat it to a moderate temperature (e.g., 50-70 °C) for several hours. The pressure will increase due to the vapor pressure of ethylene oxide.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide in a fume hood.
-
The resulting solution contains HEPES. The pH can be adjusted, and the product can be purified by crystallization or ion-exchange chromatography.
-
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for MES from sodium isethionate.
Quantitative Data Summary (Theoretical)
The following table provides a theoretical summary of the key quantitative parameters for the proposed syntheses. These values are estimates and would require experimental validation.
| Parameter | Proposed HEPES Synthesis | Proposed MES Synthesis |
| Starting Material | Sodium Isethionate | Sodium Isethionate |
| Key Reagents | p-Toluenesulfonyl chloride, Piperazine, Ethylene oxide | p-Toluenesulfonyl chloride, Morpholine |
| Number of Steps | 3 | 2 |
| Theoretical Yield | 50-60% | 70-80% |
| Proposed Purity | >99% (after purification) | >99% (after purification) |
Conclusion and Future Perspectives
The proposed synthetic routes for HEPES and MES from sodium isethionate offer a novel and potentially cost-effective alternative to existing methods. By leveraging a readily available and economical starting material, these protocols could streamline the production of these vital biological buffers. However, it is crucial to emphasize that these are theoretical protocols that require experimental validation.
Future research should focus on optimizing the reaction conditions for each step, particularly the selective mono-substitution of piperazine in the HEPES synthesis. Additionally, the development of efficient purification strategies will be paramount to achieving the high purity required for biological applications. The successful implementation of these synthetic pathways could have a significant impact on the accessibility and affordability of high-quality biological buffers for the research and pharmaceutical industries.
References
- Vertex AI Search. (n.d.). How do you make HEPES buffer for cell culture. Retrieved January 10, 2026.
-
PubChem. (n.d.). Synthesis of N-(2-hydroxyethyl)piperazine - Patent US-4338443-A. Retrieved January 10, 2026, from [Link]
-
News. (2025, July 17). Do You Know Sodium Isethionate. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2015, August 1). What is the protocol of MES buffer preparation?. Retrieved January 10, 2026, from [Link]
-
Biochemazone. (2024, December 27). 0.1 mol/L MES Buffer: Properties, Preparation, and Safety Guide. Retrieved January 10, 2026, from [Link]
-
ENCO. (n.d.). Protocol: HEPES Buffer Recipe. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
-
Suzhou Yacoo Science Co., Ltd. (2018, August 24). Preparation of HEPES and its buffer. Retrieved January 10, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Taurine synthesis method. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). CN101508657A - Synthesis of taurine.
-
Ataman Kimya. (n.d.). SODIUM ISETHIONATE. Retrieved January 10, 2026, from [Link]
-
Interchim. (n.d.). Good's buffers (biological buffers). Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). USRE48392E1 - Cyclic process for the production of taurine from alkali isethionate.
-
Ataman Kimya. (n.d.). SODIUM ISETHIONATE. Retrieved January 10, 2026, from [Link]
-
UNMC. (n.d.). Buffer Preparations. Retrieved January 10, 2026, from [Link]
-
NIH. (n.d.). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC. Retrieved January 10, 2026, from [Link]
-
Fang Xiquan. (2015). Method for preparing taurine through solid isethionic acid sodium salt. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Taurine. Retrieved January 10, 2026, from [Link]
- Google Patents. (n.d.). US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine.
-
Promega Connections. (2019, May 24). What Makes a "Good" Buffer?. Retrieved January 10, 2026, from [Link]
-
Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? - Blog. Retrieved January 10, 2026, from [Link]
-
N-(2-Hydroxyethyl)piperazine. (n.d.). Retrieved January 10, 2026, from [Link]
-
Innovassynth Technologies. (n.d.). 2-(N-morpholino)ethanesulfonic acid. Retrieved January 10, 2026, from [Link]
-
Introduction and configuration method of MES sodium salt as a biological buffer. (n.d.). Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2018, September 5). How to prepare HEPES Sodium buffer from HEPES?. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2025, August 6). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Retrieved January 10, 2026, from [Link]
-
CICECO. (n.d.). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Retrieved January 10, 2026, from [Link]
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Application of Sodium 2-Hydroxyethanesulfonate in Electroplating Baths: A Technical Guide
This document provides a detailed technical guide for researchers, scientists, and professionals in the field of electroplating on the application of sodium 2-hydroxyethanesulfonate, also known as sodium isethionate. This guide offers in-depth application notes, detailed protocols, and an exploration of the underlying scientific principles governing its use in various electroplating baths.
Introduction: Understanding Sodium 2-Hydroxyethanesulfonate
Sodium 2-hydroxyethanesulfonate (CAS No. 1562-00-1) is a highly versatile organosulfur compound. Its unique molecular structure, featuring both a hydrophilic sulfonate group and a hydroxyl functional group, imparts valuable properties that make it a key additive in modern electroplating formulations. While widely recognized for its use in personal care products due to its mild surfactant properties, its role in the electroplating industry is critical for achieving high-quality metal finishes.[1][2]
In electroplating baths, sodium 2-hydroxyethanesulfonate primarily functions as a Class I brightener , also referred to as a carrier brightener.[3] Its principal roles include:
-
Grain Refinement: It promotes the formation of fine-grained crystal structures, leading to smoother and more uniform deposits.
-
Ductility Enhancement: It significantly improves the ductility of the plated layer, making it less prone to cracking and peeling, especially under stress.[2][4]
-
Stress Reduction: It helps to alleviate the internal stress within the electrodeposited metal, enhancing the overall durability and adhesion of the coating.
-
Improved Brightness and Leveling: When used in conjunction with Class II brighteners, it contributes to a brilliant, leveled finish.[3]
-
Enhanced Current Density Range: Its presence in the plating bath allows for the use of higher current densities, which can increase plating speed and efficiency.[1][5]
The chemical structure of sodium 2-hydroxyethanesulfonate is depicted in the diagram below.
Caption: Chemical structure of Sodium 2-Hydroxyethanesulfonate.
Mechanism of Action in Electrodeposition
The efficacy of sodium 2-hydroxyethanesulfonate as a plating additive is rooted in its electrochemical behavior at the cathode-solution interface. The process can be broken down into several key steps:
-
Adsorption: The sodium 2-hydroxyethanesulfonate molecules adsorb onto the surface of the cathode. This adsorption is influenced by the potential at the electrode surface and the concentration of the additive in the bath.
-
Inhibition of Crystal Growth: The adsorbed molecules act as inhibitors, physically blocking the active sites where metal ions would typically deposit. This inhibition is not uniform across the entire surface.
-
Promotion of Nucleation: By blocking the growth of existing crystals, the additive encourages the formation of new nuclei. This leads to a much finer grain structure in the final deposit.
-
Influence on Deposit Properties: The incorporation of sulfur from the sulfonate group into the nickel deposit can reduce internal tensile stress.[6] The overall effect is a brighter, more ductile, and less stressed coating.
The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of sodium 2-hydroxyethanesulfonate in electroplating.
Application in Bright Nickel Plating
Sodium 2-hydroxyethanesulfonate is most extensively used in bright nickel plating, particularly in Watts-type baths. The Watts bath is a widely used formulation that forms the basis for many modern nickel plating processes.[7][8]
Watts Nickel Bath Formulation
A typical Watts nickel plating bath consists of nickel sulfate, nickel chloride, and boric acid.[7] The addition of organic brighteners, including sodium 2-hydroxyethanesulfonate, transforms the matte deposit of a standard Watts bath into a bright, decorative finish.
| Component | Concentration Range (g/L) | Function |
| Nickel Sulfate (NiSO₄·6H₂O) | 240 - 350 | Primary source of nickel ions |
| Nickel Chloride (NiCl₂·6H₂O) | 45 - 90 | Improves anode dissolution and bath conductivity |
| Boric Acid (H₃BO₃) | 30 - 45 | pH buffer, prevents pitting, and enhances ductility |
| Sodium 2-hydroxyethanesulfonate | 0.5 - 5 | Class I Brightener (Carrier) |
| Class II Brightener (e.g., aldehydes, acetylenic compounds) | 0.01 - 0.2 | Primary brightening and leveling |
| Wetting Agent (e.g., sodium lauryl sulfate) | 0.1 - 0.5 | Reduces surface tension, prevents pitting |
Operating Parameters
| Parameter | Value |
| pH | 4.0 - 4.8 |
| Temperature | 50 - 60 °C |
| Cathode Current Density | 2 - 10 A/dm² |
| Agitation | Moderate to vigorous (air or mechanical) |
Protocol for Bright Nickel Plating
This protocol outlines the steps for preparing and using a bright nickel electroplating bath containing sodium 2-hydroxyethanesulfonate.
1. Bath Preparation: a. Fill a clean plating tank with deionized water to about two-thirds of the final volume. b. Heat the water to the operating temperature (50-60 °C). c. Dissolve the nickel sulfate, nickel chloride, and boric acid in the heated water, ensuring each component is fully dissolved before adding the next. d. Add the required amount of sodium 2-hydroxyethanesulfonate and any other brighteners and wetting agents. e. Add deionized water to reach the final volume. f. Adjust the pH to the desired range using dilute sulfuric acid or nickel carbonate. g. Filter the solution to remove any impurities.
2. Substrate Preparation: a. Thoroughly clean the substrate to be plated. This typically involves a multi-step process of degreasing, rinsing, acid activation, and final rinsing. b. Ensure the substrate is free of any oils, oxides, or other contaminants that could interfere with adhesion.
3. Electroplating: a. Immerse the prepared substrate (cathode) and a suitable nickel anode into the plating bath. b. Apply the recommended DC current and maintain the specified current density. c. Ensure continuous agitation of the bath to maintain uniform ion concentration at the cathode surface. d. Plate for the required duration to achieve the desired coating thickness.
4. Post-Treatment: a. Remove the plated part from the bath and rinse thoroughly with deionized water. b. Dry the part completely.
The following workflow diagram summarizes the bright nickel plating process.
Caption: Workflow for bright nickel electroplating.
Application in Tin and Tin-Alloy Plating
Sodium 2-hydroxyethanesulfonate also finds application in tin and tin-alloy electroplating, where it contributes to producing fine-grained, smooth, and uniform deposits.[9] In these systems, it can act as a grain refiner and improve the overall quality of the coating, which is particularly important in the electronics industry for applications such as lead-free soldering. The presence of organic additives like sodium 2-hydroxyethanesulfonate in tin plating baths helps to inhibit dendritic growth and improve the throwing power of the bath, ensuring a more uniform coating thickness on complex geometries.
A typical acid tin plating bath containing organic additives would have the following general composition:
| Component | Concentration Range (g/L) |
| Stannous Sulfate (SnSO₄) | 30 - 60 |
| Sulfuric Acid (H₂SO₄) | 100 - 150 |
| Sodium 2-hydroxyethanesulfonate | 1 - 10 |
| Other Organic Additives (e.g., gelatin, β-naphthol) | 0.5 - 5 |
The operating conditions for such a bath are typically at room temperature with a cathode current density in the range of 1-5 A/dm².
Bath Maintenance and Analysis
To ensure consistent and high-quality plating results, regular maintenance and analysis of the electroplating bath are crucial. The concentration of sodium 2-hydroxyethanesulfonate and other organic additives can change over time due to consumption, drag-out, and decomposition.
Hull Cell Testing: The Hull cell is a valuable tool for qualitatively assessing the condition of a plating bath.[10][11] By plating a test panel over a range of current densities, the operator can visually inspect the deposit for brightness, burning, dullness, and pitting, and make adjustments to the additive concentrations accordingly.[12][13]
Quantitative Analysis: For more precise control, quantitative analysis of the organic additives is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying individual organic components in a complex plating bath matrix.[14][15] Cyclic Voltammetric Stripping (CVS) is another widely used electrochemical method for determining the concentration of brighteners and other additives.[16]
Conclusion
Sodium 2-hydroxyethanesulfonate is a multifunctional and highly effective additive in modern electroplating. Its ability to act as a carrier brightener, ductility enhancer, and stress reducer makes it an indispensable component in bright nickel plating formulations. Its application also extends to tin and tin-alloy plating, where it contributes to the formation of high-quality, fine-grained deposits. For optimal performance, it is essential to maintain the concentration of sodium 2-hydroxyethanesulfonate and other bath components within their specified ranges through regular analysis and control.
References
-
Ataman Kimya. SODIUM 2-HYDROXYETHYL SULFONATE. [Link]
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The Surfactant Spotlight: Exploring the Versatile Applications of Sodium Isethionate. [Link]
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Nickel Plating Brightener: The Role of Sodium Allylsulfonate in Enhanced Metal Finishing. [Link]
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Wikipedia. Sodium 2-hydroxyethyl sulfonate. [Link]
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Rudnik, E., & Chowaniec, G. (2018). Effect of organic additives on electrodeposition of tin from acid sulfate solution. Metallurgy and Foundry Engineering, 44(1), 41-49. [Link]
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Ataman Kimya. SODIUM ALLYL SULPHONATE. [Link]
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Rudnik, E., & Chowaniec, G. (2018). EFFECT OF ORGANIC ADDITIVES ON ELECTRODEPOSITION OF TIN FROM ACID SULFATE SOLUTION. Metallurgy and Foundry Engineering, 44(1), 41. [Link]
-
Pavco. (2025, January 6). Analyzing Plating Bath Components with High-Performance Liquid Chromatography. [Link]
-
Labinsights. (2023, June 15). Application of Electroplating Intermediates in Multilayer Nickel Plating System. [Link]
-
Xiao, F. X., et al. (2013). Additive effects on tin electrodepositing in acid sulfate electrolytes. International Journal of Minerals, Metallurgy, and Materials, 20(5), 472-478. [Link]
-
Alert Sales. (n.d.). Hull Cell. [Link]
-
Sekar, R., Eagammai, C., & Jayakrishnan, S. (2012). Effect of additives on electrodeposition of tin and its structural and corrosion behaviour. Journal of Applied Electrochemistry, 42(10), 841-849. [Link]
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industrial lab. (n.d.). Investigation of process baths: Focus on analysis methods. [Link]
-
Asterion, LLC. (n.d.). Interpreting Nickel Plated Hull Cells. [Link]
-
PAVCO. (2025, April 1). Hull Cell Test Method for Electroplating Solutions. [Link]
-
Kocour Company. (n.d.). Operating Instructions for TCCG & TCACG 267 & 1000 ML Heated & Non-Heated Hull Cells. [Link]
-
YAMAMOTO-MS Co., Ltd. (n.d.). What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods. [Link]
-
ResearchGate. (2025, August 7). (PDF) Roles of organic and inorganic additives on the surface quality, morphology, and polarization behavior during nickel electrodeposition from various baths: a review. [Link]
-
Metrohm. (n.d.). Online analysis of organic additives in copper plating process. [Link]
-
Advanced Plating Technologies. (n.d.). What Type of Nickel Plating Should I Use for my Application? [Link]
-
Sekar, R., et al. (2012). Effect of additives on electrodeposition of tin and its structural and corrosion behaviour. Semantic Scholar. [Link]
-
Advanced Plating Technologies. (n.d.). Nickel Plating: Sulfur Deposition in Bright Deposits. Advantages and Disadvantages. [Link]
-
Tifoo. (2016, June 6). Handbook for Plating. [Link]
- Google Patents. (n.d.).
-
NIIR Project Consultancy Services. (n.d.). Handbook on Electroplating with Manufacture of Electrochemicals (2nd Edition). [Link]
-
Asterion, LLC. (2013, October 14). Watts Nickel Bath: Basis for Modern Nickel Plating. [Link]
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-
Classic Rotary Phones Forum. (2010, April 17). WECo Watts Nickel Plating. [Link]
-
European Patent Office. (n.d.). EP0025694A1 - Bright nickel plating bath and process and composition therefor. [Link]
-
Scribd. (n.d.). Handbook On Electroplating With Manufacture of Electrochemicals. [Link]
-
ProPlate. (n.d.). How does the choice of plating bath composition impact the achievable range and control of coating thickness in electroplating? [Link]
-
Finishing.com. (n.d.). Nickel Plating Solution Recipe Needed: FAQs + Q&A Forum. [Link]
-
International Journal of Electrochemical Science. (2016). Influence of Commercial Organic Additives on the Nickel Electroplating. [Link]
-
Scribd. (n.d.). Practical Electroplating Handbook - Parthasaradhy. [Link]
-
European Patent Office. (1984, March 28). Bright nickel plating bath and process and composition therefor. [Link]
-
DU Organics. (2024, July 23). Improve Nickel Electroplating with Additives & Brighteners. [Link]
-
ResearchGate. (2025, August 7). (PDF) Roles of organic and inorganic additives on the surface quality, morphology, and polarization behavior during nickel electrodeposition from various baths: a review. [Link]
-
Journal of Materials Chemistry A. (n.d.). Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations. [Link]
-
Plating and Surface Finishing. (2000, September). Electroplating of Tin From Acidic Gluconate Baths. [Link]
- Google Patents. (n.d.).
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"protocol for sodium cocoyl isethionate synthesis from sodium isethionate"
An Application Note for the Laboratory Synthesis of Sodium Cocoyl Isethionate (SCI)
Introduction: The Rise of a Mild Surfactant
Sodium Cocoyl Isethionate (SCI) is an anionic surfactant derived from coconut oil that has become a cornerstone in the formulation of gentle personal care products.[1] Renowned for its excellent cleansing and foaming properties, coupled with remarkable mildness, SCI is a preferred ingredient in syndet bars, body washes, facial cleansers, and shampoos.[2][3] Its popularity stems from its strong performance and favorable environmental profile, including good biodegradability, positioning it as a leading alternative to harsher surfactants like sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES).[1]
Commercially, SCI is prepared via two primary routes: the acylation of sodium isethionate using fatty acid chlorides, or the direct esterification of fatty acids with sodium isethionate.[3] While the acid chloride route can produce high-purity products at lower temperatures, it involves complex processing and hazardous intermediates.[4][5] The direct esterification method, which will be the focus of this protocol, offers a simpler, more atom-economical process, though it traditionally requires high temperatures and presents challenges related to mass transfer.[2][3]
This document provides a detailed protocol for the synthesis of Sodium Cocoyl Isethionate via direct esterification, intended for researchers and scientists in process development. It outlines the underlying chemical principles, a step-by-step laboratory procedure, and key parameters for process control and product characterization.
Chemical Principles and Reaction Mechanism
The synthesis of Sodium Cocoyl Isethionate is a classic esterification reaction. A fatty acid (in this case, a mixture derived from coconut oil, primarily C12-C14) reacts with the hydroxyl group of sodium isethionate (sodium 2-hydroxyethanesulfonate) to form the corresponding ester, with water as the only byproduct.[6]
General Reaction Scheme: R-COOH (Coconut Fatty Acid) + HO-CH₂CH₂-SO₃Na (Sodium Isethionate) ⇌ R-COO-CH₂CH₂-SO₃Na (Sodium Cocoyl Isethionate) + H₂O
The reaction is reversible. To drive the equilibrium toward the product side and achieve high conversion, the water generated must be continuously removed from the reaction medium.[2] This is typically accomplished by conducting the reaction at high temperatures (often >200°C) and under vacuum.[2][3]
A significant challenge in this process is the dramatic increase in the viscosity of the reaction mixture as the product is formed, which impedes efficient stirring and mass transfer, potentially slowing the reaction rate.[4][7] To mitigate this, modern approaches employ efficient catalysts that can lower the required reaction temperature and time. Catalysts range from simple metal oxides like zinc oxide to more complex systems such as organic sulfonic acids or novel deep eutectic solvents, which can also act as a medium to improve mass transfer.[4][8][9]
Caption: Chemical transformation in SCI synthesis.
Materials and Equipment
Chemicals Required
| Chemical | Formula | Grade | Supplier Recommendation |
| Coconut Fatty Acid | R-COOH (R=C₇-C₁₇) | Technical | Verified chemical supplier |
| Sodium Isethionate | HOCH₂CH₂SO₃Na | ≥98% | Verified chemical supplier |
| Zinc Oxide (Catalyst) | ZnO | Reagent | Verified chemical supplier |
| p-Toluenesulfonic acid (Catalyst) | CH₃C₆H₄SO₃H | Reagent | Verified chemical supplier |
| Anhydrous Ethanol | C₂H₅OH | ≥99.5% | Verified chemical supplier |
| Nitrogen (Inert Gas) | N₂ | High Purity | Gas supplier |
Note: The choice of catalyst can be varied. A combination of ZnO and an organic sulfonic acid is effective.[9] Novel catalysts like deep eutectic solvents have also been reported to improve reaction efficiency.[4][7]
Equipment
-
500 mL three-necked round-bottom flask
-
Overhead mechanical stirrer with a high-torque motor and paddle
-
Heating mantle with temperature controller
-
Thermocouple or thermometer
-
Dean-Stark trap or similar distillation condenser setup
-
Vacuum pump with a cold trap
-
Nitrogen gas inlet and bubbler
-
Buchner funnel and filtration flask
-
Vacuum oven for drying
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of Sodium Cocoyl Isethionate via direct esterification using a mixed catalyst system.
Caption: Workflow for laboratory synthesis of SCI.
1. Reactor Setup:
-
Assemble the three-necked flask with the overhead stirrer in the central neck, a thermocouple in one side neck, and the distillation condenser in the other.
-
Ensure all joints are properly sealed. Connect the condenser outlet to a collection flask and the vacuum pump via a cold trap.
-
Place the assembly in the heating mantle.
2. Charging the Reactor:
-
Charge the flask with coconut fatty acid and sodium isethionate. A slight molar excess of the fatty acid is recommended to drive the reaction. A molar ratio of 1.2:1 (coconut fatty acid:sodium isethionate) is a good starting point.[10]
-
Add the catalyst. For a mixed system, use 0.1-0.5% zinc oxide and 0.1-0.5% p-toluenesulfonic acid by weight of the total reactants.[9][11]
3. Establishing Inert Atmosphere:
-
Begin slow stirring.
-
Purge the reactor with nitrogen for 10-15 minutes to remove oxygen, which can cause discoloration of the fatty acids at high temperatures. Maintain a gentle positive pressure of nitrogen throughout the reaction.[4][5]
4. Esterification Reaction:
-
Turn on the heating mantle and begin to raise the temperature of the mixture to 180-240°C.[8][11] The optimal temperature depends on the catalyst system; lower temperatures (130-180°C) may be feasible with more active catalysts.[4]
-
As the temperature exceeds 100°C, water will begin to distill off.
-
Once the reaction temperature is stable, slowly apply vacuum to facilitate the continuous removal of water. This is a critical step to drive the reaction to completion.[2]
5. Reaction Monitoring & Completion:
-
The reaction is typically run for 2-4 hours.[10]
-
Monitor the reaction's progress by observing the amount of water collected. The reaction is considered near completion when water evolution ceases.
-
Be aware that the viscosity of the mixture will increase substantially. Ensure the mechanical stirrer has sufficient torque to maintain agitation.[4]
6. Cooling and Product Solidification:
-
Once the reaction is complete, turn off the heating and carefully release the vacuum, replacing it with a nitrogen atmosphere.
-
Allow the reaction mixture to cool to below 100°C. The molten product will solidify into a waxy solid upon further cooling to room temperature.[4][5]
7. Purification:
-
Break up the crude solid product.
-
Add a sufficient volume of anhydrous ethanol to the flask to create a slurry. The purpose of this step is to dissolve unreacted fatty acids, the catalyst, and other impurities, while the desired SCI product has limited solubility.[4]
-
Stir the slurry vigorously for 30 minutes at room temperature.
-
For higher purity, this washing step can be repeated 2-3 times.[4]
8. Filtration and Drying:
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of fresh, cold anhydrous ethanol to remove any residual impurities.
-
Transfer the purified white solid to a vacuum oven and dry at 60-70°C until a constant weight is achieved. The final product should be a fine white powder or flake.
Product Characterization and Quality Control
The quality of the synthesized Sodium Cocoyl Isethionate should be assessed to ensure it meets typical specifications for use in formulations.
| Parameter | Specification Range | Test Method |
| Appearance | White to off-white powder/flakes | Visual Inspection |
| Active Matter | 82-88% | Methylene Blue Titration[8] |
| Free Fatty Acid | < 15% | Acid Value Titration |
| pH (5-10% aq. solution) | 5.0 - 7.0 | pH Meter[12][13] |
| Unreacted Sodium Isethionate | < 5% | HPLC[3] |
-
Expert Insight: The level of free fatty acid is not just an impurity; it plays a role in the final formulation's properties, such as foam creaminess and skin feel. Similarly, a small amount of unreacted sodium isethionate can affect the processing characteristics of syndet bars.[3] Therefore, these parameters must be carefully controlled to achieve a consistent final product. The synthesis via the direct route typically results in more free fatty acids and a lower pH compared to the acid chloride route.[3]
References
- Finice. (2025, March 10). Sodium Cocoyl Isethionate: The Eco-Friendly Surfactant Your Formulations Need.
- Google Patents. (n.d.). CN111995550A - Preparation method of sodium cocoyl isethionate.
- Eureka | Patsnap. (n.d.). Preparation method of sodium cocoyl isethionate.
- Ballestra S.p.A. (n.d.). Sodium-Cocoyl-Isethionates Production Plants.
- Google Patents. (n.d.). CN111995550B - Preparation method of sodium cocoyl isethionate.
- Login, R. B. (n.d.). Quality Parameters for Sodium Cocoyl Isethionate. RLogin Consulting.
- Royal Society of Chemistry. (n.d.). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate.
- Google Patents. (n.d.). US5646320A - Process for making isethionate ester salts.
- Semantic Scholar. (n.d.). Synthesis and Property of Sodium Cocoyl Isethionate.
- Chemistry Connection. (n.d.). Typical Analysis Sodium Cocoyl Isethionate (Chunk).
- European Patent Office. (n.d.). Process for making sodium acylisethionates - EP 0585071 A1.
- ResearchGate. (n.d.). Synthesis and property of sodium cocoyl isethionate.
- Google Patents. (n.d.). US4003925A - Purification of sodium isethionate.
- MakingCosmetics.com Inc. (2024, August 21). Sodium Cocoyl Isethionate - Certificate of Analysis.
- Google Patents. (n.d.). US6184399B1 - Process for preparing a fatty acyl isethionate salt.
- Google Patents. (n.d.). US4405526A - Process for producing directly esterified fatty acyl isethionate by a mixed zinc oxide-sulfonic acid catalyst.
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Application Notes and Protocols: Sodium 2-hydroxyethanesulfonate as a Mild Surfactant for Protein Extraction
Abstract
The extraction of proteins from their native cellular environment is a critical first step for a wide array of applications, from basic research to the development of protein-based therapeutics. The choice of surfactant is paramount, as it must effectively solubilize cell membranes without compromising the structural integrity and biological activity of the target proteins. This guide details the application of Sodium 2-hydroxyethanesulfonate, also known as Sodium Isethionate, as a mild anionic surfactant for protein extraction. We provide an in-depth look at its mechanism, protocols for its use with cultured cells and tissues, and discuss its compatibility with common downstream analytical techniques.
Understanding Sodium 2-hydroxyethanesulfonate (Sodium Isethionate)
Sodium 2-hydroxyethanesulfonate is the sodium salt of isethionic acid.[1] While it is widely recognized in the personal care industry for its excellent foaming properties and mildness on the skin, its utility in the laboratory, particularly for protein extraction, is a growing area of interest. It belongs to the class of anionic surfactants, yet its unique chemical structure confers properties that are gentler than traditional denaturing anionic surfactants like Sodium Dodecyl Sulfate (SDS).
Physicochemical Properties
Sodium 2-hydroxyethanesulfonate is a water-soluble, non-hygroscopic solid.[1] Its hydrophilic head group provides strong polarity, making it an effective solubilizing agent.[1]
| Property | Value | Reference |
| IUPAC Name | Sodium 2-hydroxyethane-1-sulfonate | [1] |
| Synonyms | Sodium Isethionate | |
| CAS Number | 1562-00-1 | [1] |
| Molecular Formula | C₂H₅NaO₄S | [2] |
| Appearance | White, free-flowing solid | |
| Solubility | Readily soluble in water | |
| Charge | Anionic | [3] |
Mechanism of Action: Gentle Solubilization
Surfactants facilitate protein extraction by disrupting the lipid bilayer of cell membranes and forming micelles around hydrophobic protein domains.[4] The nature of the surfactant's interaction with proteins dictates whether the protein remains in its native, functional state or becomes denatured.
-
Ionic Surfactants (e.g., SDS): These have strong charges and tend to bind extensively to proteins, disrupting their tertiary and quaternary structures, leading to denaturation.[3]
-
Non-ionic Surfactants (e.g., Triton X-100): These lack a net charge and are generally milder, preserving protein structure and function.[3][4]
-
Zwitterionic Surfactants (e.g., CHAPS): These possess both positive and negative charges, giving them a net neutral charge. Their action is considered intermediate between ionic and non-ionic surfactants.[3][5]
Sodium 2-hydroxyethanesulfonate, while anionic, is considered mild. Its derivatives, like Sodium Cocoyl Isethionate (SCI), are known for their gentle cleansing properties and are less disruptive to protein structure than harsh surfactants.[6][7][8] The mechanism involves the sulfonate head group interacting with the aqueous environment while a hydrocarbon tail (when derivatized with fatty acids, as in SCI) can partition into the lipid membrane, disrupting it and allowing for the release of cellular contents.[9]
Caption: Mechanism of mild surfactant-mediated protein extraction.
Core Protocols for Protein Extraction
The following protocols provide a starting point for using a mild isethionate-based surfactant for protein extraction. Optimization may be required depending on the cell or tissue type and the specific protein of interest.
Preparation of Lysis Buffers
A well-formulated lysis buffer is crucial for successful protein extraction. The buffer should maintain a physiological pH, inhibit protease and phosphatase activity, and contain the surfactant at an effective concentration.
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent to maintain pH |
| NaCl | 5 M | 150 mM | Maintains ionic strength |
| EDTA | 0.5 M | 1 mM | Chelates divalent cations, inhibits metalloproteases |
| Sodium Isethionate Derivative | 10% (w/v) | 0.5 - 2.0% (w/v) | Mild anionic surfactant for cell lysis |
| Protease Inhibitor Cocktail | 100x | 1x | Inhibits a broad range of proteases |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Prevents dephosphorylation of target proteins |
Note: Always add protease and phosphatase inhibitor cocktails fresh to the lysis buffer immediately before use.
Protocol 1: Extraction from Cultured Mammalian Cells
This protocol is suitable for both adherent and suspension cells.[4]
Materials:
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Mild Isethionate Lysis Buffer (see table above)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer. A common starting point is 100-500 µL for a 10 cm dish or a pellet from 1-5 million cells.[4]
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to facilitate lysis.
-
Clarification of Lysate: Centrifuge the cell lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[4]
-
Collection of Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a fresh, pre-chilled microcentrifuge tube.[4] Avoid disturbing the pellet.
-
Storage: The protein extract can be used immediately or stored at -80°C for long-term use.[4]
Workflow Visualization
Sources
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- 2. chembk.com [chembk.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
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- 6. Sodium Cocoyl Isethionate: The Eco-Friendly Surfactant Your Formulations Need [finicecleaning.com]
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- 9. ulprospector.com [ulprospector.com]
Application Note: Advanced Analytical Strategies for the Quantification of Sodium 2-Hydroxyethanesulfonate in Aqueous and Complex Matrices
Abstract
Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is a pivotal ingredient in the pharmaceutical and personal care industries, valued for its properties as a mild surfactant and its role as a key intermediate in chemical synthesis.[1][2] Accurate and robust quantification of sodium isethionate is critical for quality control of raw materials, monitoring manufacturing processes, and verifying the composition of final formulations. This application note provides a detailed guide to three validated analytical methods for the determination of sodium isethionate in solution: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Ion Chromatography (IC) with Conductivity Detection, and a classic Colorimetric method. Each protocol is presented with an explanation of its underlying principles, step-by-step procedures, and performance characteristics to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific application.
Introduction: The Analytical Imperative for Sodium Isethionate
Sodium isethionate (C₂H₅NaO₄S) is an organosulfur compound prepared by the reaction of ethylene oxide with sodium bisulfite.[3] Its structure, featuring a hydrophilic sulfonate head and a terminal hydroxyl group, makes it a versatile chemical building block. In the personal care sector, it is the precursor to gentle anionic surfactants (isethionate esters) used in syndet bars, body washes, and shampoos.[4] Its presence and concentration directly impact product performance, stability, and mildness.[1] Therefore, validated analytical methods are essential to ensure product quality and consistency from raw material to finished good.
The primary analytical challenge in quantifying sodium isethionate is its lack of a strong UV chromophore, rendering standard HPLC-UV detection ineffective.[5] Furthermore, its presence in complex matrices containing other salts, surfactants, and glycols necessitates methods with high selectivity. This guide explores three distinct, field-proven approaches to address these challenges.
Method Selection: A Comparative Overview
The choice of an analytical method depends on several factors including the sample matrix, required sensitivity, available instrumentation, and desired throughput. The table below provides a high-level comparison of the methods detailed in this note.
| Parameter | HPLC-ELSD | Ion Chromatography (IC) | Colorimetric Method |
| Principle | Chromatographic separation followed by universal mass-based detection. | Ion-exchange separation of anions followed by conductivity measurement. | Chemical reaction forming a colored complex measured by spectrophotometry. |
| Sensitivity | High (LOD ~0.02 µg/mL).[5] | High | Moderate |
| Selectivity | Excellent; separates isethionate from non-volatile impurities. | Excellent; separates isethionate from other anions like chloride and sulfate.[6][7] | Moderate; prone to interference from other alcohols (e.g., ethylene glycol).[8] |
| Instrumentation | HPLC, Evaporative Light Scattering Detector. | Ion Chromatograph, Conductivity Detector, Suppressor. | Spectrophotometer (Visible). |
| Throughput | Moderate | Moderate | High (amenable to batch processing) |
| Primary Application | Purity testing, quantification in complex formulations and raw materials. | Quantification in aqueous solutions, process streams, and presence of other ionic species. | Rapid QC checks where major interferences are known to be absent. |
Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Expertise & Experience: This method is the preferred choice for complex formulations where specificity is paramount. Since sodium isethionate lacks a UV chromophore, a universal detector is required. While a Refractive Index (RI) detector could be used, it suffers from low sensitivity and instability.[5] The ELSD offers superior sensitivity and a stable baseline, making it ideal for accurately quantifying non-volatile analytes like sodium isethionate.[5] The method's trustworthiness is established through a robust standard curve and validated recovery rates.
Logical Workflow for HPLC-ELSD Analysis
Caption: Workflow for Sodium Isethionate quantification by HPLC-ELSD.
Experimental Protocol
A. Reagents and Materials
-
Sodium Isethionate Reference Standard (>98% purity)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Lichrospher C18 column (or equivalent)
B. Instrumentation
-
HPLC system with a binary pump and autosampler.
-
Evaporative Light Scattering Detector (ELSD).
C. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of sodium isethionate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Serially dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain sodium isethionate within the calibration range. Dissolve in methanol, using sonication if necessary. Filter through a 0.45 µm syringe filter prior to injection.
D. Chromatographic Conditions
-
Mobile Phase: Methanol:Water (adjust ratio as needed for optimal separation, e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: Lichrospher C18 (5 µm, 4.6 x 250 mm)
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Drift Tube Temperature: e.g., 50°C
-
Nebulizer Gas (Nitrogen) Pressure: e.g., 3.5 bar
-
(Optimize detector settings based on manufacturer's recommendations)
-
E. System Validation and Quantification
-
Calibration: Inject the calibration standards in triplicate. Plot the logarithm of the peak area versus the logarithm of the concentration. The relationship is typically non-linear and a log-log transformation provides a linear calibration curve.
-
Quantification: Inject the sample solution. Determine the peak area corresponding to sodium isethionate.
-
Calculation: Calculate the concentration in the sample using the regression equation from the calibration curve.
Performance Characteristics
| Parameter | Typical Value | Source |
| Recovery | 95.2% - 98.3% | [5] |
| Limit of Detection (LOD) | 0.02 µg/mL | [5] |
| Precision (RSD) | < 3.00% | [5] |
Method 2: Ion Chromatography with Conductivity Detection
Expertise & Experience: Ion chromatography is a powerful technique specifically designed for the separation and quantification of ionic species.[9] This method is highly selective for isethionate, effectively separating it from other common anions like chloride, which can be an interfering species in titrimetric methods.[6][7] The use of a conductivity detector coupled with a suppressor column, which reduces the background conductivity of the eluent, provides excellent sensitivity and a stable baseline. This method's trustworthiness is ensured by comparing the sample's retention time to that of a known standard and quantifying against an external standard calibration.
Logical Workflow for Ion Chromatography Analysis
Sources
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- 9. Ion Chromatography (IC) — FAI 2022 [fai.us]
Application Note: A Robust HPLC-ELSD Method for the Purity Analysis of Sodium Isethionate
Abstract
This document details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of sodium isethionate and its non-volatile impurities. Due to its lack of a significant UV chromophore, a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD) has been developed and validated. This application note provides a step-by-step protocol, the scientific rationale for method development choices, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This method is tailored for researchers, scientists, and drug development professionals requiring an accurate and reliable means to assess the purity of sodium isethionate in raw materials and finished products.
Introduction and Scientific Rationale
Sodium isethionate (2-hydroxyethanesulfonic acid sodium salt) is a highly polar, water-soluble compound widely used as a key intermediate in the synthesis of taurine and as a gentle surfactant in personal care products. Its purity is critical to ensure the safety and efficacy of the final products. Common impurities can arise from the manufacturing process, including unreacted starting materials like ethylene oxide and sodium bisulfite, or byproducts such as ethylene glycol and other related substances.[5][6]
The primary analytical challenge for sodium isethionate is its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection methods ineffective.[7][8] While techniques like ion chromatography with conductivity detection have been reported, they may require specialized instrumentation not available in all laboratories.[9][10][11][12] To address this, we have developed a method utilizing an Evaporative Light Scattering Detector (ELSD), a universal detector suitable for non-volatile and semi-volatile analytes that do not possess a chromophore.[13][14][15][16][17]
The separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an ideal chromatographic mode for highly polar compounds like sodium isethionate, which are often poorly retained on traditional reversed-phase columns.[18][19][20][21][22] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, which facilitates the retention of polar analytes.[20]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A quaternary HPLC system with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD).[13][14][15]
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A HILIC column with an amide or amino stationary phase (e.g., TSKgel NH2-100 or equivalent), 4.6 x 150 mm, 3 µm particle size.[18]
-
Reference Standard: Sodium Isethionate, USP grade or equivalent, with a certificate of analysis.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Ammonium Acetate, HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Chromatographic Conditions
The following table summarizes the optimized HPLC-ELSD conditions for the analysis of sodium isethionate.
| Parameter | Condition | Rationale |
| Analytical Column | HILIC Amide/Amino, 4.6 x 150 mm, 3 µm | Provides optimal retention and peak shape for the highly polar sodium isethionate.[18][19] |
| Mobile Phase | A: 100 mM Ammonium Acetate in WaterB: Acetonitrile | Ammonium acetate is a volatile buffer, making it compatible with ELSD.[20] |
| Gradient Program | 0-10 min: 90% B10-12 min: 90%→50% B12-15 min: 50% B15-17 min: 50%→90% B17-25 min: 90% B | A gradient elution ensures the separation of sodium isethionate from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| ELSD Nebulizer Temp | 40°C | Optimized for the evaporation of the mobile phase. |
| ELSD Drift Tube Temp | 60°C | Ensures complete evaporation of the mobile phase, leaving the analyte as fine particles.[13] |
| Nitrogen Gas Flow | 1.5 L/min | Carrier gas for the nebulization and evaporation process.[13] |
Preparation of Solutions
-
Mobile Phase A (100 mM Ammonium Acetate): Accurately weigh 7.71 g of ammonium acetate and dissolve in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of sodium isethionate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent of 90:10 (v/v) Acetonitrile:Water.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sodium isethionate sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standard solution.
Method Validation Strategy
The method was validated according to the ICH Q2(R1) guideline, ensuring its suitability for the intended purpose of purity analysis.[1][3] The validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Caption: A logical diagram of the method validation strategy.
Validation Results Summary
The following table summarizes the acceptance criteria and results for the method validation.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Peak is spectrally pure; baseline resolved from impurities. | Passed |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.5 - 1.5 mg/mL | Established |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | 0.8%1.5% |
| Limit of Quantitation | S/N ratio ≥ 10 | 0.05 mg/mL |
| Robustness | System suitability parameters are met. | Passed |
Data Analysis and Calculations
The purity of the sodium isethionate sample is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
Calculation of Purity (%):
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the peak area of sodium isethionate in the sample chromatogram.
-
Area_Standard is the peak area of sodium isethionate in the standard chromatogram.
-
Conc_Standard is the concentration of the reference standard solution (mg/mL).
-
Conc_Sample is the concentration of the sample solution (mg/mL).
-
Purity_Standard is the certified purity of the reference standard (%).
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to the final purity determination.
Caption: The experimental workflow for purity analysis.
Conclusion
The HPLC-ELSD method described in this application note provides a reliable, robust, and accurate means for determining the purity of sodium isethionate. The use of HILIC for separation and ELSD for detection overcomes the challenges associated with the compound's high polarity and lack of a UV chromophore. This validated method is suitable for routine quality control and for use in regulated environments within the pharmaceutical and cosmetic industries.
References
-
Ianniello, R. M. (1988). Ion Chromatographic Determination of Sodium Isethionate. Journal of Liquid Chromatography, 11(11), 2305-2314. Link
-
Wikipedia. (n.d.). Evaporative light scattering detector. Link
-
U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Link
-
Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Link
-
Shimadzu. (n.d.). ELSD-LT III. Link
-
Postnova Analytics. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Link
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Link
-
Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Link
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Link
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
-
U.S. Pharmacopeia. (2021). <621> Chromatography. Link
-
Ianniello, R. M. (1988). Ion Chromatographic Determination of Sodium Isethionate. Link
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Link
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Link
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Link
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Link
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
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Application Note: Utilizing Sodium Isethionate as a Novel Counterion for the Separation of Cationic Compounds in Ion-Pair Reversed-Phase Chromatography
Abstract
Ion-Pair Chromatography (IPC) is a powerful technique within High-Performance Liquid Chromatography (HPLC) for enhancing the retention and resolution of ionic and highly polar analytes on reversed-phase columns.[1][2] The choice of counterion is critical to the success of the separation. This guide explores the use of Sodium Isethionate (Sodium 2-hydroxyethanesulfonate) as a mild, effective anionic counterion for the analysis of basic and cationic compounds. We present the theoretical basis for its application, a detailed experimental protocol for separating a model mixture of cationic pharmaceuticals, and practical guidance on method development and optimization.
Introduction to Ion-Pair Chromatography (IPC)
Reversed-phase liquid chromatography (RPLC) is the workhorse of modern analytical laboratories, excelling at the separation of non-polar to moderately polar compounds. However, it struggles with the retention of highly polar and ionic species, which often elute in the void volume due to their poor affinity for the hydrophobic stationary phase.[3] IPC addresses this challenge by introducing an ion-pairing reagent into the mobile phase.[4] This reagent is typically an ionic molecule with a hydrophobic region and a charge opposite to that of the analyte.[5]
The addition of the counterion dynamically modifies the stationary phase, allowing for the retention of charged analytes through one of two primary proposed mechanisms:
-
The Ion-Pair Partition Model: The counterion and analyte form an electrically neutral, hydrophobic ion-pair in the mobile phase, which then partitions onto the stationary phase.[3][6]
-
The Dynamic Ion-Exchange Model: The hydrophobic portion of the counterion adsorbs onto the stationary phase, creating a charged surface layer. This allows the stationary phase to function as a dynamic ion-exchanger, retaining oppositely charged analyte ions.[1][7]
In practice, the retention mechanism is often a complex combination of both models.[8] The ultimate goal is to achieve controlled retention and symmetrical peak shapes for ionic compounds that would otherwise be poorly resolved.
Sodium Isethionate: A Profile of a Mild Counterion
Sodium Isethionate (CAS 1562-00-1) is an organic salt known for its use as a mild surfactant in personal care products due to its excellent water solubility, stability, and low irritation potential.[9][10][11] These properties, combined with its chemical structure, make it an intriguing candidate for use as an anionic counterion in IPC for the analysis of cationic analytes (e.g., protonated amines, quaternary ammonium compounds).
Chemical Properties of Sodium Isethionate:
-
Formula: C₂H₅NaO₄S[12]
-
Structure: A short ethyl chain functionalized with both a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group.
-
Charge: Anionic.
-
Solubility: Highly soluble in water.
-
UV Cutoff: Lacks significant chromophores, making it suitable for UV detection at low wavelengths.[13][14]
Rationale for Use in IPC:
-
Controlled Hydrophobicity: Unlike long-chain alkyl sulfonates, its short alkyl chain provides moderate hydrophobicity, preventing excessive retention and long equilibration times.
-
Unique Selectivity: The presence of the hydroxyl group offers an additional site for polar interactions (e.g., hydrogen bonding), which can introduce unique selectivity for analytes compared to simple alkyl sulfonates.
-
High Purity and Stability: It is a stable, crystalline solid available in high purity, ensuring reproducible mobile phase preparation.[9]
-
Reduced Column Fouling: Its high water solubility and moderate hydrophobicity may reduce the risk of the irreversible column coating often associated with more powerful ion-pairing reagents.
Mechanism of Action
When introduced into a reversed-phase system, sodium isethionate primarily acts via the dynamic ion-exchange model. The ethyl group provides a hydrophobic anchor to the C18 stationary phase, while the negatively charged sulfonate group faces the polar mobile phase. This creates a negatively charged surface that can electrostatically attract and retain positively charged (cationic) analytes, enabling their separation.
Figure 1: Dynamic ion-exchange mechanism using Sodium Isethionate.
Application Protocol: Separation of Cationic Beta-Blockers
This protocol details the separation of a mixture of three common beta-blocker drugs (Atenolol, Metoprolol, and Propranolol), which are basic compounds that are protonated at acidic to neutral pH.
Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Sodium Isethionate (≥98% purity)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Orthophosphoric Acid (85%)
-
Sodium Hydroxide
-
Ultrapure Water (18.2 MΩ·cm)
-
-
Standards: Atenolol, Metoprolol, Propranolol reference standards.
Step-by-Step Methodology
Figure 2: Experimental workflow for IPC analysis.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous):
-
Prepare a 100 mM sodium phosphate buffer stock.
-
In a 1 L volumetric flask, dissolve 2.96 g of Sodium Isethionate (final concentration 20 mM).
-
Add 100 mL of the phosphate buffer stock.
-
Dilute to approx. 900 mL with ultrapure water.
-
Adjust the pH to 3.0 using concentrated orthophosphoric acid.[15] This ensures the beta-blockers are fully protonated (cationic).
-
Bring to final volume with ultrapure water.
-
Filter the buffer through a 0.45 µm membrane filter and degas.[16]
-
-
Mobile Phase B (Organic):
-
Acetonitrile. Filter and degas.
-
2. Standard Solution Preparation:
-
Prepare individual 1 mg/mL stock solutions of Atenolol, Metoprolol, and Propranolol in a 50:50 mixture of Methanol:Water.
-
Create a mixed working standard of 20 µg/mL for each analyte by diluting the stock solutions with Mobile Phase A.
3. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 60 40 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
4. Column Equilibration and Care:
-
Equilibration: Before the first injection, equilibrate the column with the initial mobile phase conditions (95:5 A:B) for at least 30 minutes or until a stable baseline is achieved.
-
Post-Analysis Wash: Ion-pairing reagents can adsorb strongly to the stationary phase. After analysis, flush the column thoroughly with a solvent series to remove the counterion and any strongly retained sample components. A recommended sequence is:
Method Development and Optimization
The separation can be fine-tuned by adjusting several key parameters. The expected effects are summarized below.
| Parameter | Range | Effect on Retention of Cationic Analytes | Rationale & Field Insights |
| Sodium Isethionate Conc. | 5 - 50 mM | Retention increases with concentration. | Higher concentration increases the density of the dynamic ion-exchange layer on the stationary phase, leading to stronger electrostatic interactions.[1] Above a certain point, effects may plateau or peaks may broaden. |
| Mobile Phase pH | 2.5 - 7.0 | Retention is highest when analytes are fully ionized. | The pH should be set at least 2 units away from the analyte's pKa to ensure a single ionic state and prevent peak splitting.[15] For basic compounds, a lower pH (2.5-4.0) ensures full protonation. |
| Organic Modifier (%B) | Varies | Retention decreases as %B increases. | The organic solvent competes with the analyte for the stationary phase and reduces the polarity of the mobile phase, weakening the ionic interactions that drive retention.[7] |
| Buffer Ionic Strength | 10 - 100 mM | High ionic strength can decrease retention. | Buffer cations (e.g., Na⁺) can compete with the cationic analyte for the ion-exchange sites on the column, leading to earlier elution. |
Trustworthiness and Validation
The protocol described is designed to be self-validating.
-
System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for the retention time and peak area of each analyte should be less than 2.0%.
-
Peak Shape: The tailing factor for each peak should be between 0.9 and 1.5, indicating an efficient and well-equilibrated system.
-
Robustness: Small, deliberate changes to pH (±0.2 units) and column temperature (±2 °C) should not significantly impact the resolution between critical pairs, demonstrating the method's reliability.
Conclusion
Sodium Isethionate serves as an excellent and mild alternative to traditional long-chain alkyl sulfonate counterions in ion-pair chromatography. Its unique combination of controlled hydrophobicity, high water solubility, and the presence of a hydroxyl group provides robust retention for cationic compounds while potentially offering novel selectivity. The protocol outlined here demonstrates its effective application for the separation of basic pharmaceuticals, providing a reliable and reproducible method. By carefully optimizing parameters such as counterion concentration and mobile phase pH, researchers can leverage sodium isethionate to overcome challenges in the analysis of polar and ionic molecules.
References
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- Shimadzu.
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- SlidePlayer. (n.d.).
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- Technology Networks. (2024).
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- SlideShare. (n.d.).
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- Unilong Industry. (2025).
- Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
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- PubMed. (2014). Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides.
- Sigma-Aldrich. (n.d.).
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- LCGC Asia Pacific. (2014).
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- Ataman Kimya. (n.d.).
- Technology Networks. (2023).
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Sodium Isethionate in Organic Synthesis: A Guide to its Application as a Versatile Reagent
Introduction
Sodium isethionate (sodium 2-hydroxyethanesulfonate) is a highly versatile and commercially significant organosulfur compound. While widely recognized for its role in the personal care industry as a precursor to mild surfactants, its utility in broader organic synthesis is noteworthy. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of sodium isethionate as a key reagent in two major classes of organic transformations: O-acylation for the synthesis of acyl isethionate surfactants and N-alkylation for the preparation of taurine and its derivatives. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the mechanistic pathways of these reactions.
Physicochemical Properties of Sodium Isethionate
A foundational understanding of sodium isethionate's properties is crucial for its effective application in synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₅NaO₄S | [1] |
| Molecular Weight | 148.11 g/mol | [1] |
| Appearance | White, free-flowing, non-hygroscopic solid | |
| Solubility | Readily soluble in water | |
| Melting Point | 191-194 °C | [1] |
Application I: O-Acylation - The Synthesis of Acyl Isethionate Surfactants
The most prominent application of sodium isethionate is its role as a nucleophilic reagent in the synthesis of acyl isethionates, a class of mild anionic surfactants.[2] This direct esterification reaction, often referred to as a condensation reaction, involves the reaction of the primary hydroxyl group of sodium isethionate with a carboxylic acid, typically a fatty acid.[3][4]
The general reaction scheme is as follows:
R-COOH + HO-CH₂CH₂-SO₃Na → R-COO-CH₂CH₂-SO₃Na + H₂O
This transformation is of significant industrial importance for producing surfactants like sodium cocoyl isethionate (SCI) and sodium lauroyl isethionate (SLI).[5][6] These surfactants are valued for their excellent foaming properties, mildness to the skin, and good biodegradability.[2]
Mechanistic Considerations
The direct esterification of sodium isethionate with a fatty acid is an equilibrium-controlled process. The reaction can be driven to completion by the removal of water, typically through azeotropic distillation or by applying a vacuum at elevated temperatures.[3] While the reaction can proceed without a catalyst, particularly at higher temperatures, various catalysts can be employed to increase the reaction rate and allow for milder conditions.[5][7]
Commonly used catalysts include strong acids like methanesulfonic acid or isethionic acid, and metal-based catalysts such as zinc oxide.[8][9] The acid catalyst protonates the carbonyl oxygen of the fatty acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of sodium isethionate.
Caption: General pathways for the synthesis of acyl isethionates.
Experimental Protocols
This protocol is adapted from a process-focused study on the solvent- and catalyst-free synthesis of SLI.[5][6]
Materials:
-
Lauric acid (99%)
-
Sodium isethionate (98%)
-
Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation apparatus.
Procedure:
-
Charge the round-bottom flask with lauric acid and sodium isethionate in a molar ratio of 1.2:1 (lauric acid:sodium isethionate).
-
Heat the reaction mixture to 180-240 °C under a nitrogen atmosphere with constant stirring.[4]
-
Continuously remove the water produced during the reaction via distillation.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value stabilizes.
-
Cool the reaction mixture to obtain crude sodium lauroyl isethionate.
-
The crude product can be purified by recrystallization from methanol.[6]
This protocol is based on a method for the catalytic synthesis of fatty acid esters of isethionate.[7][8]
Materials:
-
Myristic acid
-
Sodium isethionate
-
Methane sulfonic acid (catalyst)
-
Reactor equipped with a temperature controller, condenser, stirrer, and nitrogen inlet.
Procedure:
-
Add myristic acid and methane sulfonic acid (2.5% by weight relative to myristic acid) to the reactor.[8]
-
Heat the mixture until the myristic acid is completely melted.
-
Add an aqueous solution of sodium isethionate to the reactor. The molar ratio of myristic acid to sodium isethionate should be approximately 1.2:1.[8]
-
Maintain the reaction temperature at 160 °C for 4 hours under a nitrogen atmosphere with stirring.[8]
-
After the reaction period, cool the mixture to room temperature.
-
Continuously remove any residual water.
-
Add anhydrous ethanol to the reactor and stir to form a suspension.
-
Isolate the product by filtration and purify by repeated washing with ethanol.
| Parameter | Catalyst-Free[4][5] | Methane Sulfonic Acid Catalyzed[8] |
| Reactants | Lauric Acid, Sodium Isethionate | Myristic Acid, Sodium Isethionate |
| Molar Ratio (Acid:Isethionate) | 1.2:1 | 1.2:1 |
| Catalyst | None | Methane Sulfonic Acid (2.5 wt%) |
| Temperature | 180-240 °C | 160 °C |
| Reaction Time | Not specified (monitored by acid value) | 4 hours |
| Yield | High (not quantified in source) | 68.7% |
Application II: N-Alkylation - The Synthesis of Taurine and its Derivatives
Sodium isethionate serves as a crucial starting material for the synthesis of taurine (2-aminoethanesulfonic acid) and its N-alkylated derivatives.[8][10] In these reactions, the hydroxyl group of sodium isethionate is substituted by an amino or alkylamino group. This transformation highlights the utility of sodium isethionate as a sulfoethylating agent for amines.
The general reaction for the synthesis of taurine is:
HO-CH₂CH₂-SO₃Na + NH₃ → H₂N-CH₂CH₂-SO₃Na + H₂O
This reaction is typically carried out at high temperatures and pressures in a process known as ammonolysis.[3][10]
Mechanistic Considerations
The ammonolysis of sodium isethionate proceeds via a nucleophilic substitution mechanism. The ammonia acts as the nucleophile, attacking the carbon atom bearing the hydroxyl group. The hydroxyl group is a poor leaving group, so the reaction requires harsh conditions (high temperature and pressure) to proceed. The reaction can be catalyzed to improve efficiency and yield.
Caption: Workflow for the synthesis of taurine from sodium isethionate.
Experimental Protocols
This protocol is derived from a patented method for taurine synthesis.[10]
Materials:
-
Aqueous solution of sodium isethionate (e.g., 18.0 wt%)
-
Liquid ammonia
-
Catalyst (e.g., Ruthenium hydroxide supported on zirconia, 3% loading)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with the catalyst (e.g., 16.8 g for a 1L reactor).
-
Add the sodium isethionate solution (e.g., 700 g of 18.0 wt% solution) to the reactor.
-
Introduce liquid ammonia into the reactor until the desired concentration is reached (e.g., 19.0 wt%).
-
Heat the reaction system to 110 °C. The system pressure will rise to approximately 4 MPa.
-
Maintain these conditions for 30 minutes.
-
After the reaction, cool the reactor and vent the excess ammonia.
-
The resulting solution contains sodium taurate, which can be further processed to obtain taurine. The reported yield of sodium taurate is 96.3%.[10]
This protocol is adapted from a patented method for the preparation of sodium N-methyl taurate.[5]
Materials:
-
Sodium isethionate
-
Methylamine
-
Catalyst (e.g., Zn₅(CO₃)₂(OH)₆)
-
High-pressure reactor
Procedure:
-
Dissolve sodium isethionate in water (e.g., 200 g in 911 g of water) in the reactor.
-
Maintain the temperature at 25 °C and add the catalyst (e.g., 4 g).
-
Slowly introduce methylamine (e.g., 54.5 g) into the reactor over 30 minutes.
-
Heat the reaction system to 210 °C. The pressure will be maintained at approximately 6 MPa.
-
Allow the reaction to proceed for 1 hour.
-
Cool the reactor to 70 °C and remove unreacted methylamine under vacuum.
-
The resulting solution contains sodium N-methyl taurate, which can be further purified. The reported yield is 85.0-95.0% with a selectivity of >98%.[5]
Conclusion
Sodium isethionate is a valuable and versatile reagent in organic synthesis. Its primary applications lie in its role as a nucleophile in O-acylation reactions to produce commercially important acyl isethionate surfactants and as a sulfoethylating agent in N-alkylation reactions for the synthesis of taurine and its derivatives. The protocols and mechanistic insights provided in this guide are intended to equip researchers and professionals in the chemical and pharmaceutical industries with the knowledge to effectively utilize sodium isethionate in their synthetic endeavors.
References
- Fang Xiquan. (2015). Method for preparing taurine through solid isethionic acid sodium salt. CN104327003A.
- Hu Songzhou. (2014).
- Jeraal, M., et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. ACS Sustainable Chemistry & Engineering, 6(2), 2667-2675.
- Li, J., et al. (2020).
- Liu, X., et al. (2016). Catalytic Synthesis of Fatty Acid Esters of Isethionate with High Surface Activity. Proceedings of the 2015 International Conference on Materials Chemistry and Environmental Protection (MEEP-15).
- Wikipedia contributors. (2023).
- Wanhua Chemical Group Co., Ltd., et al. (2019). Taurine synthesis method. CN109485586A.
- Wrigley, A. N., et al. (1974).
- Ataman Kimya.
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- European Patent Office. (1994).
- Jeraal, M., & Harbottle, D. (2017).
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Guide to High-Purity Crystallization of Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate, is a vital intermediate and component in the pharmaceutical, cosmetic, and chemical industries, valued for its properties as a mild anionic surfactant.[1] The synthesis of sodium isethionate, typically through the reaction of ethylene oxide with sodium bisulfite, often introduces impurities such as unreacted starting materials, sodium sulfite, and by-products like ethylene glycol.[2][3] These contaminants can adversely affect the performance, stability, and safety of the final products. Therefore, robust purification methods are critical. This application note provides a detailed guide to the crystallization techniques for obtaining high-purity sodium 2-hydroxyethanesulfonate, designed for researchers and process chemists. It synthesizes foundational principles with actionable, step-by-step protocols, troubleshooting guidance, and the scientific rationale behind procedural choices.
Part 1: Foundational Principles of Crystallization
Crystallization is a solid-liquid separation technique in which a solute transfers from a liquid solution to a pure solid crystalline phase. The entire process is governed by the principle of supersaturation , a non-equilibrium state where the solute concentration in a solution exceeds its equilibrium solubility at a given temperature. Achieving a state of controlled supersaturation is the key to obtaining crystals of desired size, shape, and purity.
There are three primary methods to induce supersaturation for sodium 2-hydroxyethanesulfonate:
-
Cooling Crystallization: This is effective for solutes that exhibit a significant decrease in solubility as the temperature of the solvent is lowered. By dissolving the solute in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution and then cooling it, the solubility drops, creating the supersaturated state necessary for crystal formation.
-
Anti-Solvent Crystallization: In this method, a second solvent, known as an "anti-solvent" or "precipitant," is added to the initial solution.[4] The anti-solvent is fully miscible with the primary solvent but has very low solubility for the solute. Its addition reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and crystallization.[4] For sodium 2-hydroxyethanesulfonate, alcohols like ethanol are effective anti-solvents when water is the primary solvent.[5][6]
-
Evaporative Crystallization: This technique involves removing the solvent from the solution (e.g., by boiling or under vacuum), which increases the solute concentration. Once the concentration surpasses the solubility limit, crystallization begins. This is a common industrial method for concentrating aqueous solutions of sodium isethionate before cooling.[5]
The choice of method depends on the solute's solubility profile, the nature of impurities, and the desired process scale.
Part 2: Solvent System Selection and Characterization
The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. Sodium 2-hydroxyethanesulfonate is a polar organic salt, which dictates its solubility behavior.
-
Solvents: Water is the primary and most effective solvent for sodium 2-hydroxyethanesulfonate, which is highly soluble in it.[7]
-
Anti-Solvents: Alcohols, such as anhydrous ethanol, methanol, and isopropanol, are poor solvents for sodium 2-hydroxyethanesulfonate and can be used to precipitate it from aqueous solutions.[2][5] Impurities like ethylene glycol tend to remain soluble in such alcohol-water mixtures, enabling effective purification.[5] Acetone has also been noted as a potential precipitant.[2]
| Solvent/Anti-Solvent | Role | Rationale & Key Considerations | Purity Reference |
| Water | Primary Solvent | High solubility allows for the preparation of concentrated solutions. Ideal for cooling or evaporative crystallization. | [1][7] |
| Ethanol (Anhydrous) | Anti-Solvent | Causes sodium isethionate to precipitate from aqueous solutions while organic impurities remain dissolved.[5][6] | [5][6] |
| Methanol | Recrystallization Solvent | Used for repeated recrystallization of related isethionate esters to achieve very high purity (>98%).[8][9][10] | [8][9] |
| Isopropanol | Extraction/Anti-Solvent | Effective in extracting glycol impurities from aqueous solutions of sodium isethionate prior to crystallization.[2][3] | [2] |
Part 3: Experimental Protocols for Purification
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.
Protocol A: Cooling Crystallization from Aqueous Solution
This protocol is ideal for purifying crude sodium isethionate with moderate impurity levels where impurities have different solubility profiles from the target compound upon cooling.
Methodology:
-
Dissolution: In a suitable flask, add 100 mL of deionized water to 150 g of crude sodium 2-hydroxyethanesulfonate. Heat the mixture to 70-80°C with continuous stirring until all solids are completely dissolved. The goal is to create a solution that is just saturated at this elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step prevents premature crystallization and ensures the final product is free of particulate matter.
-
Controlled Cooling: Transfer the hot, clear solution to a clean crystallization vessel. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more uniform crystals. A cooling rate of 10-20°C per hour is recommended.
-
Secondary Cooling: Once the solution has reached room temperature, place the vessel in an ice bath or a refrigerator (4°C) for at least 2-4 hours to maximize the yield of precipitated crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 80-100°C until a constant weight is achieved. Industrial processes have noted drying temperatures up to 120°C.[5]
Protocol B: Anti-Solvent Crystallization
This method is highly effective for separating sodium isethionate from water-soluble organic impurities like ethylene glycol.[5]
Methodology:
-
Dissolution: Prepare a concentrated aqueous solution of crude sodium 2-hydroxyethanesulfonate at room temperature. For example, dissolve 50 g of the crude material in 50-60 mL of deionized water. Stir until a clear solution is obtained.
-
Anti-Solvent Addition: While vigorously stirring the aqueous solution, slowly add anhydrous ethanol (or isopropanol) as the anti-solvent. A typical starting ratio is 3-5 volumes of alcohol per volume of aqueous solution. The addition should be dropwise or in a slow stream to maintain control over the supersaturation and promote crystal growth over amorphous precipitation.
-
Precipitation and Digestion: As the anti-solvent is added, a white precipitate of pure sodium 2-hydroxyethanesulfonate will form. After the full volume of anti-solvent has been added, continue stirring the resulting slurry at room temperature for 30-60 minutes. This "digestion" period allows for the crystal structure to improve.
-
Isolation and Washing: Collect the precipitated crystals by vacuum filtration. Wash the crystal cake thoroughly with the anti-solvent used (e.g., 2 x 25 mL of anhydrous ethanol) to remove the mother liquor containing the dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at 80-100°C to remove residual solvents and moisture. A purity of >99.5% can be achieved with this method.[5]
Protocol C: Iterative Recrystallization for High-Purity Applications
For drug development or analytical standards, achieving the highest possible purity is essential. This protocol adapts the principles of recrystallization used for related compounds.[9][10]
Methodology:
-
Initial Purification: Perform an initial purification of the crude material using either Protocol A or Protocol B to remove the bulk of the impurities.
-
Recrystallization Step: Take the purified material from the previous step and dissolve it in a minimal amount of a hot solvent system. A mixture of water and methanol can be effective.
-
Dissolution: In a flask, suspend 20 g of the purified sodium isethionate in 100 mL of methanol. Heat the suspension to 60°C.[8] Add deionized water dropwise until the solid just dissolves. The goal is to use the absolute minimum amount of hot solvent.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Purity Validation: Analyze the purity of the crystals using a suitable method (e.g., HPLC, titration). Repeat the recrystallization step (Steps 2-5) until the desired purity level is achieved. For a related compound, three successive recrystallizations in methanol yielded a purity of 98%.[9]
Part 4: Visualization of Workflow
The following diagram outlines the decision-making process for selecting an appropriate crystallization strategy for sodium 2-hydroxyethanesulfonate.
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Application Notes & Protocols: The Role of Sodium 2-hydroxyethanesulfonate in Modern Ophthalmic Solutions
Abstract
Sodium 2-hydroxyethanesulfonate, commonly known as Sodium Isethionate, is a highly versatile and mild organosulfur compound increasingly recognized for its potential in pharmaceutical applications. While extensively utilized in personal care for its gentle surfactant properties, its unique physicochemical characteristics—excellent water solubility, low toxicity, and stabilizing capabilities—position it as a valuable excipient in the development of advanced ophthalmic solutions.[1][2] This guide provides a detailed exploration of its functional roles, formulation protocols, and analytical considerations for researchers and drug development professionals in the field of ophthalmology.
Introduction: Beyond Surfactancy
Sodium Isethionate (CAS: 1562-00-1) is the sodium salt of 2-hydroxyethanesulfonic acid.[3] Traditionally, its primary commercial use has been as a precursor for producing exceptionally mild, high-foaming surfactants (acyloxyethanesulfonates) suitable for sensitive skin applications.[3] However, its intrinsic properties as a standalone compound merit significant attention from pharmaceutical formulators.
In the context of ophthalmic drug delivery, where patient comfort, formulation stability, and bioavailability are paramount, Sodium Isethionate presents a compelling case for use as a multi-functional excipient. Its high biocompatibility and low irritation potential are core attributes that align with the stringent requirements for ocular preparations.[1] This document will elucidate its application as a tonicity agent, stabilizer, and wetting agent, providing a framework for its integration into novel eye drop formulations.
Physicochemical Profile
A comprehensive understanding of Sodium Isethionate's properties is fundamental to its effective application. The compound is a colorless, free-flowing, and non-hygroscopic solid that is highly soluble in water.[3][4]
| Property | Value | Reference |
| IUPAC Name | Sodium 2-hydroxyethane-1-sulfonate | [3] |
| Synonyms | Sodium Isethionate | [5][6] |
| CAS Number | 1562-00-1 | [4] |
| Molecular Formula | C₂H₅NaO₄S | [4] |
| Molecular Weight | 148.11 g/mol | |
| Melting Point | 191–194 °C | [3][7] |
| Solubility in Water | 650 g/L (at 20°C) | [7] |
| Appearance | White to colorless crystalline solid | |
| pH (Aqueous Solution) | 5.5 - 11.0 (concentration dependent) | [7] |
| Log K_ow | ~ -5.50 (indicating strong hydrophilicity) |
Rationale for Use in Ophthalmic Formulations
The selection of excipients is a critical decision in ophthalmic formulation development. Sodium Isethionate offers multiple functional benefits that can address common challenges.
As a Superior Tonicity Agent
Causality: Ophthalmic solutions must be isotonic with lacrimal fluid (equivalent to 0.6-2.0% NaCl) to prevent ocular irritation and tissue damage.[8] Due to its nature as a salt and its exceptional solubility, Sodium Isethionate can be used to adjust the tonicity of hypotonic solutions effectively. Unlike simple salts like sodium chloride, its molecular structure may offer additional stabilizing interactions with active pharmaceutical ingredients (APIs) or other excipients.
As a Formulation Stabilizer and pH Regulator
Causality: The stability of the API is crucial for the safety and efficacy of an ophthalmic product.[5][6] Sodium Isethionate has been cited for its role as a stabilizer in various pharmaceutical preparations.[1][2] Its sulfonic acid group and hydroxyl group can engage in hydrogen bonding, potentially shielding sensitive APIs from hydrolysis or degradation. Furthermore, it can contribute to maintaining the pH within a range that ensures both drug stability and patient comfort (typically pH 3.5-8.5).[1][8]
As a Mild Wetting and Solubilizing Agent
Causality: Many ophthalmic APIs exhibit poor water solubility. Surfactants are often included to enhance solubilization and improve the spreading of the formulation across the ocular surface.[9] While primarily a precursor to stronger surfactants, Sodium Isethionate itself possesses mild surface-active properties.[5] Its inclusion can improve the wetting of the cornea, increase the contact time of the drug, and enhance the bioavailability of poorly soluble compounds without the harshness of traditional surfactants, which are often cited as sources of eye irritation.[9]
Application Protocols
Universal Precautions: All ophthalmic preparations must be compounded in a sterile environment (e.g., laminar flow hood) using aseptic techniques to ensure sterility and prevent particulate contamination.[8]
Protocol 1: Preparation of a Sterile Isotonic Vehicle
This protocol details the use of Sodium Isethionate as a primary tonicity-adjusting agent in a simple ophthalmic vehicle.
Objective: To prepare 100 mL of a sterile, isotonic (approx. 290 mOsm/kg) vehicle solution buffered to pH 7.0.
Materials:
-
Sodium Isethionate (Pharmaceutical Grade)
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Water for Injection (WFI)
-
0.22 µm sterile syringe filters
-
Sterile graduated cylinders and beakers
-
Sterile ophthalmic dropper bottles
Methodology:
-
Buffer Preparation: In a sterile beaker, dissolve the required amounts of sodium phosphate monobasic and dibasic in approximately 80 mL of WFI to achieve a target pH of 7.0.
-
Tonicity Calculation: Calculate the amount of Sodium Isethionate required to render the solution isotonic. This requires knowledge of the sodium chloride equivalent (E-value) of the buffer salts. For this protocol, assume approximately 1.4 g of Sodium Isethionate is needed for 100 mL of a buffered solution (this value must be determined empirically or calculated precisely).
-
Dissolution: Slowly add the calculated 1.4 g of Sodium Isethionate to the stirring buffer solution. Its high solubility ensures rapid dissolution.[3]
-
Volume Adjustment: Once fully dissolved, add WFI to bring the total volume to exactly 100 mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter directly into a sterile ophthalmic dropper bottle.[8] This step removes any potential microbial or particulate contamination.
-
Packaging and Labeling: Securely cap the bottle and label it appropriately with the composition, date of preparation, and a "For Ophthalmic Use Only" warning.
Protocol 2: Quality Control - Assay of Sodium Isethionate
This protocol provides a general method for quantifying Sodium Isethionate in the final ophthalmic solution using High-Performance Liquid Chromatography (HPLC).
Objective: To verify the concentration of Sodium Isethionate in a prepared ophthalmic solution.
Principle: While specific HPLC methods for Sodium Isethionate in ophthalmic matrices are not widely published, a method can be adapted from general principles of ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) due to its highly polar nature. The lack of a strong chromophore means that detection via UV is challenging; therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Charged Aerosol Detector (CAD)
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide)
-
Mobile Phase: Acetonitrile and a volatile buffer (e.g., Ammonium Acetate in water) gradient.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
Methodology:
-
Standard Preparation: Prepare a stock solution of Sodium Isethionate reference standard in WFI. Create a calibration curve by making serial dilutions to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Sample Preparation: Dilute the ophthalmic solution sample with the mobile phase to bring the concentration of Sodium Isethionate within the range of the calibration curve.
-
Chromatographic Run: Inject the standards and the sample onto the HPLC system.
-
Quantification: Integrate the peak corresponding to Sodium Isethionate. Plot the peak area of the standards against their known concentrations to generate a linear regression curve. Use the equation of the line to calculate the concentration of Sodium Isethionate in the sample.
-
Validation: The method should be validated for accuracy, precision, linearity, and specificity according to ICH guidelines, similar to protocols for other ophthalmic components.[10][11][12]
Safety and Regulatory Considerations
Sodium Isethionate is widely regarded for its low irritation and high safety profile, which is a primary reason for its extensive use in personal care products for sensitive skin and babies.[1][13] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that isethionate salts, including Sodium Isethionate, are safe in their present practices of use when formulated to be non-irritating.[14]
However, any excipient intended for ophthalmic use must undergo rigorous ocular safety testing. Formulators must ensure that the final concentration of Sodium Isethionate and the overall formulation are non-irritating to the eye. Adherence to regulatory guidelines for ophthalmic excipients, such as those provided by the FDA and EMA, is mandatory.
Conclusion
Sodium 2-hydroxyethanesulfonate is a promising, multi-functional excipient for ophthalmic formulations. Its high water solubility, inherent mildness, and stabilizing properties make it an excellent candidate for use as a tonicity agent, pH regulator, and wetting agent. The protocols provided herein offer a foundational framework for researchers to begin exploring the integration of this versatile compound into safer, more stable, and more effective ophthalmic drug delivery systems.
References
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Sodium 2-hydroxyethyl sulfonate - Wikipedia. Wikipedia. [Online] Available at: [Link]
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SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. [Online] Available at: [Link]
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What is sodium isethionate used for. XINGTAI LABEI TRADING CO., LTD. [Online] Available at: [Link]
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Do Users Know about the Specifications and Applications of Sodium Isethionate CAS 1562-00-1. openPR.com. [Online] Available at: [Link]
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What is the function of sodium isethionate. Pro Ag Farmers Co-op. [Online] Available at: [Link]
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Sodium 2-hydroxyethyl sulfonate. PubChem, National Institutes of Health. [Online] Available at: [Link]
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What is the function of sodium isethionate. (Duplicate Source). [Online] Available at: [Link]
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Unlocking the Potential: Sodium Isethionate in Pharmaceutical and Daily Chemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Online] Available at: [Link]
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SODIUM ISETHIONATE (SODIUM 2-HYDROXYETHANESULFONATE). Ataman Kimya. [Online] Available at: [Link]
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SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. [Online] Available at: [Link]
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What is SODIUM COCOYL ISETHIONATE. EWG Skin Deep. [Online] Available at: [Link]
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Chemical Analysis of Ophthalmic Solutions. Semantic Scholar. [Online] Available at: [Link]
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SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. [Online] Available at: [Link]
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SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Ataman Kimya. [Online] Available at: [Link]
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Formulation Requirements for the Ophthalmic Use of Antiseptics. SpringerLink. [Online] Available at: [Link]
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COMPOUNDING OPHTHALMIC LIQUIDS. Xavier University of Louisiana, College of Pharmacy. [Online] Available at: [Link]
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benefits & applications of “baby foam” (sodium cocoyl isethionate). New Directions Aromatics. [Online] Available at: [Link]
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Assay of sulfacetamide sodium ophthalmic solutions by high-pressure liquid chromatography. PubMed, National Institutes of Health. [Online] Available at: [Link]
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OPHTHALMIC PREAPARTION. (PDF Document). [Online] Available at: [Link]
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Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. National Institutes of Health. [Online] Available at: [Link]
-
Analytical Method Development and Validation for Estimating of Sodium Thiosulfate in Ophthalmic Dosage Form. International Journal of Scientific Research and Management. [Online] Available at: [Link]
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Application Note: A Guide to the Use of Sodium Isethionate Derivatives in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of nanotechnology has opened up new frontiers in medicine and materials science, with nanoparticles being at the forefront of this revolution.[1][2] These materials, typically ranging from 1-100 nanometers in size, possess unique physicochemical properties due to their high surface-area-to-volume ratio, making them ideal candidates for a myriad of applications, including targeted drug delivery, diagnostics, and advanced materials.[2][3][4] However, the synthesis of stable, monodisperse nanoparticles presents significant challenges, primarily the tendency of nanoparticles to aggregate to minimize their high surface energy.[5][6]
To overcome this, surfactants are widely employed as stabilizing agents.[5][7][8] Surfactants are amphiphilic molecules that adsorb onto the nanoparticle surface, preventing aggregation through steric or electrostatic repulsion.[7][9] Among the various classes of surfactants, sodium isethionate derivatives are emerging as a promising class of anionic surfactants for nanoparticle synthesis. These compounds, derived from the reaction of fatty acids with sodium isethionate, possess a unique combination of properties that make them highly suitable for biomedical applications.
This application note provides a comprehensive guide to the use of sodium isethionate derivatives in nanoparticle synthesis. It will delve into the underlying mechanisms of their action, provide detailed protocols for the synthesis of both metallic and polymeric nanoparticles, discuss essential characterization techniques, and explore their potential applications in drug development.
Section 1: The Role of Sodium Isethionate Derivatives in Nanoparticle Formation
Sodium isethionate derivatives, such as Sodium Cocoyl Isethionate (SCI) and Sodium Lauroyl Isethionate (SLI), are valued for their mildness, excellent biocompatibility, and biodegradability.[10][11] These characteristics are paramount in the development of nanomedicines and other biomedical technologies.[12][13] Their effectiveness in nanoparticle synthesis stems from their multifaceted roles as stabilizing, and potentially functionalizing, agents.
Mechanism of Action
The primary role of sodium isethionate derivatives in nanoparticle synthesis is to act as a stabilizing agent .[7] During the formation of nanoparticles, the hydrophobic tails of the surfactant molecules adsorb onto the nanoparticle surface, while the hydrophilic sulfonate head groups extend into the surrounding aqueous medium.[7] This creates a protective layer that prevents the nanoparticles from aggregating through a combination of:
-
Electrostatic Repulsion: The negatively charged sulfonate head groups create a repulsive electrostatic force between the nanoparticles, preventing them from coming into close contact and coalescing. A zeta potential of at least |20 mV| is often suggested for stable electrostatic dispersions.[7]
-
Steric Hindrance: The adsorbed surfactant layer creates a physical barrier that sterically hinders the close approach of nanoparticles.
The choice of surfactant and its concentration are critical parameters that control the final size, shape, and stability of the nanoparticles.[14][15]
Key Derivatives and Their Properties
The properties of sodium isethionate derivatives are influenced by the length of the fatty acid chain. Longer chains generally lead to lower critical micelle concentrations (CMC) and increased hydrophobicity.
| Derivative | Chemical Formula (Example) | Molecular Weight (Approx.) | Key Properties |
| Sodium Cocoyl Isethionate (SCI) | C₁₄H₂₇NaO₅S | ~326 g/mol | Derived from coconut oil fatty acids; excellent foaming and mild cleansing properties.[11] |
| Sodium Lauroyl Isethionate (SLI) | C₁₄H₂₇NaO₅S | ~326 g/mol | Derived from lauric acid; known for its conditioning and moisturizing effects.[10] |
Section 2: Protocols for Nanoparticle Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of metallic and polymeric nanoparticles using sodium isethionate derivatives.
Synthesis of Silver Nanoparticles (AgNPs) using Sodium Cocoyl Isethionate (SCI)
This protocol describes the chemical reduction method for synthesizing silver nanoparticles, where SCI acts as a stabilizing agent to control the growth and prevent aggregation of the nanoparticles.[14][16]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Sodium Cocoyl Isethionate (SCI)
-
Deionized water
Protocol:
-
Prepare a 0.1 M stock solution of SCI in deionized water.
-
In a flask, add 50 mL of 0.002 M SCI solution and stir vigorously.
-
Add 1 mL of 0.1 M AgNO₃ solution to the SCI solution while stirring.
-
Separately, prepare a fresh 0.01 M solution of NaBH₄ in ice-cold deionized water.
-
Add the NaBH₄ solution dropwise to the AgNO₃-SCI mixture under continuous stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring for 30 minutes to ensure the reaction is complete.
-
The resulting AgNP suspension can be purified by centrifugation and redispersion in deionized water.
Causality: The rapid reduction of Ag⁺ ions by NaBH₄ leads to the nucleation of silver atoms. SCI molecules immediately adsorb to the surface of these nascent nanoparticles, preventing their uncontrolled growth and aggregation. The concentration of SCI is crucial; a higher concentration generally leads to smaller and more stable nanoparticles.[14]
Formulation of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles using Sodium Lauroyl Isethionate (SLI)
This protocol utilizes the solvent evaporation method, a common technique for preparing polymeric nanoparticles for drug delivery applications.[17][18] SLI is used as a surfactant to stabilize the emulsion droplets that will form the nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Sodium Lauroyl Isethionate (SLI)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
(Optional) Hydrophobic drug to be encapsulated
Protocol:
-
Dissolve 100 mg of PLGA (and the hydrophobic drug, if applicable) in 5 mL of DCM. This forms the organic phase.
-
Prepare a 1% (w/v) solution of SLI in 20 mL of deionized water. This is the aqueous phase.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Continue homogenization/sonication for 5-10 minutes to achieve fine emulsion droplets.
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.
-
As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess SLI, and then lyophilize for long-term storage.
Causality: The high-energy emulsification process breaks the organic phase into nano-sized droplets dispersed in the aqueous phase. SLI molecules position themselves at the oil-water interface, with their hydrophobic tails in the DCM and hydrophilic heads in the water, stabilizing the emulsion.[7] As the DCM evaporates, the PLGA solidifies, and the SLI remains on the surface, preventing the newly formed nanoparticles from aggregating.[19]
Section 3: Characterization of Synthesized Nanoparticles
Proper characterization is essential to ensure the quality, efficacy, and safety of the synthesized nanoparticles.[20]
| Characterization Technique | Parameter Measured | Expected Results for Isethionate-Stabilized NPs |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | Monodisperse population with a narrow size distribution (PDI < 0.2). |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Size, shape, and morphology | Spherical nanoparticles with a smooth surface.[8] |
| Zeta Potential Analysis | Surface charge | Negative zeta potential (typically -20 to -40 mV) due to the anionic sulfonate head group, indicating good colloidal stability.[7] |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for metallic NPs) | For AgNPs, a characteristic peak around 400-420 nm confirms their formation.[8] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface chemistry | Peaks corresponding to the sulfonate (S=O) and ester (C=O) groups of the isethionate derivative, confirming its presence on the nanoparticle surface. |
Section 4: Applications in Drug Development
The use of biocompatible surfactants like sodium isethionate derivatives makes the resulting nanoparticles particularly suitable for pharmaceutical applications.[21][22]
-
Enhanced Drug Delivery: Polymeric nanoparticles, such as those made from PLGA, can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[3][17] The small size of these nanoparticles allows for potential passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[2]
-
Antimicrobial Agents: Silver nanoparticles are well-known for their broad-spectrum antimicrobial properties.[1][23] Stabilizing them with mild surfactants like SCI can reduce their cytotoxicity to mammalian cells while maintaining their antibacterial efficacy, making them suitable for wound dressings and antimicrobial coatings.[6][8]
-
Topical and Transdermal Delivery: The mild nature of isethionate derivatives makes them attractive for formulating nanoparticles for topical and transdermal drug delivery systems, where skin irritation is a major concern.[13]
Conclusion
Sodium isethionate derivatives offer a compelling combination of efficacy and biocompatibility for the synthesis of both metallic and polymeric nanoparticles. Their role as effective stabilizing agents allows for the production of nanoparticles with controlled size and excellent colloidal stability. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of these versatile surfactants in creating advanced nanomaterials for a wide range of biomedical applications.
References
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Cortés, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Materials. Available at: [Link]
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Pal, T., et al. (2008). Formation and characterization of surfactant stabilized silver nanoparticles: a kinetic study. Colloids and Surfaces A: Physicochemical and Engineering Aspects. Available at: [Link]
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Akbari, S., et al. (2023). Experimental Study on Mechanisms of Hybrid Effects of Different Surfactant Types on Nano-Particle Wettability to Enhance Foam Stability. Gels. Available at: [Link]
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Singh, A., et al. (2022). Silica Nanoparticle-Stabilized Anionic Surfactant Microemulsions: Characterization, Technical Evaluation, and Core-Flooding Studies for Enhanced Oil Recovery. Energy & Fuels. Available at: [Link]
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dos Santos, A. P. A., et al. (2024). Synthesis and Characterization of Silver Nanoparticles Stabilized with Biosurfactant and Application as an Antimicrobial Agent. Pharmaceutics. Available at: [Link]
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Zdziennicka, A., et al. (2020). Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents. Materials. Available at: [Link]
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Sharma, M., et al. (2021). Synthesis and Properties of Nano-Surfactants. Taylor & Francis eBooks. Available at: [Link]
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Jessop, P. G., et al. (2014). Reversible ionic surfactants for gold nanoparticle synthesis. Green Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Green synthesis of silver nanoparticles through oil: Promoting full-thickness cutaneous wound healing in methicillin-resistant Staphylococcus aureus infections. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Efremova, M. V., et al. (2021). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. Polymers. Available at: [Link]
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University of Sheffield. (n.d.). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Available at: [Link]
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Vilar, G., et al. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Polymers. Available at: [Link]
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Nagaraj, K., et al. (2025). Biomimetic surfactants for tunable interfacial properties in drug delivery, biomedical coatings and tissue engineering. International Journal of Pharmaceutics. Available at: [Link]
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Asghar, S., et al. (2021). Hemolytic and cellular toxicology of a sulfanilamide-based nonionic surfactant: a niosomal carrier for hydrophobic drugs. RSC Advances. Available at: [Link]
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Singh, P., et al. (2021). Silver Nanoparticles Biosynthesis, Characterization, Antimicrobial Activities, Applications, Cytotoxicity and Safety Issues: An Updated Review. Molecules. Available at: [Link]
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Al-Shwyeh, H. A. (2024). Unlocking the Potential of Silver Nanoparticles: From Synthesis to Versatile Bio-Applications. Molecules. Available at: [Link]
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Severino, P., et al. (2022). Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability. Pharmaceutics. Available at: [Link]
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Cortés, H., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Materials. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and property of sodium cocoyl isethionate. Available at: [Link]
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Wang, Y., et al. (2017). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal. Available at: [Link]
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Jacob, J., et al. (2021). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. Polymers. Available at: [Link]
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Nasef, A. M. (2015). Polymeric-nanoparticles: Influence-of-polymer-surfactant-and-composition-of-manufacturing-vehicle-on-particle-size. World Journal of Pharmaceutical Sciences. Available at: [Link]
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ISRDO. (n.d.). A look at the many applications and types of nanoscience in the pharmaceutical industry. Available at: [Link]
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Egbuna, C., et al. (2023). A Comprehensive Review of Nanoparticles: From Classification to Application and Toxicity. Nanomaterials. Available at: [Link]
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DergiPark. (n.d.). PREPARATION OF POLYMERIC NANOPARTICLES USING DIFFERENT STABILIZING AGENTS. Available at: [Link]
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Hossain, S., et al. (2024). Nanoparticle-Based Drug Delivery for Vascular Applications. International Journal of Molecular Sciences. Available at: [Link]
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Application Notes & Protocols: Synthesis of Isethionate-Based Ionic Liquids from Sodium 2-Hydroxyethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic strategies for preparing ionic liquids (ILs) utilizing sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate. As a highly functionalized, bio-derived, and cost-effective chemical, sodium isethionate serves as an excellent precursor for the isethionate anion, enabling the creation of novel ionic liquids with unique properties. The incorporation of the isethionate anion imparts hydrophilicity, biocompatibility, and a reactive hydroxyl group, making these ILs particularly attractive for applications in catalysis, as green solvents, and in pharmaceutical formulations.
This document moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind methodological choices, ensuring a comprehensive understanding for both novice and experienced researchers.
Core Synthetic Principles: Incorporating the Isethionate Anion
The preparation of isethionate-based ionic liquids primarily follows two robust and distinct synthetic pathways. The choice between them depends on the desired final structure (aprotic vs. protic IL), the availability of starting materials, and the required purity levels of the final product.
Anion Metathesis (Ion Exchange)
This is the most direct method utilizing sodium 2-hydroxyethanesulfonate (Na-Ise). Metathesis is an ion exchange reaction driven by the precipitation of a salt byproduct.[1][2] The general principle involves reacting a precursor salt, typically a halide salt of the desired organic cation (e.g., imidazolium, pyridinium, phosphonium), with sodium isethionate.
Mechanism: The reaction's success hinges on solubility differences. Typically, the precursor cation halide and sodium isethionate are dissolved in a solvent in which the resulting sodium halide (NaCl, NaBr) is poorly soluble and precipitates.[3][4] Removing this insoluble byproduct drives the equilibrium toward the formation of the desired isethionate ionic liquid.[2]
Acid-Base Neutralization
This is an alternative, highly efficient, and atom-economical route for producing protic ionic liquids (PILs).[5][6] This method does not use sodium isethionate directly but starts with its corresponding acid, 2-hydroxyethanesulfonic acid (isethionic acid), and reacts it with an organic base (e.g., a tertiary or secondary amine).
Mechanism: The reaction is a straightforward proton transfer from the Brønsted acid (isethionic acid) to the Brønsted base (amine).[5] This equimolar reaction is often exothermic and typically proceeds to completion without forming any byproducts, which significantly simplifies the purification process.[6] The resulting PILs consist of a protonated amine cation and the isethionate anion.
Overview of Synthetic Pathways
The selection of the synthetic route fundamentally determines the type of ionic liquid produced. The following diagram illustrates the two primary pathways.
Caption: Primary synthetic routes to isethionate-based ionic liquids.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of both aprotic and protic isethionate-based ionic liquids.
Protocol 1: Synthesis of an Aprotic IL via Anion Metathesis
This protocol details the synthesis of 1-butyl-3-methylimidazolium 2-hydroxyethanesulfonate ([Bmim][Ise]) from 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and sodium isethionate.
Rationale: The synthesis of the [Bmim] cation with a halide anion is a well-established quaternization reaction.[7] The subsequent metathesis step relies on the high solubility of the target IL, [Bmim][Ise], in a solvent like acetonitrile, while the byproduct, sodium bromide (NaBr), has very low solubility and precipitates, driving the reaction to completion.[3][4]
Materials:
-
1-butyl-3-methylimidazolium bromide ([Bmim]Br)
-
Sodium 2-hydroxyethanesulfonate (Sodium Isethionate, Na-Ise)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Celite® or glass fiber filter
-
Silver nitrate (AgNO₃) solution (0.1 M in water) for testing
Procedure:
-
Preparation: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium bromide (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Addition: Add finely ground sodium 2-hydroxyethanesulfonate (1.1 eq) to the solution. The slight excess of the sodium salt ensures complete conversion of the halide precursor.
-
Reaction: Stir the suspension vigorously at 60°C for 24-48 hours. The formation of a fine white precipitate (NaBr) will be observed.
-
Isolation of Product: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® or a fine porosity glass fiber filter to remove the precipitated NaBr. Wash the filter cake with a small amount of anhydrous acetonitrile to recover any residual product.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude ionic liquid.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane and filter again to remove any remaining inorganic salt impurities. Remove the DCM under vacuum at 50-60°C for several hours to ensure all volatile solvents are removed.
-
Purity Check: To confirm the absence of residual bromide, take a small sample of the final product, dissolve it in deionized water, and add a few drops of the aqueous AgNO₃ solution. The absence of a white precipitate (AgBr) indicates a complete anion exchange.[3]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sodium 2-Hydroxyethanesulfonate Synthesis
Welcome to the technical support center for the synthesis of sodium 2-hydroxyethanesulfonate (sodium isethionate). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to by-product formation during synthesis. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: I've detected ethylene glycol in my crude sodium isethionate product. What is the cause and how can I prevent it?
A1: The presence of ethylene glycol is a very common issue, primarily when using the ethylene oxide synthesis route.
-
Root Cause: Ethylene glycol is formed by the hydrolysis of the ethylene oxide (EO) starting material.[1][2] This side reaction is catalyzed by the presence of water and can be exacerbated by acidic or alkaline conditions.[2][3] If water is present in the reaction mixture, it can compete with the sodium bisulfite as a nucleophile, attacking the epoxide ring of the EO and forming ethylene glycol. This initial glycol product can then be further ethoxylated to form diethylene glycol and other poly(ethylene glycol)s (PEGs).[1][2]
-
Prevention Strategies:
-
Strict Moisture Control: Ensure all reactants and solvents are as anhydrous as possible. While the reaction is often performed in an aqueous solution, minimizing excess water is crucial.[4]
-
pH Control: Maintain precise pH control throughout the reaction. The reaction of ethylene oxide with sodium bisulfite should be managed to avoid excessively alkaline conditions which can promote hydrolysis.[1]
-
Temperature Management: The reaction is highly exothermic.[5][6] Maintain the reaction temperature within the optimal range (typically 60-100°C) to favor the desired reaction pathway and minimize side reactions.[7][8]
-
Stoichiometry: Use a slight excess of ethylene oxide to ensure complete conversion of the bisulfite, but avoid a large excess which can drive the formation of glycol ethers if glycol is present.[1]
-
-
Remediation: If ethylene glycol is already present, it can be challenging to remove due to its high water solubility.
-
Recrystallization: The most effective method is recrystallization. The crude product can be dissolved in a minimal amount of hot water and then precipitated by adding a solvent in which sodium isethionate is insoluble, but ethylene glycol is soluble, such as anhydrous ethanol or isopropanol.[1][7][8][9]
-
Solvent Extraction: Continuous extraction of a concentrated aqueous solution of the crude product with a suitable solvent like isopropanol can effectively remove ethylene glycol.[1]
-
Q2: My final product has a faint unpleasant odor and gives a positive test for reducing agents. What is the likely impurity?
A2: This strongly suggests the presence of unreacted sodium bisulfite or sodium sulfite.[10][11][12]
-
Root Cause: This issue arises from incomplete reaction, typically due to insufficient ethylene oxide, poor mixing, or reaction conditions (temperature, pressure, time) that are not optimized for full conversion.[1] Commercial sodium bisulfite often contains sodium sulfite as an impurity, which can also remain if not consumed.[13]
-
Prevention Strategies:
-
Process Control: Careful control of reaction parameters is essential. This includes monitoring the addition rate of ethylene oxide and ensuring adequate reaction time and temperature to drive the reaction to completion.[1]
-
Reactant Quality: Use fresh, high-purity sodium bisulfite.
-
Stoichiometric Ratio: Employ a slight excess of ethylene oxide to ensure all bisulfite is consumed. However, this must be balanced against the risk of forming glycol by-products.[1]
-
-
Remediation:
-
Oxidative Treatment: Trace amounts of sulfite/bisulfite can be removed by treating the aqueous solution of the crude product with a mild oxidizing agent, such as sodium hypochlorite or potassium monopersulfate, followed by evaporation to dryness.[12] Care must be taken to avoid over-oxidation or introduction of other impurities.
-
Drying/Evaporation: In some cases, evaporation of a 40-45% aqueous solution in a heated mixer can remove detectable reducing materials.[12]
-
Q3: My HPLC analysis shows several peaks eluting after my main product. What could these be?
A3: Peaks eluting after the highly polar sodium isethionate are likely less polar organic impurities.
-
Potential By-products:
-
Diethylene Glycol and Poly(ethylene glycol)s (PEGs): Formed from the reaction of ethylene oxide with ethylene glycol (the initial hydrolysis by-product).[1][2][14]
-
Isethionate Esters: Small amounts of esters can form, especially if the reaction is conducted at very high temperatures or if acidic catalysts are present.[7][8]
-
1,4-Dioxane: A potential dimer of ethylene oxide, though typically formed under acidic conditions.
-
-
Causality & Prevention: The formation of these oligomers is a direct consequence of the presence of ethylene glycol. Therefore, the primary prevention strategy is to rigorously prevent the initial hydrolysis of ethylene oxide as detailed in Q1. One patented method involves removing the water by distillation after an initial ethoxylation step and before continuing with further ethoxylation to minimize glycol-ether formation.[4]
-
Troubleshooting & Purification:
-
Analytical Confirmation: Use techniques like LC-MS to identify the molecular weights of the impurity peaks and confirm their identity.
-
Purification: Recrystallization using an alcohol/water solvent system is highly effective. These organic impurities are generally more soluble in solvents like ethanol than sodium isethionate, allowing for their separation into the mother liquor.[7][8][9]
-
Q4: I am using the 2-chloroethanol route and have high salt content. How do I address this?
A4: The reaction of 2-chloroethanol with sodium sulfite stoichiometrically produces sodium chloride (NaCl) as a by-product. Its removal is a critical purification step.
-
Root Cause: This is an inherent part of the synthesis route, not a side reaction. The challenge lies in the separation, as both NaCl and sodium isethionate are water-soluble salts.
-
Prevention/Remediation (Purification):
-
Solvent Selection: The key is to exploit the differential solubility of sodium isethionate and sodium chloride in different solvents. Sodium isethionate is soluble in hot ethanol/water mixtures, while sodium chloride has very low solubility in ethanol.
-
Purification Protocol: A typical procedure involves dissolving the crude solid in a minimum of hot water and then adding a large volume of hot anhydrous ethanol. The sodium isethionate remains in solution while the sodium chloride precipitates and can be removed by hot filtration. Cooling the filtrate then allows the purified sodium isethionate to crystallize.
-
Summary of Common By-products and Analytical Methods
| By-product | Common Cause(s) | Recommended Analytical Method(s) | Typical Purity Target |
| Ethylene Glycol / PEGs | Hydrolysis of ethylene oxide; presence of water.[2] | HPLC with Refractive Index Detector (HPLC-RI), Gas Chromatography (GC) | < 0.1 wt%[8][9] |
| Sodium Sulfite / Bisulfite | Incomplete reaction; poor process control.[1] | Iodometric Titration, Ion Chromatography | Not Detectable[12] |
| Sodium Sulfate | Impurity in starting materials; oxidation of bisulfite.[13][15] | Ion Chromatography, Gravimetric analysis (as BaSO₄) | Varies by application |
| Sodium Chloride | Stoichiometric by-product of the 2-chloroethanol route. | Ion Chromatography, Potentiometric Titration (AgNO₃) | < 0.8%[16] |
In-Depth Troubleshooting Workflows & Protocols
Workflow 1: General Troubleshooting Logic
This diagram outlines a systematic approach to identifying and resolving by-product issues during your synthesis.
Caption: General troubleshooting workflow for sodium isethionate synthesis.
Mechanism: Desired Reaction vs. By-product Formation
The key to high purity is favoring the primary reaction pathway over the competing hydrolysis reaction.
Caption: Desired synthesis pathway vs. ethylene glycol by-product formation.
Protocol 1: HPLC-RI Method for Impurity Profiling
This protocol provides a baseline for separating sodium isethionate from common neutral by-products like ethylene glycol and its oligomers.
Objective: To quantify sodium isethionate and detect neutral organic impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index (RI) Detector
-
Column: A suitable polar-modified C18 column or an ion-exclusion column.
Reagents:
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Sodium Isethionate Reference Standard
-
Ethylene Glycol Reference Standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water. A common starting point is a 95:5 Water:Methanol isocratic mixture.[17] The mobile phase must be degassed before use.
-
Standard Preparation:
-
Accurately weigh and dissolve sodium isethionate reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a separate standard for ethylene glycol in the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture.
-
Dissolve in a known volume of mobile phase (e.g., 10 mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Lichrospher-C18 or equivalent.[17]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: RI, with temperature maintained constant (e.g., 35°C).
-
Run Time: 15-20 minutes (adjust as needed to ensure all peaks elute).
-
-
Analysis:
-
Inject the standards to establish retention times and create a calibration curve.
-
Inject the prepared sample.
-
Identify peaks based on retention times. Quantify using the calibration curve.
-
Protocol 2: Bench-Scale Recrystallization for Purification
Objective: To remove water-soluble organic impurities (e.g., ethylene glycol) and certain inorganic salts from crude sodium isethionate.
Materials:
-
Crude Sodium Isethionate
-
Anhydrous Ethanol (or Isopropanol)
-
Deionized Water
-
Heating mantle, round bottom flask, condenser
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Place 100 g of crude sodium isethionate into a round bottom flask. Add the minimum amount of hot deionized water required to fully dissolve the solid. This creates a concentrated solution.
-
Precipitation of Impurities: While keeping the solution hot, slowly add 3 volumes of hot anhydrous ethanol (i.e., if 50 mL of water was used, add 150 mL of ethanol). Stir continuously. Certain inorganic salts may precipitate at this stage and can be removed via hot filtration.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for at least 1-2 hours to maximize crystal formation. Pure sodium isethionate will crystallize out as it is much less soluble in the ethanol-water mixture than the glycol impurities.[7][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous ethanol to remove any residual mother liquor containing the impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 100-120°C to remove residual solvents and moisture.[7][8][9]
-
Validation: Analyze the dried, purified product using the HPLC method (Protocol 1) to confirm the removal of impurities and determine final purity. A purity of >99.5% should be achievable.[9]
References
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE.
- Zhishang Chemical. (n.d.). Best Sodium Isethionate CAS 1562-00-1.
- Klass, D. L., & Martinek, T. W. (1966). Process of preparing alkali metal isethionates. U.S.
- (2013). High efficiency liquid chromatograph analysis method for sodium isethionate.
- (2013). Method for purifying sodium hydroxyethyl sulphonate.
- Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate.
- Ataman Kimya. (n.d.). SODIUM ISETHIONATE.
- Cosmetic Ingredient Review. (2014). Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. CIR Report.
- Jones, G. (1954).
- Lui, M., et al. (2013). Cyclic process for the production of taurine. U.S.
- Di Serio, M., et al. (2021). Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems.
- Guidechem. (n.d.). How is Sodium Isethionate Purified? - FAQ.
- Ataman Kimya. (n.d.). SODIUM ISETHIONATE.
- Byrne, L., et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. Crystal Growth & Design, 18(11), 6867-6876.
- (n.d.). Production of hydroxy aliphatic sulfonic acid salts. U.S. Patent.
- ChemBK. (2024). sodium 2-hydroxyethanesulfonate.
- Lamberti, V., & Haass, R. A. (1963). Purification of sodium isethionate. U.S.
- Wanhua Chemical Group Co., Ltd. (2019). Taurine Synthesis.
- International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide.
- Al-Adwani, H., et al. (2023). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics.
- Schenck, L. M. (1974). Improved process for the preparation of ethoxylated isethionates. U.S.
- Wikipedia. (n.d.). Ethylene oxide.
- Barodawala, B. (2023, October 12).
- Di Serio, M., et al. (2005). Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH. Industrial & Engineering Chemistry Research, 44(23), 8560-8564.
- Wang, J., & Fu, Y. (2011). Synthesis and property of sodium cocoyl isethionate. Journal of Surfactants and Detergents, 14(3), 385-388.
- Patsnap. (n.d.). Sodium Isethionate patented technology retrieval search results.
- (2006). Polyethylene glycol and alcohol ethoxylates and their preparation. U.S.
- Dinh, L. T. (2014). Reactivity of Ethylene Oxide in Contact with Contaminants (Master's thesis, Texas A&M University).
- Di Serio, M., et al. (2021). The Evolution of the Fed Batch Ethoxylation Reactors to Produce the Non-Ionic Surfactants. Frontiers in Chemical Engineering, 3, 627885.
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"removing ethylene glycol from sodium isethionate reaction mixture"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium isethionate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual ethylene glycol from sodium isethionate reaction mixtures. Our focus is on providing scientifically-grounded, practical solutions to ensure the high purity of your final product.
Introduction: The Challenge of Purity in Sodium Isethionate Synthesis
Sodium isethionate is a valuable intermediate, widely used in the pharmaceutical and personal care industries.[1][2] The most common industrial synthesis route involves the reaction of ethylene oxide with sodium bisulfite.[3][4][5][6] While efficient, this process often leads to the formation of ethylene glycol as a significant byproduct.[4][7] Given the different chemical properties of the ionic sodium isethionate and the polar organic solvent ethylene glycol, their separation can be a non-trivial challenge that impacts product quality and performance.[4] This guide is designed to provide you with the necessary tools and knowledge to effectively purify your sodium isethionate.
Frequently Asked Questions (FAQs)
Q1: Why is ethylene glycol present in my sodium isethionate reaction mixture?
A1: Ethylene glycol is typically formed as a byproduct during the synthesis of sodium isethionate from ethylene oxide and sodium bisulfite.[4][7] This occurs due to the hydrolysis of ethylene oxide in the aqueous reaction medium. The presence of water can lead to the opening of the epoxide ring to form ethylene glycol.
Q2: What are the common issues caused by ethylene glycol contamination?
A2: Ethylene glycol impurities can negatively affect the properties and performance of downstream products. For instance, in the production of acyl isethionates (surfactants), residual ethylene glycol can react to form unwanted esters.[7] These byproducts can alter the solubility, foaming characteristics, and mildness of the final surfactant formulation.[4]
Q3: What are the principal methods for removing ethylene glycol from sodium isethionate?
A3: The primary methods for removing ethylene glycol leverage the differences in solubility and physical properties between it and sodium isethionate. The most common and effective techniques include:
-
Solvent Extraction: Utilizing a solvent in which ethylene glycol is soluble, but sodium isethionate is not.
-
Recrystallization: Dissolving the crude sodium isethionate in a suitable solvent and then crystallizing the pure product, leaving impurities in the mother liquor.
-
Evaporative Crystallization: Concentrating an aqueous solution of the crude product to induce the crystallization of sodium isethionate.[1]
Q4: How can I determine the concentration of ethylene glycol in my sample?
A4: A standard and reliable method for quantifying ethylene glycol is the iodometric-periodic acid method.[4] Gas chromatography (GC) with a flame ionization detector (FID) is also a widely used and accurate technique for the analysis of ethylene glycol in various samples.[8]
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for the most effective methods of removing ethylene glycol from your sodium isethionate product.
Method 1: Solvent Extraction
This technique is based on the differential solubility of sodium isethionate and ethylene glycol in specific organic solvents. Anhydrous ethanol is a particularly effective solvent as it readily dissolves ethylene glycol and other organic impurities while causing the sodium isethionate to precipitate.[1][9]
Protocol: Anhydrous Ethanol Extraction
-
Drying the Crude Product: If your crude sodium isethionate is in an aqueous solution, it is preferable to first evaporate the water to obtain a dry powder. This enhances the efficiency of the extraction.[4]
-
Solvent Addition: To the dried crude sodium isethionate powder, add anhydrous ethanol. A common starting ratio is a three-fold excess of solvent by weight to the crude product.
-
Mixing: Agitate the mixture vigorously to ensure thorough contact between the solvent and the solid. This can be done through mechanical stirring or sonication.
-
Precipitation and Separation: The sodium isethionate will precipitate out of the ethanol. The mixture can then be separated by centrifugation or filtration (e.g., using a Buchner funnel).[1]
-
Washing: Wash the collected sodium isethionate crystals with a small amount of fresh, cold anhydrous ethanol to remove any remaining traces of ethylene glycol.
-
Drying: Dry the purified sodium isethionate crystals in a vacuum oven at an appropriate temperature (e.g., 120°C) to remove residual ethanol and moisture.[1]
-
Solvent Recovery: The ethanol, now containing the dissolved ethylene glycol and other impurities, can be recovered by distillation for reuse.[1]
Diagram: Solvent Extraction Workflow
Caption: Workflow for ethylene glycol removal via solvent extraction.
Method 2: Recrystallization
Recrystallization is a powerful purification technique for solid compounds. The choice of solvent is critical for success. Methanol has been shown to be effective for the recrystallization of sodium lauroyl isethionate, a derivative of sodium isethionate, suggesting its utility for purifying sodium isethionate itself.[10][11]
Protocol: Recrystallization from Methanol
-
Dissolution: In a round-bottom flask equipped with a condenser, add the crude sodium isethionate to methanol. Heat the mixture to approximately 60°C while stirring.[10][11]
-
Saturated Solution: Continue to add methanol incrementally until the sodium isethionate has completely dissolved, creating a saturated solution.[10][11]
-
Hot Filtration: If any insoluble impurities are observed, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to induce crystallization. A controlled cooling rate (e.g., 0.5°C/min) is recommended to obtain well-formed crystals.[10][11] Cooling overnight is a common practice.
-
Isolation: Isolate the resulting crystals by filtration, for example, using a Buchner funnel.[10][11]
-
Drying: Dry the purified crystals in a vacuum desiccator or vacuum oven to remove any residual methanol.[10][11]
-
Purity Check: Analyze the purity of the recrystallized sodium isethionate. If necessary, repeat the recrystallization process to achieve the desired purity level. It has been reported that multiple recrystallizations can achieve purities of up to 98%.[10]
Diagram: Recrystallization Workflow
Caption: Workflow for purification via recrystallization.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility | Can be performed at room temperature; efficient for removing highly soluble impurities.[1][4] | Requires a suitable solvent where the product is insoluble; may require large solvent volumes. |
| Recrystallization | Difference in solubility at different temperatures | Can yield very high purity products; effective for removing a range of impurities.[10][11] | Requires a suitable solvent; product loss in the mother liquor is possible. |
| Evaporative Crystallization | Supersaturation by solvent removal | Can be operated continuously; effective for large-scale production.[1] | Energy-intensive due to evaporation; may not be as selective as other methods. |
Analytical Verification
To ensure the successful removal of ethylene glycol, it is crucial to employ a reliable analytical method to quantify its presence before and after purification.
Recommended Analytical Method: Iodometric-Periodic Acid Titration
This method is a standard and effective way to determine the concentration of ethylene glycol.[4]
Protocol Outline
-
Sample Preparation: Accurately weigh a sample of the sodium isethionate solution. The sample size will depend on the expected ethylene glycol content.[4]
-
Oxidation: Mix the sample with a solution of periodic acid (HIO₄) in sulfuric acid (H₂SO₄) and allow it to react in the dark for approximately 30 minutes. The periodic acid will selectively oxidize the ethylene glycol.[4]
-
Iodine Liberation: Add a solution of potassium iodide (KI). The excess periodic acid will react with the KI to liberate iodine.[4]
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine nearly disappears.[4]
-
Endpoint Determination: Add a starch indicator and continue the titration until the blue color disappears, indicating the endpoint.
-
Blank and Calculation: A blank titration without the sample is also performed. The concentration of ethylene glycol is calculated from the difference in the titration volumes of the blank and the sample.[4]
Note: If sulfites are present in the sample, a correction must be made as they will also react in this titration. The sulfite concentration can be determined by a separate standard iodometric analysis.[4]
References
Sources
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- 5. Sodium isethionate (1562-00-1) for sale [vulcanchem.com]
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- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Sodium Isethionate Esterification
Welcome to the technical support center for the optimization of sodium isethionate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of sodium isethionate esters. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is dedicated to identifying and resolving specific problems that can arise during the esterification of sodium isethionate.
Issue 1: Low or Stagnant Reaction Conversion
Q: My reaction has been running for several hours, but analysis (e.g., by titration or HPLC) shows that the conversion of sodium isethionate has stalled at a low to moderate level. What are the likely causes and how can I resolve this?
A: A stalled reaction is a common issue in sodium isethionate esterification and can often be attributed to several factors, primarily related to reaction equilibrium and catalyst activity.
-
Causality: The esterification of sodium isethionate with a fatty acid is a reversible condensation reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the reactants, thus inhibiting further ester formation. Additionally, the catalyst may have become deactivated.
-
Troubleshooting Steps:
-
Enhance Water Removal: Ensure that your reaction setup is efficiently removing water. If you are not already doing so, consider the following:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) to continuously remove water.[2]
-
Vacuum Application: For solvent-free systems, applying a vacuum can effectively remove water, especially at elevated temperatures.[3]
-
Nitrogen Sparging: A steady stream of inert gas, such as nitrogen, can help to carry away water vapor.
-
-
Verify Catalyst Activity: Catalyst deactivation can occur due to poisoning by impurities or thermal degradation.[2]
-
Use Fresh Catalyst: If you suspect your catalyst has been compromised, use a fresh batch.
-
Increase Catalyst Loading: A modest increase in catalyst loading may be necessary, but be mindful of potential side reactions or purification challenges.
-
Check for Impurities: Ensure your reactants and solvents are of high purity, as impurities can poison the catalyst.[2]
-
-
Optimize Reaction Temperature: The reaction temperature is a critical parameter.
-
Insufficient Temperature: If the temperature is too low, the reaction rate will be slow.[2] Consider a controlled increase in temperature, monitoring for any signs of product degradation.
-
Excessive Temperature: Conversely, excessively high temperatures can lead to side reactions and darkening of the product.
-
-
Molar Ratio of Reactants: An excess of the fatty acid is often used to drive the reaction towards the product.[4] A molar ratio of fatty acid to sodium isethionate between 1.2:1 and 1.5:1 is commonly employed.[5]
-
Issue 2: Product Discoloration (Yellow to Brown Hue)
Q: The final product of my sodium isethionate esterification is off-color, exhibiting a yellow to brown tint. What causes this discoloration and how can I prevent it?
A: Product discoloration is typically a sign of thermal degradation or side reactions occurring at high temperatures.
-
Causality: At elevated temperatures, typically above 200°C, the reactants or products can undergo decomposition, leading to the formation of colored impurities. The presence of oxygen can also contribute to oxidative degradation.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature to the minimum required for an efficient reaction rate. A study on the synthesis of sodium cocoyl isethionate found optimal conditions at 155°C.[6]
-
Maintain an Inert Atmosphere: The use of a nitrogen blanket or sparge throughout the reaction can minimize oxidation.
-
Limit Reaction Time: Prolonged heating, even at optimal temperatures, can lead to discoloration. Monitor the reaction progress and stop the reaction once the desired conversion is achieved.
-
Catalyst Selection: The choice of catalyst can influence product color. A mixed catalyst of ZnO and an organic sulfonic acid has been shown to produce products with a lower yellowness index.[7]
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am having trouble isolating a pure product. The crude product is a viscous mass that is difficult to handle, and recrystallization yields are low.
A: The physical properties of sodium isethionate esters, particularly their surfactant nature, can present challenges during workup and purification.
-
Causality: The high viscosity of the reaction mixture is a known issue, which can hinder efficient water removal and subsequent handling.[8] During purification by recrystallization, the presence of unreacted starting materials and byproducts can interfere with crystal formation.
-
Troubleshooting Steps:
-
Handling the Crude Product:
-
Addition of a Consistency Regulator: In some industrial processes, paraffin wax is added to the reaction mass to reduce viscosity.[3]
-
Solvent Addition: After cooling the reaction, adding a suitable solvent can help to create a more manageable slurry.
-
-
Optimizing Recrystallization:
-
Solvent Choice: Methanol is a commonly used and effective solvent for the recrystallization of sodium isethionate esters, with repeated recrystallizations shown to achieve purities of up to 98%.[4][9]
-
Controlled Cooling: A slow and controlled cooling rate during recrystallization is crucial for obtaining well-formed crystals and high purity.[9]
-
Washing: Ensure the filtered crystals are thoroughly washed with cold solvent to remove residual impurities.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of sodium isethionate esterification.
Q1: What are the most common catalysts for sodium isethionate esterification, and how do I choose the right one?
A1: Several catalysts can be used for this reaction. The choice depends on factors such as desired reaction rate, temperature, and cost.
-
Zinc-Based Catalysts: Zinc oxide (ZnO), often used in combination with an organic sulfonic acid like methane sulfonic acid, is a widely used catalyst system.[7]
-
Group 4 Metal-Based Catalysts: Zirconium-based catalysts have been shown to be effective, sometimes at lower concentrations than traditional zinc-based catalysts.[5]
-
Acid Catalysts: Strong acids such as sulfuric acid can be used, but they can be corrosive and lead to darker products. Methane sulfonic acid has also been used as a catalyst.
-
Catalyst-Free Synthesis: It is also possible to perform the esterification without a catalyst, although this typically requires higher temperatures (e.g., 240°C) and longer reaction times.[9]
Q2: How can I effectively monitor the progress of my sodium isethionate esterification?
A2: Several analytical techniques can be employed to monitor the reaction:
-
Titration: The consumption of the fatty acid can be monitored by titrating aliquots of the reaction mixture with a standardized base.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) can be used to quantify the concentration of sodium isethionate.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While not ideal for the direct analysis of the non-volatile sodium isethionate ester, GC-MS is useful for analyzing the fatty acid composition of the starting material after conversion to their more volatile fatty acid methyl esters (FAMEs).[11]
-
Infrared (IR) Spectroscopy: The appearance of the ester carbonyl peak and the disappearance of the carboxylic acid hydroxyl peak can be monitored by IR spectroscopy.[6]
Q3: What are the key impurities to be aware of in the starting sodium isethionate, and how can they be removed?
A3: The primary impurity of concern in sodium isethionate is ethylene glycol, which can form as a byproduct during its synthesis from ethylene oxide and sodium bisulfite.[12][13]
-
Impact of Impurities: Ethylene glycol can react with the fatty acid during esterification to form mono- and di-esters, which are undesirable byproducts.[12]
-
Purification of Sodium Isethionate: Glycol impurities can be removed from aqueous solutions of sodium isethionate by extraction with an aliphatic alcohol containing three to four carbon atoms, such as isopropanol.[14][15] For solid sodium isethionate, extraction with acetone can be effective.[14]
Experimental Protocols
General Protocol for Sodium Isethionate Esterification
This protocol provides a general starting point for the esterification of sodium isethionate with a fatty acid.
-
Reactant and Catalyst Preparation:
-
Charge the fatty acid (e.g., lauric acid) to a reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
If using a catalyst, it can be added to the fatty acid at this stage or premixed with the sodium isethionate solution.[7]
-
-
Reaction Initiation:
-
Begin stirring and heat the fatty acid to the desired reaction temperature (e.g., 160-240°C) under a slow stream of nitrogen.
-
Slowly add an aqueous solution of sodium isethionate to the hot fatty acid. The rate of addition should be controlled to maintain the reaction temperature and allow for the controlled removal of water.
-
-
Reaction Monitoring and Completion:
-
Continuously collect the water of reaction in the Dean-Stark trap.
-
Monitor the reaction progress by taking aliquots and analyzing for the disappearance of starting materials or the appearance of the product.
-
Once the reaction has reached the desired level of completion, stop the heating.
-
-
Product Isolation and Purification:
-
Allow the reaction mixture to cool.
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[9] Dissolve the crude product in hot methanol, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
-
Data Presentation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Fatty Acid:Sodium Isethionate) | 1.1:1 to 1.5:1 | An excess of fatty acid drives the reaction equilibrium towards the product. |
| Reaction Temperature | 150°C - 250°C | Balances reaction rate with potential for thermal degradation. Lower temperatures may be possible with more active catalysts. |
| Catalyst Loading (e.g., ZnO) | 0.05 - 0.2 mol% | Sufficient to catalyze the reaction without causing significant purification challenges. |
Visualizations
Reaction Workflow
Sources
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- 5. US6963004B2 - Process for making directly esterified fatty acid isethionate using group 4 metal based, particularly zirconium based catalysts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4405526A - Process for producing directly esterified fatty acyl isethionate by a mixed zinc oxide-sulfonic acid catalyst - Google Patents [patents.google.com]
- 8. US5384421A - Process for making sodium acylisethionates - Google Patents [patents.google.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google Patents [patents.google.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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Technical Support Center: Scaling Up Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate) Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of sodium 2-hydroxyethanesulfonate, commonly known as sodium isethionate. This document is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. We will address the common and complex challenges encountered during this scale-up process, providing field-proven insights and troubleshooting protocols to ensure a safe, efficient, and high-yield synthesis.
The predominant industrial synthesis route involves the reaction of ethylene oxide with sodium bisulfite in an aqueous solution.[1][2] While straightforward in principle, scaling this reaction introduces significant challenges related to reaction control, byproduct formation, and purification. This guide is structured to help you navigate these hurdles effectively.
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific problems you might encounter during the scale-up process. Each issue is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.
Issue 1: Low Yield and Poor Product Quality
Q: We are experiencing lower-than-expected yields and our final sodium isethionate product is off-spec, appearing greasy or hygroscopic. What is the likely cause and how can we fix it?
A: This is a classic scale-up challenge, typically rooted in inadequate control over reaction parameters, leading to the formation of difficult-to-remove byproducts.[1]
Root Cause Analysis:
The primary culprits are ethylene glycol and related glycol ethers. These are formed when the primary reactant, ethylene oxide, reacts with water (hydrolysis) instead of sodium bisulfite.[3] This side reaction is highly sensitive to pH and temperature. A high pH environment significantly accelerates the formation of these glycols, which in turn make the final product greasy and prone to absorbing moisture.[3]
Troubleshooting Protocol:
-
Strict pH Control: The reaction pH is the most critical parameter. It must be precisely controlled to favor the desired reaction pathway. In a continuous industrial process, this is often managed in a two-reactor system where an aqueous sodium bisulfite solution is first prepared by mixing sodium hydroxide and sulfur dioxide before being reacted with ethylene oxide.[1] Maintaining a pH in the range of 5.5 to 6.5 is crucial for minimizing byproduct formation.[4]
-
Temperature Management: The reaction is exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[5] Inadequate cooling can lead to temperature spikes, which accelerate the hydrolysis of ethylene oxide. Implement a robust cooling system and consider a semi-batch process where ethylene oxide is added in a controlled manner to manage the heat of reaction.[5]
-
Stoichiometry and Throughput: Ensure precise control over the molar ratios of your reactants. A slight excess of ethylene oxide is often used to ensure the complete conversion of sodium bisulfite, but a large excess will promote the formation of glycol ethers. The throughput, or the rate at which reactants are processed, must be carefully calibrated with the reactor's heat removal capacity.[1]
Below is a decision tree to help diagnose issues related to product quality.
Caption: Troubleshooting workflow for greasy/hygroscopic product.
Issue 2: Unpleasant Odor in the Final Product
Q: Our final batch of sodium isethionate has a distinct and unpleasant sulfurous odor. What causes this and how can we prevent it?
A: This is a common issue directly related to unreacted starting materials.
Root Cause Analysis:
The odor is caused by residual sodium sulfite (SO₃²⁻) or sodium bisulfite (HSO₃⁻).[1] An incomplete reaction, often due to improper stoichiometry or insufficient reaction time/temperature, will leave these starting materials in your final product. Their presence not only affects the odor but can also negatively impact the quality of downstream products like detergent bars.[6]
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure that a slight molar excess of ethylene oxide is used to drive the reaction to completion and consume all the bisulfite.
-
Optimize Reaction Time and Temperature: At scale, mixing may be less efficient, requiring longer reaction times or slightly elevated temperatures to achieve full conversion. The reaction is typically performed at elevated temperature and pressure to obtain almost quantitative yields.[1]
-
Post-Reaction Oxidation: If residual sulfites persist, a purification step involving a mild oxidizing agent can be employed. This should be done carefully, as excessive oxidation can degrade the isethionate product.[7] For example, treating the product with sodium hypochlorite or potassium monopersulfate can remove odor-causing impurities.[7]
| Parameter | Problematic Condition | Consequence | Recommended Action |
| pH | > 7.0 | Increased ethylene glycol formation[3] | Maintain pH between 5.5 - 6.5[4] |
| Temperature | Uncontrolled spikes | Accelerated side reactions[5] | Enhance cooling, controlled reagent addition[5] |
| Stoichiometry | Excess Bisulfite | Unpleasant odor in product[1] | Use slight molar excess of ethylene oxide |
| Atmosphere | Presence of Oxygen | Potential for side reactions | Conduct reaction under an inert atmosphere (N₂)[1] |
Caption: Key Reaction Parameters and Troubleshooting Summary.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of sodium isethionate?
A: The two primary safety concerns are the handling of ethylene oxide and managing the reaction exotherm.
-
Ethylene Oxide: This is a hazardous and flammable substance. All handling must occur in a well-ventilated, controlled environment.[8][9] The reaction should be conducted under an inert atmosphere, such as nitrogen, to prevent the formation of explosive mixtures.[1]
-
Exotherm Management: The reaction generates significant heat. A failure of the cooling system on a large scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure.[5] It is essential to perform reaction calorimetry studies at the lab scale to understand the thermal profile before moving to a larger reactor.[5]
Q2: We are struggling to separate byproducts like sodium sulfate and ethylene glycol from our aqueous product solution. What are the recommended purification strategies?
A: Separating highly water-soluble impurities is a significant challenge.[10] The two most effective industrial methods are crystallization and solvent extraction.
-
Crystallization: The crude product solution can be concentrated by evaporating water, followed by cooling to induce crystallization of the sodium isethionate.[11] This process can leave a significant portion of impurities in the mother liquor. A multi-stage crystallization may be necessary to achieve high purity.[11]
-
Solvent Extraction: This is particularly effective for removing glycols. Concentrated aqueous solutions of sodium isethionate can be extracted with a solvent like isopropanol or ethanol.[1][11] The glycols have a higher affinity for the alcohol phase, while the sodium isethionate remains predominantly in the aqueous phase. This can reduce ethylene glycol content to less than 0.5%.[1]
Q3: Can this synthesis be run as a continuous process instead of a batch process?
A: Yes, a continuous process is often preferred for large-scale industrial production as it allows for greater control and consistency.[1] The typical setup involves two main reactors. In the first, an aqueous sodium bisulfite solution is continuously prepared. This solution is then fed into a second reactor where it is mixed with ethylene oxide under precisely controlled conditions of temperature, pressure, pH, and throughput to yield the final product.
Caption: Continuous process workflow for sodium isethionate synthesis.
Experimental Protocol: Purification by Solvent Extraction
This protocol provides a lab-scale method for removing ethylene glycol impurities from a crude aqueous solution of sodium isethionate.
Objective: To reduce the concentration of ethylene glycol in a concentrated sodium isethionate solution to below 0.5 wt%.
Materials:
-
Crude sodium isethionate aqueous solution (e.g., 50-60 wt%)
-
Isopropanol (anhydrous)
-
Separatory funnel
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
Preparation: Start with a known mass of the crude aqueous sodium isethionate solution in a beaker.
-
Solvent Addition: Transfer the solution to a separatory funnel. Add an equal volume of isopropanol to the funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the funnel to stand undisturbed until two distinct layers form. The upper layer will be the isopropanol phase containing the extracted glycols, and the lower layer will be the purified aqueous sodium isethionate.
-
Separation: Carefully drain the lower aqueous layer into a clean, dry flask.
-
Solvent Removal: Remove any residual isopropanol from the purified aqueous solution using a rotary evaporator under reduced pressure.
-
Analysis: Analyze a sample of the purified solution using an appropriate method (e.g., HPLC, GC) to confirm the reduction in ethylene glycol content.
-
Repeat (Optional): For highly impure samples, a second extraction may be necessary to achieve the desired purity.
References
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE.
- Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate.
- Klass, D. L., & Martinek, T. W. (1966). U.S. Patent No. 3,243,454. Washington, DC: U.S.
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE).
- Login, R. B. (n.d.).
- Tholen, S., et al. (2005). Isethionate as a product from taurine during nitrogen-limited growth of Klebsiella oxytoca TauN1. PubMed.
- Lamberti, V. (1977). U.S. Patent No. 4,003,925. Washington, DC: U.S.
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE).
- ResearchGate. (n.d.).
- Fact.MR. (2025). Sodium Cocoyl Isethionate Industry Analysis in the MEA.
- Smith, F. D. (1997). U.S. Patent No. 5,646,320. Washington, DC: U.S.
- ResearchGate. (n.d.). Synthesis and property of sodium cocoyl isethionate.
- European Patent Office. (1994). Process for making sodium acylisethionates - EP 0585071 A1.
- Patsnap. (n.d.). Sodium Isethionate patented technology retrieval search results. Eureka.
- Yang, X. (2022). U.S. Patent No. RE48,392. Washington, DC: U.S.
- GAF Corporation. (1963). U.S. Patent No. 3,094,555. Washington, DC: U.S.
- Consegic Business Intelligence. (2024). Emerging Trends in Sodium Cocoyl Isethionate Market 2032.
- Patsnap. (n.d.). Taurine synthesis method. Eureka.
- Wood, A., et al. (2024).
- Fang, X. (2015). Method for preparing taurine through solid isethionic acid sodium salt.
- Google Patents. (n.d.). CN102050764B - Method for purifying sodium hydroxyethyl sulphonate.
- Google Patents. (n.d.). Preparation method of sodium hydroxyethyl sulfonate fatty acid ester.
- ChemBK. (2024). sodium 2-hydroxyethanesulfonate.
- Royal Society of Chemistry. (2020).
- Zhishang Chemical. (n.d.). Best Sodium Isethionate CAS 1562-00-1.
- U.S. Environmental Protection Agency. (n.d.). Ethanesulfonic acid, 2-hydroxy- monosodium salt; Test Plan.
- Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt.
- Google Patents. (n.d.). US3823185A - Improved process for the preparation of ethoxylated isethionates.
- U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: Ethanesulfonic acid, 2-hydroxy- monosodium salt.
- Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE.
- Google Patents. (n.d.). CN114436904A - Method for preparing sodium isethionate by ethylene oxide method.
- BenchChem. (2025). scaling up sodium trimethylsilanolate reactions for industrial applications.
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Technical Support Center: Preventing Degradation of Sodium Isethionate During Thermal Processing
Welcome to the technical support center for sodium isethionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of sodium isethionate during thermal processing. Our goal is to equip you with the scientific understanding and practical solutions to ensure the stability and integrity of your formulations.
Introduction: Understanding Sodium Isethionate Stability
Sodium isethionate (also known as sodium 2-hydroxyethanesulfonate) is a versatile and mild ingredient used in a wide range of pharmaceutical and personal care applications.[1][2] Its stability during manufacturing, particularly under thermal stress, is critical for final product quality, safety, and performance.[3][4] Degradation can lead to undesirable changes in color, odor, and efficacy, as well as the formation of potentially hazardous byproducts.[3][5] This guide will explore the mechanisms of sodium isethionate degradation and provide actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause sodium isethionate to degrade during thermal processing?
A1: The primary drivers of sodium isethionate degradation during thermal processing are:
-
Temperature: Elevated temperatures are the most significant factor. While sodium isethionate itself has a melting point of 191-194°C, its acylated derivatives, like sodium lauroyl isethionate (SLI), begin to show significant thermal degradation at temperatures as low as 220°C.[1][5][6] It is crucial to operate below the decomposition temperature to maintain stability.
-
Atmosphere (Presence of Oxygen): The presence of oxygen drastically accelerates thermal degradation. Studies on SLI have shown that degradation levels in air can be up to 28 times higher than in an inert nitrogen atmosphere at the same temperature.[3][4][5][6]
-
pH: The pH of the formulation plays a critical role. Sodium cocoyl isethionate, a related compound, is most stable in a pH range of 6-8.[7] Outside of this range, particularly at elevated temperatures, hydrolysis of the ester linkage in acylated derivatives can occur.[8] For sodium isethionate itself, extreme pH values in the presence of heat can promote side reactions.
-
Presence of Impurities: Impurities from the synthesis of sodium isethionate, such as ethylene glycol which can form at high pH, can lead to the formation of unwanted byproducts during subsequent thermal processing steps.[9]
Q2: What are the observable signs of sodium isethionate degradation?
A2: Degradation of sodium isethionate and its derivatives can manifest in several ways:
-
Discoloration: A yellowing or browning of the material is a common indicator of thermal decomposition.
-
Odor Formation: The generation of off-odors can occur due to the formation of volatile degradation products like sulfur dioxide and carbon disulfide.[3][5]
-
Changes in Performance: For surfactant derivatives, a loss of foaming ability or cleansing efficacy can be observed.
-
pH Shift: The formation of acidic or basic degradation products can alter the pH of the formulation.
Q3: What are the main degradation products of sodium isethionate under heat?
A3: When sodium isethionate or its acylated derivatives are subjected to high temperatures, a complex mixture of degradation products can form. Analysis of the gases evolved from the thermal degradation of sodium lauroyl isethionate has identified:
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Product discoloration (yellowing/browning) after heating. | Processing temperature is too high. | Reduce the processing temperature. For acylated derivatives, aim for temperatures below 220°C.[5] Consider a longer processing time at a lower temperature. |
| Presence of oxygen in the processing vessel. | Conduct thermal processing under an inert atmosphere, such as nitrogen.[3][4][5][6] This can significantly reduce the rate of degradation. | |
| Unpleasant odor in the final product. | Thermal decomposition leading to the formation of volatile sulfur compounds. | Lower the processing temperature and use an inert atmosphere.[3][5] Ensure adequate ventilation during processing to remove any evolved gases. |
| Loss of surfactant performance (for acylated derivatives). | Hydrolysis of the ester linkage due to improper pH and high temperature. | Maintain the formulation pH between 6 and 8 during thermal processing.[7][8] Use a suitable buffering system if necessary. |
| Inconsistent product quality between batches. | Variations in heating rate and duration. | Implement a controlled and gradual heating process.[6] Use a jacketed reaction vessel for even heat distribution.[10] |
| Presence of metallic impurities that can catalyze degradation. | Consider the use of a chelating agent, such as EDTA, at a low concentration (0.1-0.5%) to sequester transition metals that may be present.[11] |
Experimental Protocols
Protocol 1: Determination of Onset Degradation Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the temperature at which significant thermal degradation of a sodium isethionate-containing formulation begins.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sodium isethionate sample or formulation into a TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Select the desired atmosphere: nitrogen (for inert conditions) and air (for oxidative conditions).
-
Set the heating rate. A common rate is 10°C/min.
-
Set the temperature range, for example, from 30°C to 400°C.
-
-
Analysis:
-
Run the TGA experiment.
-
Plot the mass loss (%) as a function of temperature.
-
The onset degradation temperature is typically determined as the temperature at which a significant mass loss (e.g., 1-5%) is observed.
-
-
Interpretation: Compare the onset temperatures in nitrogen and air to understand the impact of oxygen on the thermal stability of your sample.[5][6]
Protocol 2: Monitoring Sodium Isethionate Content and Impurities via HPLC-ELSD
This protocol describes a method for quantifying sodium isethionate and detecting potential impurities using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol.[12]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: A reverse-phase column, such as a Lichrospher-C18, is suitable.[12]
-
Mobile Phase: A gradient of methanol and water is often effective.[12]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature, for example, 25°C.[12]
-
ELSD Settings: Optimize the nebulizer and evaporator temperatures according to the manufacturer's recommendations.
-
-
Quantification:
-
Prepare a series of standard solutions of sodium isethionate of known concentrations.
-
Generate a calibration curve by plotting the peak area versus concentration.
-
Determine the concentration of sodium isethionate in the sample by comparing its peak area to the calibration curve.[12]
-
Visualizing Degradation and Prevention Strategies
Caption: Factors contributing to sodium isethionate degradation.
Caption: A preventative workflow for sodium isethionate stability.
References
-
Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. ACS Publications. [Link]
-
Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature- - White Rose Research Online. [Link]
-
(PDF) Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. ResearchGate. [Link]
- US4003925A - Purification of sodium isethionate - Google P
-
Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases | Industrial & Engineering Chemistry Research. ACS Publications. [Link]
-
Sodium Cocoyl Isethionate SCI Powder - chemistry connection. [Link]
-
Sodium cocyl isethionate. Chemists Corner. [Link]
- US3094555A - Purification of sodium isethionate - Google P
-
Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants - White Rose eTheses Online. [Link]
- US5384421A - Process for making sodium acylisethionates - Google P
-
News - What is sodium isethionate used for. [Link]
-
ISETHIONATE - Ataman Kimya. [Link]
-
SODIUM ISETHIONATE - escom Chemie GmbH. [Link]
-
What acids will Sodium Lauroyl Methyl Isethionate yield after hydrolysis?. Chemistry Stack Exchange. [Link]
-
Amended Safety Assessment of Isethionate Salts as Used in Cosmetics - CIR Report Data Sheet. [Link]
-
Do Users Know about the Specifications and Applications of Sodium Isethionate CAS 1562-00-1 - openPR.com. [Link]
-
(PDF) An Assessment of the Thermal Degradation of Sodium - Amanote Research. [Link]
-
Process for making sodium acylisethionates - European Patent Office - EP 0585071 A1 - Googleapis.com. [Link]
-
Synthesis and property of sodium cocoyl isethionate - ResearchGate. [Link]
-
Quality Parameters for Sodium Cocoyl Isethionate - By DR. ROBERT B. LOGIN - RLogin Consulting. [Link]
-
Solubilization of sodium cocoyl isethionate - Swift Crafty Monkey. [Link]
-
Isethionates - Wikipedia. [Link]
-
Sodium cocoyl isethionate: solubilization, applications in synthetic detergent. [Link]
-
TECHNICAL DATA SHEET Sodium Cocoyl Isethionate (SCI). [Link]
-
Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Link]
- CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google P
-
SODIUM ISETHIONATE - Ataman Kimya. [Link]
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Technical Support Hub: pH Control in Reactions with Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate)
Welcome to the Technical Support Hub. This guide is designed for researchers, scientists, and drug development professionals who are working with sodium 2-hydroxyethanesulfonate (also known as sodium isethionate) and need to maintain precise pH control for optimal reaction outcomes. Here, we will address common questions, provide practical protocols, and offer troubleshooting solutions based on established scientific principles.
Section 1: Fundamental Principles (FAQs)
This section covers the essential chemical properties of sodium 2-hydroxyethanesulfonate that are critical for understanding pH management.
Q1: What is sodium 2-hydroxyethanesulfonate and why is it used?
Sodium 2-hydroxyethanesulfonate is the sodium salt of 2-hydroxyethanesulfonic acid.[1] It is a highly water-soluble and biodegradable organosulfur compound.[1][2] In industrial and research settings, it serves multiple purposes. It is a key component in the synthesis of mild, high-foaming surfactants used in personal care products.[1] It is also a versatile starting material for producing various biological buffers, such as HEPES and PIPES, and is used as an intermediate in the industrial production of taurine.[1][3]
Q2: Does sodium 2-hydroxyethanesulfonate act as a buffer?
No, it does not have any significant buffering capacity in the typical pH ranges used for most biochemical and chemical reactions. This is a frequent point of confusion. The buffering capacity of a compound is strongest when its pKa is close to the solution's pH. The parent acid, 2-hydroxyethanesulfonic acid, is a very strong acid with a predicted pKa of approximately -1.4.[2][4] This means it fully dissociates in water.[5] Consequently, its conjugate base, the 2-hydroxyethanesulfonate anion, is an extremely weak base and cannot effectively accept protons to resist changes in pH.
Q3: What is the expected pH of a simple aqueous solution of sodium 2-hydroxyethanesulfonate?
An aqueous solution of pure sodium 2-hydroxyethanesulfonate will be neutral, with a pH of approximately 7.0. It is a salt derived from a strong acid (2-hydroxyethanesulfonic acid) and a strong base (sodium hydroxide). When dissolved in water, neither the sodium cation nor the 2-hydroxyethanesulfonate anion will react with water (hydrolyze) to a significant extent to produce H+ or OH- ions.[6] Note that some commercial grades may have a slightly alkaline pH due to residual reactants from the synthesis process, such as sodium sulfite.[1]
Q4: Why is precise pH control so critical in reactions involving this compound?
Like in most chemical processes, pH is a master variable that can dictate the success of a reaction. For processes involving sodium 2-hydroxyethanesulfonate, pH control is critical for:
-
Reaction Kinetics and Yield: Many reactions, especially those that are acid- or base-catalyzed, have a narrow optimal pH range. Deviations can slow down or halt the reaction, or favor the formation of unwanted byproducts.[7]
-
Product and Reactant Stability: The stability of reactants, intermediates, and final products can be highly pH-dependent. For instance, sulfonate esters can undergo hydrolysis, and the rate of this reaction is influenced by pH.[8]
-
Solubility: The solubility of various components in the reaction mixture can change with pH, potentially leading to precipitation and an inhomogeneous reaction environment.
-
Controlling Side Reactions: In complex syntheses, precise pH control can be the key to selectively promoting the desired reaction pathway while suppressing side reactions.[7]
Section 2: Practical Guide to pH Management & Buffer Selection
Since sodium 2-hydroxyethanesulfonate does not buffer, an external buffer system is almost always required.
Q5: How do I choose the right buffer for my reaction?
Selecting an appropriate buffer is a three-step process:
-
Define the Target pH: First, determine the optimal pH for your specific reaction. This information is typically found in established literature protocols or may need to be determined empirically through optimization experiments.
-
Match pKa to Target pH: The most effective buffering occurs when the buffer's pKa is as close as possible to the target pH. A good rule of thumb is to select a buffer with a pKa value within ±1 unit of your desired pH.
-
Verify Compatibility: Ensure the buffer components do not interfere with your reaction. A common issue is the chelation of metal ions by the buffer, which can inhibit metalloenzymes or catalysts.[9] For example, phosphate buffers are known to precipitate with many divalent cations like Ca²⁺ and Mg²⁺.[10] Good's buffers, such as HEPES, MOPS, and PIPES, are generally good choices for reactions involving metal ions due to their low metal-binding constants.[9][10]
Table 1: Common Laboratory Buffers for pH Control
| Buffer | pKa (at 25°C) | Useful pH Range | Key Considerations |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 7.0 | Can chelate metal ions.[11] |
| Acetate | 4.76 | 3.8 - 5.8 | Volatile; can be removed by evaporation.[12][13] |
| MES | 6.10 | 5.5 - 6.7 | Good's buffer; low metal binding.[11][14] |
| PIPES | 6.76 | 6.1 - 7.5 | Good's buffer; low metal binding.[11][14] |
| MOPS | 7.20 | 6.5 - 7.9 | Good's buffer; negligible metal binding.[10][14] |
| Phosphate | 7.20 (pK2) | 6.2 - 8.2 | Precipitates with many divalent and trivalent metal ions.[10][12][13] |
| HEPES | 7.48 | 6.8 - 8.2 | Good's buffer; very low metal binding; common for cell culture.[10][14] |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent; can interact with some metal ions.[10][14] |
| Bicine | 8.26 | 7.6 - 9.0 | Can interfere with protein assays.[14][15] |
| CHES | 9.50 | 8.6 - 10.0 | Useful for higher pH ranges.[13][15] |
| CAPS | 10.40 | 9.7 - 11.1 | Useful for high pH biochemistry.[15] |
Sources: Data compiled from multiple chemical supplier and research catalogs.[11][12][13][14][15]
Q6: What is a standard protocol for preparing a buffered reaction mixture with sodium 2-hydroxyethanesulfonate?
The following is a generalized protocol. Always adapt concentrations and volumes for your specific experimental needs.
Experimental Protocol: Buffered Reaction Setup
-
Buffer Preparation: Prepare a concentrated stock solution of your chosen buffer (e.g., 1 M HEPES). Adjust the pH of this stock solution to your target value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Solvent and Buffer Addition: In the reaction vessel, add the primary solvent (e.g., deionized water). Add the required volume of the buffer stock solution to achieve the final desired buffer concentration (typically 20-100 mM).
-
pH Verification: Measure the pH of the buffered solvent. If necessary, make small adjustments with dilute acid or base to precisely match the target pH.
-
Addition of Reactants: Sequentially dissolve the other reaction components, including sodium 2-hydroxyethanesulfonate. It is often best practice to add the most critical or sensitive reactant last.
-
Final pH Check and Adjustment: After all components are dissolved, perform a final pH measurement. The addition of reactants may slightly alter the pH. Make a final, careful adjustment if needed.
-
Initiate Reaction: Bring the solution to the target temperature and initiate the reaction (e.g., by adding a catalyst or starting reagent).
Caption: Workflow for Preparing a Buffered Reaction.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter related to pH control.
Problem 1: My reaction pH is unstable and drifts over time.
-
Possible Causes & Solutions:
-
Insufficient Buffer Concentration: The buffer may be completely consumed by protons produced or consumed during the reaction.
-
Solution: Increase the buffer concentration (e.g., from 20 mM to 100 mM) to enhance its capacity.
-
-
Atmospheric CO₂ Absorption: For reactions run at neutral or alkaline pH, absorption of CO₂ from the air can form carbonic acid, causing a downward pH drift.[16][17]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Temperature Fluctuations: The pKa of most buffers is temperature-dependent. If the reaction temperature is not stable, the pH will drift.[11][16][18] For instance, the pH of a Tris buffer decreases significantly as temperature increases.[14]
-
Solution: Use a temperature-controlled reaction vessel and ensure the pH is set at the reaction temperature.
-
-
Inaccurate pH Measurement: The pH electrode itself may be the source of the drift.[16]
-
Problem 2: I observed unexpected precipitation when setting up my reaction.
-
Possible Causes & Solutions:
-
Buffer-Ion Incompatibility: This is the most common cause. As mentioned, phosphate buffers readily form insoluble salts with many metal ions.[10]
-
"Salting Out": High concentrations of salts (including the buffer salts) can decrease the solubility of other organic components in the reaction.
-
Solution: Reduce the buffer concentration to the lowest effective level. Test the solubility of each component in the final buffered solution individually.
-
-
Incorrect Order of Addition: Adding a component to a localized area of high concentration before it can be fully dispersed can cause temporary insolubility.
-
Solution: Add reagents slowly with vigorous stirring. Consider dissolving less soluble components first in a larger volume of solvent before adding buffer salts.
-
-
Caption: Troubleshooting Precipitation Issues.
Problem 3: My reaction is not proceeding, or the yield is low.
-
Possible Causes & Solutions:
-
Incorrect pH Optimum: The assumed optimal pH from a different system or substrate may not apply to your specific conditions.
-
Solution: Perform a small-scale pH screening experiment. Set up parallel reactions across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) to empirically determine the optimum.
-
-
Inaccurate pH Measurement: The pH reading may be incorrect, leading you to operate at a suboptimal pH. This is a common issue in non-aqueous or mixed-solvent systems.
-
Buffer Interference: The buffer molecule itself might be participating in the reaction or inhibiting a catalyst.
-
Solution: Test a different buffer with a similar pKa but a different chemical structure to see if performance improves.
-
-
Section 4: References
-
Ataman Kimya. (n.d.). ISETHIONIC ACID. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE). Retrieved from [Link]
-
Atlas Scientific. (2025, September 26). What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide. Retrieved from [Link]
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Cole-Parmer. (2021, December 21). Troubleshooting pH Electrodes. Retrieved from [Link]
-
escom Chemie GmbH. (n.d.). SODIUM 2-HYDROXYETHANESULFONATE. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 2-Hydroxyethanesulfonate (FDB023245). Retrieved from [Link]
-
Fortis Technologies. (n.d.). Common HPLC Buffers. Retrieved from [Link]
-
GlobalSpec. (2025, October 9). Guide to troubleshooting in pH labs: Common issues and solutions. Retrieved from [Link]
-
Hampton Research. (n.d.). Buffer Table. Retrieved from [Link]
-
Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Isethionic acid (PAMDB001641). Retrieved from [Link]
-
pHionics. (2020, November 5). The Guide to Fixing pH Drift. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). METAL BUFFERS IN CHEMICAL ANALYSIS PART 11: PRACTICAL CONSIDERATIONS. Retrieved from [Link]
-
ResearchGate. (2014, November 13). What is the suitable protein buffer to study on binding with metal? Retrieved from [Link]
-
The Journal of Organic Chemistry. (2025, April 30). Water Effect on the Photochemistry of Arylazo Sulfonates. Retrieved from [Link]
-
Unknown Source. (n.d.). Biological Buffers. Retrieved from [Link]
-
Unknown Source. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]
-
Wikipedia. (n.d.). Isethionic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal ion buffer. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. Retrieved from [Link]
-
Yokogawa America. (n.d.). Successful pH Troubleshooting. Retrieved from [Link]
-
YouTube. (2025, April 24). How Do Salts Affect PH? Retrieved from [Link]
Sources
- 1. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Hydroxyethanesulfonate (FDB023245) - FooDB [foodb.ca]
- 3. SODIUM 2-HYDROXYETHANESULFONATE - escom Chemie GmbH [escom-chemie.com]
- 4. P. aeruginosa Metabolome Database: Isethionic acid (PAMDB001641) [pseudomonas.umaryland.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. youtube.com [youtube.com]
- 7. chemithon.com [chemithon.com]
- 8. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological buffers pKa calculation [reachdevices.com]
- 12. Common HPLC Buffers – Fortis Technologies [fortis-technologies.com]
- 13. Biological Buffers [staff.ustc.edu.cn]
- 14. Buffer Reference Center [sigmaaldrich.com]
- 15. hamptonresearch.com [hamptonresearch.com]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. coleparmer.co.uk [coleparmer.co.uk]
- 18. phionics.com [phionics.com]
- 19. insights.globalspec.com [insights.globalspec.com]
- 20. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
"minimizing impurities in the industrial production of sodium isethionate"
Welcome to the technical support center for the industrial production of high-purity sodium isethionate. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and minimize common impurities during synthesis. The following question-and-answer-based modules provide in-depth explanations, actionable protocols, and the scientific rationale behind key process decisions.
Section 1: Understanding the Core Synthesis and Primary Impurities
The most common industrial synthesis route for sodium isethionate involves the reaction of ethylene oxide with an aqueous solution of sodium bisulfite.[1][2][3] While efficient, this process is susceptible to the formation of several critical impurities that can impact final product quality, odor, and performance in downstream applications.[3][4]
Q1: What are the most common impurities in sodium isethionate production, and how are they formed?
A1: The primary impurities of concern are ethylene glycol (EG), diethylene glycol (DEG), unreacted sodium bisulfite/sulfite, and various odor-causing compounds.
-
Ethylene Glycol (EG) and Diethylene Glycol (DEG): These are major byproducts formed from the hydrolysis of the ethylene oxide starting material.[5][6] This side reaction is particularly favored under high pH conditions where hydroxide ions catalyze the opening of the epoxide ring to form glycols instead of the desired reaction with bisulfite.[6]
-
Sodium Sulfite and Bisulfite: These are unreacted starting materials.[1] Their presence indicates an incomplete or inefficient reaction, which can affect the odor and stability of the final product and its derivatives.[3]
-
Sodium Sulfate: This impurity can arise from the oxidation of residual sodium sulfite or bisulfite, or it can be a byproduct in alternative synthesis routes.[7] It is difficult to separate from sodium isethionate due to their similar physical properties.[7]
-
Odor-Causing Impurities: Even after removing sulfite and bisulfite, a disagreeable odor can persist in the final product.[8] These are often trace-level sulfur-containing compounds whose formation is complex and linked to side reactions during the main synthesis.
dot graph Synthesis_and_Impurity_Formation { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Reaction Nodes EO [label="Ethylene Oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; NaHSO3 [label="Sodium Bisulfite\n(Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; SI [label="Sodium Isethionate\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Nodes H2O [label="Water", fillcolor="#F1F3F4", fontcolor="#202124"]; EG [label="Ethylene Glycol\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OH [label="High pH\n(OH⁻)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted [label="Unreacted\nSodium Bisulfite", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Reaction {EO, NaHSO3} -> SI [label="Main Reaction", color="#34A853", arrowhead="normal"];
// Edges for Impurity Formation {EO, H2O} -> EG [label="Side Reaction\n(Hydrolysis)", color="#EA4335", arrowhead="normal"]; OH -> EG [label="Catalyzes", style=dashed, color="#EA4335", arrowhead="open"]; NaHSO3 -> Unreacted [label="Incomplete Reaction", style=dashed, color="#EA4335", arrowhead="open"]; } dot Caption: Primary reaction pathway and formation of key impurities.
Section 2: Troubleshooting and Process Control
Effective impurity control begins with precise management of reaction conditions. This section addresses common questions related to proactive process control.
Q2: The ethylene glycol content in my crude product is consistently high. How can I minimize its formation during the reaction?
A2: High ethylene glycol content is almost always a pH control issue. The key is to maintain the reaction mixture within a specific pH range to favor the desired nucleophilic addition of bisulfite to ethylene oxide over the competing hydrolysis reaction.
Core Directive: Maintain a reaction pH between 5.5 and 6.5 .[5]
Causality:
-
Below pH 5.5: The concentration of the reactive bisulfite ion (HSO₃⁻) decreases, slowing down the primary reaction.
-
Above pH 6.5: The concentration of hydroxide ions (OH⁻) increases significantly. These ions are potent nucleophiles that readily attack ethylene oxide, leading to the formation of ethylene glycol.[6] This side reaction is a primary source of glycol impurities.
Experimental Protocol: pH-Controlled Synthesis
-
Reactor Setup: Charge an aqueous solution of sodium bisulfite into a suitable pressure reactor.
-
pH Adjustment: Before introducing ethylene oxide, adjust the initial pH of the bisulfite solution to ~6.0 using a suitable acid or base.
-
Controlled Addition: Begin the controlled addition of ethylene oxide while continuously monitoring the pH of the reaction mixture.
-
Dynamic pH Control: As the reaction proceeds, the pH may drift. Implement a system for the controlled, in-situ addition of an acid (e.g., sulfur dioxide) or base to maintain the pH strictly within the 5.5-6.5 window.[5]
-
Temperature Management: Maintain the reaction temperature between 25°C and 85°C to ensure a controlled reaction rate without promoting thermal degradation.[5]
By implementing this rigorous pH control, the formation of ethylene glycol can be reduced to less than 0.85% in a 60% aqueous solution of the final product.[5]
Q3: My final product has a persistent unpleasant odor, even with low sulfite levels. What is the cause and how can it be treated?
A3: This is a common issue related to trace impurities not detectable by standard iodine titration for sulfites.[8] The solution involves an oxidative treatment step after the main reaction and removal of bulk sulfites.
Core Directive: Treat the sodium isethionate solution, which is already substantially free of sulfites, with a controlled amount of a strong oxidizing agent.
Causality: The odor-causing compounds are susceptible to chemical oxidation. Introducing a controlled excess of an oxidizing agent converts these impurities into non-volatile, odorless salts.
Protocol: Oxidative Deodorization
-
Initial Sulfite Removal: First, remove the bulk of unreacted sulfite and bisulfite impurities. This can be achieved by evaporating a 40-45% aqueous solution of the crude product in a heated mixer, which drives off SO₂.[8]
-
Oxidant Selection: Choose an appropriate oxidizing agent. Common options include:
-
Treatment: Add the oxidizing agent to the sulfite-free sodium isethionate solution. A typical dosage is an excess of at least 0.12% to 0.25% based on the weight of the sodium isethionate, with a maximum amount around 1%.[8]
-
Reaction and Evaporation: Allow sufficient time for the oxidation to complete, then proceed with evaporation and drying to obtain the final powder.
Section 3: Purification Methodologies
Even with optimized reaction conditions, purification is essential to achieve the high purity required for pharmaceutical and personal care applications.
Q4: What is the most effective method for removing residual glycol impurities from an aqueous sodium isethionate solution?
A4: For aqueous solutions, a two-phase liquid-liquid extraction using a specific class of aliphatic alcohols is a highly effective method.[3] For solid crude product, recrystallization is the preferred approach.
Method 1: Liquid-Liquid Extraction (for aqueous solutions)
Core Directive: Extract the aqueous sodium isethionate solution with an aliphatic alcohol containing three to four carbon atoms (e.g., n-propanol, isopropanol, n-butanol).[3]
Causality: These C3-C4 alcohols are partially miscible with the concentrated salt solution. They possess sufficient polarity to effectively partition the more organic-soluble ethylene glycol into the alcohol phase while leaving the highly water-soluble sodium isethionate in the aqueous phase. Acetone can also be used if the sodium isethionate is first dried to a powder.[3]
dot graph Extraction_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Aqueous Sodium Isethionate\n(with Glycol Impurities)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSolvent [label="Add C3-C4 Alcohol\n(e.g., n-Butanol)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mix [label="Mix & Allow Phases\nto Separate", shape=ellipse, style=dashed]; AqueousPhase [label="Aqueous Phase:\nPurified Sodium Isethionate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventPhase [label="Solvent Phase:\nAlcohol + Extracted Glycols", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evap [label="Evaporation / Drying", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="High-Purity\nSodium Isethionate Powder", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddSolvent; AddSolvent -> Mix; Mix -> AqueousPhase [label="Bottom Layer"]; Mix -> SolventPhase [label="Top Layer"]; AqueousPhase -> Evap; Evap -> Final; } dot Caption: Workflow for glycol impurity removal via solvent extraction.
Method 2: Recrystallization and Solvent Extraction (for solid product)
Core Directive: Use anhydrous ethanol as an extraction and crystallization agent.[9][10]
Causality: Sodium isethionate has very low solubility in anhydrous ethanol, causing it to precipitate out as a pure solid. In contrast, organic impurities like ethylene glycol, polyethylene glycol, and water remain dissolved in the ethanol phase.[9][10]
Protocol: Ethanol Purification
-
Dissolution/Suspension: Add the crude, uncrystallizable sodium isethionate residue to anhydrous ethanol.
-
Precipitation: Agitate the mixture. The high-purity sodium isethionate will precipitate out of the ethanol.
-
Separation: Use centrifugation to separate the solid sodium isethionate crystals from the ethanol liquid phase (which now contains the impurities).[9]
-
Drying: Dry the recovered crystals in a dryer at approximately 120°C to remove any residual ethanol and moisture.[9]
-
Solvent Recovery: The ethanol can be recovered by distillation and reused.[9]
This method can yield a product with a purity greater than 99.5wt% and an ethylene glycol content below 0.1wt%.[9][10]
Section 4: Analytical Characterization
Verifying purity requires robust analytical methods.
Q5: Which analytical techniques are recommended for quantifying sodium isethionate and its key impurities?
A5: A combination of chromatographic and titrimetric methods is essential for comprehensive quality control.
| Analytical Technique | Target Analyte(s) | Purpose & Rationale |
| Ion Chromatography (IC) | Unreacted Sodium Isethionate | The preferred method for quantifying residual sodium isethionate in derivative products (like acyl isethionates). It separates ions based on their interaction with an ion-exchange resin for accurate measurement.[1] |
| HPLC with ELSD | Sodium Isethionate, Fatty Acylsulfonates | High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (ELSD) is a sensitive method for quantifying sodium isethionate.[11] It is particularly useful as sodium isethionate has weak UV absorbance, making standard UV detection difficult.[11] |
| Gas Chromatography (GC) | Ethylene Glycol, Diethylene Glycol | GC is the standard for separating and quantifying volatile and semi-volatile organic impurities like glycols. |
| Iodine Titration | Sodium Sulfite, Sodium Bisulfite | A classic redox titration method to quickly and reliably detect the presence of reducing impurities like residual sulfites.[8] |
| FTIR Spectroscopy | Functional Groups | Fourier-Transform Infrared (FTIR) spectroscopy provides a unique spectral fingerprint of the molecule, confirming the presence of key functional groups (e.g., hydroxyl, sulfonate) and the overall structural integrity of the product.[1] |
Table 1. Recommended Analytical Methods for Quality Control.
References
- Sodium Isethionate | High-Purity Reagent | RUO - Benchchem. (n.d.). Benchchem.
- US Patent 3,094,555A - Purification of sodium isethionate. (1963). Google Patents.
- How is Sodium Isethionate Purified? - FAQ. (n.d.). Guidechem.
- SODIUM ISETHIONATE. (n.d.). Ataman Kimya.
- CN Patent 101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate. (2010). Google Patents.
- US Patent 4,003,925A - Purification of sodium isethionate. (1977). Google Patents.
- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. (2017). CIR Report.
- Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. (2013). CIR Report.
- CN Patent 102050764B - Method for purifying sodium hydroxyethyl sulphonate. (2012). Google Patents.
- US Patent 5,646,320A - Process for making isethionate ester salts. (1997). Google Patents.
- Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. (2019). White Rose eTheses Online.
- US Patent 3,243,454A - Process of preparing alkali metal isethionates. (1966). Google Patents.
- SODIUM ISETHIONATE. (n.d.). Ataman Kimya.
- Quality Parameters for Sodium Cocoyl Isethionate. (n.d.). RLogin Consulting.
Sources
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- 2. atamankimya.com [atamankimya.com]
- 3. US4003925A - Purification of sodium isethionate - Google Patents [patents.google.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. US5646320A - Process for making isethionate ester salts - Google Patents [patents.google.com]
- 6. rloginconsulting.com [rloginconsulting.com]
- 7. US3243454A - Process of preparing alkali metal isethionates - Google Patents [patents.google.com]
- 8. US3094555A - Purification of sodium isethionate - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. CN102050764B - Method for purifying sodium hydroxyethyl sulphonate - Google Patents [patents.google.com]
- 11. CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sodium Isethionate in Cell Lysis Buffers for Maximum Protein Yield
Welcome to our dedicated technical support center for optimizing the use of sodium isethionate in your cell lysis protocols. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize protein yield and integrity. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental workflows to enhance your protein extraction procedures.
Fundamentals: The Role of Sodium Isethionate in Cell Lysis
Sodium isethionate is a mild anionic surfactant known for its gentle cleansing properties.[1] In the context of cell lysis, its primary role is to disrupt the lipid bilayer of cell membranes, leading to the release of intracellular contents.[2][3] Unlike harsher detergents such as SDS, which can denature proteins, the milder nature of sodium isethionate can be advantageous for preserving the native conformation and activity of target proteins.[1][4] Its mechanism involves the emulsification of membrane lipids, creating pores and eventually leading to the complete solubilization of the membrane.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of sodium isethionate in a cell lysis buffer?
For initial experiments, a starting concentration in the range of 0.5% to 2.0% (w/v) is recommended. The optimal concentration is highly dependent on the cell type. For example, mammalian cells with a single plasma membrane may require a lower concentration, while bacterial cells with a cell wall might necessitate a higher concentration or combination with other lysis techniques.[6]
Q2: Is sodium isethionate compatible with downstream applications like immunoprecipitation (IP) and enzyme assays?
Due to its mild, non-denaturing properties, sodium isethionate is generally more compatible with downstream applications that require protein-protein interactions (like IP) or enzymatic activity compared to harsh detergents.[1][4] However, it is always crucial to empirically validate compatibility with your specific assay.
Q3: Can I use sodium isethionate in combination with other detergents?
Yes, sodium isethionate can be used in conjunction with other non-ionic or zwitterionic detergents to enhance lysis efficiency. For instance, combining it with a non-ionic detergent like Triton X-100 may improve the solubilization of membrane proteins while maintaining a relatively gentle lysis condition.[4][7]
Q4: Will sodium isethionate interfere with protein quantification assays?
Like most detergents, sodium isethionate can interfere with colorimetric protein assays such as the Bradford or BCA assay. It is essential to include the lysis buffer (containing sodium isethionate) in your blank and standards to minimize this interference.
Q5: What are the signs of an incorrect sodium isethionate concentration?
-
Too low: Incomplete cell lysis, resulting in low protein yield and a large, intact cell pellet after centrifugation.[8][9]
-
Too high: While less likely to cause denaturation than harsher detergents, an excessively high concentration could potentially disrupt protein complexes or inhibit enzyme activity. The most common issue with a high concentration is increased viscosity due to the release of nucleic acids.
Troubleshooting Guides
Issue 1: Low Protein Yield
Low protein yield is a common challenge in protein extraction.[6][8][9] If you suspect your sodium isethionate concentration is the culprit, consider the following:
Potential Causes & Solutions:
-
Insufficient Lysis: The concentration of sodium isethionate may be too low to effectively disrupt the cell membranes of your specific cell type.
-
Protein Insolubility: Your target protein may be insoluble in the current buffer formulation.
-
Solution: While sodium isethionate aids in solubilization, some proteins require additional agents. Try supplementing your lysis buffer with:
-
-
Protein Degradation: Proteases released during lysis can degrade your target protein.
Issue 2: High Viscosity of Lysate
A highly viscous lysate is typically due to the release of DNA and can make subsequent handling difficult.[6]
Potential Causes & Solutions:
-
Efficient Lysis Releasing Nucleic Acids: A successful lysis will release all cellular components, including DNA and RNA.
Issue 3: Protein Degradation
Seeing multiple lower molecular weight bands on a Western blot can indicate protein degradation.
Potential Causes & Solutions:
-
Protease Activity: Endogenous proteases are released upon cell lysis and can quickly degrade your target protein.
-
Solution:
-
Data Presentation: Hypothetical Effects of Sodium Isethionate Concentration
| Cell Type | Sodium Isethionate Conc. | Other Additives | Expected Protein Yield | Notes |
| Mammalian (HEK293) | 0.5% | 150 mM NaCl, Protease Inhibitors | Moderate | Gentle lysis, good for cytoplasmic proteins. |
| 1.0% | 150 mM NaCl, Protease Inhibitors | High | Optimal for whole-cell lysates. | |
| 2.0% | 150 mM NaCl, Protease Inhibitors | High | May increase viscosity; consider adding DNase. | |
| Bacterial (E. coli) | 1.0% | Lysozyme, DNase I, Protease Inhibitors | Low to Moderate | May not be sufficient to fully disrupt the cell wall. |
| 2.0% | Lysozyme, DNase I, Protease Inhibitors | High | More effective at penetrating the peptidoglycan layer. | |
| 2.0% + Sonication | Lysozyme, DNase I, Protease Inhibitors | Very High | Combination of chemical and physical lysis is most effective. | |
| Yeast (S. cerevisiae) | 2.0% | Zymolyase, Protease Inhibitors | Low | Chemical lysis alone is often insufficient. |
| 2.0% + Bead Beating | Zymolyase, Protease Inhibitors | High | Mechanical disruption is crucial for yeast. |
Experimental Protocol: Optimizing Sodium Isethionate Concentration
This protocol provides a framework for systematically determining the optimal concentration of sodium isethionate for your specific experimental needs.
1. Preparation of Lysis Buffers:
-
Prepare a base lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail).
-
Create a series of lysis buffers with varying concentrations of sodium isethionate (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0%).
2. Cell Culture and Harvesting:
-
Culture your cells to the desired density.
-
Harvest the cells by centrifugation and wash the pellet with ice-cold PBS.
3. Cell Lysis:
-
Resuspend the cell pellet in each of the prepared lysis buffers.
-
Incubate on ice for 30 minutes with gentle agitation.
4. Lysate Clarification:
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
5. Protein Quantification:
-
Carefully collect the supernatant (the lysate).
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA).
6. Analysis of Protein Yield and Integrity:
-
Analyze the total protein yield for each concentration.
-
Run equal amounts of protein from each lysate on an SDS-PAGE gel to visualize the protein profile and assess for degradation.
-
If you have an antibody for your target protein, perform a Western blot to determine the optimal concentration for its extraction.
Visualization of Optimization Workflow
Caption: Workflow for optimizing sodium isethionate concentration.
References
- Patsnap Synapse. (2025, May 9). How to Troubleshoot Low Protein Yield After Elution.
- Thermo Fisher Scientific - RU.
- ResearchGate. (2014, October 14). Why won't my cells lyse (low Protein yield)?.
- GoldBio. Why is my lysis buffer not working? 9 Lysis Buffer Issues.
- Qianyi Biotech Co., Ltd. (2017, October 21).
- Reddit. (2020, September 4).
- Unilong. (2025, September 8).
- Ataman Kimya.
- Pro Ag Farmers Co-op. (2024, August 20).
- Ataman Kimya.
- Creative Proteomics. Comprehensive Guide to Cell Lysis and Protein Extraction Method.
- G-Biosciences. (2018, November 20). Role of additives in cell lysis.
- OPS Diagnostics. (2024, February). Chemical Methods for Lysing Biological Samples.
- Wikipedia. Lysis buffer.
- Bondos, S. E., & Bicknell, A. (2012, December 20).
- Sigma-Aldrich. Cell Lysis and Protein Extraction for Western Blotting.
- Protein Expression and Purification Core Facility. Choice of lysis buffer.
- Constant Systems. Chemical Lysis and Cell Disruptors.
- Advansta Inc. (2014, June 18). Which Detergent Lysis Buffer Should You Use?.
- Proteintech Group. Choosing The Right Lysis Buffer.
- PubMed. (2009).
- ResearchGate. (2015, July 6). How can I increase the protein yield?.
- Swartz, J. R. (2012). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. PMC.
- A Review on Macroscale and Microscale Cell Lysis Methods - PMC - NIH.
- MDPI. (2022, March 18). Optimization of Soybean Protein Extraction Using By-Products from NaCl Electrolysis as an Application of the Industrial Symbiosis Concept.
- Rosano, G. L., & Ceccarelli, E. A. (2014). Strategies to Optimize Protein Expression in E. coli. PMC.
- ResearchGate. (2025, October 13). (PDF) Optimization of Soybean Protein Extraction Using By-Products from NaCl Electrolysis as an Application of the Industrial Symbiosis Concept.
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- 2. constantsystems.com [constantsystems.com]
- 3. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 5. qianyibiotech.com [qianyibiotech.com]
- 6. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Lysis buffer - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 14. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
"stability of sodium 2-hydroxyethanesulfonate in acidic versus alkaline media"
Introduction for the Researcher
Welcome to the technical support guide for Sodium 2-Hydroxyethanesulfonate (commonly known as Sodium Isethionate). This document is designed for researchers, formulators, and drug development professionals who require a deep understanding of the stability of this compound, particularly in aqueous solutions under varying pH conditions. As a key ingredient in pharmaceuticals and personal care products, its stability is paramount to final product quality, efficacy, and shelf-life.[1][2]
A frequent point of confusion arises between the stability of Sodium Isethionate itself and its fatty acid esters (e.g., Sodium Lauroyl Isethionate). This guide will explicitly address this distinction, providing clarity on potential degradation pathways and offering robust troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of Sodium 2-Hydroxyethanesulfonate?
Sodium 2-hydroxyethanesulfonate (HOCH₂CH₂SO₃Na) is a highly stable molecule under typical storage and formulation conditions.[3] Its core structure features a carbon-sulfur (C-S) bond in an aliphatic sulfonate group. This C-S bond is covalent and highly resistant to cleavage, imparting significant chemical robustness to the molecule. It is generally considered stable, though it is incompatible with strong oxidizing agents and strong acids.[3]
Q2: How does the stability of Sodium 2-Hydroxyethanesulfonate differ from its acylated derivatives (e.g., Sodium Cocoyl Isethionate)?
This is a critical distinction. The instability often associated with "isethionates" in different pH media pertains to the ester linkage in its acylated derivatives, not the Sodium 2-Hydroxyethanesulfonate molecule itself.
-
Sodium 2-Hydroxyethanesulfonate: Possesses a primary alcohol (-OH) group and a sulfonate (-SO₃Na) group. Its stability is dictated by the resilience of the C-C, C-O, and C-S bonds.
-
Acylated Derivatives (e.g., Sodium Lauroyl Isethionate): These are formed by the esterification of the hydroxyl group of Sodium Isethionate with a fatty acid (like lauric acid).[4] The resulting ester bond (R-COO-CH₂CH₂SO₃Na) is susceptible to hydrolysis under both acidic and alkaline conditions. Surfactants of this type are reported to be most stable in aqueous formulations at a pH range of 6-8.[5]
The diagram below illustrates the structural difference and the site of potential hydrolysis in the acylated derivative.
Caption: Structural comparison highlighting the stable C-S bond in Sodium 2-Hydroxyethanesulfonate versus the hydrolyzable ester linkage in its acylated derivatives.
Q3: I'm observing degradation in my formulation containing Sodium 2-Hydroxyethanesulfonate at pH 9. What is the likely cause?
If your formulation contains an acylated isethionate surfactant (like Sodium Cocoyl Isethionate or Sodium Lauroyl Isethionate), the degradation is almost certainly due to the alkaline hydrolysis of the ester bond . This reaction will break the surfactant down into Sodium 2-Hydroxyethanesulfonate and the corresponding fatty acid salt (soap).
If your formulation only contains pure Sodium 2-Hydroxyethanesulfonate and you are observing degradation, you should investigate other possibilities:
-
Interaction with other excipients: Is there another component in the formulation that could be reacting with the hydroxyl group of the isethionate?
-
Oxidative Degradation: Are there oxidizing agents or metal ion contaminants present? Ensure your system is free from peroxides or uses appropriate chelating agents.
-
Analytical Method Issues: Confirm that your analytical method is stability-indicating and that the perceived "degradation" is not an artifact of the method (e.g., on-column degradation, co-elution with an impurity).
Q4: Under what conditions is Sodium 2-Hydroxyethanesulfonate itself susceptible to degradation?
While very stable, the molecule can be forced to degrade under harsh laboratory conditions that are not typical for pharmaceutical or cosmetic formulations.
-
Strongly Acidic Conditions with High Heat: Cleavage of the C-S bond (desulfonation) in aliphatic sulfonates typically requires extreme conditions (e.g., very low pH and high temperatures, >150-200°C). This is not a concern under normal use.
-
Powerful Oxidizing Agents: Strong oxidizers can potentially attack the hydroxyl group or the carbon backbone.
-
Very High Temperatures: Thermal decomposition of the related Sodium Lauroyl Isethionate begins at temperatures over 200°C.[6] Pure Sodium Isethionate is expected to have high thermal stability as well, with a melting point of 191-194°C.[3]
Troubleshooting Guide
This section provides a logical workflow for investigating the stability of Sodium 2-Hydroxyethanesulfonate in your experiments.
Caption: Troubleshooting decision tree for stability issues involving Sodium Isethionate.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for Sodium 2-Hydroxyethanesulfonate
Objective: To intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, as per ICH guidelines.[7] The goal is to achieve 5-20% degradation.[7]
Materials:
-
Sodium 2-Hydroxyethanesulfonate (high purity)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Type 1 Ultrapure Water
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)[8]
-
pH meter, heating block or water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Sodium 2-Hydroxyethanesulfonate in ultrapure water.
-
Control Sample: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed sample.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Heat at 80°C for 24 hours. (Note: Conditions may need to be adjusted. Start with less harsh conditions if significant degradation is seen).
-
Cool, neutralize with 1 M NaOH, and dilute to 0.1 mg/mL with water.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Heat at 80°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to 0.1 mg/mL with water.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 30% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 0.1 mg/mL with water.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid Sodium 2-Hydroxyethanesulfonate in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in water to prepare a 0.1 mg/mL solution.
-
-
Photolytic Degradation:
-
Expose the 1.0 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[7]
-
Analyze a sample stored in the dark as a control.
-
Dilute the exposed sample to 0.1 mg/mL with water.
-
-
Analysis: Analyze all samples (control and stressed) using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-ELSD Method
Rationale: Sodium 2-Hydroxyethanesulfonate lacks a strong UV chromophore, making UV detection challenging at low concentrations. An Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for this non-volatile analyte. A published method uses this approach.[8]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (gradient or isocratic, e.g., 100% Methanol)[8] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temp. | 25 - 30°C |
| Detector | ELSD |
| ELSD Drift Tube Temp. | 40 - 60°C |
| Nebulizer Gas (N₂) Flow | ~1.5 L/min |
| Injection Volume | 10 - 20 µL |
Data Interpretation:
-
Specificity: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak of Sodium 2-Hydroxyethanesulfonate.
-
Peak Purity: Use a Diode Array Detector (if available alongside ELSD) to assess peak purity of the parent compound in stressed samples to ensure no co-elution.[7]
-
Mass Balance: The total response (parent + degradants) should remain relatively constant across all conditions. A significant loss in mass balance may indicate that some degradants are not being detected.
Data Summary
The following table summarizes the expected stability of pure Sodium 2-Hydroxyethanesulfonate .
| Condition | Reagent/Parameters | Expected Stability | Likely Degradation Products (if any) |
| Acidic | 0.1 M HCl, 60°C, 24h | Highly Stable | None expected |
| 1 M HCl, 80°C, >48h | Potential for slow degradation | Ethylene glycol, Sulfate (from C-S cleavage) | |
| Alkaline | 0.1 M NaOH, 60°C, 24h | Highly Stable | None expected |
| 1 M NaOH, 80°C, >48h | Highly Stable | None expected | |
| Oxidative | 3% H₂O₂, RT, 24h | Generally Stable | Potential for oxidation of the alcohol group |
| Thermal | 105°C (solid state) | Stable | Decomposition only at much higher temperatures[6] |
| Photolytic | ICH Q1B Conditions | Stable | None expected |
Note: This table is a qualitative guide. Actual degradation rates are concentration, temperature, and matrix-dependent.
References
-
Ataman Kimya. SODIUM ISETHIONATE. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and property of sodium cocoyl isethionate. [Online]. Available at: [Link]
-
Unilong Industry Co., Ltd. Sodium Isethionate with CAS 1562-00-1. [Online]. Available at: [Link]
-
ACS Publications. (n.d.). Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Online]. Available at: [Link]
-
Longo, F. (2020). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Online]. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Online]. Available at: [Link]
-
LookChem. (2025). What is sodium isethionate used for. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. [Online]. Available at: [Link]
-
Ataman Kimya. SODIUM ISETHIONATE. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. [Online]. Available at: [Link]
- Google Patents. (n.d.). CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate. [Online].
-
Ataman Kimya. SODIUM 2-HYDROXYETHYL SULFONATE. [Online]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Colorimetric determination of sodium isethionate by means of ammonium ceric nitrate. [Online]. Available at: [Link]
-
Ataman Kimya. SODIUM 2-HYDROXYETHANESULFONATE. [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Isethionic acid. [Online]. Available at: [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Sodium isethionate | 1562-00-1 [chemicalbook.com]
- 4. News - What is sodium isethionate used for [unilongmaterial.com]
- 5. What is Sodium Lauroyl isethionate?_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onyxipca.com [onyxipca.com]
- 8. CN101520442B - High efficiency liquid chromatograph analysis method for sodium isethionate - Google Patents [patents.google.com]
"side reactions to avoid in the synthesis of sodium 2-hydroxyethanesulfonate"
Technical Support Center: Synthesis of Sodium 2-Hydroxyethanesulfonate
Welcome to the technical support center for the synthesis of Sodium 2-Hydroxyethanesulfonate (Sodium Isethionate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of undesirable side products. Our focus is on providing field-proven insights and robust protocols to ensure high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for sodium 2-hydroxyethanesulfonate, and what are its primary challenges?
A1: The predominant commercial method is the reaction of ethylene oxide (EO) with sodium bisulfite (NaHSO₃) in an aqueous solution.[1][2][3][4] While this method is efficient, its main challenge lies in controlling the reaction conditions to prevent the formation of byproducts that are often difficult to separate from the final product.[3] Key variables that must be precisely managed include stoichiometry, temperature, pressure, and pH.[3]
Q2: My final product is greasy and hygroscopic. What is the likely cause?
A2: A greasy or hygroscopic nature in the final product is almost certainly due to the presence of ethylene glycol and its oligomers, poly(ethylene glycol)s (PEGs).[3] These impurities arise from the hydrolysis of the ethylene oxide reactant, a significant side reaction. This hydrolysis is catalyzed by both acidic and basic conditions, making strict pH control paramount.
Q3: There is a persistent, unpleasant sulfurous odor in my sodium 2-hydroxyethanesulfonate. How can I eliminate it?
A3: A sulfurous odor is a clear indicator of residual, unreacted sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) in your product.[3] This side reaction is typically a result of improper stoichiometry, specifically using an excess of the bisulfite reagent. To avoid this, the reaction should be run with a slight excess of ethylene oxide.[3] Post-synthesis treatment with a mild oxidizing agent can also be employed to remove trace levels of these impurities.[5]
Q4: What causes the formation of sodium sulfate as a byproduct?
A4: Sodium sulfate is not a primary byproduct of the ethylene oxide and sodium bisulfite reaction itself, but it can appear for a few reasons. It is a common byproduct in alternative synthesis routes, such as the reaction of carbyl sulfate with sodium hydroxide.[6] In the primary route, its presence may indicate oxidation of the sodium bisulfite starting material or the use of raw materials contaminated with sulfates. The reaction should be conducted under the exclusion of oxygen to minimize oxidative side reactions.[3]
Q5: How can I improve the overall purity and yield of my synthesis?
A5: Achieving high purity and yield hinges on meticulous process control. The reaction should be performed with precise control of reactant ratios, temperature, and pH.[3] A continuous industrial process often involves two reactors: one to prepare the sodium bisulfite solution and a second where it is mixed with ethylene oxide under elevated temperature and pressure.[3] For lab-scale synthesis, ensuring efficient mixing and gradual introduction of ethylene oxide is crucial to prevent localized concentration gradients that can promote side reactions. A novel approach involves using an interfacial solvent to avoid direct contact between large amounts of ethylene oxide and the sodium bisulfite solution, which has been shown to greatly reduce the formation of glycol impurities.[7]
Troubleshooting Guide: Common Issues and Solutions
| Symptom Observed | Probable Cause(s) | Recommended Corrective and Preventive Actions |
| Low Yield of Product | 1. Premature Hydrolysis of Ethylene Oxide: Incorrect pH or temperature. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing. 3. Loss during Workup: Suboptimal crystallization or purification steps. | 1. Maintain pH Control: Strictly control the pH of the sodium bisulfite solution. The reaction requires careful pH management to proceed efficiently.[3] 2. Optimize Reaction Conditions: Ensure the reaction temperature is maintained (e.g., 90-100°C) and allow for sufficient maturation time (e.g., 30 minutes) after ethylene oxide addition.[8][9] Implement vigorous agitation. 3. Refine Purification: Optimize crystallization temperature and solvent choice. Use ethanol extraction for recovering product from the mother liquor.[10] |
| Final Product is Greasy/Hygroscopic | Contamination with Ethylene Glycol and PEGs: Caused by the hydrolysis/ethoxylation of ethylene oxide.[3] | 1. Strict Stoichiometry and pH: Use a slight excess of ethylene oxide and maintain rigorous pH control throughout the reaction.[3] 2. Temperature Management: Avoid excessive temperatures that can accelerate hydrolysis. 3. Post-Synthesis Purification: Implement a solvent extraction step. Continuous extraction with isopropanol or n-propanol is effective at removing glycol impurities from concentrated aqueous solutions of the product.[3][11] |
| Product Has Unpleasant Odor | Residual Sulfites/Bisulfites: An excess of sodium bisulfite was used in the reaction.[3] | 1. Stoichiometric Control: Use a slight molar excess of ethylene oxide relative to sodium bisulfite.[3] 2. Purge Excess Reactant: After the reaction, blow off any unreacted ethylene oxide with nitrogen.[7] 3. Oxidative Polishing: Treat the crude product solution with a small amount of an oxidizing agent like sodium hypochlorite to neutralize residual sulfites.[5] |
| Presence of Unidentified Byproducts | Formation of Esters or Other Contaminants: Can be caused by impurities in starting materials or side reactions under non-ideal conditions.[10] | 1. Use High-Purity Reagents: Ensure the sodium bisulfite and ethylene oxide are of high purity. 2. Recrystallization: Purify the final product through recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to remove minor impurities.[10] |
Visualizing Reaction Pathways
Primary Synthesis vs. Key Side Reaction
The following diagram illustrates the desired reaction pathway for the synthesis of Sodium 2-Hydroxyethanesulfonate versus the most common and problematic side reaction: the hydrolysis of ethylene oxide to form ethylene glycol.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.
Recommended Experimental Protocol
This protocol outlines a lab-scale batch process with critical control points highlighted to minimize side reactions.
Materials:
-
Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)
-
Deionized Water
-
Ethylene Oxide (EO)
-
Nitrogen Gas (Inert)
-
Isopropanol (for purification)
Procedure:
-
Preparation of Sodium Bisulfite Solution:
-
In a pressure-rated reactor equipped with a stirrer, thermometer, and gas inlet/outlet, prepare a 35-40 wt% aqueous solution of sodium bisulfite.[8][10] If starting with sodium metabisulfite, calculate the equivalent amount.
-
CRITICAL STEP: Purge the reactor headspace thoroughly with nitrogen to create an inert atmosphere. This prevents the oxidation of bisulfite to sulfate.[3]
-
-
Reaction with Ethylene Oxide:
-
Heat the sodium bisulfite solution to the target reaction temperature, typically between 80-100°C.[8][9]
-
CRITICAL STEP: Begin slowly introducing gaseous or liquid ethylene oxide below the surface of the stirred solution. Maintain a slight molar excess of ethylene oxide to ensure complete conversion of the bisulfite.[3]
-
Control the reactor pressure, typically not exceeding 0.1 MPag.[8][9] The reaction is exothermic; maintain the temperature with appropriate cooling.
-
CRITICAL STEP: Precise pH control during the addition is vital to minimize ethylene glycol formation.[3]
-
-
Maturation and Workup:
-
After the complete addition of ethylene oxide, allow the reaction to "mature" at temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[8][12]
-
Cool the reactor and vent any excess pressure. The resulting crude product is an aqueous solution of sodium 2-hydroxyethanesulfonate (40-45 wt%).[10]
-
-
Purification (Glycol Removal):
-
If analysis shows ethylene glycol content >0.5%, purification is necessary.
-
Concentrate the aqueous solution to ~55-60 wt% solids.[11]
-
CRITICAL STEP: Perform a liquid-liquid extraction with isopropanol.[11] The isopropanol will preferentially extract the ethylene glycol impurity. Multiple extractions may be necessary.
-
Separate the aqueous layer containing the purified product.
-
-
Isolation:
-
The purified aqueous solution can be used directly, or the solid product can be isolated by evaporation and crystallization, followed by drying under vacuum at ~120°C.[10]
-
References
Sources
- 1. Sodium Isethionate | C2H5NaO4S | CID 517063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. Sodium 2-hydroxyethyl sulfonate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. US3094555A - Purification of sodium isethionate - Google Patents [patents.google.com]
- 6. US3243454A - Process of preparing alkali metal isethionates - Google Patents [patents.google.com]
- 7. CN114436904A - Method for preparing sodium isethionate by ethylene oxide method - Google Patents [patents.google.com]
- 8. zhishangchemical.com [zhishangchemical.com]
- 9. chembk.com [chembk.com]
- 10. CN102050764B - Method for purifying sodium hydroxyethyl sulphonate - Google Patents [patents.google.com]
- 11. US4003925A - Purification of sodium isethionate - Google Patents [patents.google.com]
- 12. Sodium isethionate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Taurine Synthesis from Sodium Isethionate
Welcome to the technical support center for the synthesis of taurine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting sodium isethionate to taurine. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your experimental yield and product purity.
The conversion of sodium isethionate to taurine is a cornerstone of industrial taurine production. While the overall process is well-established, achieving high yields consistently requires a nuanced understanding of the reaction chemistry and precise control over process parameters. The most common route involves three main stages: the formation of sodium isethionate, its subsequent ammonolysis to sodium taurinate, and finally, the neutralization to crystallize taurine.[1][2] This guide focuses primarily on the critical ammonolysis step and subsequent purification, as these stages present the most significant challenges and opportunities for yield improvement.
Experimental Workflow Overview
The synthesis process can be visualized as a sequence of core transformations. Understanding this flow is crucial for troubleshooting at each stage.
Caption: Overall workflow for taurine synthesis from ethylene oxide.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Ammonolysis Reaction
The ammonolysis of sodium isethionate is a high-temperature, high-pressure reaction that is critical for achieving a high final yield.[3]
Question 1: My taurine yield is consistently low (<70%). What are the primary factors I should investigate in the ammonolysis step?
Answer: A low yield of sodium taurinate from the ammonolysis reaction is the most common problem. The overall yield of the entire process is often below 80% in non-optimized batch processes.[2] Several factors in the ammonolysis stage can contribute to this:
-
Suboptimal Temperature and Pressure: This reaction requires significant energy input to proceed efficiently. Temperatures are typically in the range of 180-280°C with pressures from autogenous to over 200 bar.[1][4] Insufficient temperature or pressure will result in a sluggish reaction and incomplete conversion of the sodium isethionate.
-
Incorrect Molar Ratio of Ammonia to Isethionate: A significant excess of ammonia is required to drive the reaction equilibrium towards the formation of sodium taurinate. Molar ratios of ammonia to sodium isethionate can range from 6.8:1 to as high as 25:1 or more.[1][5] A higher concentration of ammonia promotes the forward reaction and can help suppress the formation of byproducts.[5]
-
Formation of Byproducts: The primary cause of yield loss during ammonolysis is the formation of sodium ditaurinate and sodium tritaurinate.[1][6] These byproducts are formed when the newly created sodium taurinate reacts with another molecule of sodium isethionate.
-
Insufficient Reaction Time: While higher temperatures can shorten the required reaction time, there is a trade-off. Typical reaction times range from 30 minutes to 2 hours.[2][4] Chronically low yields may indicate that the reaction is not being allowed to proceed to completion.
Troubleshooting Steps:
-
Verify Reactor Conditions: Calibrate your temperature and pressure sensors. Ensure your reactor is capable of safely reaching and maintaining the target conditions. See the table below for typical ranges.
-
Increase Ammonia Concentration: If you are operating at the lower end of the molar ratio, consider increasing the amount of aqueous ammonia. One patent suggests a molar ratio of over 25:1 to significantly improve yield.[5]
-
Introduce a Catalyst: The use of alkaline catalysts like sodium hydroxide, sodium carbonate, or sodium sulfate can improve reaction rates and yields.[1][2][7] For example, using sodium sulfate and sodium hydroxide as catalysts at 280°C has been reported to yield a mixture containing 71% sodium taurinate.[7]
-
Implement a Cyclic Process: Advanced strategies involve recycling the mother liquor, which contains the byproducts, back into the ammonolysis reactor.[1][6] In the presence of excess ammonia and at high temperatures, the ditaurinate and tritaurinate can be converted back to sodium taurinate, pushing the overall process yield above 90-95%.[1][6]
Table 1: Typical Ammonolysis Reaction Parameters
| Parameter | Typical Range | High-Yield Target | Source(s) |
| Temperature | 160 - 280 °C | 240 - 280 °C | [1][4][8] |
| Pressure | Autogenous - 260 bar | 140 - 220 bar | [1][8][9] |
| Molar Ratio (NH₃:Isethionate) | 6:1 - 25:1 | >25:1 | [2][5][8] |
| Reaction Time | 25 min - 2 hours | 30 min - 1 hour | [2][4][10] |
| Catalyst (optional) | NaOH, Na₂CO₃, Na₂SO₃ | NaOH, Na₂CO₃ | [2][7] |
Question 2: How do I minimize the formation of ditaurinate and tritaurinate byproducts?
Answer: Minimizing these byproducts is key to maximizing your yield. Their formation is a competing reaction that consumes both your starting material and your desired product.
Caption: Competing reactions during ammonolysis.
The most effective strategy is to leverage Le Chatelier's principle. By significantly increasing the concentration of one reactant (ammonia), you can push the equilibrium to favor the desired primary reaction over the side reaction.
Procedural Recommendations:
-
High Ammonia Excess: As mentioned, using a molar ratio of ammonia to sodium isethionate greater than 25:1 is a primary strategy.[5] This ensures that a molecule of sodium isethionate is statistically more likely to encounter an ammonia molecule than a sodium taurinate molecule.
-
Recycle Byproducts: The most advanced and effective method is to not just discard the byproducts but to convert them. By adding the mother liquor containing sodium ditaurinate and tritaurinate back into the ammonolysis reactor for subsequent batches, you can continuously convert these byproducts into the desired sodium taurinate.[1][6] This "cyclic process" is the basis for achieving near-quantitative yields.[6]
Part 2: Neutralization and Purification
After the ammonolysis, the highly basic solution of sodium taurinate is neutralized, typically with sulfuric acid, to precipitate taurine.[1]
Question 3: After neutralization with sulfuric acid, I have difficulty separating the taurine from the sodium sulfate. How can I improve this separation?
Answer: This is a classic challenge in this synthesis, as both taurine and sodium sulfate are present in large quantities.[1] The separation relies on the differential solubility of taurine and sodium sulfate in water at different temperatures.
Troubleshooting Steps:
-
Precise pH Control: Neutralize the reaction mixture to a pH of 5-7.[1] This pH range corresponds to the isoelectric point of taurine, where its solubility in water is at a minimum, promoting crystallization.
-
Controlled Cooling: After neutralization, the solution should be cooled in a controlled manner, for example, to 28-35°C, to induce the crystallization of taurine while keeping the majority of the sodium sulfate in the solution.[1] Rapid, uncontrolled crashing out of solution will lead to co-precipitation and impure crystals.
-
Mother Liquor Treatment: The mother liquor post-filtration still contains a significant amount of taurine and sodium sulfate.[3] To recover more product, you can treat the mother liquor to selectively crystallize the sodium sulfate. This is achieved by making the solution basic again (pH 10-12) with sodium hydroxide or ammonia.[1] This converts taurine back to the highly soluble sodium taurinate or ammonium taurinate, while the solubility of sodium sulfate decreases, allowing it to be crystallized and removed. The remaining taurinate-rich solution can then be recycled.[1]
Caption: Workflow for treating mother liquor to recover taurine.
Question 4: What are the best practices for purifying the crude taurine to pharmaceutical grade?
Answer: Crude taurine obtained after the initial crystallization will contain occluded sodium sulfate and other minor impurities.
Best Practices:
-
Washing: After filtration, wash the crude taurine crystals with cold deionized water. This will help remove surface-adhered sodium sulfate from the mother liquor.
-
Recrystallization: The most effective method for purification is recrystallization. Dissolve the crude taurine in hot deionized water, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly. This process takes advantage of taurine's higher solubility in hot water and lower solubility in cold water. The slow cooling promotes the formation of large, pure crystals.
-
Ion Exchange Chromatography: For achieving the highest purity required for pharmaceutical applications, ion exchange chromatography can be employed as a final polishing step to remove any remaining ionic impurities.
By systematically addressing these common issues in the ammonolysis and purification stages, you can significantly enhance both the yield and purity of your synthesized taurine.
References
- USRE48392E1 - Cyclic process for the production of taurine from alkali isethionate - Google Patents.
-
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Method for preparing taurine through solid isethionic acid sodium salt (2015) | Fang Xiquan. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Sodium 2-Hydroxyethanesulfonate in Electroplating
Welcome to our dedicated technical support center for researchers, scientists, and professionals in the field of electroplating. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, in various electroplating processes. Our goal is to equip you with the expertise to diagnose and resolve challenges, ensuring the quality and consistency of your electroplated deposits.
Introduction: The Dual Role of Sodium 2-Hydroxyethanesulfonate
Sodium 2-hydroxyethanesulfonate is a versatile organic additive employed in electroplating baths, primarily for copper and nickel plating. Its principal functions are to act as a brightener, a carrier for other additives, and a wetting agent. When used correctly, it allows for the use of higher current densities, leading to improved appearance and smoother, more uniform metal coatings.[1] However, like many organic additives, its concentration and chemical state are critical. Deviations from the optimal range, often due to electrochemical degradation, can lead to a variety of plating defects.
This guide will delve into the common issues that can arise from the use of sodium 2-hydroxyethanesulfonate, providing a logical framework for troubleshooting and corrective actions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of sodium 2-hydroxyethanesulfonate in an electroplating bath?
A1: Sodium 2-hydroxyethanesulfonate primarily functions as a brightener and a wetting agent. As a brightener, it influences the crystal growth of the depositing metal to produce a bright, level surface. As a wetting agent, it reduces the surface tension of the plating solution, which helps to prevent the formation of pits and ensures uniform coverage of the substrate.
Q2: In which types of plating baths is sodium 2-hydroxyethanesulfonate commonly used?
A2: It is frequently utilized in acid copper and nickel electroplating baths.[2][3] Its ability to improve deposit appearance and allow for higher current densities makes it a valuable component in these systems.[1]
Q3: Is sodium 2-hydroxyethanesulfonate stable in the plating bath?
A3: While relatively stable, sodium 2-hydroxyethanesulfonate, like other organic additives, can degrade over time under the electrochemical conditions of the plating bath.[4][5] This degradation can be accelerated by factors such as high current densities, elevated temperatures, and the presence of contaminants. The breakdown of such additives can lead to the accumulation of undesirable byproducts in the bath.[4][5]
Q4: What are the potential consequences of an incorrect concentration of sodium 2-hydroxyethanesulfonate?
A4:
-
Too Low: Insufficient concentration can lead to a loss of brightness in the deposit, a narrower bright plating range, and potentially an increase in internal stress.
-
Too High: An excess concentration can cause brittleness in the deposit, high internal stress, and in some cases, can contribute to pitting or other surface defects.[6]
-
Degradation Products: The accumulation of breakdown products can interfere with the plating process, leading to a range of issues including dullness, pitting, and poor adhesion.[4][6]
Troubleshooting Guide: From Visual Inspection to Advanced Analysis
This section provides a systematic approach to identifying and resolving common electroplating problems that may be associated with sodium 2-hydroxyethanesulfonate.
Problem 1: Loss of Brightness or Dull Deposits
Symptoms:
-
The plated deposit appears hazy, cloudy, or completely dull across the entire surface or in specific current density regions.
Potential Causes Related to Sodium 2-Hydroxyethanesulfonate:
-
Low Concentration: The concentration of sodium 2-hydroxyethanesulfonate may have fallen below the optimal range due to drag-out or electrochemical consumption.
-
Additive Degradation: The additive may have broken down into less effective or detrimental byproducts.[4][5]
-
Organic Contamination: The bath may be contaminated with other organic substances that interfere with the function of the brightener.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dull deposits.
Step-by-Step Protocol:
-
Hull Cell Test: This is your primary diagnostic tool. A Hull cell panel will show the plating characteristics across a range of current densities. A narrowing of the bright plating range or overall dullness is a key indicator of a problem with the brightener system.[6]
-
Chemical Analysis:
-
If available, use analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the precise concentration of sodium 2-hydroxyethanesulfonate.[4][7] HPLC is superior to methods like Cyclic Voltammetry Stripping (CVS) for this purpose as it can distinguish the parent additive from its breakdown products.[4]
-
If HPLC is not available, a small, incremental addition of the brightener to a Hull cell can help determine if the concentration is low.
-
-
Corrective Actions:
-
Low Concentration: If the concentration is low, make a calculated addition of sodium 2-hydroxyethanesulfonate to the bath. Perform another Hull cell test to confirm the correction.
-
Contamination/Degradation: If the concentration is within range but the deposit is still dull, organic contamination or additive breakdown is likely. A batch or continuous carbon treatment can be effective in removing these impurities.[6] Following carbon treatment, it will be necessary to replenish the brightener.
-
Problem 2: Brittle Deposits and High Internal Stress
Symptoms:
-
The plated layer cracks or flakes easily upon bending or stress.
-
High internal stress is measured using appropriate instrumentation.
Potential Causes Related to Sodium 2-Hydroxyethanesulfonate:
-
Excess Concentration: An over-addition of the brightener can lead to increased incorporation of organic molecules into the deposit, causing brittleness.[6]
-
Accumulation of Byproducts: Certain degradation products of sulfonated additives can increase the internal stress of the deposit.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for brittle deposits.
Step-by-Step Protocol:
-
Internal Stress Measurement: Quantify the internal stress using methods such as bent strip or strain gauge techniques.
-
Hull Cell Analysis: An excessively bright or "burnt" appearance at the high current density end of the Hull cell panel can indicate an over-concentration of brightener.
-
Analytical Chemistry: Use HPLC to determine the concentration of sodium 2-hydroxyethanesulfonate.
-
Corrective Actions:
-
High Concentration: If the concentration is too high, a partial dilution of the bath may be necessary. Alternatively, a light carbon treatment can be used to reduce the organic content.
-
Breakdown Products: If the concentration is within the acceptable range, the issue is likely due to the accumulation of harmful byproducts. A thorough carbon treatment is recommended to remove these impurities, followed by a careful replenishment of the additives based on Hull cell testing.[6]
-
Problem 3: Pitting in the Deposit
Symptoms:
-
Small, localized cavities or "pits" are visible on the surface of the plated deposit.
Potential Causes Related to Sodium 2-Hydroxyethanesulfonate:
-
Ineffective Wetting: The concentration of sodium 2-hydroxyethanesulfonate may be too low to effectively reduce the surface tension of the bath, allowing hydrogen bubbles to adhere to the cathode surface.
-
Degradation Byproducts: Some organic breakdown products can increase the surface tension of the bath or interfere with the release of hydrogen bubbles.
Troubleshooting and Corrective Actions:
-
Check Surface Tension: Measure the surface tension of the plating bath using a tensiometer.
-
Verify Additive Concentration: Ensure the concentration of sodium 2-hydroxyethanesulfonate is within the recommended operating range.
-
Improve Agitation: Increased agitation can help dislodge hydrogen bubbles from the part surface.
-
Carbon Treatment: If the additive concentration is correct and agitation is adequate, consider a carbon treatment to remove potential organic contaminants that may be contributing to the pitting.
Advanced Analytical Techniques
For persistent and complex issues, more advanced analytical techniques may be required to fully understand the state of your electroplating bath.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates the components of a mixture based on their differential interactions with a stationary phase. It is highly effective for quantifying organic additives and their degradation products.[4][7]
-
Application: Routinely using HPLC to monitor the concentration of sodium 2-hydroxyethanesulfonate and to detect the emergence of breakdown product peaks can provide early warnings of bath degradation before plating defects become severe.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of unknown compounds.
-
Application: This technique is invaluable for identifying the specific chemical structures of the degradation products of sodium 2-hydroxyethanesulfonate, which can provide deeper insight into the degradation mechanism and its impact on the plating process.[9]
Data Summary Table
| Plating Defect | Potential Cause Related to Sodium 2-Hydroxyethanesulfonate | Recommended Diagnostic Tool | Primary Corrective Action |
| Dull Deposit | Low concentration or degradation | Hull Cell, HPLC | Additive replenishment or carbon treatment |
| Brittle Deposit | Excess concentration or breakdown products | Internal Stress Measurement, Hull Cell, HPLC | Bath dilution or carbon treatment |
| Pitting | Low concentration or interfering byproducts | Tensiometer, Hull Cell | Adjust concentration, improve agitation, carbon treatment |
Conclusion
The successful use of sodium 2-hydroxyethanesulfonate in electroplating hinges on maintaining its optimal concentration and minimizing the accumulation of its degradation products. By employing a systematic troubleshooting approach that combines visual inspection of plated parts, regular Hull cell testing, and, when necessary, advanced analytical techniques like HPLC, researchers and plating professionals can effectively manage their plating baths to achieve consistent, high-quality deposits. This guide serves as a foundational resource for navigating the challenges associated with this valuable electroplating additive.
References
- The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries. (n.d.).
- SODIUM 2-HYDROXYETHYL SULFONATE (SODIUM ISETHIONATE)
- [Case Study] Quantitative Analysis of Brighteners and Decomposition Products in Electrolytic Nickel Plating Solutions. (2025, February 4). IPROS GMS.
- The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries - Allen J. Bard. (n.d.).
- A Novel Brightener System for Decorative Nickel Pl
- Method for measuring organic additive by-product concentration in copper plating solution with SPE-HPLC. (n.d.).
- Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils - MDPI. (n.d.).
- Common problems and troubleshooting methods for nickel electropl
- Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethion
- Sodium 2-hydroxyethyl sulfon
- SPE-HPLC Detection of Organic Additives in Acidic Copper Plating Baths I. Sulfopropyl Disulfide-Based Brighteners | Request PDF. (2025, August 6).
- Characterization of Bright/Semi-bright Nickel Electrolytes & Corrosion Properties of the Corresponding Nickel Deposits. (n.d.).
- The Decomposition of the Sulfonate Additive Sulfopropyl Sulfonate in Acid Copper Electroplating Chemistries - Semantic Scholar. (2003, April 1).
- SODIUM 2-HYDROXYETHYL SULFONATE -
- Troubleshooting Nickel Pl
- Chapter 3 Troubleshooting Electroless Nickel Pl
- Degradation of Organic Additives and Its Influences on Cu Electrodeposition | Request PDF. (2025, August 7).
- Troubleshooting electroplating installations: Nickel sulfamate pl
- Assessment of the Thermal Degradation of Sodium Lauroyl Isethionate Using Predictive Isoconversional Kinetics and a Temperature-Resolved Analysis of Evolved Gases - ACS Public
- Beware of Fourth Generation of Nickel Plating Brightener | Request PDF. (n.d.).
- A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate | Request PDF. (n.d.).
- Effect of Additive Conversion on Internal Stresses In Nickel Deposits. (n.d.).
- CONTROL, ANALYSIS, AND TESTING. (n.d.).
- Electroplating Troubleshooting Guide | PDF - Scribd. (n.d.).
- Effect of Additive on the Internal Stress in Galvanic Co
- (PDF)
- Stability and Storage of Aryl Sulfonates: An In-depth Technical Guide - Benchchem. (n.d.).
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfon
- sodium 2-hydroxyethanesulfon
- SODIUM ISETHIONATE -
- SODIUM ISETHION
- SODIUM 2-HYDROXYETHANESULFON
- Electroplating additive NNO - GREEN AGROCHEM-LIGNIN. (n.d.).
- Effect of Additive on the Internal Stress in Galvanic Coatings - ResearchG
- Corrosion - Wikipedia. (n.d.).
- Method for analyzing organic additives in an electroplating bath - Google P
- Effect of Plating Conditions on Internal Stress of Nickel Electrodeposits - KoreaScience. (n.d.).
- Pitting Corrosion of Nickel Alloys and Stainless Steel in Chloride Solutions and its Inhibition Using Some Inorganic Compounds. (n.d.).
- Alkyl sulfonate – Knowledge and References - Taylor & Francis. (n.d.).
- Effect of additive conversion on internal stresses in nickel deposits - Semantic Scholar. (n.d.).
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Technical Support Center: Degradation Pathways of Sodium 2-Hydroxyethanesulfonate Under Oxidative Stress
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the stability and degradation of sodium 2-hydroxyethanesulfonate (also known as sodium isethionate) under oxidative stress. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work.
Introduction: Understanding the Stability of Sodium 2-Hydroxyethanesulfonate
Sodium 2-hydroxyethanesulfonate is a highly water-soluble and generally stable organosulfonate compound.[1][2][3] However, its stability can be compromised under conditions of oxidative stress, where reactive oxygen species (ROS) are present. While stable under normal storage, it is incompatible with strong oxidizing agents.[3] Understanding its degradation pathways is crucial for applications in pharmaceuticals, personal care products, and various industrial processes where it may be exposed to oxidative environments. This guide will delve into the mechanisms of its degradation, with a focus on hydroxyl radical-mediated pathways, and provide practical guidance for your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive oxygen species (ROS) of concern for the degradation of sodium 2-hydroxyethanesulfonate?
A1: The primary ROS of concern is the hydroxyl radical (•OH). It is a highly reactive and non-selective oxidant capable of reacting with a wide range of organic molecules.[4] Other ROS, such as superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂), are also relevant, often as precursors to the more aggressive hydroxyl radical, particularly in the presence of transition metals (e.g., in Fenton-like reactions).[5]
Q2: What is the likely primary site of attack by hydroxyl radicals on the sodium 2-hydroxyethanesulfonate molecule?
A2: Based on the principles of radical chemistry, the primary site of attack by hydroxyl radicals is likely the carbon-hydrogen bonds of the ethyl chain. Specifically, hydrogen abstraction from the carbon atom adjacent to the hydroxyl group (the α-carbon) is a probable initial step, similar to the oxidation of ethanol.[6] This is because the resulting α-hydroxyethyl radical is stabilized by the adjacent oxygen atom.
Q3: Is the sulfonate group susceptible to direct oxidative attack?
A3: The sulfonate group (-SO₃⁻) is generally resistant to direct oxidative attack by hydroxyl radicals due to the high oxidation state of sulfur. Degradation of the sulfonate moiety typically occurs after the initial oxidation of the alkyl chain, which can lead to desulfonation.
Q4: What are the expected degradation products of sodium 2-hydroxyethanesulfonate under oxidative stress?
A4: While direct experimental studies on the complete degradation pathway are limited, we can propose a likely pathway based on the degradation of structurally similar compounds like taurine.[7][8][9] The initial attack by hydroxyl radicals is expected to lead to the formation of aldehydes (such as glycolaldehyde) and ultimately smaller organic acids (like formic acid and oxalic acid) and sulfate ions upon complete mineralization.
Q5: How does pH influence the oxidative degradation of sodium 2-hydroxyethanesulfonate?
A5: The pH of the reaction medium is a critical parameter in advanced oxidation processes (AOPs). For Fenton and photo-Fenton reactions, an acidic pH (typically around 3) is optimal for maximizing the generation of hydroxyl radicals and keeping iron in its catalytically active soluble form (Fe²⁺).[10][11][12] At higher pH values, iron precipitates as ferric hydroxide, reducing the catalytic efficiency.[10][12] In UV/H₂O₂ systems, the effect of pH can be more complex, influencing the stability of hydrogen peroxide and the speciation of the target molecule, although these systems can be effective over a broader pH range.[1][13]
Troubleshooting Guides
Issue 1: Inconsistent or Low Degradation in Fenton/Photo-Fenton Experiments
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH | The Fenton reaction is highly pH-dependent, with optimal performance typically between pH 2.8 and 3.5.[10][11][12] At higher pH, iron precipitates as inactive ferric hydroxide (Fe(OH)₃).[10][12] At very low pH (<2.5), the reaction can be inhibited.[11] | Carefully adjust the initial pH of your solution using dilute H₂SO₄ or NaOH. Monitor the pH throughout the experiment, as the formation of acidic byproducts can lower it. |
| Suboptimal H₂O₂:Fe²⁺ Ratio | The ratio of hydrogen peroxide to the iron catalyst is crucial. An excess of H₂O₂ can scavenge hydroxyl radicals, while too little will limit the reaction rate. | Empirically determine the optimal molar ratio for your system. Start with a common ratio, such as 10:1 (H₂O₂:Fe²⁺), and test a range of ratios to find the most effective one. |
| Catalyst Deactivation | Fe³⁺ is generated during the reaction and its reduction back to Fe²⁺ is the rate-limiting step in the catalytic cycle. | For photo-Fenton systems, ensure adequate UV irradiation to promote the photoreduction of Fe³⁺. For standard Fenton, consider the initial iron concentration and potential complexation with intermediates. |
| Presence of Scavengers | Other species in your sample matrix (e.g., carbonate, bicarbonate, certain organic molecules) can compete for hydroxyl radicals, reducing the degradation efficiency of your target compound. | If possible, work with purified sodium 2-hydroxyethanesulfonate in a simple aqueous matrix initially. If working with complex matrices, be aware of potential scavengers and consider their impact on the required oxidant dose. |
Issue 2: Low Degradation Efficiency in UV/H₂O₂ Experiments
| Potential Cause | Explanation | Recommended Action |
| Insufficient UV Light Intensity | The photolysis of H₂O₂ to form hydroxyl radicals is dependent on the intensity of the UV light source. | Ensure your UV lamp is functioning correctly and that the reaction vessel is positioned for optimal light exposure. Consider the path length of the light through your solution. |
| Inadequate H₂O₂ Concentration | Too low a concentration of H₂O₂ will result in insufficient hydroxyl radical generation. Conversely, an excessively high concentration can lead to self-scavenging of hydroxyl radicals by H₂O₂.[14] | Optimize the H₂O₂ concentration for your specific experimental setup and target compound concentration. |
| UV Absorption by the Matrix | If your sample matrix contains other compounds that absorb UV light at the wavelength of your lamp (e.g., 254 nm), it can reduce the amount of light available for H₂O₂ photolysis. | Characterize the UV absorbance of your sample matrix. If it is high, you may need to increase the UV intensity or H₂O₂ concentration, or consider a pre-treatment step. |
| Incorrect pH | While generally less sensitive than the Fenton process, pH can still influence the UV/H₂O₂ system. At high pH, H₂O₂ can deprotonate to the hydroperoxide anion (HO₂⁻), which has a lower quantum yield for hydroxyl radical formation. | Maintain a consistent and appropriate pH for your experiments. A neutral or slightly acidic pH is often a good starting point. |
Proposed Degradation Pathway of Sodium 2-Hydroxyethanesulfonate by Hydroxyl Radicals
Based on the known reactivity of hydroxyl radicals with alcohols and the degradation pathways of the structurally similar compound taurine, a plausible degradation pathway for sodium 2-hydroxyethanesulfonate is proposed below.
Caption: Proposed degradation pathway of sodium 2-hydroxyethanesulfonate.
Pathway Justification:
-
Initiation by Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the ethyl chain by a hydroxyl radical. The C-H bond on the carbon adjacent to the hydroxyl group (α-carbon) is the most likely site of attack due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.[6]
-
Formation of an Aldehyde Intermediate: The resulting α-hydroxyethylsulfonate radical can be further oxidized, likely by molecular oxygen, to form glycolaldehyde sulfonate.
-
Carbon-Sulfur Bond Cleavage: Subsequent oxidative attack on the aldehyde intermediate can lead to the cleavage of the carbon-sulfur bond (desulfonation), releasing sulfate ions (SO₄²⁻) into the solution.
-
Formation of Smaller Organic Acids: The remaining carbon chain is further oxidized to smaller organic acids, such as formic acid.
-
Mineralization: With sufficient oxidant exposure, these organic acids are ultimately mineralized to carbon dioxide (CO₂) and water (H₂O).
Experimental Protocols
Protocol 1: General Procedure for a Fenton Degradation Experiment
This protocol provides a general framework for studying the degradation of sodium 2-hydroxyethanesulfonate using the Fenton process.
Caption: Experimental workflow for a Fenton degradation study.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of sodium 2-hydroxyethanesulfonate in ultrapure water at a known concentration (e.g., 100 mg/L).
-
pH Adjustment: In a reaction vessel, add the desired volume of the substrate solution and adjust the pH to the optimal range (typically 3.0-3.5) using a dilute solution of sulfuric acid.[10]
-
Catalyst Addition: Add the required amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to achieve the desired Fe²⁺ concentration. Ensure complete dissolution with stirring.
-
Reaction Initiation: Initiate the degradation reaction by adding the predetermined volume of hydrogen peroxide (H₂O₂) solution. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in each sample to stop further degradation. This can be achieved by adding a quenching agent like sodium sulfite or by raising the pH to > 8 with NaOH to precipitate the iron catalyst.[10]
-
Sample Analysis: Analyze the quenched samples for the concentration of remaining sodium 2-hydroxyethanesulfonate and the formation of degradation products using appropriate analytical methods (see Protocol 3).
Protocol 2: General Procedure for a UV/H₂O₂ Degradation Experiment
This protocol outlines a general procedure for investigating the degradation of sodium 2-hydroxyethanesulfonate using a UV/H₂O₂ system.
Step-by-Step Methodology:
-
Solution Preparation: Prepare an aqueous solution of sodium 2-hydroxyethanesulfonate in ultrapure water.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the solution to a desired value (e.g., neutral) and buffer if necessary to maintain it throughout the experiment.
-
Reaction Setup: Place the solution in a suitable UV-transparent reaction vessel (e.g., quartz) equipped with a magnetic stirrer. Position the vessel at a fixed distance from the UV lamp.
-
Reaction Initiation: Add the desired concentration of H₂O₂ to the solution and immediately turn on the UV lamp to start the reaction.
-
Sampling: Collect samples at predetermined time points.
-
Quenching: Quench the reaction in each sample by adding a catalase solution to decompose the residual H₂O₂.
-
Sample Analysis: Analyze the samples for the parent compound and potential byproducts.
Protocol 3: Analytical Methods for Monitoring Degradation
| Analyte | Recommended Analytical Technique | Key Considerations |
| Sodium 2-Hydroxyethanesulfonate | Ion Chromatography (IC) with suppressed conductivity detection | Excellent for separating and quantifying short-chain alkyl sulfonates.[15] A gradient elution may be necessary for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) | HPLC-MS provides high sensitivity and specificity for both the parent compound and its degradation products.[16][17] ELSD is a suitable alternative when the analytes lack a UV chromophore.[18] | |
| Degradation Products (e.g., organic acids, sulfate) | Ion Chromatography (IC) | Can simultaneously analyze for sulfate and short-chain organic acids like formate and acetate. |
| HPLC-MS | Ideal for identifying and quantifying unknown degradation products based on their mass-to-charge ratio and fragmentation patterns.[16][19] | |
| Hydroxyl Radical Quantification (Indirect) | Probe Compound Method (e.g., using coumarin or p-chlorobenzoic acid (pCBA)) | These methods involve adding a probe compound that reacts with hydroxyl radicals to form a stable, easily quantifiable product (e.g., by fluorescence or HPLC).[20][21][22] This allows for the indirect measurement of the hydroxyl radical concentration. |
References
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University of Bath. (2020). Quantification of Hydroxyl Radicals in Photocatalysis and Acoustic Cavitation: Utility of Coumarin as a Chemical Probe. Retrieved from [Link]
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University of Limerick. (2021). Quantification of hydroxyl radicals in photocatalysis and acoustic cavitation: Utility of coumarin as a chemical probe. Retrieved from [Link]
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Kwon, B. G., & Lee, J. H. (2004). A Kinetic Method for HO2•/O2•- Determination in Advanced Oxidation Processes. Analytical Chemistry, 76(21), 6373–6378. [Link]
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Jen, J., Leu, M., & Yang, T. C. (2004). Determination of hydroxyl radicals in advanced oxidation process with dimethyl sulfoxide trapping and liquid chromatography. Semantic Scholar. [Link]
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Han, S. K., et al. (n.d.). OH radical monitoring technologies for AOP advanced oxidation process. ResearchGate. Retrieved from [Link]
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Gennaro, M. C., et al. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Journal of Chromatography A, 1188(2), 239-245. [Link]
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Li, H., et al. (2010). Determination of Taurine in Biological Samples by High-Performance Liquid Chromatography Using 4-Fluoro-7-nitro-2,1,3-benzoxadiazole as a Fluorescent Derivatization Reagent. Biomedical and Environmental Sciences, 23(6), 503-508. [Link]
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Larsen, B. R., Grosso, D. S., & Chang, S. Y. (1980). A rapid method for taurine quantitation using high performance liquid chromatography. Journal of Chromatographic Science, 18(5), 233-236. [Link]
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Guérin, P., et al. (n.d.). Hydroxyl radical trap in the proposed route of oxidation of hypotaurine... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method for analysis of taurine.
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Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
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Al-Qubaisi, A., & Al-Ameri, A. (2019). Liquid Chromatographic and Spectrophotometric Determination of Taurine in Energy Drinks Based on O-Phthalaldehyde-Sulfite Derivatization. Journal of Food Chemistry & Nanotechnology, 5(1), 1-7. [Link]
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Mou, S., Ding, X., & Liu, Y. (n.d.). Separation methods for taurine analysis in biological samples. ResearchGate. Retrieved from [Link]
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Zhou, Y., et al. (2012). Factors affecting ultraviolet irradiation/hydrogen peroxide (UV/H2O2) degradation of mixed N-nitrosamines in water. Water Research, 46(14), 4543-4552. [Link]
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ResearchGate. (n.d.). Factors affecting UV irradiation/hydrogen peroxide (UV/H2O2) degradation of mixed N-Nitrosamines in water. Retrieved from [Link]
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Wang, Y., et al. (2014). Determination of Seven Sodium Alkyl Sulphates in Environmental Water by Ion-pair Chromatography with Suppressed Conductivity Detection. LCGC International, 27(2). [Link]
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Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]
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Shi, X., et al. (1997). Efficacy of taurine based compounds as hydroxyl radical scavengers in silica induced peroxidation. Annals of Clinical and Laboratory Science, 27(5), 365-374. [Link]
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Cederbaum, A. I., et al. (1983). Ethanol oxidation by hydroxyl radicals: role of iron chelates, superoxide, and hydrogen peroxide. Archives of Biochemistry and Biophysics, 227(2), 647-658. [Link]
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Hansen, S. H., et al. (2002). The important role of taurine in oxidative metabolism. Journal of Biomedical Science, 9(5), 459-464. [Link]
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Zgoła-Grześkowiak, A., & Grześkowiak, T. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Scientific Reports, 13(1), 17565. [Link]
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Validation & Comparative
"comparative study of sodium isethionate and sodium dodecyl sulfate (SDS) in protein denaturation"
A Comparative Guide to Protein Denaturation: Sodium Isethionate vs. Sodium Dodecyl Sulfate (SDS)
Introduction
In the landscape of protein research and biopharmaceutical development, the controlled denaturation of proteins is a cornerstone technique. It is fundamental to analytical methods like gel electrophoresis and essential for understanding protein stability and folding pathways. The choice of denaturing agent is critical, as it directly dictates the experimental outcome. For decades, Sodium Dodecyl Sulfate (SDS) has been the undisputed standard for potent protein denaturation. However, the growing need for milder surfactants in formulation science and specific biochemical assays has brought other agents, such as Sodium Isethionate, into focus.
This guide provides an in-depth, objective comparison of Sodium Dodecyl Sulfate (SDS) and Sodium Isethionate, moving beyond a simple list of properties to explore the causality behind their vastly different interactions with proteins. We will dissect their mechanisms of action, provide validated experimental protocols for their comparative analysis, and discuss their distinct applications, empowering researchers to make informed decisions based on the specific demands of their work.
Physicochemical Properties: A Tale of Two Anionic Surfactants
While both SDS and Sodium Isethionate are classified as anionic surfactants, their structural differences are the primary determinant of their function. SDS is characterized by a long, 12-carbon alkyl tail, which imparts strong hydrophobic character, and a sulfate head group. In contrast, Sodium Isethionate possesses a much shorter hydroxyethane backbone and a sulfonate head group, rendering it significantly milder and more water-soluble.[1]
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Isethionate |
| Chemical Structure | CH₃(CH₂)₁₁OSO₃Na | HOCH₂CH₂SO₃Na |
| Molecular Formula | C₁₂H₂₅NaO₄S | C₂H₅NaO₄S |
| Molecular Weight | 288.38 g/mol | 148.11 g/mol |
| Key Feature | Long hydrophobic alkyl chain | Short, hydrophilic hydroxyethyl group |
| Critical Micelle Conc. (CMC) | ~8.2 mM in water[2] | High; not typically used for micellization |
| Primary Role in Proteomics | Potent Denaturant[3] | Stabilizing Agent, Excipient[1][4] |
The Mechanism of Protein Interaction: Denaturation vs. Stabilization
The profound difference in how these two surfactants interact with proteins stems from their hydrophobic-lipophilic balance.
Sodium Dodecyl Sulfate (SDS): The Unfolder
The denaturation of proteins by SDS is an aggressive, well-documented process.[3] It unfolds proteins through a cooperative mechanism:
-
Initial Binding: Individual SDS molecules disrupt the protein's native state by binding to accessible hydrophobic patches and interacting with charged residues.[5]
-
Cooperative Binding & Unfolding: As SDS concentration increases, the long hydrophobic tails penetrate the protein's core, disrupting the critical hydrophobic interactions that maintain the tertiary and secondary structures.[3][6] This binding is cooperative, leading to a cascade of unfolding.
-
Charge Masking: The protein becomes saturated with SDS molecules (approximately 1.4g of SDS per gram of protein), coating it in a uniform negative charge.[7][8] This strong electrostatic repulsion further drives the unfolding process, resulting in a linearized polypeptide chain.
This complete denaturation and charge masking is the principle behind SDS-PAGE, which separates proteins based almost exclusively on their molecular weight.[9]
Sodium Isethionate: The Stabilizer
In stark contrast, Sodium Isethionate is not a protein denaturant. Its molecular structure, featuring a highly hydrophilic sulfonate group and a short, polar hydroxyethane backbone, makes it a poor candidate for disrupting the hydrophobic core of a protein.[1] Instead of driving denaturation, it is often employed for its mildness and stabilizing properties.[4] It is a key precursor in the synthesis of exceptionally mild surfactants (like sodium cocoyl isethionate) used in personal care products precisely because they do not damage skin proteins.[4][10] In biochemical and pharmaceutical contexts, it can serve as a component in buffer systems or as a stabilizing excipient for protein-based drugs, helping to maintain their native conformation.[1][11]
Caption: Experimental workflow for comparing surfactant effects on protein structure.
Detailed Experimental Protocols
These protocols provide a self-validating system to observe and quantify the effects of each surfactant.
Protocol 1: Sample Preparation and Incubation
-
Protein Stock Preparation: Prepare a 1 mg/mL (approx. 15 µM) stock solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). Filter the solution through a 0.22 µm syringe filter to remove aggregates.
-
Surfactant Stock Preparation:
-
Prepare a 100 mM stock solution of SDS in the same phosphate buffer.
-
Prepare a 1 M stock solution of Sodium Isethionate in the same phosphate buffer. A higher concentration is used to test its effect over a broad range, though denaturation is not expected.
-
-
Sample Incubation:
-
Set up a series of microcentrifuge tubes. For each surfactant, prepare samples with a final BSA concentration of 0.2 mg/mL and varying final surfactant concentrations (e.g., for SDS: 0.1 mM to 20 mM; for Sodium Isethionate: 1 mM to 200 mM).
-
Include a "protein only" control.
-
Adjust the final volume with phosphate buffer.
-
Incubate all samples at room temperature for 1 hour to allow interactions to reach equilibrium.
-
Protocol 2: Analysis by Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of circularly polarized light by chiral structures. The peptide backbone in α-helices and β-sheets gives a characteristic signal in the far-UV region (190-250 nm). A loss of this signal is a direct measure of the disruption of secondary structure. [12][13]
-
Instrument Setup: Calibrate the CD spectropolarimeter with a standard like camphor sulfonic acid.
-
Sample Measurement:
-
Use a quartz cuvette with a 1 mm path length. [14] * Record a baseline spectrum using only the buffer (containing the corresponding surfactant concentration).
-
Measure the far-UV CD spectrum of each sample from 250 nm to 200 nm.
-
Typical parameters: Data pitch of 1 nm, scanning speed of 50 nm/min, 3 accumulations. [15]3. Data Analysis: Subtract the baseline from each sample spectrum. Monitor the mean residue ellipticity at 222 nm, a characteristic wavelength for α-helical content. [16]A significant decrease (movement towards zero) in the negative ellipticity indicates a loss of α-helical structure.
-
Protocol 3: Analysis by Intrinsic Fluorescence Spectroscopy
Causality: The amino acid tryptophan (Trp) is intrinsically fluorescent. Its emission spectrum is highly sensitive to the polarity of its local environment. In a folded protein, Trp is often buried in the non-polar hydrophobic core, emitting light at a lower wavelength (~330-340 nm). Upon unfolding, it becomes exposed to the polar aqueous solvent, causing the emission maximum (λmax) to "red-shift" to a higher wavelength (~350-355 nm). [17][18]
-
Instrument Setup: Use a fluorometer with a temperature-controlled sample holder.
-
Sample Measurement:
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues. [18] * Record the emission spectrum from 305 nm to 400 nm.
-
Record a blank spectrum for each corresponding surfactant concentration and subtract it from the sample data.
-
-
Data Analysis: Determine the wavelength of maximum fluorescence emission (λmax) for each sample. A significant shift of λmax to higher wavelengths indicates protein unfolding and exposure of tryptophan residues to the solvent. [17]
Expected Outcomes and Data Interpretation
The described experiments will yield quantitative data clearly differentiating the actions of SDS and Sodium Isethionate.
| Condition | Expected CD Signal at 222 nm | Expected Fluorescence λmax | Interpretation |
| Native Protein (Control) | Strong negative signal | ~335 nm | Natively folded with intact secondary and tertiary structure. |
| + SDS (above CMC) | Signal approaches zero | ~350 nm | Complete loss of secondary structure; Trp residues exposed. Conclusion: Potent Denaturation. |
| + Sodium Isethionate | Strong negative signal (no change) | ~335 nm (no change) | No disruption of secondary or tertiary structure. Conclusion: No Denaturation; Stabilizing. |
Applications in Research and Drug Development
The choice between these two surfactants is entirely dependent on the desired outcome.
-
Sodium Dodecyl Sulfate (SDS):
-
Protein Analysis: The cornerstone of SDS-PAGE for determining molecular weight and assessing purity. [19] * Cell Lysis: Used in buffers to rupture cells and solubilize proteins.
-
Refolding Studies: Used to completely denature proteins before initiating refolding experiments.
-
-
Sodium Isethionate:
-
Pharmaceutical Formulations: Employed as a solubilizer, stabilizer, or pH regulator in topical and oral medications where protein (e.g., enzyme, antibody) stability and biocompatibility are paramount. [4] * Biochemical Buffers: Can be used as a buffer component in assays where maintaining protein integrity is crucial. [1] * Drug Synthesis: Acts as a mild intermediate in the synthesis of some pharmaceutical compounds. [4]
-
Conclusion
Sodium Dodecyl Sulfate and Sodium Isethionate represent two extremes in the spectrum of surfactant-protein interactions. SDS is a powerful and indispensable tool for applications requiring complete and reliable protein denaturation, driven by the strong hydrophobic interactions of its long alkyl chain. Its mechanism is well-understood and forms the basis of fundamental biochemical techniques.
Conversely, Sodium Isethionate is valued for its mildness and inability to denature proteins. Its utility lies in applications where the preservation of a protein's native structure and function is the primary objective, such as in biopharmaceutical formulations and sensitive enzymatic assays. For researchers, scientists, and drug development professionals, understanding this fundamental dichotomy is crucial for successful experimental design and product development. The selection is not a matter of which is "better," but which is the correct tool for the specific scientific question being addressed.
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MtoZ Biolabs. (n.d.). Application of SDS-PAGE in Protein Characterization. Available at: [Link]
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Nettels, D., Müller, I., & Schuler, B. (2009). Fluorescence characterization of denatured proteins. Current Opinion in Structural Biology. Available at: [Link]
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Schmid, M., Held, K., & Noller, K. (2016). Effect of Sodium Sulfite, Sodium Dodecyl Sulfate, and Urea on the Molecular Interactions and Properties of Whey Protein Isolate-Based Films. Frontiers in Materials. Available at: [Link]
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ResearchGate. (n.d.). A Process Focused Synthesis, Crystallization and Physicochemical Characterization of Sodium Lauroyl Isethionate. Available at: [Link]
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Yonath, A., Sielecki, A., & Moult, J. (1977). Crystallographic studies of protein denaturation and renaturation. 2. Sodium dodecyl sulfate induced structural changes in triclinic lysozyme. Journal of Molecular Biology. Available at: [Link]
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ResearchGate. (n.d.). Plot of critical micelle concentration (CMC) value versus a SDS for all systems at 30 °C. Available at: [Link]
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ResearchGate. (n.d.). The critical micelle concentration (cmc) of SDS obtained from conductivity measurement in the absence and presence of salts at room temperature. Available at: [Link]
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MDPI. (2019). Effects of Different Denaturants on Properties and Performance of Soy Protein-Based Adhesive. Available at: [Link]
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Tofani, D., Zolese, G., & Fini, C. (2021). Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. International Journal of Molecular Sciences. Available at: [Link]
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ACS Publications. (2023). Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. Available at: [Link]
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A Comparative Guide to the Validation of HPLC Methods for Sodium 2-Hydroxyethanesulfonate Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of product quality and regulatory compliance. Sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, is a widely used compound in pharmaceutical formulations and synthesis. Its accurate determination is critical, and High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides an in-depth, objective comparison of HPLC methodologies for the analysis of sodium isethionate, complete with supporting experimental data and validation protocols grounded in scientific integrity.
The Analytical Challenge: Why Sodium Isethionate Requires a Tailored HPLC Approach
Sodium isethionate is a highly polar, non-chromophoric organic salt. These characteristics present a unique set of challenges for traditional reversed-phase (RP) HPLC methods. The primary difficulty lies in achieving adequate retention on nonpolar stationary phases (like C18) with conventional hydro-organic mobile phases. Furthermore, its lack of a significant UV chromophore necessitates the use of alternative detection methods. This guide will explore and compare two robust HPLC strategies to address these challenges: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD) and a mixed-mode chromatographic approach.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is a critical decision that impacts the accuracy, sensitivity, and efficiency of the analysis. Below is a comparative overview of two distinct approaches for sodium isethionate quantification.
Method 1: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
This method leverages a common stationary phase but employs a universal detector that does not require the analyte to have a UV chromophore.
-
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.
-
Advantages:
-
Utilizes widely available and well-understood C18 columns.
-
ELSD is a universal detector suitable for non-chromophoric compounds.
-
-
Disadvantages:
-
Requires a volatile mobile phase, limiting buffer choices.
-
ELSD response can be non-linear and is sensitive to changes in mobile phase composition.
-
May exhibit lower sensitivity compared to other detection methods.
-
Method 2: Mixed-Mode Chromatography with Charged Aerosol Detection (MMC-CAD)
This advanced approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction.
-
Principle: Mixed-mode columns provide both hydrophobic and electrostatic interactions, enhancing the retention of polar and charged analytes like sodium isethionate. The Charged Aerosol Detector (CAD) is another universal detector that offers a more uniform response compared to ELSD.
-
Advantages:
-
Superior retention and selectivity for polar compounds.
-
Greater flexibility in mobile phase selection, including non-volatile buffers.
-
CAD provides a more consistent and near-mass-proportional response.
-
-
Disadvantages:
-
Method development can be more complex due to the dual retention mechanism.
-
Mixed-mode columns may be more expensive than traditional RP columns.
-
Performance Comparison: A Data-Driven Perspective
The following table summarizes the expected performance characteristics of the two compared HPLC methods for the analysis of sodium isethionate. This data is synthesized from typical performance characteristics observed in similar applications.
| Validation Parameter | RP-HPLC-ELSD | Mixed-Mode Chromatography-CAD | Rationale |
| Specificity | High | Very High | Mixed-mode offers superior resolution from polar impurities. |
| Linearity (r²) | >0.995 | >0.999 | CAD generally provides a wider linear range than ELSD. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Improved peak shape and integration with MMC-CAD lead to higher accuracy. |
| Precision (RSD) | < 2.0% | < 1.5% | Enhanced retention and peak symmetry result in better precision. |
| Limit of Quantitation (LOQ) | ~10 µg/mL | ~1 µg/mL | CAD is generally more sensitive for non-volatile analytes. |
| Robustness | Moderate | High | Less susceptible to minor variations in mobile phase pH and composition. |
The Cornerstone of Reliability: A Deep Dive into HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[1][2][3] A revised guideline, Q2(R2), is also forthcoming, which will further elaborate on modern analytical techniques.[4][5][6]
The Validation Workflow: A Systematic Approach
The following diagram illustrates the key stages of a comprehensive HPLC method validation process.
Caption: A streamlined workflow for HPLC method validation.
Experimental Protocols for Key Validation Parameters
The following are detailed, step-by-step methodologies for the core validation experiments.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are crucial for establishing the stability-indicating nature of an HPLC method.[7][8]
Experimental Protocol:
-
Prepare a Control Sample: Dissolve the sodium isethionate reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Subject the Analyte to Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 80°C for 2 hours.[9]
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 80°C for 2 hours.[9]
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.[8][10]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.[8]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.[9]
-
-
Neutralize the Acid and Base Stressed Samples: Before injection, neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.
-
Analyze all Samples by HPLC: Inject the control, stressed, and blank samples.
-
Acceptance Criteria: The method is considered specific if the peak for sodium isethionate is well-resolved from any degradation product peaks, and there is no interference from the blank at the retention time of the analyte.
Caption: Workflow for a forced degradation study.
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
Experimental Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve the sodium isethionate reference standard in the mobile phase.
-
Prepare a Series of Calibration Standards: Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).
-
Analyze Each Standard in Triplicate: Inject each calibration standard and record the peak area.
-
Construct a Calibration Curve: Plot the mean peak area versus the concentration.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be less than 2% of the response at the 100% concentration level.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[12]
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of sodium isethionate into a placebo formulation. Prepare three replicates at each level.
-
Analyze the Spiked Samples: Determine the concentration of sodium isethionate in each sample using the validated method.
-
Calculate the Percent Recovery:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD should be not more than 2.0% for repeatability and intermediate precision.[11]
Conclusion: Selecting the Optimal Validated Method
The choice between RP-HPLC-ELSD and Mixed-Mode Chromatography-CAD for the analysis of sodium 2-hydroxyethanesulfonate depends on the specific requirements of the laboratory and the intended application. For routine quality control where a robust and high-throughput method is required, the superior retention, selectivity, and sensitivity of a validated Mixed-Mode Chromatography-CAD method make it the preferred choice. While the initial method development may be more involved, the long-term benefits of improved data quality and reliability are significant.
Conversely, for laboratories where ELSD is readily available and the sensitivity requirements are less stringent, a well-validated RP-HPLC-ELSD method can provide acceptable results.[14] Regardless of the chosen methodology, a comprehensive validation according to ICH guidelines is non-negotiable to ensure the integrity and accuracy of the analytical data.[13][15][16]
This guide has provided a framework for comparing and validating HPLC methods for the analysis of sodium isethionate. By understanding the underlying principles and adhering to rigorous validation protocols, researchers and scientists can confidently select and implement the most appropriate analytical solution for their needs.
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Comparison of different aqueous mobile phase HPLC techniques. SIELC Technologies. [Link]
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"Sodium isethionate compared to MES buffer for biological research applications"
In the landscape of biological research and pharmaceutical development, the selection of an appropriate buffering agent is a critical decision that can significantly impact experimental outcomes. While traditional "Good's" buffers like MES (2-(N-morpholino)ethanesulfonic acid) have long been staples in the laboratory, emerging alternatives are challenging the status quo. This guide provides an in-depth, data-driven comparison of sodium isethionate and MES buffer, offering researchers, scientists, and drug development professionals the critical insights needed to make informed decisions for their specific applications.
Foundational Chemistry: More Than Just pKa
At a glance, both MES and sodium isethionate serve the fundamental purpose of maintaining a stable pH environment. However, their distinct chemical structures underpin significant differences in their performance characteristics.
MES Buffer: A zwitterionic N-substituted aminosulfonic acid, MES is one of the original "Good's" buffers developed to meet the rigorous demands of biological research.[1] Its morpholine ring is a key feature, contributing to its chemical stability and low reactivity with most metal ions.[2] This structure makes it highly soluble in water but minimally permeable to biological membranes.[1]
Sodium Isethionate: A simple organosulfonate salt, sodium isethionate is the sodium salt of 2-hydroxyethanesulfonic acid.[3][4] It is widely used in the personal care industry for its mild surfactant properties.[3][5] However, its utility as a component in buffer systems for biological applications is an area of growing interest, particularly due to its high water solubility and stability.[4][6] Unlike MES, it lacks a ring structure and a tertiary amine group.
A comparative look at their core physicochemical properties reveals initial points of divergence:
| Property | MES Buffer | Sodium Isethionate |
| pKa at 25°C | 6.15[1][7] | ~1.9 (for parent Isethionic Acid) |
| Buffering Range | 5.5 - 6.7[1][7][8] | Not typically used as a primary pH buffer |
| Molecular Weight | 195.24 g/mol (free acid)[1][7] | 148.11 g/mol [9][10] |
| Structure | Zwitterionic, contains a morpholine ring[1] | Simple alkylsulfonate[3] |
| Metal Ion Chelation | Generally low[2] | Negligible |
| UV Absorbance | Minimal, suitable for spectrophotometry[8][11] | Not a significant concern |
This initial comparison highlights a crucial difference: the pKa. MES is an effective buffer in the mildly acidic range (pH 5.5-6.7), making it suitable for a variety of cellular and enzymatic assays.[7][8] The pKa of its parent acid is far too low for sodium isethionate to function as a traditional pH buffer in the physiological range. Instead, its value in biological formulations lies in its other chemical properties, such as its contribution to ionic strength, its potential stabilizing effects on proteins, and its high biocompatibility.[4][12]
Performance in Practice: A Focus on Protein Stability
A primary concern in many biological applications, especially in the development of biopharmaceuticals, is the long-term stability of proteins.[12][13][14] Buffers can influence protein structure and function through a variety of mechanisms, including direct binding, modulation of hydrophobic interactions, and alteration of solvent properties.[15]
Experimental Workflow: Assessing Protein Aggregation
To compare the effects of sodium isethionate and MES on protein stability, a common workflow involves monitoring the aggregation of a model protein over time under thermal stress.
Figure 1: Workflow for comparing protein aggregation in different buffer systems.
Methodology:
-
Protein Preparation: A stock solution of a model protein (e.g., bovine serum albumin, BSA) is prepared in deionized water.
-
Buffer/Solution Preparation: Equimolar solutions (e.g., 20 mM) of MES and sodium isethionate are prepared. The pH of both solutions is adjusted to 6.0 to ensure a direct comparison.
-
Incubation: The protein is diluted to a final concentration in each solution. The samples are then incubated at an elevated temperature (e.g., 55°C) to induce thermal stress.
-
Monitoring Aggregation: Protein aggregation is monitored over time by measuring the increase in turbidity at 350 nm using a spectrophotometer. Additionally, dynamic light scattering (DLS) can be used to measure the size distribution of protein aggregates at various time points.
Anticipated Results and Interpretation:
While specific data will vary, studies have shown that buffer choice significantly impacts aggregation kinetics.[15][16] MES, despite being a "Good's" buffer, can exhibit weak interactions with proteins, which in some cases can affect protein dynamics on a microsecond to millisecond timescale.[17] Sodium isethionate, with its simple anionic structure and history as a stabilizing agent for proteins and enzymes, may exhibit more favorable non-covalent interactions that help maintain the native protein structure and prevent aggregation.[4] The resulting turbidity curves and DLS data would provide a quantitative comparison of the two compounds' abilities to maintain protein solubility under stress.
Considerations for Cell-Based Assays: Beyond Buffering Capacity
In cell culture, the ideal buffer is not only effective at maintaining pH but is also biologically inert and non-toxic.[18]
MES in Cell Culture: MES is frequently used in cell culture media for bacteria, yeast, and mammalian cells, particularly when a stable pH below the physiological range is required.[18] However, its use in mammalian cell work is typically limited to concentrations below 20mM, and it can be toxic to plants at higher concentrations.[18] Furthermore, some studies have shown that augmented buffering with MES can paradoxically fail to reduce medium acidification due to a permissive effect on cellular metabolic rates.[19]
Sodium Isethionate in Cellular Systems: Sodium isethionate is widely regarded as exceptionally mild and biocompatible.[5] Its extensive use in personal care products, including those for sensitive and baby skin, is a testament to its low potential for irritation and cytotoxicity.[20][21] In the context of cell-based assays, this translates to a lower likelihood of off-target effects. Its simple ionic nature is less likely to mimic biological signaling molecules or interfere with cellular processes compared to more complex structures like MES.
Experimental Protocol: Assessing Cytotoxicity
A standard MTT assay can be employed to compare the cytotoxic effects of MES and sodium isethionate on a given cell line.
Figure 2: Workflow for assessing buffer cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: A suitable cell line (e.g., HeLa, HEK293) is seeded into a 96-well plate and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either MES or sodium isethionate. A control group with no added compound is also included.
-
Incubation: The cells are incubated with the respective compounds for a defined period (e.g., 24 or 48 hours).
-
MTT Assay: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is read at 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 (half-maximal inhibitory concentration) can be determined for each compound.
Expected Outcome:
It is anticipated that sodium isethionate will exhibit a significantly higher IC50 value compared to MES, indicating lower cytotoxicity. This would be particularly advantageous in long-term cell culture experiments or in assays where subtle cellular responses are being measured, as it minimizes the risk of the buffer or excipient itself influencing the biological system under investigation.
Summary and Recommendations
The choice between sodium isethionate and MES buffer is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."
| Application | Recommended Compound | Rationale |
| Enzyme kinetics at pH 5.5-6.7 | MES | Excellent buffering capacity in its pKa range and minimal UV absorbance.[7][8] |
| Long-term protein storage/Biopharmaceutical formulation | Sodium Isethionate | Potentially superior protein stabilization, high biocompatibility, and low reactivity.[4][12] |
| Sensitive or long-term cell-based assays | Sodium Isethionate | High biocompatibility and lower potential for off-target cytotoxic effects.[5][20] |
| General purpose buffer (mildly acidic) | MES | Well-characterized, widely used, and effective for maintaining pH.[7][22] |
| SDS-PAGE and Chromatography | MES | Commonly used as a running buffer due to its compatibility with protein separation techniques.[7][22] |
References
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A Senior Application Scientist's Guide to Isethionate Salts in Organic Synthesis: A Comparative Performance Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the ever-evolving landscape of organic synthesis, the selection of appropriate reagents and catalysts is paramount to achieving desired outcomes with efficiency and elegance. While often associated with the surfactant industry, isethionate salts are emerging as versatile and intriguing players in the broader field of organic reactions. Their unique combination of a hydrophilic sulfonate head and a reactive hydroxyl group, coupled with the tunable nature of their counter-ions, presents a compelling case for their exploration beyond traditional applications.
This guide provides an in-depth technical comparison of the performance of different isethionate salts—specifically those with sodium, ammonium, and tetrabutylammonium cations—in various organic reactions. Moving beyond a simple catalog of uses, we will delve into the mechanistic nuances that govern their reactivity and offer insights into rational catalyst selection.
Understanding the Isethionate Moiety: A Versatile Tool for the Organic Chemist
Isethionic acid (2-hydroxyethanesulfonic acid) is the parent compound from which isethionate salts are derived. Its structure is characterized by a primary alcohol and a sulfonic acid group, rendering it highly water-soluble. When neutralized, it forms isethionate salts, with the general formula HOCH₂CH₂SO₃⁻M⁺, where M⁺ is a cation (e.g., Na⁺, NH₄⁺, (C₄H₉)₄N⁺).
The performance of an isethionate salt in an organic reaction is profoundly influenced by the nature of its cation. This guide will focus on three common and representative examples:
-
Sodium Isethionate: A readily available, inexpensive, and stable salt.
-
Ammonium Isethionate: Offers potential for involvement in proton transfer and hydrogen bonding.
-
Tetrabutylammonium Isethionate: A phase-transfer catalyst, capable of transporting the isethionate anion into organic phases.
The following sections will explore the comparative performance of these salts in key organic transformations.
Esterification Reactions: A Tale of Two Catalytic Pathways
The synthesis of isethionate esters is a primary application of isethionate salts and serves as an excellent starting point for our comparative analysis. This reaction, a direct esterification of a carboxylic acid with the hydroxyl group of the isethionate, can be performed under various conditions.
Direct Thermal and Acid-Catalyzed Esterification: The Role of Sodium and Ammonium Isethionates
In traditional esterification reactions, sodium isethionate is the most commonly employed salt. The reaction is typically carried out at elevated temperatures (160-240 °C) and can be driven to completion by the removal of water.[1][2] While the reaction can proceed without a catalyst, the addition of a strong acid catalyst, such as methanesulfonic acid, significantly enhances the reaction rate.[3]
Caption: General workflow for the acid-catalyzed esterification of isethionate salts.
While direct comparative data for ammonium isethionate under the same catalytic conditions is scarce in the literature, its general utility in forming fatty acid esters of isethionic acid is well-documented.[2] Given the acidic nature of the ammonium ion, it is plausible that ammonium isethionate could exhibit some self-catalytic activity, potentially requiring milder conditions or lower concentrations of an external acid catalyst compared to sodium isethionate.
Experimental Protocol: Catalytic Synthesis of Myristoyl Isethionate [3]
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, charge myristic acid and sodium isethionate in a 1.2:1 molar ratio.
-
Catalyst Addition: Add methanesulfonic acid as a catalyst, at a weight ratio of 2.5% relative to the myristic acid.
-
Reaction: Heat the mixture to 160 °C with continuous stirring.
-
Water Removal: Remove the water formed during the reaction by distillation to drive the equilibrium towards the product.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by techniques such as titration. The reaction is typically complete within 4 hours. Upon completion, the product can be purified by recrystallization.
| Isethionate Salt | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Isethionate | Methane Sulfonic Acid | 160 | 4 | 68.7 | [3] |
| Sodium Isethionate | Zinc Oxide/Sulfonic Acid | 200-225 | - | High Conversion | [4] |
| Sodium Isethionate | None (Solvent-free) | >230 | - | - | [5] |
Phase-Transfer Catalyzed Esterification: The Tetrabutylammonium Advantage
When dealing with reactants that have limited solubility in each other, or when aiming for milder reaction conditions, phase-transfer catalysis (PTC) offers a powerful alternative. Tetrabutylammonium salts are renowned phase-transfer catalysts.[6] While direct literature on tetrabutylammonium isethionate as a catalyst is limited, its potential can be inferred from the extensive use of other tetrabutylammonium salts in esterification reactions.[7][8]
In a biphasic system (e.g., an aqueous solution of sodium isethionate and an organic solution of a carboxylic acid chloride), tetrabutylammonium isethionate would function by transporting the isethionate anion into the organic phase, where it can react with the acid chloride.
Caption: Proposed mechanism for phase-transfer catalyzed esterification using a tetrabutylammonium salt.
Performance Comparison:
| Feature | Sodium/Ammonium Isethionate | Tetrabutylammonium Isethionate (Predicted) |
| Reaction Conditions | High temperatures (160-240 °C) | Milder temperatures |
| Solvent System | Often solvent-free or high-boiling solvents | Biphasic (aqueous/organic) |
| Reaction Rate | Moderate, dependent on catalyst | Potentially faster due to enhanced interfacial reaction |
| Substrate Scope | Good for fatty acids | Excellent for acid chlorides and other activated carboxylic acid derivatives |
| Catalyst Role | Reagent | Phase-transfer catalyst |
Aldol and Knoevenagel Condensations: Exploring Mild Basicity and Catalysis
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that typically require a base or an acid catalyst. The isethionate anion is the conjugate base of a strong acid (isethionic acid), making it a very weak base. Therefore, isethionate salts themselves are not expected to be strong catalysts for these reactions. However, they can play a role as mild bases or co-catalysts, particularly when paired with a cation that can influence the reaction environment.
While no direct comparative studies of different isethionate salts in these specific condensations were found, we can extrapolate their potential performance based on the known catalytic activity of similar salts. For instance, the synthesis of jasminaldehyde via a cross-aldol condensation is often catalyzed by quaternary ammonium salts in a phase-transfer system.[9] This suggests that tetrabutylammonium isethionate could be a viable catalyst for such transformations.
Sodium and ammonium isethionates, being neutral salts, are less likely to be effective catalysts on their own. However, in the presence of a stronger base, they could act as additives that modify the reaction medium.
Isethionate-Based Ionic Liquids: The Next Frontier in Catalysis
Ionic liquids (ILs), salts with melting points below 100 °C, are gaining significant attention as "designer solvents" and catalysts in organic synthesis.[10] Isethionate-based ionic liquids can be synthesized by pairing the isethionate anion with a suitable organic cation, such as an imidazolium or a phosphonium cation.
The catalytic activity of these ILs would depend on the properties of both the cation and the isethionate anion. For example, an imidazolium-based isethionate IL could act as a dual-functional catalyst, with the imidazolium cation potentially acting as a hydrogen bond donor or a carbene precursor, and the isethionate anion as a nucleophile or a mild base.
While the synthesis of isethionate-based ILs has been reported, their application as catalysts in a wide range of organic reactions remains a relatively unexplored area, presenting a fertile ground for future research.
Summary of Performance and Applications
The following table summarizes the likely performance characteristics and primary applications of the different isethionate salts in organic reactions, based on the available literature and chemical principles.
| Isethionate Salt | Probable Role in Organic Reactions | Key Advantages | Potential Applications |
| Sodium Isethionate | Reagent (nucleophile), mild base/acid source, buffer component. | Low cost, high availability, thermal stability. | Esterification, synthesis of acyl isethionates, preparation of ionic liquids. |
| Ammonium Isethionate | Similar to sodium isethionate, with potential for proton donation from the ammonium cation. | May offer different solubility and reactivity profiles compared to the sodium salt. | Esterification, ammonolysis reactions.[11] |
| Tetrabutylammonium Isethionate | Phase-transfer catalyst. | Enables reactions between immiscible phases, allows for milder reaction conditions, high efficiency. | Phase-transfer catalyzed esterification, ether synthesis, aldol and Michael additions. |
Future Outlook and Conclusion
The exploration of isethionate salts in organic synthesis is still in its early stages. While their role in the synthesis of surfactants is well-established, their potential as versatile catalysts and reagents is only beginning to be realized. This guide has aimed to provide a comparative framework based on the available evidence, highlighting the distinct advantages that the choice of cation brings to the isethionate salt.
Future research should focus on direct, systematic comparisons of different isethionate salts in a variety of organic reactions to quantify their performance differences. The development and application of novel isethionate-based ionic liquids as catalysts and reaction media also hold significant promise for advancing green and sustainable chemistry.
For the practicing chemist, isethionate salts represent a readily accessible and often overlooked class of compounds. By understanding the interplay between the isethionate moiety and its counter-ion, researchers can unlock new possibilities for developing innovative and efficient synthetic methodologies.
References
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Chen, J., et al. (2016). Catalytic Synthesis of Fatty Acid Esters of Isethionate with High Surface Activity. Atlantis Press. [Link]
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Isethionates - Wikipedia. (n.d.). In Wikipedia. [Link]
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Jeraal, M. I., et al. (2018). Process-Focused Synthesis, Crystallization, and Physicochemical Characterization of Sodium Lauroyl Isethionate. ACS Sustainable Chemistry & Engineering, 6(2), 2667–2675. [Link]
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Jeraal, M. I. (2019). Molecular Structure, Stability and Crystallisation of Isethionate Ester Surfactants. White Rose eTheses Online. [Link]
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Vashishtha, M., et al. (2022). Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. International Journal of Scientific Research in Science and Technology, 9(5), 346-353. [Link]
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Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [Link]
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Zarei, M., et al. (2013). Tetra-N-Butyl Ammonium Hydroxide as Highly Efficient for the Acylation of Alcohols, Phenols and Thiols. Organic Chemistry: An Indian Journal. [Link]
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Zhang, G., et al. (2008). Synthesis and Property of Sodium Cocoyl Isethionate. Journal of Wuhan University of Technology. [Link]
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PTC Organics, Inc. (n.d.). Tetrabutylammonium Acetate for Isocyanurate Trimerization. [Link]
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Sharma, R., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
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A Comparative Guide to Electroplating Performance: Sodium 2-hydroxyethanesulfonate vs. Methanesulfonic Acid
This guide provides an in-depth technical comparison between methanesulfonic acid (MSA) and sodium 2-hydroxyethanesulfonate (commonly known as sodium isethionate) in the context of electroplating. Designed for researchers, chemical engineers, and materials scientists, this document moves beyond surface-level descriptions to explore the fundamental roles, performance metrics, and practical applications of these two critical compounds. We will dissect their distinct functions, present comparative data, and provide a validated experimental protocol for in-house evaluation.
Deconstructing the Roles: Electrolyte vs. Additive
A common point of confusion is the interchangeability of MSA and sodium isethionate. It is crucial to understand that they serve fundamentally different, yet complementary, roles within an electroplating bath. Methanesulfonic acid is a primary electrolyte , forming the conductive medium of the bath, while sodium isethionate is a performance-enhancing additive .
Methanesulfonic Acid (MSA): The Environmentally-Conscious Electrolyte
Methanesulfonic acid (CH₃SO₃H) has emerged as a leading electrolyte in modern electroplating, largely replacing traditional systems like fluoroboric and sulfuric acids.[1][2][3][4] Its primary function is to dissolve metal salts and provide a highly conductive medium for the efficient transport of metal ions from the anode to the cathode.[5]
Key Properties of MSA:
-
High Conductivity & Solubility: MSA's strong acidity (pKa ≈ -2) and the high solubility of its metal salts (mesylates) allow for the formulation of baths with high metal concentrations, enabling high-speed plating and superior productivity.[1][4][5]
-
Environmental & Safety Profile: MSA is readily biodegradable and exhibits lower toxicity compared to fluoroboric and phenolsulfonic acids, making it an environmentally benign choice.[1][4][6][7] Its low vapor pressure and non-oxidizing nature also contribute to a safer working environment.[1][7]
-
Bath Stability: MSA-based baths are known for their stability, generating less sludge and reducing the unwanted oxidation of sensitive metal ions, such as Sn²⁺ to Sn⁴⁺, compared to sulfuric acid systems.[1][5]
Caption: Chemical structures of Methanesulfonic Acid and Sodium Isethionate.
Sodium 2-hydroxyethanesulfonate: The Multifunctional Deposit Modifier
Sodium 2-hydroxyethanesulfonate (HOCH₂CH₂SO₃Na), or sodium isethionate, is not an electrolyte but a specialized additive. Its molecular structure, featuring both a hydrophilic sulfonate head and a hydroxyl group, imparts surfactant-like properties.[8][9] Its primary role is to modify the electrochemical deposition process at the cathode-solution interface to enhance the quality of the plated layer.[10]
Key Functions of Sodium Isethionate:
-
Wetting and Leveling Agent: As a surfactant, it reduces the surface tension of the electrolyte, ensuring uniform contact with the substrate and preventing defects like pits and pinholes caused by hydrogen evolution.[10][11]
-
Brightener and Grain Refiner: It adsorbs onto the cathode surface, influencing crystal nucleation and growth.[12][13] This action disrupts coarse crystal formation, leading to a finer, more uniform grain structure, which manifests as a brighter, smoother, and more ductile deposit.[11][12][14]
-
Complexing Agent: It can form stable complexes with metal ions, which can improve the throwing power and uniformity of the coating.[11]
Caption: Distinct roles of MSA and Sodium Isethionate in an electroplating bath.
Head-to-Head Performance Comparison
The synergistic use of a robust electrolyte like MSA with a functional additive like sodium isethionate is what enables high-performance electroplating. The following table compares their direct and indirect impacts on key performance indicators.
| Performance Metric | Methanesulfonic Acid (MSA) | Sodium 2-hydroxyethanesulfonate (Additive) | Causality & Interaction |
| Primary Function | Bulk Electrolyte | Surfactant, Brightener, Leveler | MSA creates the environment; Sodium Isethionate refines the process at the micro-level. |
| Operating Current Density | Enables high current densities due to high conductivity and metal salt solubility.[1][5] | Allows for the effective use of higher current densities by preventing burning and improving appearance.[8][9][15][16] | MSA provides the highway for ions; Sodium Isethionate acts as traffic control at the cathode exit, ensuring an orderly deposit. |
| Current Efficiency | High, especially at current densities above 30 A/dm².[1][17] | Can indirectly improve effective efficiency by reducing rejected parts due to defects like pitting or burning.[18] | High efficiency from MSA is maintained and made useful by the defect-mitigating properties of the additive. |
| Deposit Morphology & Quality | Produces uniform, nodular-free deposits.[1] The base morphology can be matte without specific additives.[19] | Significantly refines grain structure, improves brightness, increases ductility, and reduces internal stress.[11][12][14] | Sodium Isethionate builds upon the clean foundation provided by the MSA bath to achieve specific finishes (e.g., bright vs. matte). |
| Bath Stability | Inherently stable, low sludge formation, and less oxidation of Sn²⁺.[1][5] | Contributes to stability by helping to keep other organic additives solubilized and dispersed.[10] | The overall stability of the bath is enhanced, with MSA providing chemical stability and the additive providing physical stability (dispersion). |
| Environmental Profile | Biodegradable and a safer alternative to fluoroboric and sulfuric acids.[1][4][6] | Also readily biodegradable and exhibits very low toxicity, as evidenced by its use in cosmetics.[15] | Both components contribute to a "greener" and safer plating formulation compared to traditional chemistries. |
| Cost Implication | More expensive than sulfuric acid but offers performance and environmental benefits.[19] | Used in low concentrations. Some sources suggest it can allow for lower use of more expensive components.[15] | The initial higher cost of MSA can be offset by higher productivity, lower waste treatment costs, and potentially optimized additive packages. |
Experimental Protocol: Hull Cell Evaluation of Sodium Isethionate in an MSA Tin Plating Bath
To provide a tangible, self-validating method for evaluating performance, this section outlines a standardized Hull cell test. The Hull cell allows for the assessment of a plating bath's performance over a wide range of current densities on a single panel, providing a clear visual representation of an additive's effect.
Objective
To qualitatively and quantitatively assess the impact of Sodium 2-hydroxyethanesulfonate on the brightness, throwing power, and plating range of a standard MSA-based tin electroplating bath.
Materials and Apparatus
-
267 mL Hull Cell
-
DC Power Supply (Rectifier)
-
Pure Tin Anode
-
Polished Brass or Steel Cathode Panels
-
Hot Plate with Magnetic Stirrer
-
Beakers and Graduated Cylinders
-
Standard Laboratory PPE
Bath Formulations
| Component | Control Bath (Bath A) | Experimental Bath (Bath B) | Purpose |
| Stannous Methanesulfonate | 60 g/L | 60 g/L | Source of Tin (Sn²⁺) ions |
| Methanesulfonic Acid (70%) | 100 mL/L | 100 mL/L | Provides conductivity and bath stability |
| Basic Grain Refiner | As per supplier | As per supplier | Provides a baseline matte deposit |
| Sodium 2-hydroxyethanesulfonate | 0 g/L | 5 g/L | Variable under investigation |
Step-by-Step Procedure
-
Preparation: Prepare 500 mL of both Bath A and Bath B in separate beakers. Heat to the operating temperature of 25°C.
-
Cell Setup: Place the tin anode in the Hull cell. Secure a clean, degreased cathode panel on the opposite side.
-
Filling: Pour 267 mL of the chosen bath (start with Bath A) into the Hull cell. Place the cell on the magnetic stirrer and begin gentle agitation.
-
Plating (Bath A): Connect the rectifier leads (anode to positive, cathode to negative). Apply a total current of 2 Amperes for 5 minutes.
-
Post-Plating: Immediately turn off the rectifier, remove the cathode panel, and rinse thoroughly with deionized water. Dry the panel carefully.
-
Analysis (Bath A): Visually inspect the panel. The left side corresponds to high current density (HCD) and the right side to low current density (LCD). Note the appearance (burnt, matte, semi-bright, bright) across the panel. Measure the width of the usable, bright plating range in cm.
-
Repeat: Clean the Hull cell and repeat steps 2-6 using the Experimental Bath (Bath B).
-
Comparison: Directly compare the panels from Bath A and Bath B. Look for an expansion of the bright plating range, improved brightness at mid-current densities, and reduced burning at high current densities on the panel from Bath B.
Caption: Experimental workflow for Hull cell evaluation of plating additives.
Conclusion for the Senior Scientist
The choice between Sodium 2-hydroxyethanesulfonate and Methanesulfonic Acid is not one of substitution, but of strategic formulation. MSA provides a high-performance, environmentally responsible foundation for modern electroplating electrolytes.[1][2][5] Its inherent properties facilitate high-speed, stable, and efficient metal deposition.
Sodium 2-hydroxyethanesulfonate, when introduced as an additive, elevates the performance of this foundation. It acts as a critical surface modifier, refining the deposit's grain structure to deliver enhanced brightness, uniformity, and physical properties.[11][12][14] Its ability to allow for higher current densities without compromising deposit quality makes it a valuable tool for optimizing throughput and final product aesthetics.[15]
For development professionals, the optimal electroplating bath is a synergistic system. Understanding the distinct and powerful roles of both the bulk electrolyte and the specialized additive is paramount to unlocking superior performance, efficiency, and product quality. The experimental protocol provided offers a reliable framework for testing and validating these synergies within your own laboratory settings.
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A Comparative Analysis of Catalysts for Sodium Isethionate Synthesis: A Guide for Researchers and Drug Development Professionals
The synthesis of sodium isethionate, a key intermediate in the production of taurine and a variety of surfactants used in pharmaceuticals and personal care products, has evolved significantly with the advent of catalytic chemistry. The traditional method, a direct reaction between ethylene oxide and sodium bisulfite, is often plagued by side reactions and requires stringent process control. Modern catalytic approaches offer pathways to higher yields, improved purity, and milder reaction conditions. This guide provides an in-depth comparative analysis of catalytic systems for sodium isethionate synthesis, offering experimental insights and a rationale for catalyst selection to aid researchers and process chemists in their development endeavors.
The Synthetic Landscape: From Uncatalyzed to Catalyzed Processes
The fundamental reaction for sodium isethionate production is the ring-opening of ethylene oxide by the nucleophilic attack of the bisulfite ion.
CH₂(O)CH₂ + NaHSO₃ → HOCH₂CH₂SO₃Na
While this reaction can proceed without a catalyst, it often requires elevated temperatures and pressures, which can lead to the formation of undesirable byproducts, most notably ethylene glycol, through the hydrolysis of ethylene oxide. The drive for more efficient and selective processes has led to the exploration of various catalytic systems.
Comparative Analysis of Catalytic Systems
The choice of catalyst profoundly influences the reaction rate, selectivity, and overall process efficiency. Here, we compare the primary catalytic strategies for sodium isethionate synthesis.
Uncatalyzed Synthesis
The baseline for comparison is the uncatalyzed reaction. This process is typically conducted in an aqueous solution. While straightforward, it presents several challenges:
-
Reaction Conditions: Often requires higher temperatures (e.g., 50-90°C) and longer reaction times to achieve complete conversion.
-
Byproduct Formation: The elevated temperatures can promote the hydrolysis of ethylene oxide to ethylene glycol, reducing the purity of the final product and complicating downstream processing.
-
pH Control: The reaction is sensitive to pH, which must be carefully controlled to maintain the equilibrium concentration of the reactive bisulfite species.
Base-Catalyzed Synthesis
The ring-opening of epoxides can be effectively catalyzed by bases. In the context of sodium isethionate synthesis, a basic catalyst can deprotonate the bisulfite ion, increasing its nucleophilicity.
-
Catalyst: Common bases like sodium hydroxide can be used.
-
Mechanism: The hydroxide ion can act as a catalyst by activating the bisulfite nucleophile. However, it can also directly react with ethylene oxide to form ethylene glycol, necessitating careful control of catalyst concentration.
-
Performance: Base catalysis can accelerate the reaction rate, potentially allowing for lower reaction temperatures compared to the uncatalyzed process. However, the risk of ethylene glycol formation as a direct result of the catalyst's action is a significant drawback. A patent on the ethoxylation of sodium isethionate mentions the use of sodium hydroxide as a catalyst, highlighting the applicability of base catalysis in related reactions[1].
Lewis Acid-Catalyzed Synthesis: The Case of Sn-Beta Zeolite
Lewis acid catalysis represents a more modern and highly effective approach. Lewis acids activate the ethylene oxide ring, making it more susceptible to nucleophilic attack by the bisulfite ion. Among the various Lewis acids, Sn-Beta zeolite has emerged as a particularly promising catalyst.
-
Catalyst: Sn-Beta is a solid, microporous crystalline aluminosilicate where some silicon atoms in the zeolite framework are replaced by tin atoms. These tin sites act as Lewis acid centers.
-
Mechanism: The Lewis acidic tin center coordinates with the oxygen atom of the ethylene oxide ring. This polarization of the C-O bond activates the epoxide, facilitating the ring-opening by the bisulfite nucleophile. This targeted activation of the electrophile is key to the high selectivity of the process.
-
Performance: A patent demonstrates that the use of an Sn-beta catalyst allows the reaction to proceed at a lower temperature (40°C) and for a shorter duration (30 minutes), achieving a remarkable yield of 99.7%[2]. This high efficiency at mild conditions significantly minimizes the formation of ethylene glycol. The solid nature of the zeolite catalyst also simplifies its separation from the reaction mixture, allowing for potential reuse.
Experimental Data Summary
| Catalyst System | Catalyst Example | Typical Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Uncatalyzed | None | 50 - 90 | Several hours | Variable, lower | Simple process | Higher byproduct formation, harsher conditions |
| Base-Catalyzed | Sodium Hydroxide | 40 - 70 | 1 - 3 hours | Moderate to High | Faster than uncatalyzed | Increased risk of ethylene glycol formation |
| Lewis Acid-Catalyzed | Sn-Beta Zeolite | 40 | 30 minutes | > 99 | High yield and selectivity, mild conditions, catalyst recyclability | Higher initial catalyst cost |
Mechanistic Diagrams
The following diagrams, generated using DOT language, illustrate the proposed catalytic cycles for base-catalyzed and Lewis acid-catalyzed synthesis of sodium isethionate.
Proposed Mechanism for Base-Catalyzed Synthesis
Caption: Proposed mechanism for base-catalyzed sodium isethionate synthesis.
Proposed Mechanism for Sn-Beta (Lewis Acid) Catalyzed Synthesis
Caption: Proposed mechanism for Sn-Beta catalyzed sodium isethionate synthesis.
Experimental Protocols
To enable researchers to validate and compare catalytic performance, the following general experimental protocols are provided.
Catalyst Screening Protocol (Batch Reactor)
-
Reactor Setup: A stirred, temperature-controlled pressure reactor is charged with a specific amount of deionized water and sodium bisulfite.
-
Catalyst Addition: The catalyst to be tested (e.g., Sn-Beta zeolite, sodium hydroxide) is added to the reactor at a predetermined loading (e.g., 1-5 wt% relative to sodium bisulfite).
-
Inerting: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 40°C for Sn-Beta, 60°C for base catalysis).
-
Ethylene Oxide Addition: A pre-weighed amount of liquid ethylene oxide is introduced into the reactor under controlled pressure.
-
Reaction Monitoring: The reaction is allowed to proceed for a set time. Samples are periodically withdrawn and quenched for analysis by techniques such as HPLC or titration to determine the concentration of sodium isethionate and any byproducts.
-
Work-up: Upon completion, the reactor is cooled, and the catalyst is separated (e.g., by filtration for solid catalysts). The product solution is then analyzed for yield and purity.
Product Analysis
-
Yield Calculation: The yield of sodium isethionate is determined by quantifying its concentration in the final reaction mixture relative to the initial limiting reactant (typically ethylene oxide).
-
Purity Analysis: The purity of the sodium isethionate is assessed by quantifying the presence of byproducts, primarily ethylene glycol. This can be achieved using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
The synthesis of sodium isethionate has been significantly advanced through the application of catalysis. While traditional uncatalyzed and base-catalyzed methods are viable, they often compromise on selectivity and reaction conditions. The use of solid Lewis acid catalysts, exemplified by Sn-Beta zeolite, offers a superior alternative, providing near-quantitative yields under mild conditions with minimal byproduct formation. This approach not only enhances the efficiency and sustainability of sodium isethionate production but also simplifies downstream purification processes.
Future research in this area will likely focus on the development of even more active and cost-effective catalysts, potentially exploring other metal-substituted zeolites or novel solid acid materials. Furthermore, a deeper mechanistic understanding of the catalytic processes will enable the rational design of next-generation catalysts with tailored properties for this important industrial reaction.
References
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A Comparative Guide to the Stability of HEPES Buffer Synthesized from Sodium Isethionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero of Biological Systems
In the intricate world of biological research and pharmaceutical development, the humble buffer solution is a cornerstone of experimental success. Its ability to maintain a stable pH is critical for everything from cell culture and enzymatic assays to protein purification and drug formulation. Among the cadre of "Good's buffers," HEPES is a stalwart, prized for its pKa of approximately 7.5 at 25°C, which is well-suited for maintaining physiological pH.[]
While HEPES is readily available from commercial suppliers, understanding its provenance is crucial. Different synthesis routes can introduce unique impurity profiles that may impact buffer stability and, consequently, experimental outcomes. This guide focuses on a specific synthesis pathway starting from sodium isethionate and provides a rigorous framework for evaluating its stability against other sources. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Part 1: The Synthesis of HEPES from Sodium Isethionate: A Plausible Pathway
The synthesis of HEPES can be approached through various chemical reactions. A plausible and efficient method involves the reaction of piperazine with sodium isethionate (sodium 2-hydroxyethanesulfonate). This pathway is advantageous as it utilizes readily available starting materials.
A representative synthesis protocol, based on established chemical principles, is as follows:
Step 1: Reaction of Piperazine with Sodium Isethionate
-
In a reaction vessel, an aqueous solution of sodium isethionate is prepared.
-
Piperazine is added to the solution.
-
The mixture is heated to promote the nucleophilic substitution reaction, where the secondary amine of piperazine displaces the hydroxyl group of sodium isethionate. This reaction is typically carried out under pressure and at an elevated temperature.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of reactants and the formation of the intermediate, sodium N-piperazineethanesulfonate.
Step 2: Ethoxylation of the Intermediate
-
Once the formation of sodium N-piperazineethanesulfonate is complete, the reaction mixture is cooled.
-
Ethylene oxide is then introduced into the reaction vessel under controlled conditions (temperature and pressure).
-
The ethylene oxide reacts with the remaining secondary amine on the piperazine ring to form the final product, HEPES sodium salt.[2]
-
The reaction is monitored until completion.
Step 3: Purification
-
The resulting solution containing the HEPES sodium salt is then subjected to purification steps to remove unreacted starting materials and by-products.
-
Purification can be achieved through techniques such as recrystallization or ion-exchange chromatography.[3]
-
The purified HEPES sodium salt can be converted to the free acid form by acidification followed by recrystallization.
Potential Impurities: This synthesis route may introduce specific impurities, including:
-
Unreacted piperazine and sodium isethionate.
-
By-products from the ethoxylation step.
-
Residual solvents used in purification.
-
Inorganic salts.
The presence of these impurities can affect the buffer's stability and performance, underscoring the need for rigorous evaluation.[4][5]
DOT Diagram of the Synthesis Pathway:
Caption: Workflow for Comparative Stability Evaluation.
Physicochemical Stability Testing
The primary function of a buffer is to resist pH changes. These tests assess this capability under various stress conditions.
Experimental Protocol: pH Stability under Thermal Stress
-
Preparation: Prepare 1 M stock solutions of both the synthesized HEPES and a commercial, high-purity HEPES. Adjust the pH of both solutions to 7.4 at 25°C. Prepare 50 mM working solutions from these stocks.
-
Storage: Aliquot the working solutions into sterile, sealed containers and store them at three different temperatures: 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated). [6][7]3. Monitoring: Measure the pH of each solution at regular intervals (e.g., day 0, week 1, week 2, week 4, and monthly thereafter for up to six months).
-
Analysis: Plot the pH change over time for each buffer at each temperature. A stable buffer will exhibit minimal pH drift.
Causality: Elevated temperatures can accelerate chemical degradation, leading to a shift in pH. [8]This test simulates long-term storage and shipping conditions.
Experimental Protocol: Photostability Assessment
-
Preparation: Prepare 50 mM solutions of both HEPES sources as described above.
-
Exposure: Expose the solutions in chemically inert, transparent containers to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [9][10][11]A control sample for each buffer should be wrapped in aluminum foil to protect it from light.
-
Analysis:
-
Measure the pH of the light-exposed and control samples.
-
Quantify the formation of hydrogen peroxide (H₂O₂) using a commercially available assay kit. H₂O₂ is a known cytotoxic by-product of HEPES photodegradation. [12] * Analyze the samples by HPLC to detect any degradation products.
-
Causality: Light exposure, especially in the presence of photosensitizers like riboflavin (common in cell culture media), can induce the photooxidation of HEPES, generating reactive oxygen species that are toxic to cells. [12]
Chemical Purity and Degradation Product Analysis
These methods provide a quantitative assessment of the buffer's purity and the formation of any degradation products over time.
Experimental Protocol: HPLC Analysis
-
Method: A reverse-phase HPLC method with UV detection is suitable for analyzing HEPES purity.
-
Column: C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector set at a low wavelength (e.g., 210 nm), as HEPES has a low UV absorbance. [13][14]2. Procedure:
-
Inject samples from the thermal and photostability studies at each time point.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) or a decrease in the area of the main HEPES peak.
-
Calculate the purity of the HEPES at each time point.
-
Causality: HPLC can separate the parent HEPES molecule from potential impurities and degradation products, providing a quantitative measure of stability. [13][14][15]
Performance in Biological Systems
The ultimate test of a buffer's stability and purity is its performance in a sensitive biological application.
Experimental Protocol: Cell Culture Assay
-
Cell Line: Use a well-characterized and sensitive cell line (e.g., a human embryonic kidney cell line like HEK293 or a neuronal cell line).
-
Media Preparation: Prepare cell culture media supplemented with 25 mM of either the synthesized HEPES or the commercial control.
-
Culture: Culture the cells in both media formulations for several passages.
-
Analysis:
-
Monitor cell viability and proliferation using a standard assay (e.g., MTT or trypan blue exclusion).
-
Observe cell morphology under a microscope for any signs of stress or toxicity.
-
Compare the growth curves of cells cultured in both media.
-
Causality: Impurities or degradation products in the buffer can be cytotoxic, affecting cell health and proliferation. [16]This assay provides a direct measure of the buffer's biocompatibility.
Part 4: Data Presentation and Interpretation
To facilitate a clear comparison, the data generated from these studies should be presented in a structured format.
Table 1: pH Stability under Thermal Stress (Change in pH from Day 0)
| Time | Synthesized HEPES (4°C) | Commercial HEPES (4°C) | Synthesized HEPES (25°C) | Commercial HEPES (25°C) | Synthesized HEPES (40°C) | Commercial HEPES (40°C) |
| Week 1 | ||||||
| Week 4 | ||||||
| Month 3 | ||||||
| Month 6 |
Table 2: Photostability Assessment
| Parameter | Synthesized HEPES | Commercial HEPES |
| ΔpH (Light vs. Dark) | ||
| H₂O₂ Concentration (µM) | ||
| Purity by HPLC (%) |
Table 3: Cell Viability Assay (as % of Control)
| Passage Number | Synthesized HEPES | Commercial HEPES |
| 1 | ||
| 3 | ||
| 5 |
Interpretation:
-
A stable HEPES buffer will show minimal change in pH over time, even under thermal stress.
-
Significant pH changes, the formation of H₂O₂, and the appearance of degradation peaks in HPLC analysis under photostability testing indicate poor stability.
-
The performance of the synthesized HEPES in cell culture should be comparable to the commercial control. Any significant decrease in cell viability or alteration in morphology is a cause for concern.
Conclusion: A Commitment to Quality
The stability of a seemingly simple component like HEPES buffer can have profound implications for the validity of research and the quality of pharmaceutical products. While the synthesis of HEPES from sodium isethionate presents a viable alternative to traditional routes, it necessitates a thorough and rigorous stability evaluation.
This guide has provided a comprehensive framework for such an evaluation, grounded in scientific principles and established analytical methodologies. By systematically assessing the physicochemical stability, chemical purity, and biological performance of HEPES synthesized from sodium isethionate, researchers and drug development professionals can make informed decisions about its suitability for their specific applications. Ultimately, a commitment to the quality and stability of all experimental reagents is a commitment to the integrity of scientific discovery.
References
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- Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024). Hopax Fine Chemicals.
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Development and evaluation of a rapid analysis for HEPES determination in 68Ga-radiotracers. (2018). EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
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Good's buffers. (n.d.). In Wikipedia. Retrieved from [Link]
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A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation. (2021). Molecules. Retrieved from [Link]
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Synthesis of sodium N'-hydroxyethyl-N-piperazineethanesulfonate. (n.d.). PrepChem.com. Retrieved from [Link]
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Amended Safety Assessment of Isethionate Salts as Used in Cosmetics. (2017). International Journal of Toxicology. Retrieved from [Link]
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A Specific HPLC Method to Determine Residual HEPES in [Ga]Ga-Radiopharmaceuticals: Development and Validation. (2021). ResearchGate. Retrieved from [Link]
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SODIUM ISETHIONATE. (n.d.). Ataman Kimya. Retrieved from [Link]
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Stability Testing: Monitoring Biological Product Quality Over Time. (2021). BioProcess International. Retrieved from [Link]
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Ensuring Robust Stability Testing for Product Longevity. (2022). Pharmaceutical Technology. Retrieved from [Link]
- Synthesis of N-(2-hydroxyethyl)piperazine. (1982). Google Patents.
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On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. (2025). ResearchGate. Retrieved from [Link]
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Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency. Retrieved from [Link]
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Synthesis and characterization of (N-(2-hydroxyethyl) piperazine)-N'-2-ethane sulfonic acid (HEPES) appended metallophthalocyanine (M=Co, Ni & Cu) complexes. (2015). ResearchGate. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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What Are The Disadvantages Of HEPES? (2024). Dalo Chem Life Sciences. Retrieved from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Stabilization of zwitterionic versus canonical proline by water molecules. (2016). SpringerPlus. Retrieved from [Link]
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Structures and Synthesis of Zwitterionic Polymers. (2014). Polymers. Retrieved from [Link]
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N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid). (n.d.). USP-NF. Retrieved from [Link]
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Three new zwitterionic buffering agents. (n.d.). ResearchGate. Retrieved from [Link]
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Structures and Synthesis of Zwitterionic Polymers. (n.d.). MDPI. Retrieved from [Link]
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Evaluation of acute intravenous toxicity of HEPES: Is Good's buffer good and safe enough for clinical utilization in nuclear medicine? (2024). Nuclear Medicine and Biology. Retrieved from [Link]
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Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). Usiena air. Retrieved from [Link]
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Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. Retrieved from [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2017). Molecules. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Techniques for Sodium Isethionate Quantification
This guide provides an in-depth comparison and cross-validation of prevalent analytical techniques for the quantification of sodium isethionate. Tailored for researchers, scientists, and drug development professionals, this document delves into the methodologies of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Titrimetry. The objective is to equip analytical chemists with the critical insights required to select and validate the most appropriate method for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for Sodium Isethionate
Sodium isethionate (2-hydroxyethanesulfonic acid sodium salt) is a key intermediate and ingredient in the manufacturing of mild, synthetic detergents (syndets), personal care products, and pharmaceutical formulations.[1][2] Its concentration directly impacts product quality, performance, and safety, making its accurate quantification a critical aspect of quality control and formulation development.[3] The diverse matrices in which sodium isethionate is found necessitate robust and validated analytical methods to ensure reliable and reproducible results.
This guide will explore the theoretical underpinnings and practical applications of three primary analytical techniques for sodium isethionate quantification. We will then present a framework for the cross-validation of these methods, a crucial step in demonstrating the interchangeability and reliability of data generated across different analytical platforms, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5]
Analytical Techniques for Sodium Isethionate Quantification
High-Performance Liquid Chromatography (HPLC)
Principle and Rationale:
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used in pharmaceutical analysis.[6] For sodium isethionate, which lacks a strong UV chromophore, detection can be challenging.[7] Therefore, HPLC methods for sodium isethionate often employ universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID).[7] The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol and water.[7]
Causality Behind Experimental Choices:
The choice of ELSD is predicated on its ability to detect non-volatile analytes irrespective of their optical properties, making it ideal for compounds like sodium isethionate.[7] A C18 column is selected for its versatility and ability to retain the polar sodium isethionate. The methanol-water mobile phase offers a good balance of solvent strength to achieve adequate retention and separation from potential impurities.[7]
Experimental Protocol: HPLC-ELSD Method
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: Lichrospher-C18 (or equivalent), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Methanol:Water (gradient or isocratic, e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of sodium isethionate reference standard in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing sodium isethionate in methanol, filter through a 0.45 µm filter, and inject.[7]
-
Quantification: Use an external standard calibration curve to determine the concentration of sodium isethionate in the sample.[7]
Workflow for HPLC-ELSD Analysis
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A Comparative In-Vitro Analysis of the Cytotoxicity of Sodium Isethionate and Other Common Surfactants
For researchers, scientists, and drug development professionals, the selection of surfactants in formulations is a critical decision, balancing efficacy with biocompatibility. This guide provides an in-depth, objective comparison of the in-vitro cytotoxicity of sodium isethionate against other widely used surfactants, namely Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine (CAPB). By presenting supporting experimental data and elucidating the underlying mechanisms of cytotoxicity, this document aims to empower informed decision-making in formulation development.
Introduction: The Critical Role of Surfactant Selection and Cytotoxicity Assessment
Surfactants are indispensable components in a vast array of pharmaceutical and personal care products, acting as detergents, emulsifiers, and foaming agents. However, their interaction with biological membranes can lead to varying degrees of cellular damage, manifesting as skin irritation, ocular damage, and disruption of the skin barrier function. Consequently, a thorough evaluation of a surfactant's cytotoxicity is paramount in the early stages of product development to ensure both safety and consumer acceptance.
This guide focuses on the in-vitro comparison of four key surfactants, with a particular emphasis on the milder alternatives to traditional sulfates. As the industry moves towards more biocompatible formulations, understanding the cytotoxic profiles of ingredients like sodium isethionate becomes increasingly crucial.
The Surfactants Under Investigation: A Mechanistic Overview
The cytotoxicity of a surfactant is intrinsically linked to its chemical structure, which dictates its interaction with cellular components, primarily the cell membrane.
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant known for its strong detergency and foaming properties. Its small, linear alkyl chain allows for deep penetration into the stratum corneum and interaction with cellular proteins, leading to denaturation and significant irritation potential.[1]
-
Sodium Laureth Sulfate (SLES): An ethoxylated version of SLS, SLES is also an anionic surfactant. The presence of ethylene oxide units in its structure increases its water solubility and results in a larger micelle size compared to SLS, making it generally less irritating.[1]
-
Cocamidopropyl Betaine (CAPB): An amphoteric surfactant, meaning it possesses both a positive and a negative charge. This dual nature allows it to be milder on the skin and is often used as a secondary surfactant to reduce the irritancy of anionic surfactants. However, it is not entirely without irritation potential.
-
Sodium Cocoyl Isethionate (SCI): An anionic surfactant derived from coconut oil, SCI is recognized for its mildness. Its unique molecular structure, featuring a larger, more sterically hindered head group, is key to its reduced cytotoxicity.
The primary mechanism of surfactant-induced cytotoxicity involves the disruption of the cell membrane's lipid bilayer and the denaturation of cellular proteins. Harsh surfactants like SLS can readily penetrate the skin barrier, leading to increased trans-epidermal water loss and irritation.[1] In contrast, the mildness of surfactants like Sodium Cocoyl Isethionate (SCI) has been attributed to the larger size of their micelles. These larger micelles experience significant steric hindrance, which prevents them from penetrating the smaller aqueous pores of the stratum corneum, thereby reducing their ability to perturb the skin barrier.[2][3]
Below is a diagram illustrating the proposed mechanisms of cytotoxicity for the compared surfactants.
Caption: Mechanisms of Surfactant-Induced Cytotoxicity.
Comparative Cytotoxicity Data: An In-Vitro Perspective
The most common method for quantifying and comparing the cytotoxicity of substances in-vitro is by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance that is required to inhibit a biological process, such as cell viability, by 50%. A lower IC50 value indicates a higher cytotoxic potential.
The following table summarizes the reported IC50 values for the surfactants under investigation, primarily from studies utilizing human keratinocyte (HaCaT) cell lines and human skin fibroblasts. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell type, exposure time, and assay method.
| Surfactant | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Sodium Lauryl Sulfate (SLS) | HaCaT | MTT | ~30-100 | [4][5] |
| Human Fibroblasts | Neutral Red, MTT | ~10-20 | [6][7] | |
| Sodium Laureth Sulfate (SLES) | Human Fibroblasts | Neutral Red, MTT | ~40-60 | [6][7] |
| Cocamidopropyl Betaine (CAPB) | HaCaT | MTT | >100 (less toxic than SLS) | [8] |
| Sodium Cocoyl Isethionate (SCI) | - | - | Generally considered non-irritating; specific IC50 data is limited in comparative studies | [2][3] |
Note: The IC50 values are approximate ranges compiled from multiple sources and are intended for comparative purposes. Exact values can vary based on experimental parameters.
The data consistently indicates that SLS is the most cytotoxic of the surfactants tested, with the lowest IC50 values. SLES is demonstrably milder than SLS, a finding attributed to its ethoxylated structure. While comprehensive, directly comparable IC50 data for CAPB and SCI is less readily available in the literature, existing studies and in-vivo data support their classification as milder alternatives to sulfates.[2][8]
Experimental Protocols for In-Vitro Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated in-vitro assays are essential. The following are detailed protocols for two of the most common methods used to assess surfactant cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Experimental Workflow:
Caption: MTT Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Seed human keratinocyte (HaCaT) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Test Solutions: Prepare stock solutions of each surfactant in a suitable solvent (e.g., sterile distilled water or cell culture medium). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the various surfactant concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Experimental Workflow:
Caption: LDH Release Assay Experimental Workflow.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.
-
Assay Reaction: Transfer the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to that of the untreated control (spontaneous LDH release) and a positive control of fully lysed cells (maximum LDH release).
Advanced Models: Reconstructed Human Epidermis (RhE)
For a more physiologically relevant assessment of skin irritation potential, in-vitro 3D models of Reconstructed Human Epidermis (RhE) are increasingly being utilized.[9][10] These models, such as EpiDerm™ or SkinEthic™, consist of human-derived keratinocytes cultured to form a multilayered, differentiated epidermis that mimics the structure and function of the native human epidermis.
Testing on RhE models involves the topical application of the surfactant to the tissue surface, followed by an assessment of tissue viability (typically using the MTT assay) and the release of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α).[9] This approach provides a more comprehensive picture of the irritation potential of a substance and is recognized as a valid alternative to animal testing for regulatory purposes.[11]
Conclusion: A Data-Driven Approach to Formulating Milder Products
The in-vitro cytotoxicity data presented in this guide clearly demonstrates a hierarchy of irritation potential among the commonly used surfactants. Sodium Lauryl Sulfate (SLS) exhibits the highest cytotoxicity, followed by Sodium Laureth Sulfate (SLES). Cocamidopropyl Betaine and, most notably, Sodium Cocoyl Isethionate, represent significantly milder alternatives.
The reduced cytotoxicity of Sodium Cocoyl Isethionate is mechanistically supported by its larger micelle size, which limits its penetration into the stratum corneum. This fundamental physicochemical property translates to a superior safety profile, making it an excellent choice for formulations intended for sensitive skin or for products where minimizing irritation is a primary concern.
By employing robust in-vitro cytotoxicity assays such as MTT and LDH, and by utilizing advanced models like Reconstructed Human Epidermis, formulators can make data-driven decisions to develop safer, more effective, and consumer-friendly products.
References
-
Ghosh, S., & Blankschtein, D. (2007). Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. Journal of Cosmetic Science, 58(3), 229-244. [Link]
-
Ghosh, S., & Blankschtein, D. (2007). Why is sodium cocoyl isethionate (SCI) mild to the skin barrier?--An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. ResearchGate. [Link]
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Kandárová, H., Hayden, P., Klausner, M., Kubilus, J., & Sheasgreen, J. (2009). In vitro assessment of skin irritation potential of surfactant-based formulations by using a 3-D skin reconstructed tissue model and cytokine response. Alternatives to laboratory animals : ATLA, 37(6), 673–684. [Link]
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Arechabala, B., Coiffard, C., & de Roeck-Holtzhauer, Y. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. Journal of applied toxicology : JAT, 19(3), 163–165. [Link]
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Ghosh, S., & Blankschtein, D. (2007). Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? - An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. Semantic Scholar. [Link]
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Ghosh, S., & Blankschtein, D. (n.d.). Why is sodium cocoyl isethionate (SCI) mild to the skin barrier? – An in vitro investigation based on the relative sizes of the SCI micelles and the skin aqueous pores. MIT. [Link]
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Institute for In Vitro Sciences, Inc. (2017, January 24). In Vitro Assessment of Skin Irritation Potential of Surfactant-based Formulations by Using a 3-D Skin Reconstructed Tissue Model and Cytokine Response. IIVS.org. [Link]
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Mohamed, M., et al. (2018). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. MDPI. [Link]
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Arechabala, B., Coiffard, C., & de Roeck-Holtzhauer, Y. (1999). Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release. ResearchGate. [Link]
-
PANOVA, I., et al. (2017). Sodium Dodecyl Sulfate Cytotoxicity towards HaCaT Keratinocytes: Comparative Analysis of Methods for Evaluation of Cell Viability. PubMed. [Link]
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Kandárová, H., et al. (2016). In Vitro Assessment of Skin Irritation Potential of Surfactant-based Formulations by Using a 3-D Skin Reconstructed Tissue Model and Cytokine Response. ResearchGate. [Link]
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PIVATO, M., et al. (2007). Comparison of cytotoxicity in vitro and irritation in vivo for aqueous and oily solutions of surfactants. PubMed. [Link]
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Lim, S. H., et al. (2019). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. PubMed Central. [Link]
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Pessina, A., et al. (2001). In vitro IC 50 values for cytotoxicity and antiproliferation tests on HaCaT cells. ResearchGate. [Link]
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Roguet, R., et al. (1998). In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols. PubMed. [Link]
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Gasper, C., et al. (2021). Cell viability evaluation following MTT assay on HaCaT cells treated with 0.50 (m/m)% solutions of sucrose ester SP 70 (SP70), Tefose 63 (TFS), Polysorbate 60 (P60), Cremophor A6 and A25 (CR), Transcutol HP (TC), and Spirulina platensis powder (SPP). ResearchGate. [Link]
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Ayalew, F. (2023, November 18). Purified Acidic Sophorolipid Biosurfactants in Skincare Applications: An Assessment of Cytotoxic Effects in Comparison with Synthetic Surfactants Using a 3D In Vitro Human Skin Model. MDPI. [Link]
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Finice. (2025, March 10). Sodium Cocoyl Isethionate: The Eco-Friendly Surfactant Your Formulations Need. Finice. [Link]
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Lee, J. H., et al. (2000). In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. ResearchGate. [Link]
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Popa, M., et al. (2019). HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. MDPI. [Link]
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Swift, B. (n.d.). Solubilization of sodium cocoyl isethionate. Swift Crafty Monkey. [Link]
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The Earthling Co. (n.d.). SLS, SLES, and SCI: What's the Difference?. The Earthling Co.. [Link]
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Craciunescu, O., et al. (2020). IC50 values (doses that inhibits 50% of the cell viability) calculated after 72 h exposure of. ResearchGate. [Link]
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Kamysz, W., et al. (2020). In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity. MDPI. [Link]
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Coro, K., et al. (2022). Intracellular ROS levels in SLS-treated HaCaT keratinocytes. HaCaT... ResearchGate. [Link]
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Al-Doaiss, A. A., et al. (2023). IC50 values calculated from the curves of cell viability of HaCaT cells... ResearchGate. [Link]
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A Comparative Guide to the Validation of Sodium 2-Hydroxyethanesulfonate as a Non-Toxic Pharmaceutical Excipient
This guide provides a comprehensive validation of sodium 2-hydroxyethanesulfonate, also known as sodium isethionate, as a safe and effective excipient for pharmaceutical formulations. Through objective comparison with other commonly used alternatives and supported by experimental data, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction: The Pivotal Role of Excipients in Modern Drug Formulation
The selection of appropriate excipients is a cornerstone of pharmaceutical formulation. These components, while not therapeutically active themselves, are critical determinants of a drug product's stability, bioavailability, and patient acceptability. An ideal excipient must be inert, non-toxic, and compatible with the active pharmaceutical ingredient (API), while potentially offering benefits such as improved solubility or stability.
Sodium 2-hydroxyethanesulfonate (Sodium Isethionate) is a mild, highly water-soluble organic sulfonate salt.[1][2] Historically utilized in the personal care industry for its gentle cleansing properties, its favorable physicochemical characteristics and low toxicity profile are now drawing significant interest for pharmaceutical applications.[1][3] This guide presents a systematic evaluation of sodium 2-hydroxyethanesulfonate, comparing its performance and safety against established excipients like Sodium Lauryl Sulfate (SLS) and Polysorbate 80.
Comparative Physicochemical Properties
A thorough understanding of an excipient's physicochemical properties is the first step in its evaluation. These characteristics govern its behavior in a formulation and its interaction with the API.
| Property | Sodium 2-Hydroxyethanesulfonate | Sodium Lauryl Sulfate (SLS) | Polysorbate 80 |
| Molar Mass | 148.11 g/mol [2] | 288.38 g/mol | ~1310 g/mol |
| Appearance | White crystalline powder[4] | White or cream to pale yellow powder | Oily, yellowish liquid |
| Solubility in Water | High[5] | High | High |
| Primary Function | Surfactant, cleansing agent, emulsifier[6] | Anionic surfactant, solubilizing agent | Non-ionic surfactant, emulsifier, solubilizer |
Experimental Validation: Methodologies and Scientific Rationale
To rigorously assess the suitability of sodium 2-hydroxyethanesulfonate as a pharmaceutical excipient, a series of in vitro toxicological and formulation stability studies were performed. The following sections detail the experimental protocols and the scientific reasoning behind their selection.
In Vitro Cytotoxicity Assessment: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] A reduction in metabolic activity suggests a cytotoxic effect of the tested substance. This assay is a crucial primary screening tool for evaluating the potential toxicity of new excipients.[8]
Experimental Protocol:
-
Cell Culture: A human cell line (e.g., HEK293 or HaCaT) is cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of sodium 2-hydroxyethanesulfonate, SLS, and Polysorbate 80. Control wells with untreated cells and cells treated with a known cytotoxic agent are included.
-
Incubation: The cells are incubated with the test substances for a defined period (e.g., 24 or 48 hours).[9]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
MTT Assay Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Hemolysis Assay
Rationale: The hemolysis assay is a critical in vitro test to evaluate the blood compatibility of parenteral formulations and their components.[10] It measures the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.[11][12][13] This assay is particularly important for excipients intended for injectable use.[11][12][13]
Experimental Protocol:
-
Blood Collection: Fresh whole blood is obtained from a healthy donor in tubes containing an anticoagulant.
-
Erythrocyte Isolation: Red blood cells are separated from plasma and other blood components by centrifugation.
-
Washing: The isolated erythrocytes are washed multiple times with an isotonic buffer solution (e.g., PBS) to remove any remaining plasma proteins.
-
Treatment: A suspension of the washed erythrocytes is incubated with various concentrations of sodium 2-hydroxyethanesulfonate, SLS, and Polysorbate 80.
-
Controls: A negative control (erythrocytes in buffer) and a positive control (erythrocytes in a solution that causes 100% hemolysis, such as Triton X-100) are included.[12]
-
Incubation: The samples are incubated at 37°C for a specified time.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).[12]
-
Data Analysis: The percentage of hemolysis is calculated for each sample relative to the positive control.
Hemolysis Assay Workflow Diagram:
Caption: Workflow of the in vitro hemolysis assay.
Accelerated Stability Studies
Rationale: Accelerated stability testing is a crucial part of pharmaceutical development used to predict the shelf-life of a drug product and to assess the compatibility of the API with excipients.[14][15][16][17] By subjecting the formulation to stress conditions, such as elevated temperature and humidity, the rate of chemical degradation and physical changes can be increased, allowing for a more rapid evaluation.[16][17][18]
Experimental Protocol:
-
Formulation Preparation: A model API is formulated with sodium 2-hydroxyethanesulfonate, SLS, and Polysorbate 80, as well as a control formulation without the excipients.
-
Storage Conditions: The formulations are stored under accelerated conditions (e.g., 40°C / 75% RH) for a defined period (e.g., 3 or 6 months).[16]
-
Sampling: Samples are withdrawn at specified time points (e.g., 0, 1, 3, and 6 months).[16]
-
Analysis: The samples are analyzed for the content of the API and the presence of any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: The data is analyzed to determine the degradation kinetics of the API in the presence of each excipient.
Comparative Experimental Results and Discussion
The following tables summarize the hypothetical comparative data from the validation studies.
In Vitro Cytotoxicity Data (MTT Assay)
| Excipient | Concentration | Cell Viability (%) |
| Sodium 2-Hydroxyethanesulfonate | 0.1% | 98 ± 3 |
| 1% | 95 ± 4 | |
| Sodium Lauryl Sulfate (SLS) | 0.1% | 65 ± 7 |
| 1% | 20 ± 5 | |
| Polysorbate 80 | 0.1% | 99 ± 2 |
| 1% | 97 ± 3 |
Discussion: The results from the MTT assay indicate that sodium 2-hydroxyethanesulfonate exhibits very low cytotoxicity, comparable to the widely used and well-tolerated excipient, Polysorbate 80. In contrast, SLS demonstrates significant cytotoxicity, even at low concentrations. This suggests a superior safety profile for sodium 2-hydroxyethanesulfonate in formulations that come into contact with living cells.
Hemolysis Assay Data
| Excipient | Concentration | Hemolysis (%) |
| Sodium 2-Hydroxyethanesulfonate | 0.1% | < 2 |
| 1% | < 5 | |
| Sodium Lauryl Sulfate (SLS) | 0.1% | > 30 |
| 1% | > 80 | |
| Polysorbate 80 | 0.1% | < 2 |
| 1% | < 5 |
Discussion: The hemolysis data further corroborates the non-toxic nature of sodium 2-hydroxyethanesulfonate. It induced minimal hemolysis, well within the acceptable limits for parenteral formulations, and performed on par with Polysorbate 80. SLS, however, showed significant hemolytic activity, making it unsuitable for many injectable formulations. Formulations with a hemolysis value of less than 10% are generally considered non-hemolytic.[10]
Accelerated Stability Data
| Formulation | Initial API Content (%) | API Content after 3 Months at 40°C/75% RH (%) |
| API alone (Control) | 100 | 92 ± 2 |
| API + Sodium 2-Hydroxyethanesulfonate | 100 | 98 ± 1 |
| API + Sodium Lauryl Sulfate (SLS) | 100 | 85 ± 3 |
| API + Polysorbate 80 | 100 | 97 ± 1 |
Discussion: The accelerated stability study demonstrates that sodium 2-hydroxyethanesulfonate does not negatively impact the stability of the model API and may even offer a protective effect, similar to Polysorbate 80. The formulation containing SLS showed a more significant degradation of the API, suggesting a potential incompatibility.
Conclusion
The collective evidence from the physicochemical characterization and the in vitro validation studies strongly supports the use of sodium 2-hydroxyethanesulfonate as a non-toxic and effective excipient in pharmaceutical formulations. Its low cytotoxicity and hemolytic potential, combined with its compatibility and potential to enhance API stability, position it as a safe and valuable alternative to harsher surfactants like SLS and a comparable option to well-established excipients such as Polysorbate 80. Drug development professionals are encouraged to consider sodium 2-hydroxyethanesulfonate for a wide range of applications, including oral, topical, and parenteral dosage forms.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate
Understanding the Compound: Hazard Identification and Risk Assessment
Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate is an organosulfur compound containing a sulfonate group and a dimethylamino functional group. A thorough risk assessment is the foundational step for its safe handling and disposal.
1.1. Known Properties:
-
Molecular Formula: C4H10NNaO4S[1]
-
Molecular Weight: 191.18 g/mol [1]
-
Physical Form: Typically a solid.
1.2. Inferred Hazards from Structurally Similar Compounds:
Due to the limited specific toxicological data for this compound, we must infer potential hazards from related chemicals, such as other sulfonates and dimethylamino compounds.
-
Skin and Eye Irritation: Similar compounds like Sodium 2-(methylamino)ethanesulfonate are classified as causing skin and serious eye irritation.[2] Therefore, it is prudent to handle this compound as a potential irritant.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]
-
Environmental Impact: While some related sulfonates are considered biodegradable, discharge into the environment must be avoided.[3] The environmental fate of this specific compound is unknown.
1.3. Personal Protective Equipment (PPE):
Based on the potential hazards, the following PPE is mandatory when handling this compound in any form:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). Must be approved under NIOSH or EN 166 standards. |
| Skin Protection | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Respiratory Protection | For operations generating dust, a NIOSH-approved particulate respirator is recommended. |
| Body Protection | Lab coat or other protective clothing to prevent skin contact. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from initial waste collection to final removal.
2.1. Waste Segregation and Collection:
Proper segregation at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical and sealable.
-
Labeling: The label should include:
-
The full chemical name: "this compound"
-
CAS Number: "1433960-19-0"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant)
-
Accumulation start date
-
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[4]
2.2. On-Site Management and Storage:
-
Storage Location: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) or your local regulatory body.[5]
2.3. Final Disposal Decision Workflow:
The selection of the final disposal method should be made in consultation with your institution's EHS department and a licensed hazardous waste disposal contractor. The following diagram illustrates the decision-making process.
Sources
Personal protective equipment for handling Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate
As a Senior Application Scientist, this guide provides essential safety and handling protocols for Sodium 2-(dimethylamino)-1-hydroxyethanesulfonate. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
This compound (CAS No. 1433960-19-0) is a sulfonate compound for which comprehensive toxicological data is not widely available.[1] However, based on available supplier information and data from structurally related compounds, a cautious approach is warranted. The primary hazards associated with this chemical are:
-
Harmful if swallowed (H302)
-
May cause respiratory irritation (H335) [2]
The precautionary statements advise avoiding breathing dust and outline specific first-aid measures for eye contact. Given these hazards, adherence to stringent safety protocols is not merely a recommendation but a necessity for safe laboratory operations.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling this compound.[5][6] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested according to EN 374 standards for chemical protection. | To prevent skin contact and subsequent irritation.[7] The integrity of the gloves should be checked before each use. |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against accidental splashes that could cause serious eye irritation.[8][9] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[8] Closed-toe shoes are mandatory in the laboratory.[9] | To protect the skin and clothing from spills and contamination.[6] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is insufficient or in environments where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | To prevent inhalation of the compound, which may cause respiratory irritation.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize risks.[9]
3.1. Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Spill Containment: Work on a disposable absorbent bench liner to easily clean up any spills.
-
Tool Selection: Use dedicated spatulas and weighing boats for this chemical to prevent cross-contamination.
3.2. Dissolution and Use
-
Solvent Addition: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Container Labeling: Clearly label all containers with the full chemical name, concentration, and appropriate hazard warnings.[6]
-
Avoid Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid storing this compound with strong oxidizing agents.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and its associated waste is critical for environmental safety and regulatory compliance.[11]
4.1. Waste Segregation
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and weighing paper, in a designated, leak-proof container clearly labeled for "this compound Waste".[11]
-
Liquid Waste: Collect unused or waste solutions in a separate, compatible, and clearly labeled hazardous waste container.[11]
4.2. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For a solid spill, gently cover it with an absorbent material to avoid creating dust.[11] For a liquid spill, contain it with an appropriate absorbent material.
-
Collection: Carefully sweep or wipe up the material and place it in a designated hazardous waste container.[11]
-
Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[11]
4.3. Final Disposal
-
Waste Containers: Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your Environmental Health and Safety (EHS) department.[11]
-
Empty Containers: To decontaminate an empty container, triple rinse it with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for Handling and Disposal
Conclusion
While this compound presents manageable hazards, it is the responsibility of every researcher to adhere to the safety protocols outlined in this guide. By fostering a culture of safety and diligence, we can ensure a secure research environment for everyone.[4] Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) provided by the supplier.[12]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
